Diisodecyl phthalate
Description
This compound is a phthalate ester and a diester.
Properties
IUPAC Name |
bis(8-methylnonyl) benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFDTKUVRCTHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4, Array | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50274032 | |
| Record name | Bis(8-methylnonyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisodecyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4895 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96 | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147 | |
| Record name | Diisodecyl phthalate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4895 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear liquid | |
CAS No. |
26761-40-0, 89-16-7, 68515-49-1, 119394-45-5 | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diisodecyl phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(8-methylnonyl) phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisodecyl phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026761400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068515491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119394455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(8-methylnonyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50274032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.609 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(8-methylnonyl) phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.713 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-''isodecyl'' phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF93T741QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-58 °F (NTP, 1992), -50 °C | |
| Record name | DIISODECYL PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8552 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIISODECYL PHTHALATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical and Physical Properties of Diisodecyl Phthalate (DIDP)
<-33>
Introduction
Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester that is extensively utilized as a plasticizer in the polymer industry.[1][2] Its primary function is to enhance the flexibility, durability, and workability of plastic materials, most notably polyvinyl chloride (PVC).[2][3] DIDP is not a single, pure compound but rather a complex mixture of isomers of phthalic acid and isomeric decyl alcohols.[4][5] This isomeric complexity is a crucial determinant of its physical and chemical characteristics. This guide provides a comprehensive overview of the core chemical and physical properties of DIDP, offering valuable insights for researchers, scientists, and professionals in drug development and material science.
Chemical Identification and Structure
A clear understanding of the chemical identity of DIDP is fundamental to its application and study. The compound is identified by several key descriptors:
| Identifier | Value |
| IUPAC Name | bis(8-methylnonyl) benzene-1,2-dicarboxylate[6] |
| CAS Numbers | 26761-40-0, 68515-49-1[4][6] |
| Molecular Formula | C28H46O4[4][6] |
| Molecular Weight | 446.66 g/mol [6] |
The generalized chemical structure of DIDP consists of a phthalic acid core esterified with two isodecyl alcohol chains.[7][8] The term "isodecyl" refers to a mixture of branched ten-carbon isomers, which results in DIDP being a mixture of related molecules rather than a single chemical entity.[5] This structural heterogeneity is a direct consequence of the manufacturing process, which involves the esterification of phthalic anhydride with isodecyl alcohol.[7][9]
Molecular Structure Visualization
The following diagram illustrates the representative chemical structure of a this compound molecule.
Caption: Representative molecular structure of a this compound isomer.
Physical Properties
DIDP is characterized as a clear, colorless to pale yellow, oily, and viscous liquid under normal conditions.[2][6][9] It possesses a mild, slightly sweet odor.[2][6] The key physical properties of DIDP are summarized in the table below, providing a comparative overview of its characteristics.
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow, oily, viscous liquid | [2][6][9] |
| Odor | Mild, slightly sweet | [2][6] |
| Boiling Point | 250-257 °C at 0.5 kPa | [1][4] |
| Melting Point | Approximately -50 °C | [4][9] |
| Density | 0.96-0.97 g/cm³ at 20 °C | [4][10] |
| Vapor Pressure | <0.08 mmHg at 20 °C | [11] |
| Solubility in Water | Negligible; <0.001 mg/L | [5][11][12] |
| Solubility in Organic Solvents | Readily soluble in most organic solvents | [9] |
| Octanol-Water Partition Coefficient (log Kow) | >8.0 | [5] |
| Viscosity | 108 cP at 20 °C | [6] |
| Flash Point | Approximately 225-229 °C (closed cup) | [11][12] |
| Autoignition Temperature | Approximately 380-402 °C | [12][13] |
Elucidation of Key Physical Parameters
The high molecular weight and branched-chain structure of DIDP are directly responsible for its characteristic physical properties. Its low volatility, evidenced by a high boiling point and low vapor pressure, is a desirable trait for a plasticizer, as it minimizes migration from the polymer matrix and contributes to the longevity of the plasticized product.[7][14]
The extremely low melting point of DIDP ensures that it remains in a liquid state over a wide temperature range, facilitating its use in various processing conditions.[4][7] Its high viscosity contributes to its effectiveness as a plasticizer.[6]
DIDP's hydrophobic nature is highlighted by its negligible solubility in water and high octanol-water partition coefficient.[5][9][11] This property is critical for applications where resistance to water extraction is important. Conversely, its good solubility in organic solvents allows for easy incorporation into polymer formulations.[9]
Chemical Properties and Reactivity
From a chemical standpoint, DIDP is relatively stable under normal storage and handling conditions.[9] Its reactivity is primarily associated with the ester functional groups.
Stability and Decomposition
DIDP exhibits good thermal stability, a property that is advantageous in high-temperature processing of plastics.[2][7] However, at elevated temperatures, thermal decomposition can occur, leading to the release of irritating and noxious gases, including carbon monoxide and carbon dioxide.[9]
Reactivity Profile
The ester linkages in DIDP are susceptible to hydrolysis under strongly acidic or basic conditions, which would break down the molecule into phthalic acid and isodecyl alcohol.[9] DIDP can also react vigorously with strong oxidizing agents.[9] It is also known to attack some forms of plastic, necessitating careful consideration of storage container materials.[9][12]
Experimental Protocols for Property Determination
The accurate determination of the chemical and physical properties of DIDP relies on standardized experimental methodologies. Below are outlines of typical protocols for key properties.
Determination of Boiling Point at Reduced Pressure
The high boiling point of DIDP necessitates measurement under reduced pressure to prevent thermal decomposition.
Methodology:
-
A sample of DIDP is placed in a distillation flask.
-
The apparatus is connected to a vacuum system, and the pressure is reduced to a stable, known value (e.g., 0.5 kPa).
-
The sample is heated gradually.
-
The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that specific pressure.
Caption: Workflow for determining the boiling point of DIDP.
Measurement of Water Solubility
Given the extremely low water solubility of DIDP, sensitive analytical techniques are required for its quantification.
Methodology:
-
An excess amount of DIDP is added to a known volume of purified water in a sealed container.
-
The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure saturation.
-
The mixture is then allowed to stand to permit phase separation.
-
A sample of the aqueous phase is carefully collected, ensuring no undissolved DIDP is included.
-
The concentration of DIDP in the aqueous sample is determined using a suitable analytical method, such as gas chromatography-mass spectrometry (GC-MS).
Conclusion
This compound is a complex isomeric mixture with a well-defined set of chemical and physical properties that make it a highly effective and widely used plasticizer. Its high molecular weight, branched structure, low volatility, and excellent thermal stability are key to its performance in demanding applications. A thorough understanding of these properties, as detailed in this guide, is essential for its appropriate and safe use in research, development, and industrial manufacturing.
References
- Vertex AI Search. (2025). This compound (DIDP)
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Wikipedia. (n.d.).
- PENPET Petrochemical Trading. (n.d.).
- International Labour Organization & World Health Organization. (2021).
- Danish Environmental Protection Agency. (n.d.).
- Biosynth. (n.d.).
- Restek. (n.d.).
- Sigma-Aldrich. (n.d.).
- GJ Chemical. (n.d.).
- Vulcanchem. (n.d.).
- Univar Solutions. (n.d.). This compound, Technical Grade, Liquid, 442 lb Drum.
- GreenChem Industries. (n.d.). This compound (DIDP)
- LookChem. (n.d.).
- Australian Industrial Chemicals Introduction Scheme. (n.d.).
- The Good Scents Company. (n.d.).
- Sigma-Aldrich. (n.d.).
- CymitQuimica. (n.d.).
- ChemicalBook. (n.d.).
- SpecialChem. (2025). D.I.D.P.
- Chemdad Co. (n.d.).
- GreenChem Industries. (n.d.).
- Haz-Map. (n.d.).
- Sigma-Aldrich. (2025).
Sources
- 1. This compound (DIDP) Supplier and Distributor | Buy DIDP Bulk, Drums, LTL at GJ Chemical [gjchemical.com]
- 2. greenchemindustries.com [greenchemindustries.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 9 this compound (DIDP), Danish Environmental Protection Agency [www2.mst.dk]
- 6. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. gst-chem.com [gst-chem.com]
- 8. This compound - 68515-49-1 | VulcanChem [vulcanchem.com]
- 9. This compound – Essential for PVC and Acrylic Plastics. [penpet.com]
- 10. ez.restek.com [ez.restek.com]
- 11. univarsolutions.com [univarsolutions.com]
- 12. ICSC 0875 - this compound [inchem.org]
- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. specialchem.com [specialchem.com]
An In-depth Technical Guide to Diisodecyl Phthalate (DIDP): Molecular Structure and CAS Number
Introduction
Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester extensively utilized as a plasticizer.[1][2] Its primary function is to be incorporated into plastic polymers, particularly polyvinyl chloride (PVC), to enhance flexibility, durability, and longevity.[2][3][4] DIDP's low volatility, high thermal stability, and excellent resistance to degradation make it a preferred choice for demanding applications, including automotive interiors, wire and cable insulation, roofing membranes, and flooring.[3][4][5] This guide provides a detailed technical overview of the molecular structure of DIDP and clarifies the nuances of its Chemical Abstracts Service (CAS) numbers, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
The Isomeric Complexity of DIDP's Molecular Structure
From a chemical standpoint, DIDP is not a single, discrete molecule but rather a complex mixture of isomers.[1][6] This structural heterogeneity is a direct consequence of its synthesis, which involves the esterification of phthalic anhydride with a blend of isomeric isodecyl alcohols.[2] The resulting product is a collection of phthalate diesters with the same chemical formula, C28H46O4 , but with variations in the branching of the two decyl alkyl chains.[2][7]
The isodecyl alcohol precursor is typically produced through the dimerization of isobutylene followed by hydroformylation, leading to a variety of branched C10 alcohols. Consequently, the alkyl chains in the DIDP mixture predominantly consist of various methylnonyl, dimethyloctyl, and trimethylheptyl isomers.[6][7] This isomeric distribution is a critical aspect of DIDP's properties, influencing its physical characteristics and performance as a plasticizer.
The generalized chemical structure of DIDP can be represented as a benzene-1,2-dicarboxylate core with two attached isodecyl ester groups. A specific, representative isomer within the DIDP mixture is bis(8-methylnonyl) benzene-1,2-dicarboxylate.[1][7]
Generalized Molecular Structure of DIDP
Caption: Generalized molecular structure of this compound (DIDP).
CAS Numbers and Chemical Identification
The isomeric nature of commercial DIDP has led to the assignment of multiple CAS numbers.[6][8] A CAS number is a unique numerical identifier assigned to a single chemical substance. For a complex mixture like DIDP, different CAS numbers can refer to the general mixture or to more specific isomeric compositions. This is a crucial point of understanding for regulatory compliance, material specification, and scientific research.
The most commonly encountered CAS numbers for DIDP are presented in the table below. It is essential for researchers and drug development professionals to be aware of these distinctions when sourcing materials or interpreting toxicological and regulatory data.
| CAS Number | Description | Key Identifiers & Notes |
| 26761-40-0 | This compound (General mixture) | This is a widely used CAS number for the isomeric mixture of DIDP.[1][9][10] It is often cited in safety data sheets and regulatory documents.[11][12] |
| 68515-49-1 | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | This CAS number more specifically describes a mixture that is rich in C10 alkyl chains but also contains C9 and C11 branched alkyl esters.[4][8][9] This reflects the typical industrial production process which may not yield a purely C10 alcohol feed.[4] |
| 89-16-7 | Phthalic acid, bis(8-methylnonyl) ester | This CAS number refers to a specific, well-defined isomer of DIDP.[3] While this isomer is a component of the commercial mixture, the CAS number itself is for the pure compound.[3][7] |
Experimental Protocols: Not Applicable
As this guide focuses on the fundamental chemical identity and structure of DIDP, detailed experimental protocols for its synthesis or analysis are beyond the immediate scope. However, the synthesis of DIDP generally follows a standard esterification procedure.
General Synthesis Workflow
Caption: Simplified workflow for the industrial synthesis of DIDP.
Conclusion
This compound is a technically significant plasticizer whose performance is intrinsically linked to its complex molecular structure as a mixture of isomers. Understanding that DIDP is not a single chemical entity but a collection of related molecules is paramount for accurate scientific communication, material specification, and adherence to regulatory standards. The multiple CAS numbers associated with DIDP reflect this isomeric complexity, and professionals in the field must be cognizant of which specific mixture or isomer is relevant to their work. This guide provides a foundational understanding of these critical aspects, empowering researchers and developers to work with DIDP with greater precision and insight.
References
- Di-isodecyl Phthalate (DIDP). California Office of Environmental Health Hazard Assessment (OEHHA). [Link]
- This compound.
- Diisodecyl phthal
- Diisodecyl phthal
- This compound (DIDP): Chemical Properties, Applications and Safety Assessment. PUdaily. [Link]
- This compound, Technical Grade, Liquid, 442 lb Drum. Univar Solutions. [Link]
- This compound. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
- Diisononyl phthal
- 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich.
- This compound (DIDP) Reference List. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. gst-chem.com [gst-chem.com]
- 3. CAS 89-16-7: this compound | CymitQuimica [cymitquimica.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. univarsolutions.com [univarsolutions.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Di-isodecyl Phthalate (DIDP) - OEHHA [oehha.ca.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. epa.gov [epa.gov]
Synthesis and manufacturing process of Diisodecyl phthalate
An In-Depth Technical Guide to the Synthesis and Manufacturing of Diisodecyl Phthalate (DIDP)
Abstract
This compound (DIDP) is a high molecular weight phthalate ester, with the chemical formula C₂₈H₄₆O₄, that holds significant industrial importance as a primary plasticizer.[1][2] Its principal application lies in the production of flexible polyvinyl chloride (PVC), where it imparts durability, flexibility, and longevity.[3][4] Valued for its low volatility, high thermal stability, and excellent resistance to degradation, DIDP is integral to high-performance applications such as wire and cable insulation, automotive interiors, roofing membranes, and flooring.[1][5][6] This technical guide provides a comprehensive examination of the synthesis and manufacturing of DIDP for researchers, scientists, and chemical engineers. It delves into the core esterification chemistry, details the industrial batch manufacturing process from raw materials to high-purity final product, outlines laboratory-scale synthesis protocols, and discusses the critical quality control parameters and analytical methodologies that ensure product consistency and performance.
Introduction to this compound (DIDP)
Chemical Identity and Structure
This compound is not a single compound but rather a complex mixture of isomers.[7][8] This complexity arises from the use of isomeric decyl alcohols in its synthesis. The fundamental structure consists of a phthalic acid core esterified with two branched-chain isodecyl alcohol molecules.[8][9] This isomeric nature is critical to its properties, particularly its low melting point and wide liquid range.
-
Chemical Name: Bis(8-methylnonyl) benzene-1,2-dicarboxylate
-
Common Name: this compound (DIDP)
-
CAS Number: 26761-40-0 (for the primary isomer mixture), 68515-49-1 (for a C9-C11 rich mixture)[10][11]
-
Molecular Weight: 446.67 g/mol [8]
Key Physicochemical Properties
DIDP's utility as a high-performance plasticizer is a direct result of its physical and chemical properties, which distinguish it from lower molecular weight phthalates like DEHP.[1] Its long, branched alkyl chains reduce its volatility and migration from the polymer matrix, enhancing the longevity and stability of the final product.[1][5]
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale yellow, oily liquid | [3][6][12] |
| Odor | Mild, slightly sweet | [3][6] |
| Melting Point | approx. -50 °C | [1][2][8] |
| Boiling Point | > 350 °C (decomposes); 250-257 °C at 0.5 kPa | [1][2][8] |
| Density | 0.96 - 0.97 g/cm³ at 20 °C | [6][8] |
| Flash Point | approx. 225 °C | [6] |
| Water Solubility | Negligible | [6] |
| Volatility | Low | [1][4][5] |
Industrial Significance and Applications
DIDP is one of the most widely used high-molecular-weight plasticizers, primarily for flexible PVC.[6] Its properties make it the plasticizer of choice for applications demanding high performance, thermal stability, and durability.[5]
-
Wire & Cable Insulation: DIDP's excellent electrical resistivity and high-temperature resistance are critical for insulating materials in the electrical and electronics industries.[1][5][13]
-
Automotive Industry: Used in automotive interiors, underbody coatings, and sealants, where low fogging (low volatility) and resistance to temperature fluctuations are required.[3][5][10]
-
Construction Materials: Employed in durable and weather-resistant products like roofing membranes, flooring, and wall coverings.[3][10]
-
Other Applications: DIDP is also found in non-vinyl applications, including adhesives, sealants, coatings, and lubricants.[3][10]
The Chemistry of DIDP Synthesis
Core Reaction: Esterification of Phthalic Anhydride
The synthesis of DIDP is achieved through the direct esterification of phthalic anhydride with isodecyl alcohol.[13] The overall reaction is a two-stage process that converts the solid anhydride and liquid alcohol into the final diester product, with water as the only byproduct.
Reaction Mechanism
The conversion of phthalic anhydride to DIDP is not a single-step reaction. It proceeds through a distinct two-step mechanism involving a monoester intermediate.[14][15] Understanding this pathway is crucial for process control and optimization.
-
Step 1: Mono-esterification: The first step is the rapid, exothermic ring-opening of the phthalic anhydride molecule by one molecule of isodecyl alcohol.[14][16] This reaction forms the intermediate, phthalic acid monoisodecyl ester. This stage is typically very fast and does not require a catalyst, proceeding readily at moderate temperatures (140-150 °C).[14][17]
C₆H₄(CO)₂O + ROH → C₆H₄(CO₂H)CO₂R (where R = isodecyl group)
-
Step 2: Di-esterification: The second step involves the esterification of the remaining carboxylic acid group on the monoester with a second molecule of isodecyl alcohol.[15] This reaction is significantly slower, endothermic, and reversible.[14][16] To achieve high conversion rates, this step requires a catalyst and elevated temperatures (180-220 °C).[14] Critically, the water formed as a byproduct must be continuously removed from the reaction mixture to shift the equilibrium towards the formation of the final diester product, DIDP.[15][18]
C₆H₄(CO₂H)CO₂R + ROH ⇌ C₆H₄(CO₂R)₂ + H₂O (where R = isodecyl group)
Industrial Manufacturing Process
The commercial production of DIDP is typically carried out in a batch process designed to maximize yield and purity while allowing for efficient removal of the water byproduct and purification of the final product.
Overview of the Batch Process
The manufacturing workflow involves charging the reactants into a suitable reactor, conducting the two-stage esterification under controlled conditions, and then subjecting the crude product to a multi-step purification process to remove excess alcohol, catalyst residues, and byproducts.
Sources
- 1. gst-chem.com [gst-chem.com]
- 2. gst-chem.com [gst-chem.com]
- 3. greenchemindustries.com [greenchemindustries.com]
- 4. Oan Industries - Di-Isodecyl Phthalate (DIDP) [oanindustries.com]
- 5. chemexchemicals.com [chemexchemicals.com]
- 6. univarsolutions.com [univarsolutions.com]
- 7. This compound – Essential for PVC and Acrylic Plastics. [penpet.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. hpc-standards.com [hpc-standards.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. cpsc.gov [cpsc.gov]
- 12. CAS 89-16-7: this compound | CymitQuimica [cymitquimica.com]
- 13. DIDP│NAN YA Plasticizer│PVC additives [npc.com.tw]
- 14. CN1733695A - this compound preparation method - Google Patents [patents.google.com]
- 15. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 16. CN101157615A - Method for producing plasticizer phthalic acid dinonyl - Google Patents [patents.google.com]
- 17. asianpubs.org [asianpubs.org]
- 18. scribd.com [scribd.com]
Unraveling the Molecular Tapestry: A Technical Guide to the Biological Mechanisms of Diisodecyl Phthalate
Introduction: Beyond Plasticizers - Understanding the Biological Interactions of Diisodecyl Phthalate
This compound (DIDP), a high-molecular-weight phthalate, is a ubiquitous chemical primarily used as a plasticizer to impart flexibility to a vast array of polymer products. Its widespread presence in consumer goods has led to extensive research into its potential interactions with biological systems. For researchers, scientists, and drug development professionals, a nuanced understanding of DIDP's mechanism of action is paramount for accurate risk assessment and the development of safer alternatives. This in-depth technical guide moves beyond a superficial overview to provide a detailed exploration of the core molecular mechanisms through which DIDP exerts its effects, with a focus on its interactions with nuclear receptors and the subsequent downstream cellular and physiological consequences. While some phthalates are recognized endocrine disruptors, the evidence for DIDP's activity in this regard is complex and warrants a detailed, evidence-based examination.[1][2][3]
Chapter 1: The Central Hub - DIDP and the Peroxisome Proliferator-Activated Receptors (PPARs)
The primary mechanism of action for DIDP and its metabolites in biological systems revolves around its function as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][6] PPARs are a group of nuclear receptors that play critical roles in the regulation of lipid metabolism, inflammation, and cellular differentiation.[7][8][9] There are three main isotypes of PPARs: PPARα, PPARγ, and PPARβ/δ. DIDP, primarily through its monoester metabolite, mono-isodecyl phthalate (MIDP), has been shown to activate PPARα and PPARγ.[4][10]
Molecular Interaction: A Ligand-Receptor Dance
Upon entering the cell, DIDP is metabolized to its active monoester form. This metabolite then travels to the nucleus and binds to the ligand-binding domain (LBD) of PPARs. This binding induces a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator proteins.[11] The activated PPAR then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[11][12]
Molecular docking studies have provided insights into the binding of DIDP and its metabolites to the LBD of PPARs, suggesting a high binding affinity.[13][14] The interaction is primarily driven by hydrophobic interactions between the alkyl chains of the phthalate and the hydrophobic pocket of the LBD, as well as hydrogen bonding with key amino acid residues.[15]
Figure 1: A simplified workflow of DIDP-mediated PPAR activation.
Downstream Signaling: The Ripple Effect of PPAR Activation
The activation of PPARs by DIDP metabolites triggers a cascade of downstream events, primarily impacting lipid metabolism and cellular proliferation, particularly in the liver.
1.2.1. PPARα-Mediated Effects: Peroxisome Proliferation and Lipid Homeostasis
Activation of PPARα is a hallmark of exposure to many phthalates, including DIDP.[5][6] This leads to the induction of genes involved in fatty acid uptake and β-oxidation in peroxisomes and mitochondria.[7][16] A key consequence of this is peroxisome proliferation, an increase in the size and number of peroxisomes in hepatocytes.[17][18] This is a well-documented effect in rodents and is considered a key event in the hepatocarcinogenesis observed in these species after chronic exposure to high doses of peroxisome proliferators.[4][5]
Table 1: Key Genes Upregulated by DIDP-Mediated PPARα Activation
| Gene | Function | Reference |
| Acyl-CoA Oxidase 1 (ACOX1) | Rate-limiting enzyme in peroxisomal β-oxidation | [10] |
| Carnitine Palmitoyltransferase 1A (CPT1A) | Facilitates fatty acid transport into mitochondria | [11] |
| Cytochrome P450 4A (CYP4A) | Involved in fatty acid ω-hydroxylation | [10] |
| Fatty Acid Binding Protein (FABP) | Intracellular fatty acid transport | [19] |
1.2.2. PPARγ-Mediated Effects: Adipogenesis and Beyond
DIDP metabolites have also been shown to activate PPARγ, although the effects are generally less potent compared to PPARα activation.[5][20] PPARγ is a master regulator of adipogenesis, the process of fat cell formation.[9] Activation of PPARγ can lead to increased lipid accumulation in adipocytes.[15] While the primary role of PPARγ is in adipose tissue, it is also expressed in other tissues, including the liver and immune cells, where it can modulate inflammation and glucose homeostasis.[9]
Figure 2: Downstream signaling pathways of DIDP-induced PPAR activation.
Chapter 2: Crosstalk with Other Nuclear Receptors - The Pregnane X Receptor (PXR)
In addition to PPARs, some phthalate monoesters have been shown to activate the Pregnane X Receptor (PXR), a nuclear receptor primarily known for its role in sensing foreign chemicals (xenobiotics) and regulating their metabolism and elimination.[4][16][21] Activation of PXR leads to the induction of cytochrome P450 enzymes, particularly CYP3A4, which is a key enzyme in drug metabolism.[7] While the direct activation of PXR by DIDP metabolites is less extensively studied compared to other phthalates, it represents a potential mechanism for DIDP to influence the metabolism of other endogenous and exogenous compounds.[21]
Chapter 3: The Endocrine Disruption Question - A Matter of Debate
The potential for phthalates to act as endocrine-disrupting chemicals (EDCs) is a significant area of research and public concern.[1][3] However, for DIDP, the evidence for significant endocrine disruption, particularly through estrogenic and androgenic pathways, is limited.[17][20]
Estrogenic and Androgenic Pathways
Numerous in vitro and in vivo studies have concluded that DIDP does not exhibit significant estrogenic or anti-androgenic activity.[17][20] For instance, in reporter gene assays, DIDP has not shown agonistic or antagonistic activity towards the estrogen receptor (ER) or the androgen receptor (AR).[3]
Thyroid and Steroidogenesis Pathways
There is some evidence to suggest that DIDP may have subtle effects on the thyroid pathway and steroidogenesis. Some studies have indicated that DIDP can induce the liver pregnane X receptor (PXR), which can in turn affect thyroid hormone metabolism.[20] In vitro assays, such as the H295R steroidogenesis assay, have shown that some phthalates can disrupt steroid hormone production.[3][22] However, in vivo studies with DIDP have not consistently demonstrated adverse outcomes related to thyroid function or significant alterations in testosterone biosynthesis.[17][20]
Chapter 4: Toxicological Implications - From Liver to Reproduction
The activation of nuclear receptors by DIDP has several toxicological implications, with the liver being a primary target organ in rodent models. The reproductive and developmental effects of DIDP appear to be less potent compared to some other phthalates.
Hepatotoxicity
Chronic exposure to high doses of DIDP in rodents has been associated with increased liver weight, hepatocellular hypertrophy, and, in some cases, the development of liver tumors.[23] These effects are largely attributed to the sustained activation of PPARα and the resulting peroxisome proliferation and oxidative stress.[5] It is important to note that there are significant species differences in the response to peroxisome proliferators, with rodents being much more sensitive than humans.[24]
Table 2: Common Biomarkers of Drug-Induced Liver Injury (DILI)
| Biomarker | Indication | Reference |
| Alanine Aminotransferase (ALT) | Hepatocellular injury | [25][26][27] |
| Aspartate Aminotransferase (AST) | Hepatocellular injury | [25][26][27] |
| Alkaline Phosphatase (ALP) | Cholestatic injury | [26][27] |
| Total Bilirubin | Impaired liver function | [26] |
Reproductive and Developmental Toxicity
Two-generation reproductive toxicity studies in rats have been conducted to assess the effects of DIDP.[17][18][28] These studies have generally shown no adverse effects on fertility or mating performance at doses up to the highest tested levels.[17] However, at very high dietary concentrations, a reduction in offspring survival during the early postnatal period has been observed.[17] There is no strong evidence to suggest that DIDP significantly impairs in utero sexual development in a manner similar to potent anti-androgenic phthalates.[23]
Chapter 5: Experimental Protocols for Mechanistic Investigation
A thorough understanding of DIDP's mechanism of action relies on robust experimental methodologies. The following are key in vitro and in vivo protocols used in this field of research.
In Vitro Assay: PPAR Activation Luciferase Reporter Gene Assay
This assay is a cornerstone for determining if a compound can activate PPARs.
Principle: Cells are co-transfected with an expression vector for a specific PPAR isotype (e.g., PPARα or PPARγ) and a reporter plasmid containing a luciferase gene under the control of a PPRE. If the test compound activates the PPAR, the PPAR-RXR heterodimer binds to the PPRE and drives the expression of luciferase, which can be quantified by measuring light emission.[10][20][29][30]
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., COS-1, HepG2) in appropriate growth medium.
-
Transfection: Co-transfect the cells with a PPAR expression plasmid, a PPRE-luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: After an incubation period to allow for plasmid expression, treat the cells with various concentrations of the test compound (e.g., DIDP or its metabolites) and appropriate positive and negative controls.
-
Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Calculate the fold induction relative to the vehicle control.
Figure 3: Workflow for a PPAR activation luciferase reporter gene assay.
In Vivo Study: Two-Generation Reproductive Toxicity Study in Rats
This study design is a comprehensive method to evaluate the potential effects of a substance on all phases of the reproductive cycle.[17][18][28]
Principle: The test substance is administered to male and female rats (F0 generation) for a period before mating, during mating, and for females, throughout gestation and lactation. The effects on the F0 generation's reproductive performance and the viability, growth, and development of their offspring (F1 generation) are assessed. The F1 generation is then raised to maturity and mated to produce an F2 generation, allowing for the evaluation of effects across two generations.[17]
Key Endpoints:
-
F0 and F1 Adults: Clinical observations, body weight, food consumption, estrous cycles, mating and fertility indices, sperm parameters, and gross and microscopic pathology of reproductive organs.
-
F1 and F2 Offspring: Viability, sex ratio, clinical signs, body weight, anogenital distance, and developmental landmarks.
Conclusion: A Multifaceted Mechanism with Species-Specific Considerations
The mechanism of action of this compound in biological systems is multifaceted, with the activation of PPARα and PPARγ as the central tenet. This interaction triggers a cascade of events primarily affecting lipid metabolism and cellular processes in the liver, particularly in rodent models. While the potential for endocrine disruption exists, the evidence suggests that DIDP is not a potent disruptor of estrogenic or androgenic pathways. Its effects on reproductive and developmental parameters are generally observed at high doses and are less severe than those of some other phthalates.
For researchers and drug development professionals, it is crucial to recognize the species-specific differences in response to DIDP, especially concerning the PPARα-mediated liver effects. Future research should continue to elucidate the subtleties of DIDP's interaction with other nuclear receptors like PXR and further refine our understanding of its potential effects on human health at relevant exposure levels. This in-depth technical guide provides a solid foundation for these ongoing investigations, emphasizing the importance of a mechanistically informed approach to risk assessment and the development of safer alternatives.
References
- Hushka, L. J., Waterman, S. J., Keller, L. H., Trimmer, G. W., Freeman, J. J., Ambroso, J. L., ... & McKee, R. H. (2001). Two-generation reproduction studies in Rats fed di-isodecyl phthalate. Reproductive toxicology, 15(2), 153-169. [Link]
- Evaluation of the endocrine disrupting potential of Di-isodecyl phthal
- Using Laser Scanning Cytometry to Measure PPAR-Mediated Peroxisome Proliferation and β Oxid
- Grün, F., & Blumberg, B. (2009). Environmental phthalate monoesters activate pregnane X receptor-mediated transcription. Molecular pharmacology, 76(4), 865-873. [Link]
- Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing. (2010). PMC. [Link]
- Hurst, C. H., & Waxman, D. J. (2003). Activation of PPARα and PPARγ by environmental phthalate monoesters. Toxicological sciences, 74(2), 297-308. [Link]
- Künze, T., Kliche, K., Fuhrmann, D. C., & Sträter, N. (2023). Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH.
- Activation of PPARα and PPARγ by Environmental Phthalate Monoesters. (2003). Request PDF. [Link]
- Eve, A. M., Creton, S., & Gutsell, S. (2013). Environmental phthalate monoesters activate pregnane X receptor-mediated transcription. Toxicology and applied pharmacology, 268(3), 313-322. [Link]
- Riu, A., Le Maire, A., Grimaldi, M., Zalko, D., & Cavaillès, V. (2021). Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers. International journal of molecular sciences, 22(4), 1709. [Link]
- Palermo, F. A., Cocci, P., Mosconi, G., & Polzonetti-Magni, A. M. (2015). Effects of this compound on PPAR: RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes. Chemical research in toxicology, 28(5), 989-997. [Link]
- Hurst, C. H., & Waxman, D. J. (2003). Activation of PPAR and PPAR by Environmental Phthalate Monoesters. Toxicological Sciences, 74(2), 297-308. [Link]
- Clewell, R. A., Campbell, J. L., Ross, S. M., Gaido, K. W., Clewell, H. J., & Andersen, M. E. (2010). Assessing the relevance of in vitro measures of phthalate inhibition of steroidogenesis for in vivo response. Toxicology in vitro, 24(1), 327-334. [Link]
- National Research Council (US) Committee on the Health Risks of Phthalates. (2008). Phthalates and cumulative risk assessment: the tasks ahead.
- Casals-Casas, C., & Desvergne, B. (2011). Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence. Journal of steroid biochemistry and molecular biology, 127(1-2), 58-68. [Link]
- Saini, A., Kumar, S., & Dwivedi, P. (2020). Identification of approved drugs as potent inhibitors of pregnane X receptor activation with differential receptor interaction profiles. British journal of pharmacology, 177(14), 3266-3286. [Link]
- Palermo, F. A., Cocci, P., Mosconi, G., & Polzonetti-Magni, A. M. (2015). Effects of this compound on PPAR:RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes. Chemical research in toxicology, 28(5), 989-997. [Link]
- Peters, J. M., Gonzalez, F. J., & Waxman, D. J. (2005). Peroxisome Proliferator-Activated Receptors: Mediators of Phthalate Ester-Induced Effects in the Male Reproductive Tract?. Toxicological Sciences, 88(1), 39-44. [Link]
- Assessing the relevance of in vitro measure of phthalate inhibition of steroidogenesis for in vivo response. (2010). Request PDF. [Link]
- Elcombe, C. R., & Mitchell, A. M. (1988). Assessment of peroxisome proliferation and liver growth-stimulating potential by nondirectly genotoxic compounds in cultured hepatocytes. Toxicology in vitro, 2(4), 305-313. [Link]
- Nakagawa, T., Takeuchi, S., & Matsuda, T. (2018). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Biological & pharmaceutical bulletin, 41(10), 1594-1600. [Link]
- Palermo, F. A., Cocci, P., Mosconi, G., & Polzonetti-Magni, A. M. (2015).
- Steroid biosynthesis pathways of the testes (pathway outside dashed...). (2012).
- Docking study: PPARs interaction with the selected alternative plasticizers to di(2-ethylhexyl)
- Hushka, L. J., Waterman, S. J., Keller, L. H., Trimmer, G. W., Freeman, J. J., Ambroso, J. L., ... & McKee, R. H. (2001). Two-generation reproduction studies in Rats fed di-isodecyl phthalate. Reproductive toxicology (Elmsford, N.Y.), 15(2), 153-169. [Link]
- Diamanti-Kandarakis, E., Bourguignon, J. P., Giudice, L. C., Hauser, R., Prins, G. S., Soto, A. M., ... & Gore, A. C. (2009). A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates. Endocrine reviews, 30(4), 327-354. [Link]
- The impact of phthalates on adrenal steroidogenesis in HAC15 cells. (2018). Endocrine Abstracts. [Link]
- Waterman, S. J., Hushka, L. J., Keller, L. H., Trimmer, G. W., Freeman, J. J., Ambroso, J. L., ... & McKee, R. H. (2000). Two-generation reproduction study in rats given di-isononyl phthalate in the diet. Reproductive toxicology, 14(1), 21-36. [Link]
- Immunohistochemical analysis of peroxisomes in the liver. The brown,.... (2019).
- Biology of PXR: role in drug-hormone interactions. (2014). PMC. [Link]
- Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library. (2019). NIH. [Link]
- Molecular docking and simulation analysis for elucidation of toxic effects of dicyclohexyl phthalate (DCHP) in glucocorticoid receptor-mediated adipogenesis. (2020). Taylor & Francis Online. [Link]
- Reddy, J. K., & Rao, M. S. (2006). Peroxisome proliferator-activated receptors, coactivators, and downstream targets. FEBS letters, 580(12), 2961-2966. [Link]
- Anderson, S. P., Howroyd, P., & Ioannides, C. (2004). Protein Profiling of Mouse Livers with Peroxisome Proliferator-Activated Receptor α Activation. Journal of proteome research, 3(4), 727-736. [Link]
- An Update on Drug-induced Liver Injury. (2015). PMC. [Link]
- Computational Study of Drugs Targeting Nuclear Receptors. (2020). PMC. [Link]
- Insights into medication-induced liver injury: Understanding and management str
- PPAR signaling p
- Mechanisms and functions of PPAR activation and downstream.... (2022).
- Investigation of the Synergistic Activation of Estrogen Receptors ER and ER by DIBP and MIBP: A Molecular Docking Study Based on AutoDock. (2022). Researcher.Life. [Link]
- PPAR Signaling Pathway. (n.d.).
- Drug-Induced Hepatotoxicity. (2023).
- Soccio, R. E., Chen, E. R., & Lazar, M. A. (2014). PPARγ signaling and metabolism: the good, the bad and the future.
- Review of in silico studies dedicated to the nuclear receptor family: Therapeutic prospects and toxicological concerns. (2022). PubMed Central. [Link]
- Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Valid
- Drug-induced Liver Injury. (2011). PMC. [Link]
Sources
- 1. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome Proliferators and Peroxisome Proliferator-Activated Receptor α: Biotic and Xenobiotic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Dicyclohexyl Phthalate Exposure on PXR Activation and Lipid Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Human Pregnane X Receptor Activators Identified from a Screening of the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biology of PXR: role in drug-hormone interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two-generation reproduction studies in Rats fed di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [논문]Two-generation reproduction studies in Rats fed di-isodecyl phthalate [scienceon.kisti.re.kr]
- 19. pubs.acs.org [pubs.acs.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Environmental phthalate monoesters activate pregnane X receptor-mediated transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Assessing the relevance of in vitro measures of phthalate inhibition of steroidogenesis for in vivo response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. An Update on Drug-induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Insights into medication-induced liver injury: Understanding and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. Two-generation reproduction study in rats given di-isononyl phthalate in the diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
Introduction: Deconstructing the Journey of Diisodecyl Phthalate in Biological Systems
An In-depth Technical Guide to the Toxicokinetics of Diisodecyl Phthalate in Animal Models
This compound (DIDP) is a high-molecular-weight phthalate ester predominantly used as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1][2] Its widespread application in consumer products, from food packaging to construction materials, results in ubiquitous, low-level human exposure.[1][3] Understanding the toxicokinetics of DIDP—the journey of absorption, distribution, metabolism, and excretion (ADME)—within a biological system is paramount for accurately assessing potential human health risks and establishing meaningful biomarkers for exposure.[1]
This guide provides a technical deep-dive into the toxicokinetic profile of DIDP, synthesized from foundational and contemporary studies in animal models. As Senior Application Scientists, we move beyond mere data reporting to elucidate the causal mechanisms behind the observed phenomena and the rationale for specific experimental designs. The protocols described herein are presented as self-validating systems, ensuring that the data generated are both robust and reproducible. Our analysis is grounded in authoritative research, providing a comprehensive framework for professionals engaged in toxicology and drug development.
Absorption: The Gateway into the System
The absorption of DIDP is critically dependent on the route of exposure. Animal studies, primarily in rats, have demonstrated significant variations in systemic uptake following oral, dermal, and inhalation exposure.
Route-Dependent Bioavailability
-
Oral Administration: Following oral gavage in rats, the absorption of DIDP from the gastrointestinal (GI) tract is incomplete and inversely related to the dose.[4] At lower doses, a greater fraction is absorbed, while at higher doses, a larger proportion passes through the GI tract unabsorbed.[4][5] This dose-dependent effect is likely due to the saturation of hydrolytic enzymes (lipases and esterases) in the gut, which are responsible for the initial metabolic step required for absorption.[4]
-
Dermal Exposure: Dermal absorption of DIDP is consistently low. Studies in F344 rats show that only a small percentage (2-4%) of a topically applied dose is absorbed over several days.[4][6] This poor penetration is characteristic of high-molecular-weight, lipophilic compounds. It is crucial to note that rat skin is generally more permeable than human skin, suggesting that dermal absorption in humans is likely to be even lower.[7]
-
Inhalation Exposure: In contrast, inhalation appears to be a more efficient route for systemic uptake, with studies in rats indicating approximately 73% absorption from the lungs.[4]
Table 1: Summary of DIDP Absorption Data in Rats
| Route of Exposure | Animal Model | Absorption Rate | Key Findings | Source(s) |
| Oral | Rat | Incomplete, dose-dependent | Absorption decreases as dose increases (e.g., 41% excretion in urine at low dose vs. 12% at high dose). | [4][5] |
| Dermal | F344 Rat | Low (2-4%) | Poorly absorbed through the skin over a 7-day period. | [4][6] |
| Inhalation | Rat | ~73% | Represents a significant potential route for systemic exposure. | [4] |
Experimental Protocol 1: Dermal Absorption Assessment in Rats
This protocol is designed to quantify the percutaneous absorption of a test chemical by measuring its excretion after topical application, a methodology validated in studies of phthalate esters.[6]
Objective: To determine the cumulative absorption and excretion of ¹⁴C-labeled DIDP following a single dermal application.
Methodology:
-
Animal Model: Male F344 rats (200 ± 20 g).
-
Preparation:
-
Acclimate animals in individual metabolic cages for at least 3 days. These cages are designed to separate urine and feces for collection.
-
One day prior to dosing, clip the hair from a 1.5 cm diameter area on the back of each rat.
-
-
Dosing:
-
Prepare a solution of [¹⁴C]DIDP in a suitable vehicle (e.g., ethanol).
-
Apply a single, precise dose (e.g., 157 µmol/kg) to the clipped skin area.
-
Cover the application site with a perforated cap to prevent ingestion via grooming while allowing air circulation.
-
-
Sample Collection:
-
House the restrained rat in the metabolic cage for 7 days.
-
Collect urine and feces separately at 24-hour intervals.
-
-
Quantification:
-
Homogenize fecal samples and combust a portion in a sample oxidizer.
-
Mix an aliquot of urine with a scintillation cocktail.
-
Quantify the amount of ¹⁴C in both urine and feces using liquid scintillation counting.
-
The total radioactivity excreted in urine and feces is considered the index of percutaneous absorption.
-
-
Terminal Analysis:
-
At 7 days, euthanize the animal.
-
Excise the application site skin and analyze for residual ¹⁴C.
-
Collect major organs (liver, kidney, etc.) and a blood sample to check for minimal residual radioactivity in the body.
-
Causality and Validation: The use of radiolabeled compounds ([¹⁴C]DIDP) provides a definitive and highly sensitive tracer, ensuring that all absorbed and excreted material is accounted for. The metabolic cage is a critical component that validates the separation of excretory pathways, which is essential for understanding the fate of the absorbed compound.
Distribution: Transit and Localization
Once absorbed, DIDP and its metabolites are distributed via systemic circulation. Animal studies indicate a rapid distribution phase, with the highest concentrations found in metabolically active and excretory organs.
-
Primary Sites of Distribution: Following absorption, the highest concentrations of DIDP-related radioactivity are consistently observed in the gastrointestinal tract, liver, and kidneys.[4] This pattern reflects the primary roles of the GI tract in absorption, the liver in metabolism, and the kidneys in excretion.
-
Bioaccumulation Potential: DIDP demonstrates a low potential for bioaccumulation. In rats, less than 1% of an administered radioactive dose remained in the tissues after 72 hours, indicating rapid elimination from the body.[4][8] The lipophilic nature of the parent compound does not translate to long-term storage in adipose tissue due to its efficient and extensive metabolism into more water-soluble forms.
Experimental Protocol 2: Tissue Distribution Study via Whole-Body Autoradiography (WBA) or LC-MS/MS
Objective: To determine the localization and relative concentration of DIDP and its metabolites in various tissues over time.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing: Administer a single oral or intravenous dose of ¹⁴C-labeled DIDP.[1]
-
Time Points: Euthanize groups of animals at predetermined time points post-dosing (e.g., 1, 4, 8, 24, 48, and 72 hours).
-
Tissue Collection & Analysis (Option A: WBA):
-
Immediately freeze the whole animal carcass in a hexane/solid CO₂ bath.
-
Mount the frozen carcass and perform sagittal sectioning using a large-format cryomicrotome.
-
Expose the sections to a phosphor imaging plate to visualize the distribution of radioactivity across all tissues simultaneously.
-
-
Tissue Collection & Analysis (Option B: LC-MS/MS):
-
At each time point, collect blood and a comprehensive set of tissues (liver, kidney, fat, muscle, brain, spleen, etc.).
-
Homogenize tissue samples and perform solid-phase or liquid-liquid extraction to isolate DIDP and its metabolites.
-
Quantify the concentration of the parent compound and specific metabolites using a validated UHPLC-ESI-MS/MS method.[1]
-
-
Data Analysis: Calculate tissue-to-plasma concentration ratios at each time point to assess the relative affinity of the compounds for different tissues.
Self-Validation: WBA provides a powerful, unbiased visual confirmation of distribution patterns. This qualitative overview is then validated by the quantitative, compound-specific data generated by LC-MS/MS, creating a comprehensive and cross-validated understanding of the compound's disposition.
Metabolism: The Biotransformation Cascade
DIDP, as a high-molecular-weight phthalate, undergoes extensive and rapid metabolism, a critical detoxification process that facilitates its excretion.[1][9] The metabolic pathway involves a multi-step enzymatic cascade.
Phase I Metabolism:
-
Initial Hydrolysis: The first and rate-limiting step is the hydrolysis of one of the ester linkages by non-specific carboxylesterases and lipases, primarily in the intestine and liver.[4][9] This reaction transforms the parent diester (DIDP) into its corresponding monoester, mono-isodecyl phthalate (MIDP) , and an isodecyl alcohol moiety.[4]
-
Oxidative Metabolism: Unlike shorter-chain phthalates, the resulting MIDP undergoes significant further oxidation.[8] This occurs primarily via ω- and (ω-1) oxidation pathways on the alkyl side chain, catalyzed by cytochrome P450 enzymes.[8] This process generates a series of secondary, oxidized metabolites.[10][11]
Phase II Metabolism:
-
Conjugation: The oxidized metabolites can then undergo Phase II conjugation, most commonly with glucuronic acid (glucuronidation), to form highly water-soluble conjugates that are readily excreted by the kidneys.[8][9]
Major Metabolites of DIDP
Studies in rats have identified several key metabolites that serve as crucial indicators of DIDP exposure.[1][11]
Table 2: Key Metabolites of this compound (DIDP) Identified in Rats
| Metabolite Name | Abbreviation | Description | Key Finding | Source(s) |
| mono-isodecyl phthalate | MIDP | Primary hydrolytic monoester. | Detected as a minor metabolite in urine; more prominent in feces. | [4][11] |
| mono-hydroxy-isodecyl-phthalate | MHiDP | Oxidized secondary metabolite. | Product of side-chain hydroxylation. | [1][10][11] |
| mono-oxo-isodecyl-phthalate | MOiDP | Oxidized secondary metabolite. | Product of further side-chain oxidation. | [1][10] |
| mono-carboxy-isononyl-phthalate | MCiNP | Oxidized secondary metabolite. | The most abundant urinary metabolite; considered the best biomarker for DIDP exposure. | [1][11] |
Visualization 1: Metabolic Pathway of DIDP
Caption: Proposed metabolic pathway of DIDP in mammals.
Excretion: Elimination from the Body
The elimination of DIDP and its metabolites occurs predominantly through the feces and urine. The balance between these two pathways is a hallmark of high-molecular-weight phthalate toxicokinetics and is influenced by the administered dose.
-
Fecal and Biliary Excretion: A significant portion of an oral DIDP dose is excreted in the feces.[4] This is due to two factors: incomplete absorption of the parent compound at high doses, and the biliary excretion of metabolites from the liver back into the intestine.[6] For phthalates with longer alkyl chains like DIDP, biliary excretion becomes a more favored route.[6] Fecal matter contains the parent compound (DIDP), the primary monoester (MIDP), and oxidized metabolites.[4]
-
Urinary Excretion: Urine is the primary route for the elimination of the more water-soluble, oxidized secondary metabolites.[1][4] As noted, MCiNP is the major metabolite found in the urine of rats and is therefore the most sensitive and specific biomarker of DIDP exposure.[1][11]
-
Dose-Dependent Shift: Studies in rats demonstrate a clear shift in the primary excretion route with increasing oral doses. At a low dose, urinary excretion is more prominent (e.g., ~41%), but as the dose increases, fecal excretion becomes the dominant pathway (e.g., ~81% at a high dose).[4] This again points to the saturation of absorption and metabolic pathways at higher concentrations.
Table 3: Excretion Profile of DIDP in Rats After Oral Administration
| Dose Level | % Excreted in Urine | % Excreted in Feces | Primary Route | Source(s) |
| Low (~0.1 mg/kg) | ~41% | ~57% | Mixed, slight fecal predominance | [4][5] |
| Medium (~11 mg/kg) | ~32% | ~65% | Fecal | [4][5] |
| High (~1000 mg/kg) | ~12% | ~81% | Fecal | [4][5] |
Analytical Workflow: From Biological Matrix to Quantitative Data
Accurate quantification of DIDP and its metabolites in complex biological matrices (plasma, urine, tissue) requires sophisticated analytical methods. The development of Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has been a significant advancement in this field.[1]
Visualization 2: Generalized Analytical Workflow for DIDP Metabolites
Caption: A typical workflow for quantifying DIDP metabolites.
Protocol Integrity: The critical step for ensuring trustworthy data is the sample preparation and extraction. Rigorous measures must be taken to avoid contamination, as phthalates are common in laboratory plastics.[12][13] This includes using glass or polypropylene labware, pre-washing all equipment with high-purity solvents, and analyzing procedural blanks with every batch. The use of stable isotope-labeled internal standards for each analyte is non-negotiable; it corrects for matrix effects and variations in extraction efficiency, thereby validating the accuracy of the final quantitative result.
Conclusion and Field Perspective
The toxicokinetic profile of this compound in animal models is characterized by route-dependent absorption, rapid and extensive metabolism, and efficient elimination with low potential for bioaccumulation. The journey of DIDP is a classic example of how high-molecular-weight xenobiotics are processed by the body: initial hydrolysis is followed by extensive oxidative metabolism to create water-soluble compounds that can be readily excreted.
For researchers and drug development professionals, this understanding is crucial. The identification of mono-carboxy-isononyl-phthalate (MCiNP) as the major urinary metabolite provides a reliable, specific, and non-invasive biomarker for assessing human exposure.[1][11] The dose-dependent shifts observed in absorption and excretion pathways in animal models underscore the importance of considering exposure levels in risk assessment. The methodologies and protocols outlined in this guide provide a robust framework for conducting future toxicokinetic studies, ensuring that the data generated are accurate, reproducible, and directly applicable to the vital task of safeguarding human health.
References
- Elsisi, A. G., Carter, D. E., & Sipes, I. G. (1989). Dermal absorption of phthalate diesters in rats. Fundamental and Applied Toxicology, 12(1), 70-77. URL: https://doi.org/10.1016/0272-0590(89)90124-9
- Lee, S., Kim, S., Kim, H. Y., Lee, J., Choi, G., Kim, S., & Lee, Y. B. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. Archives of Toxicology, 95(11), 3515-3537. URL: https://pubmed.ncbi.nlm.nih.gov/34487205/
- ResearchGate. (n.d.). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method | Request PDF. URL: https://www.researchgate.
- SpringerMedizin. (n.d.). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. URL: https://www.springermedizin.
- Australian Industrial Chemicals Introduction Scheme. (2012). This compound. URL: https://www.industrialchemicals.gov.
- ResearchGate. (n.d.). Proposed metabolic transformation of DINP and DIDP based on studies conducted in rodents and humans. URL: https://www.researchgate.net/figure/Proposed-metabolic-transformation-of-DINP-and-DIDP-based-on-studies-conducted-in_fig1_262792687
- ResearchGate. (n.d.). Pathway of phthalate metabolism in human body. URL: https://www.researchgate.net/figure/Pathway-of-phthalate-metabolism-in-human-body-LMW-phthalates-are-mainly-excreted-in_fig1_378037385
- Isenberg, J. S., Kamendulis, L. M., Smith, J. H., Ackley, D. C., & Klaunig, J. E. (2000). Comparative in vivo hepatic effects of Di-isononyl phthalate (DINP) and related C7-C11 dialkyl phthalates on gap junctional intercellular communication (GJIC), peroxisomal beta-oxidation (PBOX), and DNA synthesis in rat and mouse liver. Toxicological Sciences, 58(2), 243-257. URL: https://pubmed.ncbi.nlm.nih.gov/11099638/
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. URL: https://pubchem.ncbi.nlm.nih.gov/compound/33599
- Silva, M. J., Reidy, J. A., Preau, J. L., Samandar, E., Needham, L. L., & Calafat, A. M. (2007). Urinary metabolites of this compound in rats. Toxicology, 236(1-2), 107-116. URL: https://pubmed.ncbi.nlm.nih.gov/17512638/
- The MAK Collection for Occupational Health and Safety. (2019). Diisotridecyl phthalate, ditridecyl phthalate. URL: https://onlinelibrary.wiley.com/doi/pdf/10.1002/maco.201940026
- Singh, S., & Srivastava, N. (2009). Biodegradation of this compound (DIDP) by Bacillus sp. SB-007. International Biodeterioration & Biodegradation, 63(3), 348-352. URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/352/815/80135-ms.pdf
- ResearchGate. (n.d.). Urinary metabolites of this compound in rats | Request PDF. URL: https://www.researchgate.
- Ziv-Gal, A., Wang, W., Zhou, C., & Flaws, J. A. (2024). Dietary exposure to di(2-ethylhexyl) phthalate for 6 months alters markers of female reproductive aging in mice. Biology of Reproduction, ioae164. URL: https://pubmed.ncbi.nlm.nih.gov/39520286/
- Kluwe, W. M., Haseman, J. K., & Huff, J. E. (1983). Studies by the National Toxicology Program on di(2-ethylhexyl)phthalate. Environmental Health Perspectives, 49, 139-143. URL: https://pubmed.ncbi.nlm.nih.gov/6852039/
- Hannon, P. R., Brannick, K. E., Wang, W., & Flaws, J. A. (2016). The effects of short-term and long-term phthalate exposures on ovarian follicle growth dynamics and hormone levels in female mice. Reproductive Toxicology, 61, 40-49. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4867222/
- RIVM Publications Repository. (1992). Toxicological investigation of di(isodecyl)phthalate in rats. URL: https://rivm.openrepository.com/handle/10029/261173
- U.S. Environmental Protection Agency. (2024). Data Quality Evaluation Information for Human Health Hazard Animal Toxicology for this compound (DIDP). URL: https://www.regulations.gov/document/EPA-HQ-OPPT-2018-0435-0014
- El-Benna, J., Dang, P. M., & Gougerot-Pocidalo, M. A. (2024). Phthalates toxicity in vivo to rats, mice, birds, and fish: A thematic scoping review. Heliyon, 10(12), e32742. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11192736/
- Oehlmann, J., Schulte-Oehlmann, U., Kloas, W., Jagnytsch, O., Lutz, I., Kusk, K. O., Wollenberger, L., Santos, E. M., Paull, G. C., Van Look, K. J., & Tyler, C. R. (2009). A critical analysis of the biological impacts of plasticizers on wildlife. Philosophical Transactions of the Royal Society B: Biological Sciences, 364(1526), 2047-2062. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2873021/
- BenchChem. (2025). Application Notes and Protocols for Developmental Toxicity Studies of Diheptyl Phthalate in Rats. URL: https://www.benchchem.
- Scott, R. C., Dugard, P. H., Ramsey, J. D., & Rhodes, C. (1987). In vitro absorption of some o-phthalate diesters through human and rat skin. Environmental Health Perspectives, 74, 223-227. URL: https://pubmed.ncbi.nlm.nih.gov/3691429/
- BenchChem. (2025). Toxicokinetics and Metabolism of Di-n-pentyl Phthalate: An In-depth Technical Guide. URL: https://www.benchchem.
- RIVM. (1992). Toxicological investigation of di(isodecyl)phthalate in rats. URL: https://www.rivm.nl/bibliotheek/rapporten/618902009.html
- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP). URL: https://www.ncbi.nlm.nih.gov/books/NBK587563/
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Diethyl Phthalate. Chapter 6: Analytical Methods. URL: https://www.
- Waterman, S. J., & Keller, L. H. (2001). Two-generation reproduction studies in Rats fed di-isodecyl phthalate. Reproductive Toxicology, 15(2), 153-169. URL: https://pubmed.ncbi.nlm.nih.gov/11295484/
- Dunder, T., Johnson, G. E., & Tyler, T. R. (2022). Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate. Regulatory Toxicology and Pharmacology, 131, 105151. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9039015/
- Vávrová, M., & Maršálek, M. (2009). The distribution and accumulation of phthalates in the organs and tissues of chicks after the administration of feedstuffs with different phthalate concentrations. Veterinární Medicína, 54(9), 427-434. URL: https://www.agriculturejournals.cz/web/vri.htm?type=article&id=51_2009-vri
- Gaur, K., & Siddique, Y. H. (2025). Phthalate Toxicity in Different Experimental Models. Current Biotechnology, 14(4), 222-243. URL: https://www.benthamscience.com/journal/13/abstract/2211-5501/14/4/222
- Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Di-n-butyl Phthalate. Chapter 7: Analytical Methods. URL: https://www.
- Drakakis, G., Valanou, E., & Sarigiannis, D. A. (2025). A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates. International Journal of Molecular Sciences, 26(18), 8761. URL: https://www.mdpi.com/1422-0067/26/18/8761
- Cappon, G. D., Hurtt, M. E., & Tassinari, M. S. (2009). Developmental and reproductive toxicology studies in nonhuman primates. Birth Defects Research Part B: Developmental and Reproductive Toxicology, 86(6), 447-460. URL: https://pubmed.ncbi.nlm.nih.gov/19938006/
- Bakker, J., & Bomzon, A. (2022). A Literature Review of Unintentional Intoxications of Nonhuman Primates. Animals, 12(7), 854. URL: https://www.mdpi.com/2076-2615/12/7/854
- U.S. Food & Drug Administration. (2022). Considerations Regarding Nonhuman Primate Use in Pharmaceutical Development. URL: https://www.fda.gov/media/155985/download
- Burbacher, T. M. (2005). Nonhuman primates as animal models for toxicology research. Current Protocols in Toxicology, Chapter 1, Unit 1.9. URL: https://pubmed.ncbi.nlm.nih.gov/20824707/
- Hill, S. M., & Johnson, A. M. (2006). Method Development for Determination of Di(2-Ethylhexyl)Phthalate and its Metabolite Mono(2-Ethylhexyl)Phthalate by Reversed-Phase Liquid Chromatography. Transactions of the Illinois State Academy of Science, 99(1-2), 1-8. URL: https://www.il-st-acad-sci.org/transactions_mes/99V1N2p1.pdf
- Bailey, K. A., & Paule, M. G. (2021). The Role of Nonhuman Primates in Neurotoxicology Research: Preclinical Models and Experimental Methods. Current Protocols, 1(10), e272. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8553255/
Sources
- 1. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method | springermedizin.de [springermedizin.de]
- 3. researchgate.net [researchgate.net]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. series.publisso.de [series.publisso.de]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro absorption of some o-phthalate diesters through human and rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Urinary metabolites of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide on the Acute and Chronic Toxicity of Diisodecyl Phthalate
Introduction
Diisodecyl phthalate (DIDP) is a high molecular weight phthalate ester extensively utilized as a plasticizer to enhance the flexibility and durability of polyvinyl chloride (PVC) and other polymers.[1][2] Its applications are widespread, ranging from wire and cable insulation to consumer products like toys, food packaging, and medical devices.[1][2][3] Given its prevalence, a thorough understanding of its toxicological profile is paramount for researchers, scientists, and drug development professionals to ensure human safety and regulatory compliance. This guide provides a comprehensive technical overview of the acute and chronic toxicity of DIDP, synthesizing data from numerous studies and offering insights into the experimental methodologies and mechanistic underpinnings of its effects.
DIDP is not a single chemical entity but a complex mixture of branched C9-C11 isomers, with C10 isomers being the most predominant.[1][4] This isomeric complexity is a crucial consideration in toxicological assessments.
Part 1: Acute Toxicity Profile
Acute toxicity studies are designed to evaluate the adverse effects of a substance following a single, short-term exposure. For DIDP, these studies have consistently demonstrated a low order of acute toxicity across various routes of exposure.
Oral, Dermal, and Inhalation Toxicity
The acute oral toxicity of DIDP is exceptionally low. Studies in rats have reported LD50 (lethal dose, 50%) values greater than 29,100 mg/kg body weight, with some reports as high as 64,000 mg/kg.[4][5][6][7][8] Similarly, dermal LD50 values in rats and rabbits are greater than 2,910 mg/kg and 3,160 mg/kg, respectively, indicating minimal toxicity through skin contact.[4][8][9] Acute inhalation toxicity is also low, with a 4-hour LC50 (lethal concentration, 50%) in rats reported to be greater than 12,540 mg/m³.[1][4]
Table 1: Summary of Acute Toxicity Data for DIDP
| Route of Exposure | Species | Endpoint | Value | Reference(s) |
| Oral | Rat | LD50 | > 29,100 mg/kg | [4] |
| Oral | Rat | LD50 | 64,000 mg/kg | [5][6][7][8] |
| Dermal | Rat | LD50 | > 2,910 mg/kg | [4] |
| Dermal | Rabbit | LD50 | > 3,160 mg/kg | [8][9] |
| Inhalation (4-hr) | Rat | LC50 | > 12,540 mg/m³ | [1][4] |
Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
The Up-and-Down Procedure is a refined method for determining the LD50 that minimizes the number of animals required.[10]
Step-by-Step Methodology:
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are typically used.
-
Housing and Fasting: Animals are caged individually and fasted (with water ad libitum) for approximately 16-24 hours prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage. The volume administered should not exceed 1 mL/100 g body weight.
-
Starting Dose Selection: The starting dose is selected based on existing information, often near the estimated LD50. For a substance with low expected toxicity like DIDP, a limit test at 2000 or 5000 mg/kg may be initiated.[10]
-
Sequential Dosing: Animals are dosed one at a time. If an animal survives, the next animal is given a higher dose. If an animal dies, the next is given a lower dose. The dose progression factor is typically 3.2.
-
Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are frequent on the day of dosing and at least daily thereafter.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival outcomes.
Diagram: OECD 425 Experimental Workflow
Caption: Workflow for OECD 425 Acute Oral Toxicity Study.
Skin and Eye Irritation
DIDP is considered to be a mild skin and eye irritant.[4][5][6] In rabbit studies, the application of undiluted DIDP resulted in slight skin erythema that resolved within 24 to 72 hours.[4] When applied to the eye, undiluted DIDP caused slight conjunctival redness that typically cleared within 24 to 72 hours, with no corneal opacity observed.[1][4]
Skin Sensitization
DIDP is not considered a skin sensitizer.[4] Guinea pig maximization tests have been negative.[1] Human patch tests with undiluted or 5% DIDP showed no allergic reactions, although minor irritation was observed in a small number of subjects at the 5% concentration.[1][4]
Part 2: Chronic Toxicity Profile
Chronic toxicity studies assess the potential for adverse health effects from repeated, long-term exposure to a substance. For DIDP, the primary target organs identified in chronic studies are the liver and, to a lesser extent, the kidneys.
Repeated Dose Toxicity
In repeated dose studies in rats, the main effects observed are increased liver and kidney weights, often accompanied by histological changes in the liver.[1][4] These changes are characteristic of peroxisome proliferation, a process discussed in more detail in the mechanistic section.[7][11][12] In a 90-day feeding study with rats, a No-Observed-Adverse-Effect Level (NOAEL) was reported as 170 mg/kg/day for males and 211 mg/kg/day for females, with the Lowest-Observed-Adverse-Effect Level (LOAEL) at 586 and 686 mg/kg/day for males and females respectively, based on increased liver weight.[1] In Beagle dogs, a 13-week study established a NOAEL of 15 mg/kg/day based on increased liver weights and histological changes at higher doses.[1]
Table 2: Selected Repeated Dose Toxicity Studies for DIDP
| Species | Duration | Route | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects at LOAEL | Reference |
| Rat | 90 days | Oral (diet) | M: 170, F: 211 | M: 586, F: 686 | Increased liver weight | [1] |
| Dog | 13 weeks | Oral (diet) | 15 | 75 | Increased liver weight, hepatocyte swelling | [1] |
| Rat | 21 days | Oral (diet) | F: 300 | M: 300 | Increased liver weight | [1] |
Carcinogenicity
The carcinogenic potential of DIDP has been investigated in rodents. A two-year feeding study in Fischer 344 rats did not find a significant increase in tumors.[1] However, a 26-week study in rasH2 transgenic mice showed an increased incidence of hepatocellular adenomas in males at the highest dose (1% in the diet).[13] This finding is often linked to the mechanism of peroxisome proliferation, which is known to induce liver tumors in rodents but is considered to have low relevance to humans.[7]
Reproductive and Developmental Toxicity
Two-generation reproductive toxicity studies in rats have been conducted.[14] There were no effects on fertility or reproductive function.[4][14] The primary effects observed were increased liver and kidney weights in the parental generation and reduced pup survival in the F2 generation at higher doses.[4][14] A NOAEL for fertility was established at approximately 600 mg/kg/day, while the NOAEL for F2 offspring survival was lower, at approximately 50 mg/kg/day.[14]
Developmental toxicity studies in rats, where DIDP was administered during gestation, showed mild maternal and developmental effects only at high doses (1000 mg/kg/day).[15] These effects included reduced maternal weight gain and an increased incidence of skeletal variations (rudimentary ribs) in fetuses.[4][15] The developmental NOAEL was established at 500 mg/kg/day.[15] Based on these findings, DIDP is not considered a selective developmental toxicant or a teratogen.[15] However, it is listed under California's Proposition 65 as a chemical known to cause reproductive toxicity.[2][8][16]
Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study (OECD 453)
This guideline allows for the assessment of both chronic toxicity and carcinogenic potential in a single study, optimizing animal use.[17]
Step-by-Step Methodology:
-
Animal Selection: Typically, rats or mice are used. At least 50 animals of each sex are used for each dose group in the carcinogenicity phase. For the chronic toxicity phase, at least 20 animals of each sex per group are included.
-
Dose Selection: At least three dose levels and a concurrent control group are used. The highest dose should induce some toxicity but not mortality exceeding 10%. The lowest dose should not induce any evidence of toxicity.
-
Administration of the Test Substance: The substance is most commonly administered in the diet or drinking water, or by gavage, for a period of 24 months for rats or 18 months for mice.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly for the first 13 weeks and monthly thereafter.
-
Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at 3, 6, 12, 18, and 24 months.
-
Pathology: A full necropsy is performed on all animals. Organ weights are recorded. Comprehensive histopathological examination is conducted on all organs and tissues from the control and high-dose groups, and on all gross lesions from all groups.
Part 3: Mechanistic Insights
The primary mechanism associated with the chronic toxicity of DIDP in rodents, particularly liver effects, is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).
PPARα Activation Pathway
Phthalates like DIDP are metabolized to their monoesters, which are the active ligands for PPARα.
-
Ligand Binding: The monoester metabolite of DIDP enters hepatocytes and binds to and activates PPARα.
-
Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: This PPARα/RXR complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription: This binding event initiates the transcription of genes involved in fatty acid metabolism and cell proliferation.
-
Physiological Effects: The upregulation of these genes leads to peroxisome proliferation, hepatocyte hypertrophy (enlargement of liver cells), and ultimately, can lead to the development of liver tumors in rodents.
It is critical to note that humans are significantly less responsive to PPARα agonists than rodents, making the relevance of rodent liver tumors for human risk assessment a subject of ongoing scientific discussion and debate.[7]
Diagram: PPARα Activation Pathway
Caption: Mechanism of PPARα activation by DIDP metabolites.
Conclusion
This compound exhibits a low level of acute toxicity through oral, dermal, and inhalation routes of exposure. It is a mild skin and eye irritant and is not a skin sensitizer. Chronic exposure in rodents can lead to effects on the liver and kidneys, primarily through the PPARα activation pathway, a mechanism to which humans are less sensitive. Reproductive studies indicate no impact on fertility, although reduced offspring survival has been noted at high doses. Developmental toxicity is observed only at maternally toxic dose levels. This comprehensive toxicological profile, grounded in standardized testing protocols, provides essential data for the risk assessment and safe handling of DIDP in research and industrial settings.
References
- Toxicity Review for this compound (DIDP) - Consumer Product Safety Commission. [Link]
- This compound - Australian Industrial Chemicals Introduction Scheme. [Link]
- This compound | C28H46O4 | CID 33599 - PubChem - NIH. [Link]
- Developmental toxicity of di-isodecyl and di-isononyl phthalates in r
- Two-generation reproduction studies in Rats fed di-isodecyl phthal
- 26-Week carcinogenicity study of di-isodecyl phthalate by dietary administration to CB6F1-rasH2 transgenic mice - PubMed. [Link]
- Safety D
- OECD Guidelines for the Testing of Chemicals - Wikipedia. [Link]
- Diisodecyl phthal
- NTP Center for the Evaluation of Risks to Human Reproduction: phthalates expert panel report on the reproductive and developmental toxicity of di-isodecyl phthal
- Apr.
- 9 this compound (DIDP), Danish Environmental Protection Agency. [Link]
- A Systematic Literature Review of Reproductive Toxicological Studies on Phthal
- This compound – Knowledge and References - Taylor & Francis. [Link]
- OECD Test Guideline 425 - N
- Four-Week Repeated-Dose Toxicity Study of Di-isodecyl Phthalate (DIDP) in Ras H2 Wild Type Mice - Laboratory Animal Research : 논문 | DBpia. [Link]
- Safety Guide for DIDP Users | PDF | Oxygen | Vol
- Diisotridecyl phthalate, ditridecyl phthal
- OECD Test Guideline 423 - N
- OECD GUIDELINE FOR THE TESTING OF CHEMICALS - Wisner Baum. [Link]
- Guidelines for the Testing of Chemicals - OECD. [Link]
- Human Health Hazard Assessment for Diisodecyl Phthal
- Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStr
- Diisodecyl phthal
- Evaluation of the endocrine disrupting potential of Di-isodecyl phthal
- Safety Guide for DIDP Users | PDF | Oxygen | Vol
- Oral exposure to this compound aggravates allergic dermatitis by oxidative stress and enhancement of thymic stromal lymphopoietin - PubMed. [Link]
- Phthalates and Their Impacts on Human Health - PMC - NIH. [Link]
- Di-(2-ethylhexyl)
- The Detrimental Effects of Phthalates on Allergic Diseases - PMC - NIH. [Link]
- Environmental Hazard Assessment for Diisodecyl Phthal
Sources
- 1. cpsc.gov [cpsc.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Four-Week Repeated-Dose Toxicity Study of Di-isodecyl Phthalate (DIDP) in Ras H2 Wild Type Mice - Laboratory Animal Research : 논문 | DBpia [dbpia.co.kr]
- 12. series.publisso.de [series.publisso.de]
- 13. 26-Week carcinogenicity study of di-isodecyl phthalate by dietary administration to CB6F1-rasH2 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two-generation reproduction studies in Rats fed di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Developmental toxicity of di-isodecyl and di-isononyl phthalates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nexreg.com [nexreg.com]
- 17. wisnerbaum.com [wisnerbaum.com]
Introduction: The Scientific Imperative to Understand DIDP Metabolism
An In-Depth Technical Guide to the Metabolism of Diisodecyl Phthalate (DIDP)
Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the metabolic fate of this compound (DIDP), a high-molecular-weight phthalate ester used extensively as a plasticizer. This document is intended for researchers, toxicologists, and drug development professionals, offering a detailed exploration of DIDP's toxicokinetics, metabolic pathways, and the analytical methodologies crucial for its study.
This compound (DIDP) is not a single chemical entity but a complex isomeric mixture of phthalates with branched ten-carbon alkyl chains. Its primary application as a plasticizer in polyvinyl chloride (PVC) and other polymers leads to its incorporation into a vast array of consumer and industrial products, including wire and cable insulation, flooring, and automotive parts. Widespread human exposure is inevitable, making a thorough understanding of its metabolic processing essential for accurate risk assessment and the identification of reliable exposure biomarkers.[1][2][3]
Unlike low-molecular-weight phthalates, which are often excreted after simple hydrolysis, high-molecular-weight phthalates like DIDP undergo extensive Phase I and Phase II metabolism. The parent compound is rarely the most relevant analyte in biological matrices. Instead, a cascade of metabolites is formed, and their relative concentrations and excretion profiles provide the critical data for toxicokinetic modeling and human biomonitoring. This guide elucidates this complex metabolic journey.
Toxicokinetics: The Journey of DIDP Through the Body
The biological fate of DIDP is governed by its absorption, distribution, metabolism, and excretion (ADME) profile.
Absorption
DIDP can enter the body through multiple routes, with the efficiency of absorption being highly dependent on the exposure pathway.
-
Oral: Following oral administration in rats, absorption from the gastrointestinal tract is incomplete and inversely related to the dose. Studies have shown absorption rates ranging from 56% at a low dose (0.1 mg/kg) to 17% at a high dose (1000 mg/kg).[4]
-
Dermal: Absorption through the skin is very low. Studies in rats indicate that only about 2% to 4% of a dermally applied dose is absorbed.[4]
-
Inhalation: Inhalation appears to be a more efficient route of absorption. One study in rats exposed to DIDP aerosol reported that approximately 73% of the inhaled dose was absorbed.[4]
Distribution
Once absorbed, DIDP and its metabolites are distributed to various tissues. The highest levels of radioactivity in animal studies are typically found in the gastrointestinal tract, liver, and kidneys, which are the primary sites of metabolism and excretion.[4] Importantly, studies indicate that DIDP is rapidly metabolized and does not bioaccumulate in tissues.[5]
Excretion
Absorbed DIDP is quickly eliminated from the body, primarily via urine and feces.[4] The proportion of excretion through these routes is dose-dependent; in rats, fecal excretion increases with higher oral doses.[4] This suggests that at higher concentrations, a larger fraction of the ingested DIDP passes through the gastrointestinal tract unabsorbed. The elimination half-time is relatively short, estimated to be around 14 hours in rats, underscoring its rapid clearance.[4]
The Metabolic Pathway: A Multi-Step Biotransformation
The metabolism of DIDP is a sequential process designed to increase the water solubility of the lipophilic parent compound, thereby facilitating its excretion. The process begins with hydrolysis and is followed by extensive oxidation.
Phase I Metabolism: Hydrolysis and Oxidation
The initial and rate-limiting step in DIDP metabolism is the hydrolysis of one of the two ester linkages by nonspecific esterases and lipases, likely in the gut and other tissues.[6] This reaction yields the primary metabolite, monoisodecyl phthalate (MIDP) , and isodecyl alcohol.[5]
However, MIDP is not the final story. It serves as a substrate for a series of subsequent oxidative reactions, primarily occurring on the alkyl side chain. This is a critical concept: for high-molecular-weight phthalates, these secondary, oxidative metabolites are far more prominent in urine than the initial monoester.[4][7][8]
The key oxidative transformations include:
-
Hydroxylation: Introduction of a hydroxyl (-OH) group onto the isodecyl chain, forming mono-hydroxy-isodecyl-phthalate (MHiDP) .[1]
-
Oxidation: Further oxidation of the hydroxylated intermediate or another carbon on the chain to a ketone, yielding mono-oxo-isodecyl-phthalate (MOiDP) .[1]
-
Carboxylation: ω- and (ω-1)-oxidation at the terminal or penultimate carbon of the alkyl chain, followed by successive beta-oxidation, leads to chain-shortened, carboxylated metabolites. The most significant of these is mono-carboxy-isononyl-phthalate (MCiNP) , which is often the most abundant urinary metabolite detected in both rats and humans.[1][8] Further chain shortening can produce metabolites like mono(carboxy-isoheptyl) phthalate and mono(carboxy-isopentyl) phthalate.[8]
The following Graphviz diagram illustrates this metabolic cascade.
Caption: Metabolic pathway of this compound (DIDP).
Phase II Metabolism: Conjugation
To further enhance water solubility and excretion, the oxidized metabolites can undergo Phase II conjugation. Specifically, metabolites containing hydroxyl groups, such as MHiDP, can be conjugated with glucuronic acid by UDP-glucuronosyltransferases.[1][6] Studies have confirmed that MOiDP is excreted in part as its glucuronide conjugate, while MCiNP is excreted predominantly in its free, unconjugated form.[7] The presence of these conjugates is why enzymatic deconjugation is a mandatory step in analytical protocols aiming to quantify total metabolite concentrations.
Major Metabolites as Biomarkers of Exposure
The selection of an appropriate biomarker is paramount for accurate exposure assessment. For DIDP, the parent compound is unsuitable due to its rapid metabolism. While the primary monoester, MIDP, is a direct product of hydrolysis, it is often undetectable or present at very low concentrations in human urine samples.[4][7]
Conversely, the secondary oxidative metabolites are more abundant and consistently detected.[7][8]
-
Mono-carboxy-isononyl-phthalate (MCiNP): Widely recognized as the major urinary metabolite and the most sensitive biomarker for DIDP exposure.[1][4]
-
Mono-hydroxy-isodecyl-phthalate (MHiDP): A significant oxidative metabolite.[4][7]
-
Mono-oxo-isodecyl-phthalate (MOiDP): Another key oxidative metabolite used as a biomarker.[4][7]
The higher urinary concentrations of these oxidative metabolites make them superior and more reliable biomarkers for assessing human exposure to DIDP than MIDP.[7][8]
Table 1: Summary of Major DIDP Metabolites and Biomarker Suitability
| Metabolite Abbreviation | Full Chemical Name | Metabolic Origin | Typical Urinary Abundance | Biomarker Utility |
| MIDP | Monoisodecyl Phthalate | Primary (Hydrolysis) | Very Low / Undetectable | Poor; concentrations are often below detection limits.[7] |
| MHiDP | Mono-hydroxy-isodecyl Phthalate | Secondary (Oxidation) | Moderate to High | Good; specific and readily detectable.[4][7] |
| MOiDP | Mono-oxo-isodecyl Phthalate | Secondary (Oxidation) | Moderate to High | Good; specific and readily detectable.[4][7] |
| MCiNP | Mono-carboxy-isononyl Phthalate | Secondary (Oxidation) | High | Excellent; most abundant and sensitive biomarker.[1][4] |
Experimental Protocol: Quantifying DIDP Metabolites in Urine
The robust quantification of DIDP metabolites requires a highly sensitive and specific analytical method capable of measuring low concentrations in a complex biological matrix. The gold-standard technique is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[1][3]
The causality behind this choice is clear: UHPLC provides the necessary chromatographic resolution to separate the various isomeric metabolites, while tandem mass spectrometry offers unparalleled sensitivity and specificity through Multiple Reaction Monitoring (MRM), minimizing interferences from the urine matrix.
Below is a representative, self-validating protocol for the analysis of DIDP metabolites.
Step-by-Step Methodology
-
Sample Collection & Storage:
-
Collect spot urine samples in polypropylene containers.
-
Rationale: Polypropylene is used to avoid contamination from other plasticizers.
-
Immediately freeze samples at -20°C or lower to ensure analyte stability.
-
-
Enzymatic Deconjugation:
-
Thaw a 1.0 mL aliquot of urine.
-
Buffer the urine to pH 6.5 using an ammonium acetate buffer.
-
Add an internal standard mixture (containing stable isotope-labeled analogs of the target metabolites).
-
Rationale: Internal standards are crucial for correcting for matrix effects and variations in extraction efficiency and instrument response, ensuring accuracy.
-
Add β-glucuronidase enzyme solution (from E. coli).
-
Incubate at 37°C for 2-4 hours.
-
Rationale: This step cleaves the glucuronide conjugates from metabolites like MOiDP, allowing for the measurement of the total (free + conjugated) metabolite concentration.
-
-
Sample Cleanup via Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode polymeric sorbent) with methanol followed by water.
-
Load the enzyme-treated urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove hydrophilic interferences like salts and urea.
-
Elute the target analytes with a strong organic solvent (e.g., acetonitrile or ethyl acetate).
-
Rationale: SPE is a critical self-validating step. It purifies and concentrates the analytes, removing matrix components that could cause ion suppression in the MS source and leading to lower detection limits.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of mobile phase (e.g., 50:50 methanol:water).
-
Rationale: This step further concentrates the sample and ensures it is dissolved in a solvent compatible with the UHPLC system.
-
-
UHPLC-MS/MS Analysis:
-
UHPLC System:
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A programmed gradient from high aqueous to high organic content to resolve the analytes.
-
Rationale: The C18 column separates the moderately polar phthalate metabolites based on their hydrophobicity. The acidic mobile phase aids in analyte ionization.
-
-
MS/MS System:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Rationale: The carboxyl and hydroxyl groups on the metabolites are readily deprotonated, forming negative ions [M-H]⁻.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte and internal standard for confident identification and quantification.
-
-
Analytical Workflow Diagram
Caption: Workflow for quantifying DIDP metabolites in urine.
Conclusion and Future Directions
The metabolism of this compound is a complex, multi-step process that transforms the parent diester into a series of more hydrophilic monoester and oxidized metabolites. The primary hydrolytic monoester, MIDP, is a transient intermediate, while the secondary oxidative products—MCiNP, MHiDP, and MOiDP—are the predominant and most reliable biomarkers for assessing human exposure. Their quantification, achieved through robust analytical methods like SPE-UHPLC-MS/MS, is fundamental to modern toxicological research and human biomonitoring.
Future research should continue to refine toxicokinetic models, particularly by obtaining more human-specific metabolic data to reduce uncertainties in risk assessment. Further investigation into the specific cytochrome P450 isozymes responsible for the oxidative metabolism of MIDP will provide deeper mechanistic insights into potential inter-individual variability in metabolic capacity.
References
- Consumer Product Safety Commission.
- Lee, S., Shin, H., Bae, M. et al. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. Archives of Toxicology, 95, 3351–3366. URL[3]
- ResearchGate. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method | Request PDF. URL[4]
- springermedizin.de.
- Silva, M. J., Reidy, J. A., Preau, J. L., Needham, L. L., & Calafat, A. M. (2007). Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers. Biomarkers, 12(2), 133–144. URL[9]
- ResearchGate. Chemical structures of DiDP and its major in vivo metabolites and the internal standard. URL[11]
- Kato, K., Silva, M. J., Reidy, J. A., Needham, L. L., & Calafat, A. M. (2007). Urinary metabolites of this compound in rats. Toxicology, 236(1-2), 115–124. URL[1]
- National Center for Biotechnology Information.
- Australian Industrial Chemicals Introduction Scheme.
- Kato, K., Silva, M. J., Reidy, J. A., Needham, L. L., & Calafat, A. M. (2007).
- National Research Council (US) Committee on the Health Risks of Phthalates. (2008). Phthalates and Cumulative Risk Assessment: The Task Ahead.
- Singh, S., & Li, S. S. (2022). Phthalates: Toxicology and Human Health Risks.
Sources
- 1. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method | springermedizin.de [springermedizin.de]
- 4. cpsc.gov [cpsc.gov]
- 5. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary metabolites of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Microbial Gauntlet: An In-depth Technical Guide to the Biodegradation Pathways of Diisodecyl Phthalate
Foreword: The Environmental Imperative of Understanding High-Molecular-Weight Phthalate Degradation
Diisodecyl phthalate (DIDP), a high-molecular-weight phthalate ester, has been extensively used as a plasticizer to impart flexibility to a myriad of polymer products.[1] Its widespread application has led to its ubiquitous presence in the environment, raising concerns due to its potential for bioaccumulation and endocrine-disrupting activities.[2][3][4] The microbial degradation of DIDP is the primary mechanism for its removal from contaminated ecosystems. This technical guide provides a comprehensive exploration of the intricate biochemical pathways through which microorganisms dismantle this complex xenobiotic. We will delve into the enzymatic machinery, the genetic underpinnings, and the analytical methodologies that are pivotal for researchers, scientists, and drug development professionals engaged in environmental remediation and the study of xenobiotic metabolism.
The Initial Assault: Overcoming Steric Hindrance in DIDP Hydrolysis
The biodegradation of DIDP commences with the hydrolytic cleavage of its two ester bonds, a critical step catalyzed by esterases. This process sequentially liberates the two isodecyl alcohol chains and yields phthalic acid as a central intermediate.[5]
A significant challenge in the initial hydrolysis of DIDP is the steric hindrance posed by its long, branched isodecyl chains.[6] This structural complexity makes DIDP less amenable to enzymatic attack compared to its lower-molecular-weight counterparts.[3][6] Microbial esterases that are effective against DIDP must possess a catalytic pocket that can accommodate these bulky side chains.
Enzymatic Players in Phthalate Ester Hydrolysis:
Phthalate esterases are broadly classified into three types based on their substrate specificity:[3]
-
Type I: Diesterases that hydrolyze one of the two ester bonds in a phthalate diester, producing a monoester.
-
Type II: Monoesterases that act on the remaining ester bond of the phthalate monoester to yield phthalic acid.
-
Type III: Enzymes capable of hydrolyzing both ester bonds.
Several bacterial strains have been identified to possess the enzymatic machinery to initiate DIDP degradation. A notable example is Bacillus sp. SB-007, which has demonstrated the ability to efficiently degrade DIDP, first to monoisodecyl phthalate (MIDP) and subsequently to phthalic acid.[5]
The following diagram illustrates the initial hydrolytic pathway of DIDP.
Caption: Initial hydrolysis of this compound (DIDP).
The Aerobic Degradation Cascade: Dismantling the Phthalic Acid Core
Once phthalic acid is formed, its aromatic ring becomes the target of a series of oxygen-dependent enzymatic reactions. The aerobic degradation of phthalic acid is a well-characterized pathway that funnels this intermediate into central metabolism, typically through the formation of protocatechuate.[2][3][4][7]
The key enzymatic steps in the aerobic degradation of phthalic acid are:
-
Dioxygenation: The process is initiated by a multi-component enzyme system, phthalate dioxygenase, which incorporates both atoms of molecular oxygen into the phthalate ring to form a cis-dihydrodiol.[2][7] There are two main types of phthalate dioxygenases, leading to slightly different intermediates:
-
Dehydrogenation: The unstable cis-dihydrodiol is then oxidized by a dehydrogenase to form a dihydroxyphthalate intermediate (either 4,5-dihydroxyphthalate or 3,4-dihydroxyphthalate).[7]
-
Decarboxylation: A decarboxylase then removes one of the carboxyl groups from the dihydroxyphthalate, yielding protocatechuate.[7]
Protocatechuate is a key branch point in aromatic degradation and is further catabolized via either ortho- or meta-ring cleavage pathways, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle.[2]
The genetic basis for this pathway often involves gene clusters, such as the oph (o-phthalate) genes in Burkholderia cepacia and the pad (phthalate degradation) genes in Rhodococcus jostii, which encode the necessary enzymes.[7] These genes are often inducible, meaning their expression is triggered by the presence of phthalates.[2]
Caption: Aerobic degradation pathways of phthalic acid.
The Anaerobic Frontier: An Oxygen-Independent Strategy
In anoxic environments such as sediments and sludge, microorganisms employ a distinct strategy for phthalate degradation. The initial hydrolysis of DIDP to phthalic acid is also presumed to occur under anaerobic conditions, catalyzed by esterases that do not require oxygen.[8][9]
The subsequent anaerobic catabolism of phthalic acid proceeds through a pathway that converges on the central intermediate, benzoyl-CoA:[10]
-
Activation to Phthaloyl-CoA: Phthalic acid is first activated to its coenzyme A (CoA) thioester, phthaloyl-CoA. This activation can be catalyzed by either a succinyl-CoA:phthalate CoA transferase or an ATP-dependent phthalate-CoA ligase.[10] Phthaloyl-CoA is a notably unstable intermediate.
-
Decarboxylation to Benzoyl-CoA: A key enzyme, phthaloyl-CoA decarboxylase, then removes a carboxyl group from phthaloyl-CoA to form benzoyl-CoA.[10]
Benzoyl-CoA is a central hub in the anaerobic metabolism of aromatic compounds and is further degraded through various pathways depending on the terminal electron acceptor available.
Caption: Anaerobic degradation pathway of phthalic acid.
Quantitative Insights into DIDP Biodegradation
The rate of DIDP biodegradation is influenced by several factors, including the microbial consortium present, temperature, pH, and the concentration of DIDP. For instance, Bacillus sp. SB-007 exhibits optimal degradation of DIDP at a pH of 7.0 and a temperature of 30°C.[5]
| Microorganism | Substrate | Concentration (mg/L) | Max. Degradation Rate (mg/L/h) | Optimal pH | Optimal Temp. (°C) | Reference |
| Bacillus sp. SB-007 | DIDP | 100 | 4.87 | 7.0 | 30 | [5] |
Experimental Protocols for Studying DIDP Biodegradation
A robust understanding of DIDP biodegradation necessitates sound experimental methodologies. The following protocols provide a framework for the isolation of DIDP-degrading microorganisms and the analysis of DIDP and its metabolites.
Isolation of DIDP-Degrading Microorganisms
This protocol employs an enrichment culture technique to selectively isolate microorganisms capable of utilizing DIDP as a sole carbon and energy source.
Materials:
-
Environmental sample (e.g., soil or sediment from a contaminated site)
-
Basal salt medium (BSM)
-
This compound (DIDP)
-
Sterile flasks, petri dishes, and pipettes
-
Incubator shaker
Procedure:
-
Enrichment: a. Add 1 g of the environmental sample to a 250 mL flask containing 100 mL of sterile BSM. b. Add DIDP as the sole carbon source to a final concentration of 100 mg/L. It is advisable to first dissolve DIDP in a minimal amount of a suitable solvent like acetone and add it to the medium, with a solvent-only control to account for any effects of the solvent. c. Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-14 days.
-
Subculturing: a. After the initial enrichment, transfer 10 mL of the culture to a fresh flask of BSM with DIDP. b. Repeat this subculturing step at least three times to enrich for a microbial community adapted to DIDP degradation.
-
Isolation of Pure Cultures: a. Prepare serial dilutions of the final enrichment culture in sterile saline. b. Plate the dilutions onto BSM agar plates containing DIDP as the sole carbon source. c. Incubate the plates at 30°C until distinct colonies appear. d. Isolate individual colonies and streak them onto fresh BSM-DIDP agar plates to obtain pure cultures.
-
Confirmation of Degradation: a. Inoculate the pure isolates into liquid BSM with a known concentration of DIDP. b. Monitor the disappearance of DIDP over time using GC-MS analysis.
GC-MS Analysis of DIDP and its Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of DIDP and its degradation products.
Materials:
-
Culture samples
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
-
Standards for DIDP, MIDP, and phthalic acid
Procedure:
-
Sample Preparation: a. Centrifuge the culture sample to separate the biomass. b. Acidify the supernatant to a pH of ~2 with HCl to protonate phthalic acid. c. Extract the supernatant twice with an equal volume of ethyl acetate. d. Pool the organic phases and dry over anhydrous sodium sulfate. e. Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of ethyl acetate.
-
Derivatization (for Phthalic Acid): a. To analyze the non-volatile phthalic acid by GC, it must be derivatized. A common method is methylation using diazomethane or esterification with an alcohol in the presence of an acid catalyst to form a more volatile ester.
-
GC-MS Analysis: a. Injector: Splitless mode, 280°C. b. Carrier Gas: Helium at a constant flow rate. c. Oven Temperature Program: An initial temperature of 80°C, hold for 2 minutes, then ramp to 300°C at 10°C/min, and hold for 10 minutes. This program should be optimized based on the specific instrument and column. d. Mass Spectrometer: Electron ionization (EI) at 70 eV. Acquire data in both full scan mode for identification of unknowns and selected ion monitoring (SIM) mode for quantification of target analytes. e. Quantification: Use characteristic ions for quantification. For many phthalates, the ion at m/z 149 (phthalic anhydride fragment) is prominent, but for DIDP, higher mass ions should also be monitored for specificity.[11]
Caption: Experimental workflow for studying DIDP biodegradation.
Conclusion and Future Perspectives
The biodegradation of this compound is a multi-step process initiated by the enzymatic hydrolysis of its ester bonds, followed by the aerobic or anaerobic degradation of the resulting phthalic acid. While significant progress has been made in elucidating these pathways for phthalates in general, further research is needed to identify and characterize the specific enzymes that can efficiently overcome the steric hindrance of DIDP's long isodecyl chains. The application of genomic and proteomic approaches will be instrumental in uncovering the genetic regulation of these pathways and in identifying novel, robust enzymes for bioremediation applications. A deeper understanding of these microbial processes is essential for developing effective strategies to mitigate the environmental impact of this pervasive plasticizer.
References
- Bacterial degradation of phthalate isomers and their esters. Indian Journal of Microbiology, 52(2), 119-128. [Link]
- Engineering bacterial biocatalysts for the degradation of phthalic acid esters. Microbial Biotechnology, 17(1), e14408. [Link]
- Novel Organization of the Genes for Phthalate Degradation from Burkholderia cepacia DBO1. Journal of Bacteriology, 181(21), 6500-6506. [Link]
- Bacteria-driven phthalic acid ester biodegradation. Current Opinion in Biotechnology, 73, 102652. [Link]
- Genes, enzymes and metabolites involved in anaerobic PA degradation.
- Isolation of Dibutyl Phthalate-Degrading Bacteria and Its Coculture with Citrobacter freundii CD-9 to Degrade Fenvalerate. Journal of Microbiology and Biotechnology, 30(10), 1546-1556. [Link]
- Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase. Environmental Microbiology, 26(1), e16544. [Link]
- Biodegradation of this compound (DIDP) by Bacillus sp. SB-007. Journal of Basic Microbiology, 49 Suppl 1, S31-35. [Link]
- Biodegradation of phthalates DIBP, DMP, and DEP by Paenarthrobacter sp. strain PH1 - analysis of degradation, pathway, and its bioremediation potentiality in soil microcosm. World Journal of Microbiology and Biotechnology, 41(1), 10. [Link]
- Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling m
- Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV).
- Isolation of DiNP-Degrading Microbes from the Mouse Colon and the Influence DiNP Exposure Has on the Microbiota, Intestinal Integrity, and Immune Status of the Colon. International Journal of Molecular Sciences, 23(19), 11467. [Link]
- Isolation and characterization of phthalate degrading bacteria.
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]
- Determination of 15 phthalic acid esters based on GC–MS/MS coupled with modified QuEChERS in edible oils. Food Chemistry, 354, 129524. [Link]
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- Draft Fate and Transport Assessment for this compound (DIDP).
- Biodegradation of phthalate esters during the mesophilic anaerobic digestion of sludge.
- Dimethylphthalate Hydrolysis by Specific Microbial Esterase. Chemosphere, 51(8), 663-668. [Link]
- Esterase-mediated degradation of dibutyl and diethylhexyl phthalates in aqueous and soil systems.
- Anaerobic Treatment of Phthalates. Wageningen University and Research. [Link]
- Anaerobic biodegradability of phthalic acid isomers and related compounds. Applied and Environmental Microbiology, 62(12), 4417-4422. [Link]
- Biodegradation of Structurally Diverse Phthalate Esters by a Newly Identified Esterase with Catalytic Activity toward Di(2-ethylhexyl) Phthalate. Applied and Environmental Microbiology, 85(17), e00810-19. [Link]
- Biodegradation of low, medium and high molecular weight phthalate by Gordonia sp. in a batch system: Kinetics and phytotoxicity analyses. Chemosphere, 337, 139352. [Link]
- Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase.
- Identification and Characterization of a Novel Di-(2-ethylhexyl) Phthalate Hydrolase from a Marine Bacterial Strain Mycolicibacterium phocaicum RL-HY01. International Journal of Molecular Sciences, 24(17), 13137. [Link]
- Enzymatic hydrolysis of structurally diverse phthalic acid esters by porcine and bovine pancreatic cholesterol esterases. Chemosphere, 81(7), 861-866. [Link]
- Enrichment, Isolation and Identification of Hydrocarbon Degrading Bacteria. International Journal of Current Microbiology and Applied Sciences, 4(6), 708-713. [Link]
- Diisodecyl phthal
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]
- Isolation and identification of plastic degrading bacteria from dumpsites Lagos. Advances in Environmental Technology, 7(1), 1-10. [Link]
- Diisodecyl Phthal
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sese.sysu.edu.cn [sese.sysu.edu.cn]
- 5. Biodegradation of this compound (DIDP) by Bacillus sp. SB-007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Insight Into the Hydrolysis of Phthalate Esters by a Family IV Esterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Organization of the Genes for Phthalate Degradation from Burkholderia cepacia DBO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. edepot.wur.nl [edepot.wur.nl]
- 9. Anaerobic biodegradability of phthalic acid isomers and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
Diisodecyl Phthalate: A Technical Guide to Its Evaluation as a Potential Endocrine Disruptor
Abstract
Introduction: The Endocrine Disruption Paradigm and High Molecular Weight Phthalates
Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action. The concern surrounding EDCs stems from their potential to cause adverse health effects in an intact organism, or its progeny, subsequent to changes in endocrine function. Phthalates, a class of chemicals widely used as plasticizers, have come under intense scrutiny for their potential endocrine-disrupting properties.
It is crucial, however, to distinguish between different types of phthalates. Low molecular weight (LMW) phthalates have been associated with perturbations of the androgen pathway during the critical window of masculinization in animal studies. In contrast, high molecular weight (HMW) phthalates, such as Diisodecyl phthalate (DIDP), which is a complex mixture of branched C9-C11 isomers, have a different toxicological profile. This guide will focus on the scientific evidence and testing strategies used to evaluate the specific case of DIDP.
Metabolism of this compound: A Critical Consideration
Understanding the metabolism of a compound is fundamental to assessing its biological activity. DIDP is rapidly and extensively metabolized in the body. The parent compound is hydrolyzed to its monoester, monoisodecyl phthalate (MiDP), which is then further oxidized to several secondary metabolites, including mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP). Notably, MCiNP is the most abundant urinary metabolite and serves as a key biomarker for DIDP exposure. The biological activity of these metabolites must be considered, as they may be more or less active than the parent compound.
A Multi-Tiered Approach to Endocrine Disruptor Assessment
The evaluation of a chemical for endocrine-disrupting properties follows a tiered approach, moving from broad screening to more definitive tests. This logical progression ensures a thorough investigation while optimizing resources.
The U.S. Environmental Protection Agency (EPA) Endocrine Disruptor Screening Program (EDSP) and the Organisation for Economic Co-operation and Development (OECD) have established a conceptual framework for this purpose.[1][2][3][4] This framework is not a rigid testing strategy but rather a guide to available tests that can provide information for assessment.[1]
Caption: A generalized workflow for the assessment of potential endocrine disruptors.
Investigating the Estrogen, Androgen, Thyroid, and Steroidogenesis (EATS) Pathways
A comprehensive evaluation of a potential EDC requires examining its interaction with the key endocrine pathways: Estrogen, Androgen, Thyroid, and Steroidogenesis (EATS).
Estrogen Pathway
The estrogen signaling pathway plays a critical role in the development and function of the reproductive system, as well as in other tissues such as bone, the cardiovascular system, and the brain. Disruption of this pathway can have profound effects.
Caption: A simplified diagram of the classical estrogen receptor signaling pathway.
Evidence for DIDP and the Estrogen Pathway: A weight-of-evidence assessment indicates that DIDP does not significantly perturb the estrogen pathway.[1] In vitro studies, including estrogen receptor (ER) binding and transactivation assays, have shown no significant estrogenic or anti-estrogenic activity for DIDP. Furthermore, in vivo uterotrophic assays in rodents, a standard test for estrogenic activity, have been negative for DIDP.
Androgen Pathway
The androgen signaling pathway is essential for the development and maintenance of male characteristics. Anti-androgenic compounds can interfere with this pathway, leading to reproductive and developmental abnormalities.
Caption: A simplified diagram of the androgen receptor signaling pathway.
Evidence for DIDP and the Androgen Pathway: Comprehensive reviews have concluded that DIDP does not produce adverse outcomes stemming from the disruption of the androgen pathway.[1] In vitro androgen receptor (AR) binding and transactivation assays have been consistently negative. In vivo studies, such as the Hershberger assay, have not shown clear-cut adverse reproductive effects.[4] While some studies have reported minor changes in fetal testosterone levels at very high doses, these findings have not been consistent across studies.[1]
Thyroid Pathway
Thyroid hormones are crucial for metabolism, growth, and development, particularly of the brain. Chemicals that interfere with thyroid hormone synthesis, transport, or action can have serious consequences.
Caption: A simplified diagram of the thyroid hormone receptor signaling pathway.
Evidence for DIDP and the Thyroid Pathway: The available evidence suggests that exposure to DIDP does not perturb the thyroid pathway.[1] While some in vitro data indicated that DIDP might induce the liver pregnane X receptor (PXR) and potentially increase iodide uptake in the thyroid, in vivo studies have not demonstrated adverse thyroid outcomes. However, it is noted that a lack of studies evaluating thyroid hormone levels in vivo is a data gap.
Steroidogenesis
Steroidogenesis is the process of synthesizing steroid hormones from cholesterol. Inhibition or upregulation of key enzymes in this pathway can lead to hormonal imbalances.
Evidence for DIDP and Steroidogenesis: Overall, studies have not shown a consistent effect of DIDP on steroidogenesis.[1] While some in utero studies have reported inconsistent changes in fetal testosterone biosynthesis at high doses, these have not been consistently observed.[1]
Peroxisome Proliferator-Activated Receptors (PPARs): An Alternative Mechanism of Action?
While the evidence for DIDP acting as a classical endocrine disruptor via the EATS pathways is weak, some research has pointed towards an alternative mechanism involving Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a key role in lipid metabolism and homeostasis.
Studies in fish have shown that DIDP can bind to and activate PPARs, leading to the upregulation of genes involved in fatty acid metabolism. This has led to the suggestion that DIDP could act as an "obesogen," a type of EDC that disrupts lipid metabolism and may contribute to obesity. It is important to note that these effects have been primarily observed in aquatic species, and their relevance to human health is still under investigation.
Summary of Quantitative Data for DIDP
A comprehensive review of the literature reveals a general lack of significant endocrine-disrupting activity for DIDP across a range of assays. The following table summarizes the available quantitative and qualitative data.
| Assay Type | Endocrine Pathway | Species/System | Key Findings | Reference(s) |
| In Vitro Assays | ||||
| Estrogen Receptor (ER) Binding | Estrogen | Human recombinant ERα | No significant binding | |
| ER Transactivation | Estrogen | Various cell lines (e.g., HeLa, MCF-7) | No significant agonist or antagonist activity | |
| Androgen Receptor (AR) Binding | Androgen | Rat prostate cytosol | No significant binding | |
| AR Transactivation | Androgen | Various cell lines | No significant agonist or antagonist activity | |
| Steroidogenesis (H295R cells) | Steroidogenesis | Human adrenocortical cells | Inconsistent and minor effects on testosterone and estradiol production | [1] |
| In Vivo Assays | ||||
| Uterotrophic Assay | Estrogen | Rat | Negative for estrogenic or anti-estrogenic effects | |
| Hershberger Assay | Androgen | Rat | No clear-cut adverse reproductive effects | [4] |
| Two-Generation Reproduction Study | Multiple | Rat | No effects on fertility; reduced offspring survival at high doses (NOAEL ~50 mg/kg/day) | [2] |
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, standardized protocols are essential. The following sections provide detailed, step-by-step methodologies for key assays used in the assessment of potential endocrine disruptors, based on OECD Test Guidelines.
In Vitro Estrogen Receptor Binding Assay (based on OECD TG 493)
Objective: To determine the ability of a test chemical to bind to the estrogen receptor.
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing estrogen receptors from the uteri of ovariectomized rats.
-
Competitive Binding Incubation: In a multi-well plate, incubate the receptor preparation with a constant concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) and varying concentrations of the test chemical.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating at a controlled temperature (e.g., 4°C) for a specified time.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal or size-exclusion chromatography.
-
Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test chemical and determine the IC50 (the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled estrogen).
Causality and Self-Validation: This assay directly measures the molecular initiating event of ER binding. The use of a radiolabeled natural ligand and a competitive binding format provides a direct measure of a chemical's ability to interact with the receptor. The protocol includes positive and negative controls, and the determination of non-specific binding to ensure the specificity of the observed effects.
In Vitro Androgen Receptor Transcriptional Activation Assay (based on OECD TG 458)
Objective: To determine if a test chemical can activate or inhibit the transcriptional activity of the androgen receptor.
Protocol:
-
Cell Culture: Culture a suitable mammalian cell line stably transfected with the human androgen receptor and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
-
Chemical Exposure: Expose the cells to a range of concentrations of the test chemical in a multi-well plate. For antagonist testing, co-expose with a fixed concentration of a reference androgen (e.g., dihydrotestosterone).
-
Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (typically 24-48 hours).
-
Cell Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).
-
Data Analysis: Plot the reporter gene activity against the concentration of the test chemical to determine the EC50 (for agonists) or IC50 (for antagonists).
Causality and Self-Validation: This assay assesses a key event downstream of receptor binding – the activation of gene transcription. The use of a reporter gene provides a quantifiable and sensitive readout. The protocol's self-validating nature is ensured by the inclusion of a vehicle control, a reference agonist, and a reference antagonist, as well as a cytotoxicity assay to ensure that observed effects are not due to cell death.
In Vivo Hershberger Bioassay (based on OECD TG 440)
Objective: To screen for androgenic and anti-androgenic activity of a test chemical in a castrated male rat model.
Protocol:
-
Animal Preparation: Use castrated, peripubertal male rats.
-
Dosing: Administer the test chemical daily for 10 consecutive days by oral gavage or subcutaneous injection. For the anti-androgenism module, co-administer with a reference androgen (e.g., testosterone propionate).
-
Necropsy and Organ Weights: On day 11, euthanize the animals and carefully dissect and weigh five androgen-dependent tissues: the ventral prostate, seminal vesicles (including coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Data Analysis: Compare the organ weights of the treated groups to the vehicle control group (for androgenicity) or the reference androgen group (for anti-androgenicity) using appropriate statistical methods.
Causality and Self-Validation: This in vivo assay provides data on the integrated response of androgen-dependent tissues to a chemical. The use of a castrated model removes the confounding influence of endogenous androgens. The protocol's validity is supported by the inclusion of concurrent positive (a known androgen and anti-androgen) and negative control groups.
Conclusion: A Weight-of-Evidence Perspective on DIDP
Based on a comprehensive weight-of-evidence evaluation of available in silico, in vitro, and in vivo data, the current scientific consensus is that this compound (DIDP) is not an endocrine disruptor through the estrogen, androgen, thyroid, or steroidogenesis pathways.[1] While some studies have shown effects at high doses or in non-mammalian species, there is a lack of consistent evidence for adverse endocrine-mediated effects in relevant mammalian models at environmentally relevant exposure levels.
The regulatory status of DIDP reflects this nuanced understanding. While restrictions are in place for its use in certain consumer products like toys and childcare articles that can be placed in the mouth, these are often precautionary measures based on potential exposure to vulnerable populations rather than definitive evidence of endocrine disruption at typical exposure levels.
It is the responsibility of the scientific community to continue to refine our understanding of the potential biological activities of all chemicals, including high molecular weight phthalates. However, based on the current body of evidence, DIDP does not fit the profile of a classical endocrine disruptor.
References
- Evaluation of the endocrine disrupting potential of di-isodecyl phthalate.
- Two-generation reproduction studies in Rats fed di-isodecyl phthal
- Environmental occurrence, human exposure, and endocrine disruption of di-iso-nonyl phthalate and di-iso-decyl phthalate: A system
- Comparison of potential endocrine disrupting properties of di-‐isononyl phthalate (DINP), di-‐isodecyl. Consumer Product Safety Commission. URL
- Evaluation of the endocrine disrupting potential of Di-isodecyl phthal
- Effects of this compound on PPAR:RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes.
- Phthalates and Non-Phthalate Plasticizers and Thyroid Dysfunction: Current Evidence and Novel Strategies to Reduce Their Spread in Food Industry and Environment. PubMed Central. URL
- ECHA's final review report on DINP and DIDP. Food Packaging Forum. URL
- Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and valid
- Urinary metabolites of this compound in r
- Study links phthalate exposure and thyroid function in humans. Food Packaging Forum. URL
- Diisodecyl Phthal
- Proposed metabolic transformation of DINP and DIDP based on studies...
- Evaluation of the endocrine disrupting potential of Di-isodecyl phthal
- Pathway of phthalate metabolism in human body. LMW phthalates are...
- Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence. PMC. URL
- Environmental occurrence, human exposure, and endocrine disruption of di-iso-nonyl phthalate and di-iso-decyl phthalate: A systematic review.
- Effects of this compound on PPAR:RXR-Dependent Gene Expression Pathways in Sea Bream Hep
- Urinary metabolites of this compound in r
- Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Liter
- Peroxisome Proliferator-Activated Receptors: Mediators of Phthalate Ester-Induced Effects in the Male Reproductive Tract? Oxford Academic. URL
- This compound (26761-40-0). Chemical Effects in Biological Systems. URL
- Diisodecyl Phthal
- A Systematic Literature Review of Reproductive Toxicological Studies on Phthal
- In vitro models in endocrine disruptor screening. PubMed. URL
- Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary. PMC - NIH. URL
- Endocrine Disruptor Screening Program Tier 1 B
- Endocrine Disruptor Testing.
- Reproductive toxic potential of phthal
- A Systematic Literature Review of Reproductive Toxicological Studies on Phthal
- Di-isodecyl Phthalate (DIDP). Proposition 65 Warnings Website - P65Warnings.ca.gov. URL
- Draft Physical Chemistry Assessment for Diisodecyl Phthal
- Endocrine Disruption Properties of Phthalates and BPA. California State University, Northridge - Edubirdie. URL
- DI-ISONONYL PHTHALATE (DINP) AND DI-(2-ETHYLHEXYL)-PHTHALATE (DEHP) DISRUPTS ENDOCRINE F. Journal of Advanced Scientific Research. URL
- Advancing Endocrine Disruptors via In Vitro Evaluation: Recognizing the Significance of the Organization for Economic Co-Operation and Development and United States Environmental Protection Agency Guidelines, Embracing New Assessment Methods, and the Urgent Need for a Comprehensive B
- Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. PMC - NIH. URL
- ECHA Believes the Uses of Ten Phthalates have been Largely Phased Out in EU. CIRS. URL
- Initi
- Phthalates and Endocrine Disruptors: Implications for Public Health and Regul
- Substances identified as endocrine disruptors at EU level. Endocrine Disruptor List. URL
- Plastics, EDCs & Health: Authorit
- Regulatory information.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on PPAR:RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ECHA's final review report on DINP and DIDP | Food Packaging Forum [foodpackagingforum.org]
Introduction: Understanding a High-Molecular-Weight Phthalate
An In-Depth Technical Guide to the Physical State and Solubility of Diisodecyl Phthalate (DIDP)
For Researchers, Scientists, and Drug Development Professionals
This compound (DIDP) is a high-molecular-weight phthalate ester, primarily utilized as a plasticizer.[1] It is synthesized through the esterification of phthalic acid and isomeric decyl alcohols, resulting in a mixture of related compounds.[2][3] Its principal application is in the production of flexible polyvinyl chloride (PVC) products, where it imparts durability, flexibility, and resistance to high temperatures and weathering.[2][4][5] A thorough understanding of its physical state and solubility is paramount for professionals in materials science, environmental science, and drug development, as these properties govern its processing, formulation, product performance, and environmental fate.
Section 1: Physicochemical Identity of this compound
DIDP is not a single, pure compound but a mixture of isomers.[1] This isomeric complexity is a result of the branched nature of the C10 alcohol used in its synthesis.[2] The fundamental properties, however, are consistent across the technical-grade products used in industry.
| Property | Value | Source(s) |
| Chemical Name | 1,2-Benzenedicarboxylic acid, diisodecyl ester | [6][7] |
| Common Name | This compound (DIDP) | [3] |
| CAS Number | 26761-40-0; 68515-49-1 | [1] |
| Molecular Formula | C₂₈H₄₆O₄ | [8][9] |
| Average Molecular Weight | 446.7 g/mol | [8][9] |
Section 2: Physical State and Characteristics
Under standard ambient conditions, DIDP exists as a clear, colorless, and viscous liquid.[6][8][9] It is often described as an oily compound with a mild, almost imperceptible odor.[2][9]
Expertise & Experience: The "Why" Behind the Physical State
The distinct physical characteristics of DIDP are a direct consequence of its molecular structure. The high molecular weight, coupled with the long, branched decyl side chains, leads to significant van der Waals forces between molecules. These intermolecular forces are strong enough to make the substance a viscous liquid at room temperature but not so structured as to form a solid until the temperature is significantly lowered. The low volatility and high boiling point are also attributed to the energy required to overcome these forces and move the large molecules into the gas phase.[2]
| Physical Property | Value | Source(s) |
| Appearance | Clear, viscous liquid | [6][8] |
| Melting Point | -50 °C (-58 °F) | [3][4][8] |
| Boiling Point | 250-257 °C (482-495 °F) at 0.5 kPa | [3][8] |
| Density | 0.96 - 0.97 g/cm³ at 20 °C | [3][4][8] |
| Vapor Pressure | < 0.08 mmHg at 20 °C | [4] |
| Flash Point | 225 - 229 °C (437 - 444 °F) | [4][8] |
Section 3: The Solubility Profile of DIDP
The solubility of a substance is a critical parameter influencing its application, bioavailability, and environmental distribution. DIDP exhibits a classic solubility profile for a large, lipophilic molecule.
Aqueous Solubility
DIDP is practically insoluble in water.[8][10] While some older literature may report erroneously high values, a comprehensive review of available evidence indicates that the true aqueous solubility is exceedingly low.[1] This poor solubility is a defining characteristic with significant implications for its environmental behavior.
| Parameter | Value | Source(s) |
| Water Solubility | < 0.001 mg/L | [1] |
| Description | Negligible / None | [4][8] |
| Log Kₒw (Octanol-Water Partition Coefficient) | > 8.0 | [1] |
Expertise & Experience: The Molecular Basis for Insolubility
The extreme hydrophobicity of DIDP is dictated by its chemical structure. The molecule consists of a small, somewhat polar aromatic diester core, which is overwhelmingly dominated by two large, non-polar, branched C10 alkyl chains. For DIDP to dissolve in water, it would need to disrupt the strong hydrogen bonding network between water molecules, which is energetically unfavorable. Instead, it partitions readily into non-polar environments, a property quantified by its very high octanol-water partition coefficient (Log Kₒw).[1] A high Log Kₒw value indicates a strong tendency to associate with lipids and organic matter rather than water.
Solubility in Organic Solvents
In stark contrast to its behavior in water, DIDP is readily soluble in most common organic solvents.[2][9] This high solubility is fundamental to its primary function as a plasticizer, as it must be miscible with the polymer matrix (typically PVC) it is intended to soften.
While comprehensive quantitative data is dispersed, it is known to be soluble in solvents such as ketones, esters, and chlorinated hydrocarbons. Conversely, it is insoluble in highly polar and protic solvents like glycerol and glycols.[9] This follows the principle of "like dissolves like," where its large, non-polar alkyl groups dominate its solubility characteristics, making it highly compatible with other non-polar to moderately polar organic substances.
Section 4: Experimental Determination of Aqueous Solubility
Trustworthiness: A Self-Validating Protocol
Determining the solubility of a substance as hydrophobic as DIDP requires a robust methodology that accounts for potential sources of error, such as the formation of micro-emulsions or adsorption onto container surfaces. The following protocol, a modified version of the OECD 105 Flask Method, is designed to yield reliable and reproducible results by incorporating a long equilibration period, effective phase separation, and sensitive analytical quantification.
Protocol: Determination of Aqueous Solubility via the Flask Method and GC-MS Analysis
-
Preparation : Add an excess amount of DIDP to a volume of high-purity water in a glass-stoppered flask. The excess is crucial to ensure a saturated solution is achieved.
-
Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for an extended period (e.g., 72 hours) to ensure equilibrium is reached. The agitation should be gentle to avoid emulsification.
-
Phase Separation : Cease agitation and allow the mixture to stand undisturbed for at least 24 hours in the temperature-controlled environment. This allows for the separation of excess undissolved DIDP. For highly accurate results, the aqueous phase should then be centrifuged at high speed to pellet any suspended micro-droplets.
-
Sampling : Carefully collect a known volume of the clear aqueous supernatant, taking extreme care not to disturb the undissolved DIDP layer.
-
Extraction : Perform a liquid-liquid extraction on the aqueous sample using a small, precise volume of a water-immiscible organic solvent (e.g., hexane or dichloromethane).
-
Analysis : Analyze the organic extract using Gas Chromatography-Mass Spectrometry (GC-MS). The concentration of DIDP is determined by comparing the resulting peak area to a calibration curve prepared from standards of known concentration.
-
Validation : The experiment should be run in triplicate, including a blank control (water without DIDP), to ensure the validity and precision of the results.
Visualization: Experimental Workflow
Caption: Workflow for determining the aqueous solubility of DIDP.
Section 5: Implications of Physical State and Solubility
-
Industrial & Pharmaceutical Applications : The liquid state and high solubility in organic media make DIDP an efficient and easy-to-handle plasticizer for PVC and other polymers.[7] This allows it to be readily blended into polymer melts during extrusion or molding processes. In the context of drug development, its properties are relevant when used in PVC-based medical devices (like intravenous bags and tubing) or as a component in pharmaceutical coatings.[3]
-
Environmental Fate & Toxicology : The combination of very low water solubility and high lipophilicity (high Log Kₒw) is a critical determinant of DIDP's environmental behavior.[1] It will not persist in the water column but will instead partition strongly to organic matter in soil and sediment. This same property also gives it the potential to bioaccumulate in the fatty tissues of aquatic organisms.[1] Understanding its solubility is therefore essential for accurate environmental risk assessment.
Conclusion
This compound is a viscous, oily liquid characterized by extremely low water solubility and high solubility in most organic solvents. These properties are a direct result of its high molecular weight and the dominance of its long, non-polar alkyl chains. A precise understanding and accurate measurement of these characteristics are not merely academic; they are fundamental to the effective and safe application of DIDP in industrial and pharmaceutical contexts and for assessing its ultimate fate and impact on the environment.
References
- International Chemical Safety Cards. (n.d.).
- PENPET Petrochemical Trading. (n.d.).
- Danish Environmental Protection Agency. (n.d.).
- International Programme on Chemical Safety & Commission of the European Communities. (1993).
- National Center for Biotechnology Information. (n.d.).
- Univar Solutions. (n.d.). This compound, Technical Grade, Liquid, 442 lb Drum. [Link]
- HB Chemical. (2014).
- LookChem. (n.d.).
- Everchem Specialty Chemicals. (n.d.).
- CPAchem. (n.d.).
- Wikipedia. (n.d.).
- GreenFacts. (n.d.). Table 1.1 Summary of physico-chemical properties (DIDP). [Link]
- Harwick Standard. (n.d.).
- ExxonMobil Chemical. (2024, March 15). DINP and DIDP introduction: which plasticizer to choose. YouTube. [Link]
- Australian Industrial Chemicals Introduction Scheme. (n.d.).
- The Good Scents Company. (n.d.).
- Wikipedia. (n.d.). Polyvinyl chloride. [Link]
Sources
- 1. 9 this compound (DIDP), Danish Environmental Protection Agency [www2.mst.dk]
- 2. This compound – Essential for PVC and Acrylic Plastics. [penpet.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. univarsolutions.com [univarsolutions.com]
- 5. PLASTHALL® DIDP | Hallstar Industrial [hallstarindustrial.com]
- 6. This compound [training.itcilo.org]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. ICSC 0875 - this compound [inchem.org]
- 9. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Introduction: Understanding Diisodecyl Phthalate and the Significance of its Physical Properties
An In-Depth Technical Guide to the Vapor Pressure and Boiling Point of Diisodecyl Phthalate (DIDP)
This compound (DIDP) is a high-molecular-weight phthalate ester that serves as a primary plasticizer in a multitude of polymer applications, most notably for polyvinyl chloride (PVC).[1][2] Its principal function is to impart flexibility, durability, and longevity to otherwise rigid materials. Products benefiting from DIDP's properties are ubiquitous, including wire and cable insulation, automotive interiors, roofing membranes, and flooring.[1][3][4][5]
Chemically, commercial DIDP is not a single, pure compound but a complex mixture of isomers.[4][6] It is synthesized through the esterification of phthalic anhydride with isomeric C10 alcohols.[5][7] This isomeric nature, where the decyl groups are branched in various configurations (e.g., trimethylheptyl, dimethyloctyl, methylnonyl), is a critical factor influencing its physical properties and contributes to the range of values reported in the literature.[4]
For researchers, product developers, and process engineers, two of the most critical physical parameters of DIDP are its vapor pressure and boiling point. These properties govern its behavior during high-temperature processing, its permanence within the polymer matrix (resistance to migration and aging), and its environmental fate.[8][9][10] A low vapor pressure is desirable as it correlates with lower volatility, reduced emissions during manufacturing (fogging), and greater product stability over its service life.[7] The boiling point, particularly under reduced pressure, is essential for defining purification protocols and processing temperature limits to prevent thermal decomposition. This guide provides an in-depth analysis of these two key parameters, grounded in authoritative data and field-proven experimental methodologies.
Section 1: Vapor Pressure of this compound
The vapor pressure of DIDP is exceptionally low, a direct consequence of its high molecular weight (approx. 446.7 g/mol ) and strong intermolecular forces.[7][11][12] This characteristic is fundamental to its classification as a high-performance, low-volatility plasticizer.[7][13] However, the low volatility also presents a significant challenge for precise measurement.
Quantitative Vapor Pressure Data
Reported vapor pressure values for DIDP at ambient temperatures show some variation, which can be attributed to differences in the specific isomeric composition of the tested material and the experimental methods employed.[4] The following table summarizes key literature values.
| Vapor Pressure | Temperature (°C) | Pressure (mmHg) | Pressure (Pascals) | Reference |
| Experimental Value | 25 | 5.28 x 10⁻⁷ | 7.04 x 10⁻⁵ | [11] |
| Experimental Value | 25 | <5.0 x 10⁻⁷ | <6.67 x 10⁻⁵ | [6] |
| Experimental Value | 20 | <0.08 | <10.67 | [14] |
| Experimental Value | 20 | 0.075 (0.1 hPa) | 10 | [15][16][17] |
| Calculated Value | 25 | 5.63 x 10⁻¹⁰ | 7.51 x 10⁻⁸ | [18] |
Note: The significant discrepancy between experimental and some calculated values highlights the importance of empirical determination for complex industrial chemicals.
Causality in Experimental Design: Why Standard Methods Fail
Attempting to measure DIDP's vapor pressure with techniques designed for more volatile compounds, such as the static or isoteniscope methods, would be ineffective.[8][19] The pressure exerted by the vapor at ambient temperatures is simply too low to be accurately detected by standard manometers. Therefore, methodologies that allow for the accumulation and sensitive detection of the vaporized substance over time are required. The OECD Guideline 104 and ASTM E1194 standard recognize several such methods, with the Gas Saturation Method being particularly well-suited for this application.[8][9][19][20][21]
Experimental Protocol: Vapor Pressure Determination by the Gas Saturation Method (OECD 104 / ASTM E1194)
The gas saturation method is a robust and widely accepted technique for determining the vapor pressure of substances with low volatility (<1 kPa).[19][22] The principle is straightforward: a carefully metered stream of an inert carrier gas is passed through or over the test substance at a constant temperature, allowing the gas to become saturated with the substance's vapor. The vapor is then trapped downstream, and its mass is quantified.
Step-by-Step Methodology:
-
Sample Preparation: A thermally stable vessel (saturator column) is loaded with DIDP coated onto a high-surface-area inert support, such as glass beads or silica. This maximizes the surface area for efficient saturation.
-
System Assembly: The saturator column is placed within a precision temperature-controlled chamber (e.g., a thermostatic bath or oven) maintained to within ±0.2 K.[23] An inert carrier gas (typically dry nitrogen or helium) is supplied from a regulated source.[22][24] The gas flow is controlled by a mass flow controller to ensure a slow, constant rate.
-
Vapor Saturation: The carrier gas is passed through the saturator column. The flow rate must be slow enough to ensure thermodynamic equilibrium is reached and the exiting gas is fully saturated with DIDP vapor. This is a critical parameter; validation requires demonstrating that the calculated vapor pressure is independent of the flow rate by testing at least two different rates.[25]
-
Vapor Trapping: The gas stream exiting the saturator is passed through a pre-weighed trapping system. For DIDP, this is typically a series of tubes containing a solid sorbent (e.g., Tenax® or XAD resin) or a cold trap cooled with liquid nitrogen to condense the high-boiling-point vapor.
-
Quantification: After a sufficient period (often several hours to days for very low volatility substances), the trapping system is removed and weighed again on an analytical balance. The mass of trapped DIDP is determined by the difference. The total volume of carrier gas that passed through the system is measured using a calibrated gas meter.
-
Calculation: The vapor pressure (P) is calculated assuming ideal gas behavior for the vapor-gas mixture, using the following equation:
P = (m / M) * (R * T / V)
Where:
-
m = mass of trapped DIDP (kg)
-
M = molar mass of DIDP ( kg/mol )
-
R = ideal gas constant (8.314 J/mol·K)
-
T = absolute temperature of the saturator (K)
-
V = total volume of carrier gas (m³)
-
-
Validation and Reporting: The experiment is repeated at a minimum of two other temperatures to establish the vapor pressure curve.[20][21][26] This allows for the calculation of the enthalpy of vaporization using the Clausius-Clapeyron equation.
Visualization of Experimental Workflow
Caption: Workflow for Gas Saturation Vapor Pressure Measurement.
Section 2: Boiling Point of this compound
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[27] For high-molecular-weight compounds like DIDP, the theoretical boiling point at atmospheric pressure is extremely high and often exceeds the temperature at which the molecule begins to thermally decompose.[28] Consequently, the boiling point is almost exclusively determined and reported under reduced pressure (vacuum).
Quantitative Boiling Point Data
The data consistently shows that DIDP requires both high temperature and significant vacuum to boil. This is a direct reflection of its low vapor pressure.
| Boiling Point (°C) | Pressure (kPa) | Pressure (mmHg) | Reference |
| 250 - 257 | 0.5 | 3.75 | [29][30][31] |
| >250 | Not specified | Not specified | [14] |
| 253 | 0.53 (4 mmHg) | 4 | [11] |
| 482 - 495 (°F) | 0.53 (4 mmHg) | 4 | [32][33] |
| 250 - 267 | 0.93 (7 hPa) | 7 | [16][17] |
| 425.8 (Calculated) | 101.325 | 760 | [18] |
| 463 (Calculated) | 101.325 | 760 | [6] |
Causality in Experimental Design: The Need for Vacuum
Heating DIDP to its theoretical atmospheric boiling point (estimated to be well over 400°C) would provide sufficient thermal energy to cleave its ester bonds, leading to decomposition rather than clean boiling.[6][18] By reducing the ambient pressure above the liquid, the temperature required for the vapor pressure to equal this lower external pressure is significantly reduced.[28] This allows the liquid-to-gas phase transition to occur at a temperature below the decomposition threshold, enabling distillation and accurate boiling point determination.
Experimental Protocol: Boiling Point Determination under Reduced Pressure
This procedure uses a micro-boiling point or Thiele tube method adapted for vacuum.[34]
Step-by-Step Methodology:
-
Apparatus Setup: A small quantity of DIDP (1-2 mL) is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with its open end submerged in the liquid.
-
Assembly: The test tube is securely attached to a thermometer. This assembly is then placed into a heating apparatus, such as a Thiele tube filled with high-boiling-point mineral oil or a metal heating block.[34] The entire apparatus is connected via a side-arm to a vacuum pump and a manometer for pressure measurement.
-
Evacuation: The system is evacuated to the desired pressure (e.g., 4 mmHg). It is crucial that the pressure is stable before heating commences.
-
Heating: The apparatus is heated slowly and steadily. As the temperature of the DIDP increases, its vapor pressure rises. Initially, trapped air will expand and exit the capillary tube as a slow stream of bubbles.
-
Boiling Point Identification: As the temperature approaches the boiling point at the set pressure, the rate of bubbling from the capillary tube will increase dramatically, forming a rapid and continuous stream. This occurs as the liquid vaporizes and fills the capillary.[35] The temperature at which this rapid stream begins is noted.
-
Confirmation: The heat source is removed, and the apparatus is allowed to cool slowly. The bubbling will cease, and as the temperature drops slightly, the liquid will be drawn back into the capillary tube. The temperature at which the liquid just begins to enter the capillary is recorded.
-
Reporting: The boiling point is reported as the range between the temperature recorded in step 5 and step 6, at the specific pressure measured by the manometer.
Visualization of Experimental Setup
Caption: Setup for Reduced Pressure Boiling Point Determination.
Conclusion
The very low vapor pressure and high boiling point of this compound are defining features that underpin its utility as a permanent and stable plasticizer. While these properties present measurement challenges, validated methodologies such as the gas saturation technique and reduced-pressure ebulliometry provide reliable and reproducible data. For professionals in drug development, materials science, and chemical engineering, a thorough understanding of these physical parameters and the experimental logic behind their determination is paramount for accurate process modeling, product formulation, and safety assessment.
References
- National Institutes of Health (NIH). This compound. PubChem Compound Summary for CID 33599. [Link]
- Australian Industrial Chemicals Introduction Scheme. This compound. Human Health Hazard Assessment. [Link]
- International Labour Organization (ILO) and World Health Organization (WHO).
- Wikipedia.
- ASTM International. E1194 Standard Test Method for Vapor Pressure. [Link]
- Surface Measurement Systems. Vapor Pressure Measurements Knudsen Effusion Method.
- GJ Chemical. This compound (DIDP) Supplier and Distributor. [Link]
- LookChem.
- Widegren, J. A., & Lovestead, T. M. (2015). Vapor Pressure Measurements by the Gas Saturation Method: The Influence of the Carrier Gas.
- EUROLAB. OECD 104 Vapor Pressure. [Link]
- OECD. (2006). Test No. 104: Vapour Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
- Univar Solutions. This compound, Technical Grade, Liquid, 442 lb Drum. [Link]
- ASTM International. E1194-17 Standard Test Method for Vapor Pressure. [Link]
- Analytice. OECD test n°104: Vapour pressure. [Link]
- University of Wisconsin-Madison. Knudsen Effusion.
- ANSI. ASTM E1194 Standard Test Method for Vapor Pressure. [Link]
- Wikipedia. Knudsen cell. [Link]
- AZoM. VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd. [Link]
- Houtz, K. R., et al. (1995). Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance.
- Danish Environmental Protection Agency.
- OECD. Test No. 104: Vapour Pressure. [Link]
- Bennett, G. W. (1959). Measurement of vapor pressure: A gas saturation method.
- Haz-Map.
- Restek.
- ResearchGate. Vapor Pressure Measurements by the Gas Saturation Method: The Influence of the Carrier Gas. [Link]
- PENPET Petrochemical Trading.
- Zeal. Vapor Pressure Testing: A Comprehensive Guide. [Link]
- Kingthermo. This compound (DIDP)
- Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]
- ResearchGate. Vapor Pressure Measurements by the Gas Saturation Method: The Influence of the Carrier Gas | Request PDF. [Link]
- Study.com. Boiling Points of Compounds | Determinant & Examples. [Link]
- consilab.de. Determination of the vapor pressure of liquid and solid test substances using the static measurement method (OECD 104). [Link]
- MilliporeSigma.
- GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]
- National Institute of Standards and Technology (NIST).
- JoVE. Video: Boiling Points - Concept. [Link]
- The Catalyst. Boiling Points. Chemistry 322 Laboratory and Molecular Modeling Experiment. [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. This compound - 68515-49-1 | VulcanChem [vulcanchem.com]
- 3. This compound (DIDP) Supplier and Distributor | Buy DIDP Bulk, Drums, LTL at GJ Chemical [gjchemical.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound – Essential for PVC and Acrylic Plastics. [penpet.com]
- 6. 9 this compound (DIDP), Danish Environmental Protection Agency [www2.mst.dk]
- 7. gst-chem.com [gst-chem.com]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 11. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Boiling Points of Compounds | Determinant & Examples - Lesson | Study.com [study.com]
- 13. CAS 89-16-7: this compound | CymitQuimica [cymitquimica.com]
- 14. univarsolutions.com [univarsolutions.com]
- 15. 26761-40-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. This compound for synthesis 26761-40-0 [sigmaaldrich.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. lookchem.com [lookchem.com]
- 19. eurolab.net [eurolab.net]
- 20. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 21. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. consilab.de [consilab.de]
- 24. Interpreting gas-saturation vapor-pressure measurements using virial coefficients derived from molecular models | NIST [nist.gov]
- 25. researchgate.net [researchgate.net]
- 26. oecd.org [oecd.org]
- 27. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 28. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 29. ICSC 0875 - this compound [inchem.org]
- 30. This compound - Wikipedia [en.wikipedia.org]
- 31. ez.restek.com [ez.restek.com]
- 32. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 33. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 34. Boiling Points [thecatalyst.org]
- 35. Video: Boiling Points - Concept [jove.com]
Preliminary Risk Assessment of Diisodecyl Phthalate (DIDP) Exposure: An In-depth Technical Guide
Foreword
This technical guide provides a comprehensive preliminary risk assessment of Diisodecyl Phthylate (DIDP), a high molecular weight phthalate ester extensively used as a plasticizer. As drug development professionals, researchers, and scientists, understanding the potential human health risks associated with chemical exposures is paramount. This document is structured to provide a deep dive into the toxicological profile of DIDP, offering not just a compilation of data, but a synthesized analysis grounded in established scientific principles and regulatory guidelines. Our approach moves beyond a simple recitation of facts to explain the causality behind experimental designs and the interpretation of their outcomes, ensuring a robust and trustworthy assessment.
Introduction to Diisodecyl Phthalate and the Imperative for Risk Assessment
This compound (DIDP) is a complex mixture of isomers primarily used to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers.[1] Its applications are widespread, ranging from wire and cable insulation to automotive interiors and flooring materials.[2] Due to its ubiquitous presence in consumer and industrial products, the potential for human exposure through oral, dermal, and inhalation routes is significant.[1] A thorough preliminary risk assessment is therefore essential to identify potential hazards and characterize the risk to human health. This process involves a systematic evaluation of the inherent toxicity of the substance (hazard identification), the relationship between the dose and the adverse effect (dose-response assessment), the extent of human contact (exposure assessment), and the integration of this information to estimate the probability of adverse health effects (risk characterization).[3]
Chemical Identity and Physicochemical Properties
A fundamental understanding of a chemical's properties is the cornerstone of any toxicological assessment as it influences its environmental fate, absorption, and distribution in biological systems.
-
Chemical Name: this compound
-
CAS Numbers: 26761-40-0, 68515-49-1[1]
-
Molecular Formula: C₂₈H₄₆O₄[4]
-
Molecular Weight: 446.7 g/mol [5]
Table 1: Physicochemical Properties of this compound (DIDP)
| Property | Value | Reference(s) |
| Appearance | Clear to pale yellow, oily liquid | [4] |
| Odor | Mild and slightly sweet | [4] |
| Boiling Point | >350°C | [2] |
| Melting Point | Approx. -50°C | [2] |
| Water Solubility | < 0.001 mg/L | [6] |
| Vapor Pressure | <5.0 x 10⁻⁷ mmHg at 25°C | [6] |
| Log Kow (Octanol-Water Partition Coefficient) | >8 (estimated) | [6] |
| Density | 0.961 g/mL at 20°C | [6] |
The high molecular weight, low water solubility, and low vapor pressure of DIDP suggest that it is not highly volatile and will tend to partition into fatty tissues and organic matter in the environment.[6]
Hazard Identification: The Toxicological Profile of DIDP
Hazard identification involves a comprehensive review of the available scientific literature to determine the types of adverse health effects a substance can cause. For DIDP, a substantial body of evidence exists from in vitro, in vivo animal, and limited human studies.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
Understanding the toxicokinetics of DIDP is crucial for interpreting toxicity data and extrapolating from animal studies to humans.
-
Absorption: DIDP can be absorbed through oral, dermal, and inhalation routes. Oral absorption in rats is incomplete and decreases with increasing doses.[7] Dermal absorption is low.[7] Inhalation absorption has been estimated to be around 73% in rats.[7]
-
Distribution: Following absorption, DIDP is distributed to various tissues, with the highest concentrations typically found in the gastrointestinal tract, liver, and kidneys.[7]
-
Metabolism: DIDP is rapidly metabolized, primarily through hydrolysis to its monoester, monoisodecyl phthalate (MIDP).[7] Further oxidation leads to the formation of various oxidized metabolites, which are the primary forms excreted.[8] This metabolic pathway is a critical detoxification process.
-
Excretion: The metabolites of DIDP are primarily excreted in the urine and feces.[7]
Caption: Metabolic pathway of this compound (DIDP).
Acute Toxicity
Acute toxicity studies assess the adverse effects occurring after a single or short-term exposure to a substance. DIDP exhibits low acute toxicity via oral, dermal, and inhalation routes.[7]
Table 2: Acute Toxicity of DIDP
| Route | Species | Value | Reference(s) |
| Oral (LD₅₀) | Rat | >29,100 mg/kg bw | [7] |
| Dermal (LD₅₀) | Rat | >2,910 mg/kg bw | [7] |
| Dermal (LD₅₀) | Rabbit | >3,160 mg/kg bw | [7] |
| Inhalation (LC₅₀, 4-hr) | Rat | >12,540 mg/m³ | [1] |
Irritation and Sensitization
-
Skin Irritation: DIDP is considered a mild skin irritant in both rabbits and humans.[7]
-
Eye Irritation: Studies in rabbits have shown that DIDP causes minimal eye irritation, typically slight redness of the conjunctiva that resolves within a few days.[7]
-
Skin Sensitization: The available evidence from guinea pig and human studies indicates that DIDP is not a skin sensitizer.[7]
Repeated Dose Toxicity
Repeated dose toxicity studies are critical for identifying target organs and establishing a No-Observed-Adverse-Effect Level (NOAEL) for chronic exposure scenarios. In repeated oral dosing studies in rats, the primary target organ for DIDP toxicity is the liver, with observed effects including increased liver weight and changes in lipid metabolism.[7] Effects on the kidneys have also been noted.[1]
Table 3: Key Repeated Dose Oral Toxicity Studies of DIDP in Rats
| Study Duration | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL | Reference(s) |
| 21-day | Rat (Fischer 344) | - | 300 (males) | Increased absolute and relative liver weight. | [1] |
| 28-day | Rat (Fischer 344) | - | ~116 | Increased relative liver weight and palmitoyl-CoA oxidation. | [1] |
| 90-day | Rat (Charles River CD) | 170 (males), 211 (females) | 586 (males), 686 (females) | Increased absolute and relative liver weights. | [1] |
| 90-day | Rat | 60 | 120 | Increased liver weights and lipid metabolism. | [7] |
Genotoxicity
Genotoxicity assays are designed to detect direct or indirect damage to DNA. A battery of in vitro and in vivo tests is typically required to assess the genotoxic potential of a substance. DIDP has been evaluated in several genotoxicity studies and is generally considered not to be genotoxic.[9]
-
Bacterial Reverse Mutation Assay (Ames Test): DIDP has tested negative in Ames tests, indicating it does not induce gene mutations in bacteria.
-
In Vitro Mammalian Chromosomal Aberration Test: Studies on the ability of DIDP to cause structural chromosome damage in mammalian cells in vitro have been conducted.
-
In Vivo Mammalian Erythrocyte Micronucleus Test: An in vivo mouse micronucleus test for DIDP produced negative results, suggesting it does not cause chromosomal damage in the bone marrow of living animals.
Carcinogenicity
The carcinogenic potential of DIDP has been a subject of investigation. While some related phthalates have been shown to be carcinogenic in rodents, the evidence for DIDP is less clear.
A 26-week carcinogenicity study in rasH2 transgenic mice showed a higher number of hepatocellular adenomas in male mice at the highest dietary level of 1%. However, the US Environmental Protection Agency (EPA) has determined that the evidence is not strong enough to conclude that DIDP can cause cancer in people. The Australian Industrial Chemicals Introduction Scheme (NICNAS) noted that there were no in vivo carcinogenicity studies available for DIDP and that one of two in vitro cell transformation assays was positive.[9]
Reproductive and Developmental Toxicity
The potential for phthalates to affect reproduction and development is a significant area of concern.
-
Reproductive Toxicity: In two-generation reproduction studies in rats, DIDP did not cause any impairment of fertility.[7] However, increased liver and kidney weights were observed in the parental animals.
-
Developmental Toxicity: Reduced pup survival was observed, particularly in the F2 generation, which may be a result of lactational exposure. An increased incidence of fetal variations, such as rudimentary lumbar ribs, has also been noted in a rat developmental study.[9] The US EPA has identified developmental toxicity as a human health hazard with the strongest evidence for DIDP.
Dose-Response Assessment
The dose-response assessment characterizes the relationship between the dose of a substance and the incidence and severity of an adverse effect. For non-cancer endpoints, a key parameter derived from this assessment is the Tolerable Daily Intake (TDI) or Reference Dose (RfD), which is an estimate of the daily exposure to a chemical that is likely to be without an appreciable risk of deleterious effects during a lifetime.
The European Food Safety Authority (EFSA) has established a temporary Tolerable Daily Intake (TDI) for DIDP.
-
EFSA TDI: 0.15 mg/kg body weight per day (150 µg/kg bw per day), based on liver effects.[1]
Exposure Assessment
Exposure assessment aims to quantify the human intake of a substance. Human exposure to DIDP can occur through multiple pathways:
-
Oral: Ingestion of food and water contaminated with DIDP, and mouthing of products containing DIDP, particularly by children.
-
Dermal: Skin contact with products containing DIDP.
-
Inhalation: Inhalation of indoor air and dust containing DIDP that has leached from products.
Dietary exposure is considered a significant route. EFSA has estimated that dietary exposure to DIDP is well below the established TDI.[1]
Risk Characterization
Risk characterization integrates the information from hazard identification, dose-response assessment, and exposure assessment to conclude the nature and magnitude of human risk.
Based on the available data, the primary health concerns associated with DIDP exposure at high doses in animal studies are effects on the liver and developmental toxicity. The genotoxic and carcinogenic potential of DIDP appears to be low.
The established temporary TDI of 0.15 mg/kg bw/day by EFSA provides a benchmark for assessing the risk of non-cancer effects.[1] Current estimates of dietary exposure to DIDP are significantly lower than this TDI, suggesting that for the general population, the risk of adverse health effects from dietary intake is low.[1]
The US EPA's recent risk evaluation concluded that DIDP poses an unreasonable risk of injury to the health of female workers of reproductive age who are exposed to the chemical through certain occupational uses, particularly the spraying of adhesives, sealants, paints, and coatings. For the general population and consumers, the EPA did not identify risks of injury to health that would significantly contribute to this unreasonable risk determination.
Caption: Framework for the Risk Assessment of DIDP.
Experimental Protocols
To ensure the reliability and comparability of toxicological data, studies are conducted following standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Test Guideline 471
Objective: To assess the potential of a test substance to induce gene mutations in bacteria.
Methodology:
-
Test Strains: Use at least five strains of bacteria, typically Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA), which are sensitive to different types of mutagens.[7]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., a post-mitochondrial fraction, S9, from the liver of rodents treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). This is crucial as some substances only become mutagenic after being metabolized.
-
Procedure (Plate Incorporation Method):
-
Mix the test substance at various concentrations, the bacterial culture, and either the S9 mix or a buffer.
-
Add molten top agar to the mixture.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations over the solvent/negative control.
In Vivo Mammalian Erythrocyte Micronucleus Test - Based on OECD Test Guideline 474
Objective: To determine if a test substance induces chromosomal damage or damage to the mitotic apparatus in the bone marrow of mammals.
Methodology:
-
Test System: Typically use laboratory mice or rats.
-
Administration: Administer the test substance, usually via oral gavage or intraperitoneal injection, at a minimum of three dose levels, plus a vehicle control and a positive control (a known clastogen like cyclophosphamide).
-
Dosing Regimen: A single treatment or two treatments 24 hours apart are common.
-
Sample Collection: Collect bone marrow or peripheral blood at appropriate time points after the final treatment (e.g., 24 and 48 hours).
-
Slide Preparation and Analysis:
-
Prepare bone marrow smears or blood films on microscope slides.
-
Stain the slides to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Score at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei.
-
-
Data Analysis: A positive result is a statistically significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the vehicle control.
Conclusion and Future Directions
A temporary TDI has been established by EFSA, which serves as a valuable guide for risk management. However, it is important to acknowledge the existing data gaps, particularly the lack of a comprehensive two-year carcinogenicity bioassay in both rats and mice. Further research in this area would provide a more definitive understanding of the long-term health effects of DIDP exposure. Continued monitoring of human exposure levels and further investigation into the mechanisms of DIDP-induced developmental toxicity are also warranted to refine future risk assessments.
References
- Toxicity Review for this compound (DIDP) - Consumer Product Safety Commission. (n.d.).
- This compound - Australian Industrial Chemicals Introduction Scheme. (n.d.).
- Guidelines for the Health Risk Assessment of Chemical Mixtures | US EPA. (n.d.).
- Hushka, L. J., Moore, M. R., & Waterman, S. J. (2001). Two-generation reproduction studies in Rats fed di-isodecyl phthalate. Reproductive Toxicology, 15(2), 155-172.
- This compound (DIDP): Premium Plasticizer for Plastics and Rubber Applications - GreenChem Industries. (n.d.).
- 9 this compound (DIDP), Danish Environmental Protection Agency. (n.d.).
- Risk Evaluation for Di-isodecyl phthalate (1,2-Benzene- dicarboxylic acid, 1,2- diisodecyl ester) (DIDP) | US EPA. (n.d.).
- This compound | C28H46O4 | CID 33599 - PubChem - NIH. (n.d.).
- OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).
- Test No. 471: Bacterial Reverse Mutation Test | OECD. (n.d.).
- Test No. 474: Mammalian Erythrocyte Micronucleus Test | OECD. (n.d.).
- Test No. 451: Carcinogenicity Studies - OECD. (n.d.).
- Test No. 473: In vitro Mammalian Chromosome Aberration Test | OECD. (n.d.).
- OECD 473: In Vitro Mammalian Chromosomal Aberration Test - Nucro-Technics. (2020, August 27).
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).
- OECD 474: In vivo Mammalian Micronucleus Test - Nucro-Technics. (2025, March 30).
- OECD 451: Carcinogenicity Studies - Guideline for Testing of Chemicals - Policy Commons. (n.d.).
- OECD 451/OCSPP 870.4200: Carcinogenicity studies. (n.d.).
- McKee, R. H., El-Hawari, M., Lington, A. W., & Trimmer, G. W. (2000). Di(isononyl) phthalate (DINP) and di(isodecyl) phthalate (DIDP) are not mutagenic. Journal of applied toxicology, 20(6), 491–497.
- Update of the risk assessment of di‐butylphthalate (DBP), butyl‐benzyl‐phthalate (BBP), bis(2‐ethylhexyl)phthalate (DEHP), di‐isononylphthalate (DINP) and di‐isodecylphthalate (DIDP) for use in food contact materials | EFSA. (2019, December 11).
- EFSA: Updated risk assessment of five phthalates - Food Packaging Forum. (2019, December 11).
- Safety in Food Packaging: Unwrapping the Facts on DINP and DIDP. (n.d.).
- Pathway of phthalate metabolism in human body. LMW phthalates are... - ResearchGate. (n.d.).
- Discussion paper for EFSA 2019 Opinion on phthalates - Committee on Toxicity. (n.d.).
- EPA Finalizes TSCA Risk Evaluation for this compound (DIDP). (2025, January 3).
- Human Health Risk Assessment | US EPA. (n.d.).
- Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PMC - NIH. (2025, February 2).
- This compound - Australian Industrial Chemicals Introduction Scheme. (n.d.).
- Cho, W. S., Han, B. S., Ahn, B., Nam, K. T., Choi, M., Oh, S. Y., Kim, S. H., Jeong, J., & Jang, D. D. (2011). 26-Week carcinogenicity study of di-isodecyl phthalate by dietary administration to CB6F1-rasH2 transgenic mice. Archives of toxicology, 85(1), 59–66.
Sources
- 1. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
- 4. Technical Reports [ntp.niehs.nih.gov]
- 5. ECHA's final review report on DINP and DIDP | Food Packaging Forum [foodpackagingforum.org]
- 6. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. epa.gov [epa.gov]
- 9. cot.food.gov.uk [cot.food.gov.uk]
An In-Depth Technical Guide to the ADME Profile of Di-isodecyl Phthalate (DIDP)
Introduction: Understanding the Critical Role of ADME in the Risk Assessment of DIDP
Di-isodecyl phthalate (DIDP) is a high molecular weight phthalate ester used extensively as a plasticizer in a wide array of polyvinyl chloride (PVC) products.[1] Its prevalence in consumer goods necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile to conduct scientifically robust human health risk assessments.[2][3] This guide provides a detailed technical overview of the ADME characteristics of DIDP, synthesizing data from pivotal preclinical studies. We will explore the causality behind experimental designs, present detailed protocols, and offer insights for researchers, toxicologists, and drug development professionals.
Section 1: Absorption - The Gateway to Systemic Exposure
The absorption of DIDP is a critical first step in its toxicokinetic pathway. For a chemical like DIDP, which has low water solubility, the primary route of human exposure is oral ingestion, followed by dermal contact and inhalation.[4][5]
Oral Absorption: Rapid Hydrolysis in the Gut
Upon oral ingestion, DIDP is rapidly and extensively metabolized even before it reaches systemic circulation.[2][6] This presystemic metabolism is a hallmark of high molecular weight phthalates.[4]
-
Causality of Experimental Choice: The selection of rodent models, particularly rats, is standard for in vivo oral ADME studies due to their well-characterized gastrointestinal physiology and metabolic pathways that have relevance to humans.[1][2] Dose selection in these studies, such as the 100 mg/kg or 300 mg/kg oral gavage doses cited in the literature, are chosen to be high enough to allow for the detection and quantification of metabolites, which is essential for pathway elucidation and kinetic analysis.[1][2]
-
Mechanism of Absorption: The initial and most crucial step is the hydrolysis of the DIDP diester to its monoester, mono-isodecyl phthalate (MIDP), and an isodecanol moiety.[6][7] This reaction is catalyzed by non-specific enzymes like carboxylesterases and lipases present in the intestinal lumen and mucosa.[6][8] This rapid conversion is significant because the parent diester (DIDP) is poorly absorbed, whereas the monoester metabolite (MIDP) is the primary form that is systemically absorbed.
In Vitro Models for Intestinal Permeability
To specifically investigate the intestinal epithelial transport of DIDP and its metabolites, in vitro models like the Caco-2 cell line are invaluable.[9][10]
-
Expertise & Insight: Caco-2 cells, derived from a human colorectal adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier.[9][11] This model is not just a physical barrier; it expresses key efflux and uptake transporters, allowing for the dissection of transport mechanisms (passive diffusion vs. active transport). While DIDP itself is expected to have low permeability, studying the transport of MIDP across Caco-2 monolayers can provide quantitative data on its absorption potential.
Section 2: Distribution - Where Does it Go?
Following absorption, DIDP and its metabolites are distributed throughout the body via systemic circulation.
Tissue Distribution Studies
In vivo studies in rats have demonstrated that DIDP and its metabolites distribute to various tissues.[2][12]
-
Causality of Experimental Choice: The use of radiolabeled compounds (e.g., ¹⁴C-DIDP) in distribution studies is the gold standard.[13] This allows for quantitative whole-body autoradiography (QWBA) and specific tissue concentration measurements, ensuring that all compound-related material is tracked, regardless of its metabolic form.[13]
-
Key Findings: Following oral administration in rats, significant quantities of DIDP and its major metabolites have been found in various tissues.[2][12] The binding of phthalates and their metabolites to plasma proteins, such as albumin, plays a significant role in their distribution kinetics, potentially limiting extensive tissue partitioning.[4]
Section 3: Metabolism - The Biotransformation Cascade
Metabolism is the most complex phase of DIDP's ADME profile, involving a multi-step enzymatic cascade that transforms the lipophilic parent compound into more water-soluble metabolites for excretion.[6]
Phase I Metabolism: Hydrolysis and Oxidation
-
Initial Hydrolysis: As previously mentioned, the first metabolic step is the rapid hydrolysis of DIDP to MIDP by carboxylesterases in the gut and liver.[6][14][15]
-
Secondary Oxidative Metabolism: The absorbed MIDP undergoes extensive oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[6][16] This involves hydroxylation and subsequent oxidation of the isodecyl side chain, leading to a series of secondary metabolites.[1][7]
-
Key Oxidative Metabolites Identified in Rats:
-
Expertise & Insight: The identification of MCiNP as a major urinary metabolite is of high toxicological significance.[1][2] For high molecular weight phthalates, the secondary oxidative metabolites are considered better biomarkers of exposure than the primary monoester because they are more abundant and persist longer.[1][17] This is a critical consideration when designing human biomonitoring studies.
Phase II Metabolism: Conjugation
The hydroxylated metabolites can undergo Phase II conjugation reactions, primarily glucuronidation, to further increase their water solubility and facilitate excretion.[6][7] The presence of conjugated forms of DIDP metabolites has been confirmed in plasma, urine, and feces.[2][12]
Visualizing the Metabolic Pathway
Caption: Metabolic pathway of Di-isodecyl phthalate (DIDP).
Section 4: Excretion - The Elimination Route
The final stage of the ADME process is the excretion of DIDP metabolites from the body.
-
Primary Routes: Studies in rats show that after oral administration, DIDP metabolites are excreted relatively rapidly, primarily in the feces, with a smaller proportion eliminated in the urine.[2] The predominance of fecal excretion is consistent with the biliary excretion of metabolites, which is a common pathway for larger, more lipophilic compounds and their conjugates.[4]
-
Urinary Biomarkers: As mentioned, the secondary oxidative metabolites, particularly MCiNP, are the most abundant metabolites found in urine and serve as reliable biomarkers for assessing human exposure to DIDP.[1][2]
Quantitative Data Summary
The following table summarizes key findings from a toxicokinetic study in rats following a single 100 mg/kg oral dose of DIDP.[2][12]
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |
| DIDP | ~150 | ~1.0 | ~600 |
| MIDP | ~4000 | ~6.0 | ~45000 |
| MHiDP | ~1200 | ~8.0 | ~20000 |
| MCiNP | ~1500 | ~8.0 | ~30000 |
| MOiDP | ~900 | ~8.0 | ~15000 |
| Data are approximate values derived from published graphical data for illustrative purposes. |
Section 5: Experimental Protocols and Methodologies
Protocol: In Vivo Rodent Pharmacokinetic Study
This protocol outlines a typical study to determine the toxicokinetics of DIDP.
-
Animal Model: Male Sprague-Dawley rats (n=5 per time point).
-
Dosing: A single oral gavage dose of 100 mg/kg DIDP dissolved in a suitable vehicle (e.g., corn oil).[2]
-
Sample Collection: Blood samples are collected via tail vein or cardiac puncture at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours).[2] Urine and feces are collected over 48 hours using metabolic cages.[1]
-
Sample Processing: Plasma is separated from blood by centrifugation. All biological samples (plasma, urine, feces) are stored at -80°C until analysis.
-
Bioanalysis:
-
Rationale: A highly sensitive and specific analytical method is required to quantify the parent compound and its multiple metabolites in complex biological matrices.[18]
-
Method: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice.[2][19][20]
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is used to clean up and concentrate the analytes from the biological matrix. Enzymatic deconjugation (using β-glucuronidase) is performed to measure total (free + conjugated) metabolite concentrations.
-
Quantification: A standard curve is generated using authentic standards of DIDP and its metabolites. Stable isotope-labeled internal standards are used to correct for matrix effects and extraction efficiency.
-
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using non-compartmental analysis software.
Visualizing the ADME Workflow
Caption: General experimental workflow for an ADME study.
Conclusion and Future Directions
The ADME profile of DIDP is characterized by rapid presystemic hydrolysis, absorption of the monoester metabolite, extensive oxidative metabolism, and excretion primarily via the feces. The toxicokinetic properties are well-defined in rodent models, providing a solid foundation for human health risk assessment.[2][12] Future research should focus on refining in vitro to in vivo extrapolation (IVIVE) models to better predict human pharmacokinetics and on investigating potential inter-individual variability in metabolic pathways due to genetic polymorphisms in key enzymes like carboxylesterases and CYPs.
References
- Lee, Y., et al. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. Archives of Toxicology, 95(10), 3237-3249. [Link]
- Koch, H. M., et al. (2012). Analytical method for the sensitive determination of major di-(2-propylheptyl)-phthalate metabolites in human urine.
- Silva, M. J., et al. (2007). Urinary metabolites of diisodecyl phthalate in rats. Toxicology, 236(1-2), 107-115. [Link]
- Wang, F., et al. (2015). Distribution of di-(2-ethylhexyl) phthalate in leaf cuticular waxes and leaf tissues of plants. Environmental Science and Pollution Research, 22(12), 9069-9077. [Link]
- Saravanabhavan, G., & Guay, M. (2014). Pathway of phthalate metabolism in human body.
- Silva, M. J., et al. (2007). Urinary metabolites of this compound in rats.
- Ortiz-Villanueva, E., et al. (2017). Effects of this compound on PPAR:RXR-Dependent Gene Expression Pathways in Sea Bream Hepatocytes. Chemical Research in Toxicology, 30(11), 2055-2065. [Link]
- Wambaugh, J. F., et al. (2019). A review of phthalate pharmacokinetics in human and rat: what factors drive phthalate distribution and partitioning? Critical Reviews in Toxicology, 49(1), 1-25. [Link]
- Koch, H. M., & Angerer, J. (2007). Proposed metabolic transformation of DINP and DIDP based on studies in rats and humans.
- Wegner, S. J., et al. (2014). Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development. Toxicological Sciences, 144(2), 321-330. [Link]
- Lee, Y., et al. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. springermedizin.de. [Link]
- Wang, F., et al. (2015). Distribution of di-(2-ethylhexyl) phthalate in leaf cuticular waxes and leaf tissues of plants.
- Calafat, A. M., & McKee, R. H. (2006). Analytical methods for the determination of biomarkers of exposure to phthalates in human urine samples.
- St-Amand, A., et al. (2018). Excretion of Urinary Metabolites of the Phthalate Esters DEP and DEHP in 16 Volunteers after Inhalation and Dermal Exposure. International Journal of Environmental Research and Public Health, 15(11), 2530. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Diethyl Phthalate.
- Lee, J., et al. (2011). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. Journal of Korean Medical Science, 26(4), 540-547. [Link]
- Halling-Sørensen, B., et al. (2018). Cumulative exposure to phthalates from phthalate-containing drug products: a Danish population-wide study. British Journal of Clinical Pharmacology, 84(11), 2631-2640. [Link]
- Ito, Y., et al. (2014). Major di(2-ethylhexyl)phthalate (DEHP) metabolic pathways and metabolites.
- Nicolescu, A. C., et al. (2022). Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study. International Journal of Molecular Sciences, 23(15), 8497. [Link]
- ortho-phthalates coalition. (2016). Comment on the Food Additive Petition.
- Roponen, M., et al. (2023). Identification of phthalate mixture exposure targets in the human and mouse ovary in vitro. Toxicology and Applied Pharmacology, 466, 116462. [Link]
- da Silva, A. C. S., et al. (2024). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). Environmental Toxicology and Pharmacology, 107, 104432. [Link]
- U.S. Food and Drug Administration (FDA). (2012).
- Sekisui XenoTech. (2024). Carboxylesterases in Drug Metabolism: Challenges and Opportunities. YouTube. [Link]
- St-Amand, A., et al. (2018). Excretion of Urinary Metabolites of the Phthalate Esters DEP and DEHP in 16 Volunteers after Inhalation and Dermal Exposure.
- da Silva, A. C. S., et al. (2024). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024).
- Kransler, K. M., et al. (2013). Estimates of daily di-isodecyl phthalate (DIDP) intake calculated from urinary biomonitoring data. Regulatory Toxicology and Pharmacology, 65(1), 29-33. [Link]
- Hannon, P. R., et al. (2019). Mixtures of phthalates disrupt expression of genes related to lipid metabolism and peroxisome proliferator-activated receptor signaling in the mouse antral follicle in vitro. bioRxiv. [Link]
- European Medicines Agency (EMA). (2014). Guideline on the use of phthalates as excipients in human medicinal products. EMA. [Link]
- ECA Academy. (2012).
- Mohsin, S., et al. (2019). Caco-2 Cell Conditions Enabling Studies of Drug Absorption from Digestible Lipid-Based Formulations. The AAPS Journal, 21(5), 89. [Link]
- Laizure, S. C., et al. (2013). The role of human carboxylesterases in drug metabolism: have we overlooked their importance? Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 33(2), 210-222. [Link]
- Benjamin, S., et al. (2017). Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview.
- Li, B., et al. (2017). The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics. Current Drug Metabolism, 18(11), 999-1014. [Link]
- Zhuang, X. M., et al. (2014). Contribution of carboxylesterase and cytochrome P450 to the bioactivation and detoxification of isocarbophos and its enantiomers in human liver microsomes. Toxicological Sciences, 140(1), 40-48. [Link]
- Wan, H. (2013). What ADME tests should be conducted for preclinical studies? ADMET & DMPK, 1(3), 19-28. [Link]
- Jaeger, R. J., & Rubin, R. J. (1972). Distribution of di(2-ethylhexyl) phthalate and products in blood and blood components. Environmental Health Perspectives, 3, 49-55. [Link]
- Wu, Q., et al. (2015). The roles of carboxylesterase and CYP isozymes on the in vitro metabolism of T-2 toxin. BMC Pharmacology and Toxicology, 16, 19. [Link]
- National Center for Biotechnology Information (NCBI). (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
- Shah, P., et al. (2006). Role of Caco-2 Cell Monolayers in Prediction of Intestinal Drug Absorption. Biotechnology Progress, 22(1), 186-198. [Link]
- BioIVT. ADME, DMPK, and DDI In Vitro Studies. BioIVT. [Link]
- Hubatsch, I., et al. (2007). Caco-2 cells as a model for intestinal absorption. Journal of Pharmacological and Toxicological Methods, 56(3), 227-235. [Link]
Sources
- 1. Urinary metabolites of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estimates of daily di-isodecyl phthalate (DIDP) intake calculated from urinary biomonitoring data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Evaluation of the Toxicity Potential of the Metabolites of Di-Isononyl Phthalate and of Their Interactions with Members of Family 1 of Sulfotransferases—A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phthalate Metabolism and Kinetics in an In Vitro Model of Testis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]
- 10. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method | springermedizin.de [springermedizin.de]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Contribution of carboxylesterase and cytochrome P450 to the bioactivation and detoxification of isocarbophos and its enantiomers in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Analytical method for the sensitive determination of major di-(2-propylheptyl)-phthalate metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity Detection of Diisodecyl Phthalate (DIDP) in Complex Matrices
Introduction
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in a wide array of polyvinyl chloride (PVC) and other polymer-based products to enhance flexibility and durability. Its applications range from wire and cable insulation, automotive interiors, and flooring to toys and food contact materials.[1] Due to its widespread use and the fact that it is not chemically bound to the polymer matrix, DIDP can leach into the environment, leading to human exposure through ingestion, inhalation, and dermal contact.[2][3] Growing concerns over the potential adverse health effects of DIDP, including developmental and liver toxicity, have prompted regulatory bodies worldwide to establish limits on its use in certain products and necessitate robust analytical methods for its detection and quantification.[1][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methodologies for the sensitive and selective detection of DIDP in various matrices. We will delve into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques. The causality behind experimental choices will be explained to provide a deeper understanding of the method development process.
Challenges in DIDP Analysis
The analysis of DIDP presents unique challenges primarily due to its nature as a complex mixture of isomers and its ubiquitous presence in laboratory environments, which can lead to background contamination.[6][7] Standard analytical methods must be able to distinguish DIDP from other phthalates and overcome matrix interferences to ensure accurate quantification.[6][8]
Core Analytical Techniques: GC-MS and LC-MS
Both GC-MS and LC-MS are powerful techniques for the determination of phthalates. The choice between them often depends on the sample matrix, required sensitivity, and available instrumentation.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely used technique for phthalate analysis due to its excellent chromatographic resolution and sensitivity.[6][10] It is particularly suitable for volatile and thermally stable compounds like DIDP.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of analyzing a wider range of compounds with varying polarities and thermal stabilities without the need for derivatization.[8] LC-MS/MS, in particular, provides enhanced selectivity and sensitivity, which is beneficial for complex matrices.[8][11]
Experimental Workflow Overview
A typical analytical workflow for DIDP detection involves sample preparation, instrumental analysis, and data processing. The following diagram illustrates the general steps.
Caption: General workflow for DIDP analysis.
Detailed Protocols
PART 1: Sample Preparation
The goal of sample preparation is to extract DIDP from the sample matrix and remove interfering substances. It is a critical step, as phthalates are common contaminants in laboratory environments.[12][13] Therefore, all glassware should be thoroughly cleaned, and plastic materials should be avoided wherever possible.[11][14]
Protocol 1: Extraction of DIDP from Solid Samples (e.g., Plastics, Toys)
This protocol is based on the principle of polymer dissolution followed by precipitation to isolate the plasticizer.[15][16]
-
Sample Homogenization: Cut the sample into small pieces (less than 2 mm).
-
Dissolution: Weigh approximately 50 mg of the homogenized sample into a glass vial. Add 5 mL of tetrahydrofuran (THF) to dissolve the polymer. Shake or vortex until the sample is completely dissolved.
-
Precipitation: Add 10 mL of a non-polar solvent like hexane or acetonitrile to precipitate the polymer. Vortex for 30 seconds.[16][17]
-
Separation: Allow the polymer to settle. Filter the supernatant through a 0.45 µm PTFE syringe filter into a clean glass vial.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., deuterated DIDP or another phthalate not present in the sample) to the filtered extract.
-
Final Dilution: Dilute the extract with cyclohexane or a solvent compatible with the subsequent analysis to the desired concentration.
Protocol 2: Extraction of DIDP from Liquid Samples (e.g., Water, Beverages)
This protocol utilizes Solid-Phase Extraction (SPE) to concentrate the analyte and remove interferences.[8][18]
-
Sample Preparation: For aqueous samples, adjust the pH if necessary. Phthalate esters can hydrolyze at pH values below 5 and above 7.[19]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by deionized water through it.
-
Sample Loading: Pass a known volume of the liquid sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a water/methanol mixture to remove polar interferences.
-
Elution: Elute the retained DIDP with a suitable organic solvent such as ethyl acetate or a mixture of dichloromethane and hexane.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a solvent suitable for injection into the GC-MS or LC-MS system.
PART 2: Instrumental Analysis
Protocol 3: GC-MS/MS Analysis
This method is highly selective and sensitive for the quantification of DIDP.[15]
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode, with an injection volume of 1 µL. Injector temperature set to 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Precursor and Product Ions: For DIDP, a common precursor ion is m/z 149, which is a characteristic fragment for many phthalates.[6][20] However, for higher molecular weight phthalates like DIDP, selecting a more specific precursor ion such as m/z 307 can increase selectivity.[15]
-
Protocol 4: LC-MS/MS Analysis
This method is suitable for a broader range of matrices and can offer higher sensitivity.[8][11]
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of water with 10 mM ammonium acetate and methanol.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: For DIDP, the protonated molecule [M+H]⁺ at m/z 447 can be selected as the precursor ion, with characteristic product ions for quantification and confirmation.[17]
-
Data Presentation and Performance
The performance of the analytical methods is summarized in the table below. These values are indicative and can vary depending on the specific instrument, matrix, and operating conditions.
| Parameter | GC-MS/MS | LC-MS/MS | Reference |
| Limit of Detection (LOD) | 0.260 µg/mL | As low as 0.2 ng/L | [8][21] |
| Limit of Quantification (LOQ) | 54.1 to 76.3 ng/g | 0.079 to 4.4 ng/L | [15][22] |
| Linearity (R²) | >0.99 | >0.99 | [18][23] |
| Recovery | 91.8–122% | 70–98% | [8][15] |
Logical Relationships in Method Selection
The choice of analytical technique is guided by several factors, as depicted in the following diagram.
Caption: Factors influencing the choice between GC-MS and LC-MS.
Conclusion
The accurate determination of this compound is crucial for ensuring consumer safety and regulatory compliance. Both GC-MS and LC-MS offer reliable and sensitive platforms for the analysis of DIDP in a variety of matrices. The choice of method should be guided by the specific requirements of the analysis, including the sample type, desired detection limits, and available instrumentation. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this application note, researchers can develop and validate robust methods for the detection of DIDP. Careful attention to sample preparation to avoid background contamination is paramount for achieving accurate and reproducible results.
References
- U.S. Consumer Product Safety Commission. (n.d.). Toxicity Review for this compound (DIDP).
- Ziembowicz, S., & Kida, M. (2020). Determination of di-n-butyl Phthalate in Environmental Samples. Rocznik Ochrona Środowiska, 22.
- Kim, H. J., Lee, J. H., Choe, W. J., Kim, M. K., Lee, J., & Lee, K. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of analytical methods in chemistry, 2018, 9356804.
- GreenFacts. (n.d.). Scientific Facts on Phthalate Di-isodecyl & Di-isononyl phthalates.
- Van De Steene, J. C., & Van De Wiele, T. (2012). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America, 30(7), 584-591.
- U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Ester.
- U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Esters in Water by GCECD.
- Wang, Y., Qian, H., & Zhang, H. (2021). Phthalates and Their Impacts on Human Health. International journal of environmental research and public health, 18(10), 5365.
- Foresight Management. (2025, January 16). EPA Identifies Unreasonable Health Risks from this compound (DIDP) in Workplace Settings.
- Proposition 65 Warnings Website. (n.d.). Di-isodecyl Phthalate (DIDP).
- Ziembowicz, S., & Kida, M. (2020). Determination of di-n-butyl Phthalate in Environmental Samples. Rocznik Ochrona Środowiska, 22.
- U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
- Van De Steene, J. C., & Van De Wiele, T. (2012). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America, 30(7), 584-591.
- Al-Alaween, M. M., Al-Qudah, M. A., & Al-Tarawneh, S. K. (2015). Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 985, 114–122.
- OIV. (n.d.). Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV).
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Diethyl Phthalate.
- Ros O, et al. (2009). Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry. Journal of separation science.
- EUROLAB. (n.d.). This compound (DIDP) Analysis.
- Varian, Inc. (n.d.). Determination of Phthalate Compounds in Plastic Toys Using the Varian 225-MS Ion Trap Mass Spectrometer.
- U.S. Food and Drug Administration. (2024, October 29). Phthalates in Food Packaging and Food Contact Applications.
- Sustainable Seas Trust. (2022, November 15). Sample Preparation Manual for the Analysis of Plastic-related Pollutants.
- QIMA. (2025, March 13). Phthalates in Food Contact Materials: Importance of Testing.
- ResearchGate. (n.d.). LC-MS/MS retention times, mass transitions and dwell times for the labeled and non-labeled DPHP metabolites.
- Regan, F., Allen, C., & Lawler, J. (2025, October 15). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. RSC Advances.
- González-Acedo, A., et al. (2024). Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS. Scientific reports, 14(1), 24961.
- Actlabs. (2023, February 2). FDA Food Contact Substances Testing: Ensuring Safety and Compliance in Food Packaging.
- Restek. (n.d.). How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS.
- Joint Research Centre. (n.d.). Methods for the determination of phthalates in food.
- Food Navigator USA. (2024, November 1). FDA limits phthalate ban to nine compounds.
- Ingredients Network. (2024, November 29). FDA updates phthalates regulation.
- SCIEX. (n.d.). Fast and Sensitive Analysis of Phthalates in Food and Beverages using LC-MS/MS.
- PubMed. (2015). Determination of phthalate esters from environmental water samples by micro-solid-phase extraction using TiO2 nanotube arrays before high-performance liquid chromatography.
- U.S. Consumer Product Safety Commission. (2010, April 1). Test Method: CPSC-CH-C1001-09.3 Standard Operating Procedure for Determination of Phthalates.
- U.S. Environmental Protection Agency. (n.d.). Final Scope of the Risk Evaluation for Di-isodecyl Phthalate (DIDP) Supplemental File: Data Extraction and Data Evaluation Table.
- Regulations.gov. (2024, May 1). Data Extraction Information for General Population, Consumer, and Environmental Exposure for this compound (DIDP).
- GERSTEL. (n.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products.
Sources
- 1. Di-isodecyl Phthalate (DIDP) - Proposition 65 Warnings Website [p65warnings.ca.gov]
- 2. cpsc.gov [cpsc.gov]
- 3. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greenfacts.org [greenfacts.org]
- 5. useforesight.io [useforesight.io]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. oiv.int [oiv.int]
- 8. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. sciex.com [sciex.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 14. NEMI Method Summary - 606 [nemi.gov]
- 15. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gcms.cz [gcms.cz]
- 17. it.restek.com [it.restek.com]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Analysis of Diisodecyl Phthalate (DIDP) by Gas Chromatography-Mass Spectrometry: A Comprehensive Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer to impart flexibility and durability to polymeric materials, particularly polyvinyl chloride (PVC). Its presence in consumer products, medical devices, and food contact materials has come under regulatory scrutiny due to potential endocrine-disrupting properties and other health concerns.[1][2] Consequently, robust and reliable analytical methods for its detection and quantification are imperative. This guide provides a comprehensive, field-proven protocol for the analysis of DIDP using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the unique challenges posed by DIDP analysis—stemming from its isomeric complexity and ubiquitous nature—and present a self-validating methodology encompassing sample preparation, instrumental analysis, and data interpretation, designed to ensure technical accuracy and regulatory compliance.
Introduction: The Analytical Challenge of DIDP
DIDP is not a single chemical entity but a complex mixture of branched C10 alkyl isomers. This inherent complexity presents a significant analytical hurdle. Unlike single-isomer phthalates that produce sharp, discrete peaks in a chromatogram, DIDP appears as a broad, unresolved cluster of peaks, often referred to as an "isomer hump".[3][4]
A further complication arises during mass spectrometric detection. Under standard Electron Ionization (EI), most phthalates, including DIDP, fragment to produce a common, stable phthalic anhydride ion at a mass-to-charge ratio (m/z) of 149.[3][5][6][7] This makes it difficult to differentiate DIDP from other phthalates, particularly the structurally similar and often co-eluting Diisononyl Phthalate (DINP), based on this ion alone.
Finally, the widespread use of phthalates in laboratory equipment, consumables, and the general environment creates a high background level, making sample contamination a critical issue that must be meticulously managed.[8][9] This protocol is designed to navigate these challenges by leveraging optimized extraction techniques and the specificity of Selected Ion Monitoring (SIM) in GC-MS.
Regulatory Context
Regulatory bodies worldwide have established limits on phthalate content in various products. The European Union, under regulations like REACH, restricts the use of DIDP in toys and childcare articles that can be placed in the mouth to a maximum of 0.1% by weight.[1][10] In the United States, the Consumer Product Safety Commission (CPSC) regulates phthalates in children's toys and childcare articles.[7] Accurate quantification is therefore essential for manufacturers to ensure compliance and product safety.
Experimental Workflow: From Sample to Result
The analytical workflow is a multi-stage process requiring careful execution at each step to ensure data integrity. The process involves sample extraction, instrumental analysis, and data processing.
Detailed Protocol: Sample Preparation
The goal of sample preparation is to efficiently extract DIDP from the sample matrix while minimizing interferences and preventing contamination. The following protocol is optimized for polymer matrices like PVC.
Causality Behind Method Selection
We employ a solvent dissolution and precipitation method.[11][12] This technique is superior to surface extraction methods for quantitative analysis because it ensures the release of all plasticizers integrated within the polymer structure, not just those on the surface. Tetrahydrofuran (THF) is chosen as the dissolution solvent due to its excellent ability to dissolve PVC and other common polymers.[11][12] Hexane is then used as a non-solvent to selectively precipitate the polymer backbone, leaving the more soluble phthalates in the liquid phase.[11]
Step-by-Step Protocol for Polymer Samples
-
Materials and Reagents:
-
High-purity solvents (Hexane, Tetrahydrofuran (THF), Cyclohexane).
-
DIDP certified reference standard.
-
Internal Standard (e.g., Benzyl Benzoate (BBen) or a deuterated phthalate).
-
Glass vials, beakers, and centrifuge tubes. All glassware must be scrupulously cleaned and rinsed with solvent prior to use to avoid phthalate contamination.[8]
-
Ultrasonic bath.
-
Centrifuge.
-
Nitrogen evaporation system.
-
-
Procedure:
-
Sample Comminution: Accurately weigh approximately 100-200 mg of the polymer sample. Cut the sample into small pieces (approx. 1-2 mm) to maximize the surface area for solvent interaction.
-
Dissolution: Place the pieces into a glass centrifuge tube. Add 5 mL of THF. To ensure complete dissolution, sonicate the mixture for 30 minutes at room temperature.[11][13]
-
Internal Standard Spiking: Spike the solution with a known amount of internal standard (e.g., 100 µL of a 10 µg/mL BBen solution). This is crucial for correcting variations in extraction efficiency and injection volume.
-
Polymer Precipitation: Slowly add 10 mL of hexane to the tube while vortexing. The polymer will precipitate as a white solid. Allow it to stand for 10 minutes to ensure complete precipitation.
-
Separation: Centrifuge the tube at 3000 rpm for 10 minutes to pellet the precipitated polymer.
-
Extraction: Carefully transfer the supernatant (the liquid layer containing the extracted DIDP) to a clean glass tube.
-
Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40°C. Over-drying can lead to the loss of semi-volatile compounds.
-
Reconstitution: Reconstitute the residue in 1.0 mL of cyclohexane (or another suitable GC solvent). Vortex for 30 seconds. The sample is now ready for GC-MS analysis.
-
Blank Preparation: Prepare a laboratory reagent blank by performing the entire procedure without a sample to check for background contamination.[8]
-
GC-MS Instrumental Analysis
The instrumental method is designed for high selectivity and sensitivity, enabling the resolution of DIDP from other phthalates.
Table 1: Recommended GC-MS Instrumental Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC (or equivalent) | Provides reliable and reproducible chromatographic separation. |
| Column | HP-5ms Ultra Inert (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[12][14] | This low-polarity stationary phase provides excellent separation for semi-volatile compounds like phthalates. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert gas providing good chromatographic efficiency. Hydrogen can be used as an alternative with method adjustments.[9][15] |
| Inlet | Splitless mode, 280°C | Maximizes the transfer of analyte onto the column, which is essential for trace analysis.[9] |
| Injection Volume | 1 µL | Standard volume for splitless injection. |
| Oven Program | 60°C (hold 1 min), ramp at 15°C/min to 320°C (hold 5 min)[13] | The temperature gradient effectively separates phthalates based on their boiling points, from the most volatile to the least volatile. |
| Mass Spectrometer | Agilent 5977 MSD (or equivalent) | A single quadrupole mass spectrometer offers the required sensitivity and selectivity for this application. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization technique that produces repeatable fragmentation patterns for library matching and identification. |
| Transfer Line | 290°C | Prevents condensation of high-boiling point analytes like DIDP before they reach the mass spectrometer. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Dramatically increases sensitivity and selectivity by monitoring only specific ions characteristic of the target analytes.[13][16] |
Logic of Ion Selection for DIDP vs. DINP
The key to specific quantification is choosing the right ions to monitor in SIM mode. While m/z 149 is the most abundant ion for most phthalates, it lacks specificity. The crucial step is to use fragment ions that are unique to the parent molecule's alkyl chain.
For DIDP, the loss of one of its C10 alkyl chains results in a characteristic fragment ion at m/z 307 .[3][7][14][17] Similarly, DINP produces a unique ion at m/z 293 .[5][7][14] By monitoring these specific ions, we can unambiguously quantify each compound, even if their chromatographic peaks overlap.
Table 2: Selected Ion Monitoring (SIM) Parameters
| Analyte | Retention Time Window (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Benzyl Benzoate (IS) | 8.0 - 9.5 | 105 | 212 | 77 |
| Diisononyl Phthalate (DINP) | 13.0 - 15.0 | 293 | 149 | 167 |
| This compound (DIDP) | 14.5 - 17.0 | 307 | 149 | 167 |
Data Analysis, Quantification, and Method Validation
A self-validating system requires robust calibration and quality control checks to ensure the trustworthiness of the results.
Calibration
Prepare a series of calibration standards of DIDP (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in cyclohexane, each containing the internal standard at a constant concentration. Generate a calibration curve by plotting the ratio of the DIDP peak area to the internal standard peak area against the concentration. The curve should exhibit a linear fit with a correlation coefficient (R²) > 0.99.[11]
Quantification
Since DIDP is an isomeric mixture, its peak is a broad hump. The quantification must be performed by integrating the total area of the entire chromatographic hump within the defined retention time window for the m/z 307 ion.[18][19] The concentration in the sample is then calculated using the linear regression equation from the calibration curve.
Method Validation Summary
The method must be validated to demonstrate its suitability for its intended purpose. Key validation parameters are summarized below.
Table 3: Typical Method Validation Performance
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.99 | > 0.995 over a range of 0.1 - 25 µg/mL.[11] |
| Specificity | No interference at the retention time of the analyte. | Baseline resolution of unique quantifier ions (m/z 307 for DIDP) from potential interferences like DINP (m/z 293). |
| Accuracy (Spike Recovery) | 80 - 120% | 91.8–122% recovery observed in spiked polymer matrix samples.[11] |
| Precision (RSD) | ≤ 15% | Intra-day and Inter-day RSD < 10%.[11] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | ~0.07 µg/mL.[11] |
Conclusion
The analysis of this compound by GC-MS is a challenging but achievable task. The isomeric complexity of DIDP and the potential for contamination require a meticulously executed analytical protocol. By implementing a robust sample preparation strategy based on polymer dissolution-precipitation, combined with a highly selective GC-MS (SIM) method that utilizes the specific m/z 307 quantifier ion, researchers can achieve accurate and reliable quantification of DIDP in a variety of matrices. This application note provides the foundational protocol and scientific rationale necessary for laboratories to develop and validate their own methods, ensuring data of the highest integrity for research, product safety, and regulatory compliance.
References
- Compliance Gate. (2023). Phthalate Regulations in the European Union: An Overview. [Link]
- Food Packaging Forum. (2018).
- U.S. Environmental Protection Agency.
- Kim, H. J., et al. (2020). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets.
- Agilent Technologies. (2023). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. [Link]
- HBM4EU.
- Restek Corporation. (2014).
- INERIS.
- Collaborative for Health & Environment.
- Chromatography Online. (2012). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. [Link]
- Restek Corporation.
- National Environmental Methods Index.
- Lucidity. (2021).
- National Institutes of Health. (2020).
- Agilent Technologies. (2018). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD. [Link]
- National Environmental Methods Index.
- Agilent Technologies.
- Chromatography Online. (2012). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. [Link]
- International Organisation of Vine and Wine. Method of determination of phthalates by gas chromatography / mass spectrometry in wines. [Link]
- Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. [Link]
- Al-Alaween, M. M., et al. (2015). Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles. PubMed. [Link]
- TutorChase.
- SciSpace.
- Agilent Technologies. Determination of Phthalate Compounds in Plastic Toys Using the Varian 225-MS Ion Trap Mass Spectrometer. [Link]
- MDPI. (2021).
- University of California, Riverside.
Sources
- 1. compliancegate.com [compliancegate.com]
- 2. Phthalates and Proposed REACH Regulations — Collaborative for Health & Environment [healthandenvironment.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. tutorchase.com [tutorchase.com]
- 7. gcms.cz [gcms.cz]
- 8. epa.gov [epa.gov]
- 9. agilent.com [agilent.com]
- 10. hbm4eu.eu [hbm4eu.eu]
- 11. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. agilent.com [agilent.com]
- 14. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 15. agilent.com [agilent.com]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. oiv.int [oiv.int]
- 19. Simultaneous GC-MS determination of eight phthalates in total and migrated portions of plasticized polymeric toys and childcare articles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Separation and Quantification of Phthalate Esters
Abstract
Phthalate esters are ubiquitous synthetic chemicals used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] Their widespread use in food packaging, medical devices, pharmaceutical preparations, and consumer goods has led to significant concerns regarding their potential as endocrine-disrupting chemicals (EDCs) and the risk of human exposure through leaching.[1][2] Consequently, regulatory bodies have imposed strict limits on the presence of specific phthalates in these products.[3][4] High-Performance Liquid Chromatography (HPLC) is a robust and versatile analytical technique for the separation and quantification of phthalates.[1] This application note presents a comprehensive, validated reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the simultaneous determination of common phthalate esters. We provide detailed, step-by-step protocols for sample preparation from both liquid and solid matrices, instrument setup, and data analysis, underpinned by the scientific principles governing the separation process.
Scientific Principles of Phthalate Separation by RP-HPLC
The successful separation of phthalate esters via HPLC is primarily achieved using the reversed-phase chromatographic mode. This technique hinges on the differential partitioning of analytes between a non-polar stationary phase and a polar mobile phase.
-
Mechanism of Separation: The stationary phase, typically a silica support chemically bonded with C18 (octadecyl) alkyl chains, creates a hydrophobic surface. Phthalate esters, being moderately non-polar compounds, interact with and adsorb to this C18 stationary phase. The mobile phase, a mixture of polar solvents like water and a less polar organic modifier (e.g., acetonitrile or methanol), flows through the column.[5] The fundamental principle is that less polar phthalates exhibit a stronger affinity for the hydrophobic stationary phase and thus spend more time retained within the column, resulting in longer retention times. Conversely, more polar phthalates have a greater affinity for the mobile phase and elute earlier.[1] The elution order generally proceeds from more polar to less polar compounds: Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), and Di(2-ethylhexyl) phthalate (DEHP).[1]
-
Gradient Elution: A mixture of phthalates contains compounds with a relatively wide range of polarities. Using an isocratic mobile phase (constant composition) can lead to poor resolution of early-eluting peaks and excessive broadening of late-eluting peaks.[5] Therefore, a gradient elution strategy is superior.[3][4] This involves systematically increasing the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase over the course of the analysis. This gradually decreases the polarity of the mobile phase, increasing its solvent strength. The effect is twofold: it sharpens the peaks of late-eluting, strongly retained (more non-polar) phthalates and significantly reduces the total run time while maintaining excellent resolution across the entire range of analytes.[6]
Below is a diagram illustrating the principle of reversed-phase separation for phthalates.
Caption: Principle of Reversed-Phase HPLC for Phthalate Separation.
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).[2]
-
Data acquisition and processing software (e.g., ChemStation).[5]
-
Analytical balance (4-decimal places).
-
Ultrasonicator.[5]
-
Vortex mixer.
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18).[1]
-
-
Chemicals and Reagents:
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.[1]
-
Analytical standards of target phthalates (e.g., DMP, DEP, DBP, BBP, DEHP, DNOP) with purity ≥98%.[1]
-
Hexane and dichloromethane (for extraction, pesticide residue grade).[7]
-
Tetrahydrofuran (THF).[4]
-
Crucial Note on Contamination: Phthalates are pervasive environmental and laboratory contaminants.[8][9] To avoid erroneous results, exclusively use high-purity solvents and scrupulously clean glassware. All glassware should be rinsed with acetone and hexane before use. Avoid all plastic materials (pipette tips, containers, vials with plastic caps) wherever possible during sample and standard preparation.[9] Run frequent solvent blanks to monitor for system contamination.
-
-
Chromatographic Column:
Experimental Protocols
The overall workflow from sample receipt to final analysis is depicted below.
Caption: General Experimental Workflow for Phthalate Analysis by HPLC.
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10.0 mg of each pure phthalate standard. Dissolve each in acetonitrile in a separate 10 mL Class A volumetric flask.
-
Mixed Working Stock Solution (e.g., 50 µg/mL): Pipette an appropriate volume of each primary stock solution into a single volumetric flask and dilute with acetonitrile.[3]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serially diluting the mixed working stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water).[3] Store all solutions in glass containers at 4°C.
Protocol 2: Sample Preparation
The goal of sample preparation is to extract the phthalates from the sample matrix and concentrate them into a solvent compatible with the HPLC system.
A. Liquid Samples (Pharmaceuticals, Beverages) This protocol utilizes Solid-Phase Extraction (SPE), which offers higher recoveries and cleaner extracts compared to liquid-liquid extraction.[10]
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 6 mL of methanol, followed by 6 mL of HPLC-grade water through it.[1][11] Do not allow the cartridge to dry out.
-
Sample Loading: Pass a known volume (e.g., 50-100 mL) of the liquid sample through the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3-6 mL of HPLC-grade water to remove polar impurities.[1]
-
Elution: Elute the retained phthalates from the cartridge with a small volume (e.g., 6 mL) of acetonitrile into a clean glass tube.[1][11]
-
Final Preparation: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in a known, small volume (e.g., 0.5-1.0 mL) of the mobile phase.[11] Filter through a 0.45 µm syringe filter (ensure the filter material does not leach phthalates) into an HPLC vial.
B. Solid Samples (Plastic Packaging, Medical Tubing) This protocol is adapted for extracting phthalates from a polymer matrix.
-
Sample Sizing: Finely cut or grind a representative portion of the solid sample to increase surface area.[1]
-
Dissolution: Weigh approximately 0.05 g of the crushed sample into a glass vial and dissolve it in 5 mL of THF.[4]
-
Precipitation: Add 10 mL of methanol to the solution to precipitate the bulk polymer. Vortex thoroughly.[4]
-
Extraction & Cleanup: Cool the mixture for 1 hour, then centrifuge to pellet the polymer.[4] Carefully transfer the supernatant containing the dissolved phthalates to a clean vial.
-
Final Preparation: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 3: HPLC-UV Chromatographic Analysis
-
System Setup: Install the C18 column and set the column oven temperature to 30°C.[5]
-
Mobile Phase: Prepare Mobile Phase A (HPLC-grade water) and Mobile Phase B (Acetonitrile). Degas both solvents thoroughly using an ultrasonicator or inline degasser.[2][5]
-
Equilibration: Purge the pump lines and equilibrate the column with the initial mobile phase conditions (e.g., 50% B) for at least 20-30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Set up the injection sequence in the data acquisition software. Include solvent blanks, calibration standards (from lowest to highest concentration), quality control checks, and the prepared samples.
-
Injection: Inject 10-20 µL of each standard and sample.
-
Data Acquisition: Acquire data at a wavelength of 230 nm, where most phthalates exhibit strong absorbance.[5][12]
Table 1: Recommended HPLC Operating Conditions
| Parameter | Recommended Setting | Rationale & Causality |
| Column | C18 Reversed-Phase (150 x 4.6 mm, 5 µm) | The hydrophobic C18 stationary phase provides excellent retention and separation for moderately non-polar phthalates.[2] |
| Mobile Phase A | HPLC-Grade Water | A polar solvent that, in combination with the organic modifier, allows for the modulation of solvent strength. |
| Mobile Phase B | Acetonitrile | A common organic modifier with low UV cutoff and good elution strength for phthalates.[12] Methanol is also a suitable alternative.[4] |
| Gradient Program | Start at 50% B, increase to 100% B over 20 min, hold for 5 min, return to 50% B and equilibrate for 5 min.[1] | This gradient effectively separates phthalates with a wide range of polarities, ensuring good resolution and sharp peaks for all analytes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[13] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times and can improve peak shape.[5] |
| Detection Wavelength | 230 nm | Provides good sensitivity for the aromatic ring structure common to all phthalate esters.[12] |
| Injection Volume | 20 µL | A typical injection volume; can be optimized based on sample concentration and instrument sensitivity. |
Data Analysis and Expected Results
-
Identification: Analytes are identified by comparing the retention time of the peaks in the sample chromatogram to those of the authenticated standards.
-
Quantification: A calibration curve is constructed by plotting the peak area of each phthalate standard against its known concentration. A linear regression analysis is performed, and the equation of the line (y = mx + c) is used to calculate the concentration of each phthalate in the unknown samples based on their measured peak areas.[5]
Table 2: Typical Method Performance Data for Phthalate Analysis by HPLC-UV
| Phthalate | Typical Retention Time (min)* | Linearity (R²) | LOQ (µg/mL) | Precision (%RSD) | Recovery (%) |
| DMP | ~7.5 | >0.999 | <0.64 | <6.2 | 94.8 - 99.6 |
| DEP | ~9.0 | >0.999 | <0.64 | <6.2 | 94.8 - 99.6 |
| DBP | ~12.5 | >0.999 | <0.64 | <6.2 | 94.8 - 99.6 |
| BBP | ~14.0 | >0.999 | <0.64 | <6.2 | 94.8 - 99.6 |
| DEHP | ~18.0 | >0.999 | <0.64 | <5.0[2] | 94.8 - 99.6 |
*Retention times are estimates and will vary based on the specific HPLC system, column, and exact gradient conditions. Data compiled from multiple sources.[2][12]
A successful separation will yield a chromatogram with baseline-resolved peaks for each phthalate, eluting in order of increasing hydrophobicity (and generally, molecular weight).
Method Validation and Trustworthiness
To ensure the reliability of results, the described method must be validated according to established guidelines. This self-validating system confirms the protocol's performance in your specific laboratory environment.
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by the absence of interfering peaks at the retention times of the target phthalates in a blank matrix sample.[13]
-
Linearity: The method demonstrates linearity over a specified concentration range, with a coefficient of determination (R²) typically >0.99.[4][7]
-
Accuracy: Determined by performing recovery studies on a matrix spiked with known concentrations of phthalates. Recoveries are typically expected to be within 80-120%.[7][12]
-
Precision: Assessed as the relative standard deviation (%RSD) of replicate measurements. For intra-day precision, RSD values should typically be <10%.[2][7]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[4][12]
Conclusion
This application note provides a robust and reliable HPLC-UV method for the separation and quantification of common phthalate esters. The detailed protocols for sample preparation and chromatographic analysis are grounded in established scientific principles and can be adapted for various liquid and solid matrices relevant to the pharmaceutical and consumer product industries. By adhering to the meticulous procedures for avoiding contamination and performing proper method validation, researchers can confidently generate accurate and trustworthy data essential for quality control, safety assessment, and regulatory compliance.
References
- Sircar, D., & Albazi, S. J. (2008). Validation and Application of an HPLC Method for Determination of Di (2-ethylhexyl) Phthalate and Mono (2-ethylhexyl) Phthalate in Tissue Samples. Journal of Chromatographic Science, 46(7), 626–632.
- Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. Governors State University.
- Huesgen, A. G. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Agilent Technologies, Inc.
- Tzompa-Sosa, D. A., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI.
- Sircar, D., et al. (2008). Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl) phthalate in liver samples. Semantic Scholar.
- SIELC Technologies. (n.d.). HPLC Separation of Phthalates. SIELC Technologies.
- Chisvert, A., et al. (2012). A Environmentally Friendly Reversed-phase Liquid Chromatography Method for Phthalates Determination in Nail Cosmetics. ResearchGate.
- Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for Diethyl Phthalate.
- Köseoğlu Yılmaz, P., & Arslan, Z. (2019). Optimization of Hydrophilic-Lipophilic Balance Solid-Phase Extraction of Phthalates in Pharmaceutical Preparations. DergiPark.
- U.S. Environmental Protection Agency. (1984). Method 606: Phthalate Ester.
- Ghorbani, M., et al. (2024). Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. ResearchGate.
- Kostecki, P. T., & Calabrese, E. J. (Eds.). (1999). Identifying the Ubiquitous Phthalate Esters in the Environment Using HPLC, Photodiode Array Detection, and confirmation by GC-MS. In Principles and Practices for Petroleum Contaminated Soils. CRC Press.
- Pavlovic, D. M., et al. (2007). Sample preparation in analysis of pharmaceuticals. TrAC Trends in Analytical Chemistry, 26(11), 1062-1075.
- Dural, E. (2020). Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV. Combinatorial Chemistry & High Throughput Screening, 23(10), 1010-1022.
- Abu-Qatouseh, L., et al. (2013). Determination of Phthalates in Jordanian Bottled Water using GC-MS and HPLC-UV: Environmental Study. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. agilent.com [agilent.com]
- 5. opus.govst.edu [opus.govst.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 10. bib.irb.hr:8443 [bib.irb.hr:8443]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages [mdpi.com]
Application Note: A Validated UHPLC-ESI-MS/MS Method for High-Throughput Toxicokinetic Analysis of Di-isodecyl Phthalate (DIDP) and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Di-isodecyl phthalate (DIDP) is a high molecular weight phthalate ester extensively used as a plasticizer in a wide array of polyvinyl chloride (PVC) products.[1] Its widespread application leads to ubiquitous human exposure, raising concerns about its potential as an endocrine disruptor and its association with various metabolic diseases.[1] To conduct a thorough risk assessment, a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of DIDP is imperative. This requires a robust and sensitive bioanalytical method to quantify DIDP and its metabolites in complex biological matrices.
This application note details a comprehensive and validated Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UHPLC-ESI-MS/MS) method for the simultaneous quantification of DIDP and its primary metabolites in biological samples. The methodology described herein is designed to support toxicokinetic (TK) studies, providing the necessary precision, accuracy, and throughput for regulatory submissions and in-depth toxicological evaluations.
Scientific Principles & Rationale
The toxicokinetic properties of DIDP have not been extensively reported, making the development of a reliable analytical method crucial for future environmental regulation and human risk assessment.[1] Following administration, DIDP is rapidly and extensively metabolized.[1] The primary metabolic pathway involves hydrolysis to its monoester, mono-isodecyl phthalate (MiDP), followed by oxidative metabolism to form hydroxylated (MHiDP), carboxylated (MCiNP), and oxo (MOiDP) derivatives.[1] A significant portion of these metabolites can also exist in conjugated forms.[1]
Given the structural similarity of these analytes and the complexity of biological matrices (e.g., plasma, urine, feces, and tissue homogenates), a highly selective and sensitive analytical technique is required. UHPLC-ESI-MS/MS is the technology of choice due to its superior chromatographic resolution, which is essential for separating isomeric compounds, and the high specificity and sensitivity of tandem mass spectrometry.[2][3] Electrospray ionization (ESI) is particularly well-suited for the analysis of moderately polar phthalate metabolites.
The selection of an appropriate internal standard (IS) is critical for correcting for variability in sample preparation and instrument response. Ideally, a stable isotope-labeled analog of the analyte (e.g., DiBP-d4 for DiBP analysis) should be used to mimic the behavior of the target analyte during extraction and ionization.[3] When a stable-isotope labeled standard for DIDP is unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be employed, though careful validation is required to ensure it adequately compensates for matrix effects.
Method validation is performed in accordance with the principles outlined in the FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance.[4][5][6] This ensures the reliability, reproducibility, and accuracy of the data generated for toxicokinetic studies.
Experimental Protocols
Materials and Reagents
-
Standards: DIDP, MiDP, MHiDP, MCiNP, MOiDP, and a suitable internal standard (e.g., a deuterated phthalate). All standards should be of high purity (≥98%).
-
Solvents: Acetonitrile, methanol, and water (all LC-MS grade). Formic acid (LC-MS grade).
-
Biological Matrices: Control (blank) plasma, urine, and tissue homogenates from the same species used in the toxicokinetic study.
-
Solid Phase Extraction (SPE) Sorbents: Reversed-phase SPE cartridges (e.g., C18).
Sample Preparation Protocol
The goal of sample preparation is to extract the analytes of interest from the biological matrix while removing interfering substances. A solid-phase extraction (SPE) protocol is recommended for its efficiency and ability to produce clean extracts.
Step-by-Step SPE Protocol for Plasma/Urine:
-
Sample Pre-treatment:
-
Thaw frozen plasma or urine samples at room temperature.
-
Vortex mix the samples for 15 seconds.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the sample.
-
Add 10 µL of the internal standard working solution and vortex for 10 seconds.
-
For the analysis of conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) should be incorporated prior to extraction.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to a UHPLC vial for analysis.
-
UHPLC-ESI-MS/MS Instrumentation and Conditions
The following table summarizes the recommended starting parameters for the UHPLC-ESI-MS/MS system. These may require optimization based on the specific instrument and column used.
| Parameter | Condition | Rationale |
| UHPLC System | ||
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) | Provides good retention and separation for phthalates and their metabolites.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B | Enables the separation of analytes with a range of polarities. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | Phthalate metabolites with carboxyl groups are readily deprotonated in negative ion mode. |
| Multiple Reaction Monitoring (MRM) Transitions | Analyte-specific precursor-to-product ion transitions | Provides high selectivity and sensitivity for quantification. |
| Dwell Time | 50 ms per transition | A balance between sensitivity and the number of data points across a chromatographic peak. |
| Source Temperature | 150°C | Optimized for efficient desolvation. |
| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation of the ESI droplets. |
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| DIDP | To be determined empirically | To be determined empirically |
| MiDP | To be determined empirically | To be determined empirically |
| MHiDP | To be determined empirically | To be determined empirically |
| MCiNP | To be determined empirically | To be determined empirically |
| MOiDP | To be determined empirically | To be determined empirically |
| Internal Standard | To be determined empirically | To be determined empirically |
Note: The exact m/z values for DIDP and its metabolites will depend on the specific isomers present in the standard and the sample.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines.[4][5][6] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analytes and IS in blank matrix samples. |
| Linearity and Range | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 10 and acceptable precision (≤20%) and accuracy (within ±20%). |
| Accuracy and Precision | Intra- and inter-day precision (as %CV) should be ≤15% (≤20% at the LLOQ). Accuracy (as %RE) should be within ±15% (±20% at the LLOQ). |
| Matrix Effect | The matrix factor should be consistent across different lots of the biological matrix. The CV of the matrix factor should be ≤15%. |
| Recovery | The extraction recovery should be consistent, precise, and reproducible. |
| Stability | Analytes should be stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). |
Data Analysis and Interpretation
The concentration of each analyte in the unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. The resulting concentration-time data for each analyte in each biological matrix is then used to calculate key toxicokinetic parameters such as:
-
Cmax: Maximum observed concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
These parameters provide a comprehensive profile of the ADME of DIDP and its metabolites.
Visualizations
Experimental Workflow
Caption: Workflow for DIDP toxicokinetic analysis.
DIDP Metabolism Pathway
Sources
- 1. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicokinetics of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rats: UPLC-ESI-MS/MS method development for the simultaneous determination of diisobutyl phthalate and its major metabolite, monoisobutyl phthalate, in rat plasma, urine, feces, and 11 various tissues collected from a toxicokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. labs.iqvia.com [labs.iqvia.com]
- 6. fda.gov [fda.gov]
Application Note: Robust Sample Preparation for the Quantification of Diisodecyl Phthalate (DIDP) in Plastic Matrices
Abstract
This application note provides a comprehensive guide and detailed protocols for the sample preparation and analysis of Diisodecyl Phthalate (DIDP), a high-molecular-weight plasticizer, in various plastic matrices. With increasing regulatory scrutiny on phthalates in consumer goods, particularly children's toys and childcare articles, accurate and reliable quantification is paramount.[1] This document outlines a robust workflow, from sample comminution to final instrumental analysis, emphasizing the scientific rationale behind each step to ensure data integrity and trustworthiness. We delve into the critical challenges of DIDP analysis, such as isomeric complexity and background contamination, and provide field-proven strategies to mitigate these issues. The protocols detailed herein are designed for researchers, scientists, and quality control professionals tasked with ensuring product safety and regulatory compliance.
Introduction: The Analytical Challenge of DIDP
This compound (DIDP) is a complex mixture of isomers used to impart flexibility and durability to polymers, most notably polyvinyl chloride (PVC).[2] Unlike lower-molecular-weight phthalates, DIDP is less prone to migration; however, concerns about its potential endocrine-disrupting properties have led to strict regulations globally, including the US Consumer Product Safety Improvement Act (CPSIA) and the EU's REACH regulation, which typically limit its concentration to 0.1% (w/w) in accessible components of children's products.[1][2]
The analysis of DIDP in plastics presents several challenges:
-
Matrix Complexity: The polymer itself can interfere with extraction and analysis, necessitating a clean separation of the analyte from the matrix.[2]
-
Isomeric Overlap: DIDP is not a single compound but a mixture of C10 branched-chain alcohol esters. This results in a complex chromatographic profile, often appearing as an unresolved cluster of peaks.[3] This complexity is compounded by potential co-elution with other high-molecular-weight phthalates like Diisononyl Phthalate (DINP).[3][4]
-
Ubiquitous Contamination: Phthalates are pervasive in the laboratory environment, originating from various plastic-containing materials.[1][5] Strict protocols are essential to prevent false-positive results arising from background contamination.[6][7]
This guide provides a validated methodology to address these challenges, ensuring accurate and reproducible results.
Principle of the Method: Dissolution-Precipitation Workflow
The core of this protocol is a dissolution-precipitation technique.[8] This approach offers an effective and straightforward way to separate the DIDP plasticizer from the bulk polymer matrix. The fundamental principle is based on differential solubility: a solvent is chosen to dissolve the entire plastic sample (polymer and additives), after which a non-solvent is introduced to selectively precipitate the high-molecular-weight polymer, leaving the smaller plasticizer molecules, including DIDP, in the solution for subsequent analysis.
Diagram 1: Dissolution-Precipitation Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Extraction of Phthalates from Polyvinyl Chloride [cem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. ewg.org [ewg.org]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Quantitative Analysis of Diisodecyl Phthalate (DIDP) Metabolites in Human Urine by Isotope-Dilution LC-MS/MS
Abstract
Diisodecyl phthalate (DIDP) is a high-production-volume plasticizer used to impart flexibility in a wide range of polyvinyl chloride (PVC) products. Due to its non-covalent linkage to the polymer matrix, DIDP can leach into the environment, leading to widespread human exposure. Assessing this exposure is critical for toxicological and epidemiological research. Direct measurement of the parent compound is hindered by its rapid metabolism and the pervasive risk of background contamination.[1] Therefore, human biomonitoring relies on the quantification of its urinary metabolites. This document provides a detailed, robust protocol for the simultaneous quantification of key DIDP metabolites in human urine using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates enzymatic deconjugation and stable isotope-labeled internal standards to ensure high accuracy and precision, making it suitable for large-scale exposure assessment studies.
Scientific Principle & Biomarker Selection
Rationale for Metabolite Biomonitoring
Upon entering the body, phthalate diesters like DIDP are rapidly hydrolyzed by lipases into their corresponding monoesters.[1] These primary metabolites can then undergo further Phase I oxidation reactions on their alkyl chains before being conjugated (e.g., with glucuronic acid) in Phase II metabolism to increase water solubility and facilitate urinary excretion.[2] Measuring these urinary metabolites offers several distinct advantages over measuring the parent DIDP:
-
Reduced Contamination: Parent phthalates are ubiquitous in laboratory environments, creating a significant "phthalate blank problem." Metabolites are not present as environmental contaminants, making them far more reliable biomarkers.[1]
-
Biological Relevance: Metabolites represent the actual internal dose of the chemical that has been absorbed and processed by the body.
-
Higher Concentrations: Metabolite concentrations in urine are typically orders of magnitude higher than the parent compound in blood or urine, enabling more sensitive detection.[1]
DIDP Metabolism and Selection of Target Analytes
DIDP is not a single molecule but an isomeric mixture of phthalates with branched ten-carbon alkyl chains. Its metabolism follows a predictable pathway for high-molecular-weight phthalates.[3]
-
Primary Metabolism (Hydrolysis): DIDP is first hydrolyzed to its monoester, monoisodecyl phthalate (MiDP) .
-
Secondary Metabolism (Oxidation): The alkyl side chain of MiDP is further oxidized to produce hydroxylated, oxo, and carboxylated metabolites. Studies in rats have demonstrated that the oxidative metabolite mono(carboxy-isononyl) phthalate (MCiNP) is the most abundant urinary metabolite, present at far higher concentrations than the primary monoester, MiDP.[3][4] Other oxidative metabolites, such as mono(oxo-isodecyl) phthalate (MOiDP) , are also formed.[4]
Causality: Because secondary oxidative metabolites like MCiNP are excreted in much greater quantities than the primary monoester MiDP, they serve as more sensitive and robust biomarkers for assessing DIDP exposure.[3] This protocol therefore targets both the primary monoester (MiDP) and the key oxidative metabolite (MCiNP) for comprehensive exposure characterization.
Caption: Metabolic pathway of this compound (DIDP) in the body.
Materials and Instrumentation
Reagents and Consumables
-
Analytical Standards: Monoisodecyl phthalate (MiDP), mono(carboxy-isononyl) phthalate (MCiNP).
-
Internal Standards: ¹³C₄-Monoisodecyl phthalate (MiDP-d4 or equivalent stable isotope).
-
Enzyme: β-glucuronidase from E. coli K12 (should be specified as free of arylsulfatase/esterase activity).[5]
-
Solvents: Acetonitrile, Methanol (both HPLC or LC-MS grade).
-
Reagents: Ammonium acetate, Acetic acid (glacial), Formic acid.
-
Water: HPLC-grade or ultrapure (18 MΩ·cm).
-
Solid-Phase Extraction: C18 SPE cartridges (e.g., 100 mg, 3 mL).
-
Labware: Polypropylene autosampler vials and microcentrifuge tubes (prescreened for phthalate contamination).[6]
Key Solutions
-
Ammonium Acetate Buffer (1.0 M, pH 6.5): Dissolve 38.6 g of ammonium acetate in ~490 mL of ultrapure water. Adjust pH to 6.5 using glacial acetic acid. Bring to a final volume of 500 mL. Store at 4°C.[7]
-
Enzyme Solution: Prepare fresh before use. For a batch of 50 samples, mix 30 µL of β-glucuronidase into 1.5 mL of the 1.0 M ammonium acetate buffer.[7]
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[8]
Instrumentation
-
LC System: UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Detailed Experimental Protocol
This protocol is a self-validating system, where the consistent recovery of the isotopically-labeled internal standard confirms the success of each step from hydrolysis through extraction and injection.
Caption: Step-by-step workflow for urine sample preparation.
Preparation of Standards and Quality Controls (QCs)
Prepare calibration standards (e.g., 0.1–200 ng/mL) and QCs (low, medium, high) by spiking known amounts of analytical standards into a pooled urine matrix determined to have low endogenous levels of the target analytes. Process these alongside unknown samples.[8]
Step-by-Step Sample Preparation
-
Aliquoting: Pipette 100 µL of urine sample (calibrator, QC, or unknown) into a 1.5 mL polypropylene tube.[7]
-
Internal Standard Spiking: Add a fixed amount (e.g., 50 µL) of the internal standard working solution to every tube. This is a critical step for isotope-dilution quantification, as the internal standard corrects for analyte loss during sample processing and for matrix effects during ionization.[7]
-
Enzymatic Deconjugation: Add 30 µL of the freshly prepared β-glucuronidase solution. Vortex briefly.[7]
-
Hydrolysis: Incubate the samples at 37°C for 2 to 4 hours to ensure complete cleavage of the glucuronide conjugates.[9]
-
Acidification: Stop the enzymatic reaction and prepare the sample for SPE by adding 500 µL of 0.1 M formic acid. Vortex to mix.
-
Solid-Phase Extraction (SPE):
-
Condition: Pass 2 mL of methanol through the C18 SPE cartridge.
-
Equilibrate: Pass 2 mL of ultrapure water (acidified to pH ~3 with formic acid) through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the entire sample mixture onto the cartridge at a slow, steady drip rate (approx. 1 drop/second).
-
Wash: Pass 2 mL of 5% methanol in water through the cartridge to remove salts and highly polar interferences.
-
Elute: Elute the target metabolites with 2 mL of acetonitrile into a clean collection tube.
-
-
Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of Mobile Phase A. Vortex and transfer to an autosampler vial for analysis.
Instrumental Analysis: LC-MS/MS Conditions
Liquid Chromatography Parameters
The goal of the chromatographic separation is to resolve the target metabolites from isobaric interferences in the urine matrix, ensuring that only the compound of interest enters the mass spectrometer at a given time.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, <3 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | 0.1% Acetic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
| Gradient | 10% B to 95% B over 8 min, hold 2 min, re-equilibrate |
Mass Spectrometry Parameters
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. A specific precursor ion for each analyte is isolated, fragmented, and a specific product ion is monitored.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temp. | 150 °C |
| Desolvation Temp. | 350 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table of MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| MiDP | 307.2 | 149.1 | Quantifier[10] |
| 167.1 | Qualifier[10] | ||
| MCiNP | 335.2 | 149.1 | Quantifier |
| 167.1 | Qualifier | ||
| MiDP-d4 (IS) | 311.2 | 153.1 | Quantifier[10] |
| 171.1 | Qualifier[10] |
Data Analysis and Method Performance
Quantification: A calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the concentration for each calibration standard. The concentration of DIDP metabolites in the unknown samples is then calculated from this curve.
Typical Method Performance: The described methodology, when properly validated, achieves high sensitivity and precision suitable for biomonitoring studies.[7][8]
| Parameter | Typical Value | Rationale |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | Ensures detection of exposure in the general population. |
| Limit of Quantification (LOQ) | 0.05 - 0.2 ng/mL | Lowest concentration with acceptable precision and accuracy. |
| Precision (%RSD) | < 15% | Demonstrates method reproducibility. |
| Accuracy (Recovery) | 85 - 115% | Confirms minimal analyte loss during sample preparation. |
References
- Centers for Disease Control and Prevention. (2018).
- Silva, M. J., Slakman, A. R., Reidy, J. A., Preau, J. L., Herbert, A. R., Samandar, E., ... & Calafat, A. M. (2004). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2001).
- University of Washington Mass Spectrometry Center. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. [Link]
- Wang, B., Huo, W., Li, Y., Liu, C., Zhang, Y., Yang, M., ... & Tian, Y. (2020). [Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry]. Zhonghua yu fang yi xue za zhi [Chinese journal of preventive medicine], 54(11), 1251-1257. [Link]
- Gries, W., Leng, G., & Koch, H. M. (2020). Analyzing terephthalate metabolites in human urine as biomarkers of exposure: Importance of selection of metabolites and deconjugation enzyme. Toxicology letters, 319, 105-113. [Link]
- Zhou, X., Kramer, J. P., & Calafat, A. M. (2018). Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Chemosphere, 193, 953-959. [Link]
- Blount, B. C., Milgram, K. E., Silva, M. J., Malek, N. A., Reidy, J. A., Needham, L. L., & Brock, J. W. (2000). Levels of seven urinary phthalate metabolites in a human reference population. Environmental health perspectives, 108(10), 979-982. [Link]
- Meeker, J. D., & Ferguson, K. K. (2012). Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women. Journal of exposure science & environmental epidemiology, 22(1), 59-66. [Link]
- Green, R., Hauser, R., Calafat, A. M., Weuve, J., Schettler, T., Ringer, S., ... & Hu, H. (2005). Use of di(2-ethylhexyl) phthalate-containing medical products and urinary levels of mono(2-ethylhexyl) phthalate in neonatal intensive care unit infants. Environmental health perspectives, 113(9), 1222-1225. [Link]
- Agilent Technologies. (2010).
- Silva, M. J., Slakman, A. R., Reidy, J. A., Preau, J. L., Herbert, A. R., Samandar, E., ... & Calafat, A. M. (2004). Analysis of human urine for fifteen phthalate metabolites using automated solid-phase extraction.
- Samandar, E., Silva, M. J., Reidy, J. A., & Calafat, A. M. (2009). Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine.
- Silva, M. J., Jia, T., Reidy, J. A., & Calafat, A. M. (2007). Urinary metabolites of this compound in rats. Toxicology, 236(1-2), 107-115. [Link]
- Exposome-Explorer. (2023).
- Kim, H. Y., Lee, J. Y., Kim, J. H., Park, J. H., Lee, J. J., & Lee, B. M. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. Archives of toxicology, 95(1), 229-242. [Link]
Sources
- 1. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urinary metabolites of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. [Determination of eight phthalate metabolites in urine of pregnant women and evaluation of neonatal birth outcomes based on solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocol: A Comprehensive Guide to the Two-Generation Reproductive Toxicity Study of Di-isodecyl Phthalate (DIDP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Imperative for a Two-Generation Study of DIDP
Di-isodecyl phthalate (DIDP) is a high-production-volume chemical primarily used as a plasticizer in a wide array of polyvinyl chloride (PVC) products, including consumer goods like flooring, wires, and automotive interiors.[1][2] Its widespread use leads to potential human exposure through various routes.[1] DIDP is a member of the phthalate family, a class of chemicals that has come under scrutiny for potential endocrine-disrupting properties and reproductive toxicity.[1][3] Specifically, DIDP is listed under California's Proposition 65 as a chemical known to cause reproductive harm, as it may affect child development during pregnancy.[1][3][4]
A two-generation reproductive toxicity study is the most comprehensive method for evaluating the potential effects of a substance on the entire reproductive cycle.[5] This study design, outlined in guidelines such as the Organisation for Economic Co-operation and Development (OECD) Test Guideline 416, is essential for detecting adverse effects on male and female reproductive systems, including fertility, pregnancy, lactation, and the growth and development of offspring over two generations.[6][7][8] The multi-generational approach is critical because some reproductive toxicants may not manifest their effects until the second generation, or the effects may be more pronounced in the F2 generation.[9][10] This protocol is designed to provide a thorough assessment of DIDP's potential reproductive and developmental hazards, establishing a No-Observed-Adverse-Effect Level (NOAEL) for parental toxicity, reproductive outcomes, and pup development.[6]
Pre-Study Essentials: Laying the Foundation for a Valid Study
Test Substance Characterization
Prior to study initiation, a comprehensive characterization of the DIDP test substance is mandatory. This includes:
-
Identity and Purity: Verified by appropriate analytical methods (e.g., GC-MS, HPLC). The purity of the test substance and the identity and concentration of any impurities should be documented.
-
Stability: The stability of DIDP in the vehicle (e.g., corn oil) and in the diet must be determined under the storage and administration conditions of the study.
-
Homogeneity: If administered via diet, the homogeneity of DIDP in the feed must be confirmed to ensure uniform exposure.
Animal Model Selection and Justification
The rat is the most commonly used and recommended species for two-generation reproductive toxicity studies due to extensive historical data, well-characterized reproductive biology, and relevance to human health risk assessment.[6][11][12] The Sprague-Dawley rat is a suitable strain for this study.
Justification for Species Selection:
-
Physiological Similarity: The reproductive physiology of the rat shares many similarities with that of humans.
-
Historical Database: A vast amount of historical control data is available for Sprague-Dawley rats, aiding in the interpretation of study findings.
-
Regulatory Acceptance: The use of rats in two-generation studies is widely accepted by international regulatory agencies.[6]
Animals should be sourced from a reputable supplier and be of a specific pathogen-free (SPF) status.
Experimental Design: A Step-by-Step Protocol
This protocol is designed in accordance with the OECD Test Guideline 416 for a Two-Generation Reproduction Toxicity Study.[7][8][13]
Dose Selection and Rationale
At least three dose levels of DIDP and a concurrent control group are required. The selection of dose levels should be based on data from previous toxicity studies (e.g., a 90-day subchronic study) and should aim to identify a dose-response relationship and a NOAEL.[14][15]
Dose Level Rationale:
-
High Dose: Should induce some evidence of parental toxicity but not mortality or severe suffering that would compromise the interpretation of reproductive effects.[14][15] A decrease in body weight gain of around 10-20% is often considered an indicator of appropriate high-dose selection.
-
Intermediate Dose(s): Should be spaced to elicit a graded dose-response.
-
Low Dose: Should not produce any observable toxicity.
The control group will receive the vehicle (if any) or the basal diet.
Study Workflow Visualization
The following diagram illustrates the overall workflow of the two-generation study.
Caption: Workflow of the two-generation reproductive toxicity study.
Protocol for the Parental (F0) Generation
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days.
-
Dietary Administration: DIDP is administered in the diet. Food and water are provided ad libitum.
-
Pre-mating Exposure: F0 males and females are dosed for a minimum of 10 weeks prior to mating to cover the period of spermatogenesis and oogenesis.
-
Mating: A 1:1 mating ratio is used. The presence of a vaginal plug or sperm in a vaginal smear is considered evidence of mating (Gestation Day 0).
-
Gestation and Lactation: Dosing continues for females throughout gestation and lactation.
-
Observations:
-
Clinical Signs: Daily observations for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Reproductive Indices: Mating, fertility, gestation length, and parturition are recorded.
-
Litter Observations: Number of live and dead pups, sex ratio, and clinical condition of pups are recorded at birth.
-
Protocol for the First Filial (F1) Generation
-
Culling: On postnatal day (PND) 4, litters are culled to a standard size (e.g., 8 pups, with equal sex distribution if possible) to ensure uniform lactation and pup growth.
-
Pup Development:
-
Body Weight: Pups are weighed on PND 0, 4, 7, 14, and 21.
-
Anogenital Distance (AGD): Measured at birth to assess for potential anti-androgenic effects.
-
Developmental Landmarks: Age of attainment of pinna detachment, eye opening, and for males, preputial separation, and for females, vaginal opening are recorded.
-
-
Selection for F1 Adults: At weaning (PND 21), one male and one female per litter are randomly selected to become the F1 parental generation.
-
Post-weaning Exposure: Selected F1 animals are dosed with DIDP from weaning through mating.
-
Mating and Observations: The same procedures as for the F0 generation are followed for the F1 adults to produce the F2 generation.
Protocol for the Second Filial (F2) Generation
-
Observations: F2 pups are observed for the same parameters as the F1 pups up to weaning (PND 21).
-
Terminal Sacrifice: F2 pups are euthanized and subjected to a gross necropsy after weaning.
Terminal Procedures and Pathological Examinations
Necropsy and Organ Weights
-
All F0 and F1 adult animals are subjected to a full gross necropsy at the end of their respective phases.
-
The following organs are weighed: brain, pituitary, adrenal glands, testes, epididymides, seminal vesicles with coagulating glands, prostate, ovaries, and uterus.
Histopathology
A comprehensive histopathological examination is a critical component for identifying target organ toxicity.[16][17][18]
-
Required Tissues: Reproductive organs (testes, epididymides, ovaries, uterus, vagina) and any tissues showing gross abnormalities from all F0 and F1 adults in the control and high-dose groups.
-
Targeted Examination: If treatment-related changes are observed in the high-dose group, the same tissues from the lower dose groups will also be examined.
-
Spermatogenesis Evaluation: For males, a detailed qualitative and quantitative evaluation of spermatogenesis is performed.[17]
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison between dose groups.
Table 1: Key Study Design Parameters
| Parameter | Specification |
| Test System | Sprague-Dawley Rat |
| Number of Animals | 25 males and 25 females per group |
| Dose Levels | Control, Low, Mid, High |
| Route of Administration | Dietary |
| F0 Pre-mating Period | ≥ 10 weeks |
| F1 Pre-mating Period | From weaning to sexual maturity |
| Mating Ratio | 1:1 |
| Litter Size Culling | PND 4 (to 8 pups/litter) |
Table 2: Key Endpoints for Evaluation
| Generation | Endpoints |
| F0 and F1 Adults | Clinical signs, body weight, food consumption, estrous cyclicity, mating performance, fertility, gestation length, parturition, organ weights, gross pathology, histopathology. |
| F1 and F2 Pups | Viability, clinical signs, sex ratio, body weight, anogenital distance, developmental landmarks (pinna detachment, eye opening, preputial separation, vaginal opening), gross pathology. |
Statistical Analysis
Statistical analysis is crucial for determining the significance of any observed effects.
-
Continuous Data (e.g., body weight, organ weights): Analyzed using analysis of variance (ANOVA) followed by Dunnett's test for pairwise comparisons to the control group.
-
Categorical Data (e.g., fertility indices): Analyzed using the Chi-square test or Fisher's exact test.
-
Litter Data: The litter should be considered the statistical unit to avoid inflation of the sample size.
Interpretation of Results
The interpretation of the data will involve a weight-of-evidence approach, considering the dose-response relationship, statistical significance, and biological plausibility of any findings. The study aims to determine the NOAEL for:
-
Parental Systemic Toxicity: Based on clinical signs, body weight changes, and organ toxicity in the F0 and F1 adults.
-
Reproductive Toxicity: Based on effects on fertility, mating performance, and reproductive organ pathology.
-
Developmental Toxicity: Based on effects on pup viability, growth, and development.
The results of this study will provide critical information for the hazard characterization and risk assessment of DIDP.
References
- U.S. Environmental Protection Agency. (1996). Guidelines for Reproductive Toxicity Risk Assessment.
- U.S. Environmental Protection Agency. (n.d.). Guidelines for Reproductive Toxicity Risk Assessment.
- Waterman, S. J., et al. (1998). Two-generation reproduction studies in Rats fed di-isodecyl phthalate. International Journal of Toxicology.
- U.S. Environmental Protection Agency. (1996). Guidelines for Reproductive Toxicity Risk Assessment.
- Food and Agriculture Organization of the United Nations. (n.d.). Reproductive toxicity – two-generation study. Pesticide Registration Toolkit.
- California Office of Environmental Health Hazard Assessment. (n.d.). Di-isodecyl Phthalate (DIDP). Proposition 65 Warnings Website.
- Nexreg. (2007). Apr. 25 - Prop 65: Reproductive Toxicity: di-isodecyl phthalate (DIDP).
- California Office of Environmental Health Hazard Assessment. (2007). Chemical Listed Effective April 20, 2007 as Known to the State of California to Cause Reproductive Toxicity: di-isodecyl phthalate (DIDP).
- European Centre for Ecotoxicology and Toxicology of Chemicals. (n.d.). Guidance on Dose Level Selection for Developmental and Reproductive Toxicity (DART) Studies.
- U.S. Environmental Protection Agency. (2025). Risk Evaluation for Di-isodecyl phthalate (1,2-Benzene- dicarboxylic acid, 1,2- diisodecyl ester) (DIDP).
- Shanghai Laboratory Animal Research Center. (2024). Establishment Methods and Application Evaluation of Animal Models in Reproductive Toxicology Research.
- Inotiv. (n.d.). OECD 416: Two-generation reproduction toxicity.
- Organisation for Economic Co-operation and Development. (2001). Test No. 416: Two-Generation Reproduction Toxicity. OECD iLibrary.
- European Centre for Ecotoxicology and Toxicology of Chemicals. (2002). Guidance on Evaluation of Reproductive Toxicity Data.
- European Chemicals Agency. (n.d.). Advice on dose-level selection for the conduct of reproductive toxicity studies (OECD TGs 414, 421/422 and 443) under REACH.
- Biobide. (n.d.). Reproductive Toxicology: Using Alternative Models for Testing.
- Whitney, K. M. (2012). Testicular histopathology in juvenile rat toxicity studies. Systems Biology in Reproductive Medicine.
- Pereira, S., et al. (2021). Development Features on the Selection of Animal Models for Teratogenic Testing. Current Pharmaceutical Design.
- Drug Discovery News. (2024). Developmental and reproductive toxicology and pathology.
- Laboratory Animal and Comparative Medicine. (2024). Establishment Methods and Application Evaluation of Animal Models in Reproductive Toxicology Research.
- Borgert, C. J., et al. (2024). Review of dose setting for the extended one-generation reproductive toxicity studies (OECD TG 443): Considerations on ECHA's dose level selection recommendations. Regulatory Toxicology and Pharmacology.
- European Chemicals Agency. (2015). Are you affected by changes to reproductive toxicity tests?.
- ResearchGate. (n.d.). The Role of Pathology in Evaluation of Reproductive, Developmental, and Juvenile Toxicity.
- Charles River Laboratories. (n.d.). Transgenic Animal Models in Reproductive Toxicology.
- Scialli, A. R. (2012). Developmental and reproductive toxicity evaluation under the European Union REACH regulations. In Reproductive and Developmental Toxicology.
- Organisation for Economic Co-operation and Development. (2001). Test No. 416: Two-Generation Reproduction Toxicity.
- U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines OPPTS 870.3800 Reproduction and Fertility Effects.
- National Toxicology Program. (n.d.). Developmental & Reproductive Toxicity.
- Cha, S., et al. (2020). Histological Analysis of Reproductive System in Low-Dose Nonylphenol-treated F1 Female Mice. Development & Reproduction.
- Chapin, R. E., & Foster, P. M. (2012). Influence of Study Design on Developmental and Reproductive Toxicology Study Outcomes. ILAR journal.
- Piersma, A. H., et al. (2004). A retrospective analysis of the two-generation study: what is the added value of the second generation?. Reproductive toxicology.
- ResearchGate. (2009). An analysis of the results from Two-Generation Reproduction Toxicity Studies to assess the value of mating animals of the second (F1) generation or the detection of adverse treatment-related effects on reproductive performance.
- U.S. Food and Drug Administration. (2018). Introduction to the 2-Generation Reproduction Toxicity Study Template.
- Martin, M. T., et al. (2008). An analysis of the results from Two-Generation Reproduction Toxicity Studies to assess the value of mating animals of the second (F1) generation for the detection of adverse treatment-related effects on reproductive performance. Reproductive Toxicology.
- ResearchGate. (n.d.). General Design Considerations in Reproductive and Developmental Toxicity Studies.
- National Toxicology Program. (2022). Explanation of Levels of Evidence for Developmental and Reproductive Toxicity.
Sources
- 1. Di-isodecyl Phthalate (DIDP) - Proposition 65 Warnings Website [p65warnings.ca.gov]
- 2. epa.gov [epa.gov]
- 3. nexreg.com [nexreg.com]
- 4. Chemical Listed Effective April 20, 2007 as Known to the State of California to Cause Reproductive Toxicity: di-isodecyl phthalate (DIDP) - OEHHA [oehha.ca.gov]
- 5. ecetoc.org [ecetoc.org]
- 6. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. Two-generation reproduction studies in Rats fed di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An analysis of the results from Two-Generation Reproduction Toxicity Studies to assess the value of mating animals of the second (F1) generation for the detection of adverse treatment-related effects on reproductive performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Establishment Methods and Application Evaluation of Animal Models in Reproductive Toxicology Research [slarc.org.cn]
- 12. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 13. oecd.org [oecd.org]
- 14. ecetoc.org [ecetoc.org]
- 15. flashpointsrl.com [flashpointsrl.com]
- 16. Testicular histopathology in juvenile rat toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Developmental and reproductive toxicology and pathology | Drug Discovery News [drugdiscoverynews.com]
- 18. researchgate.net [researchgate.net]
Application Note: Leaching Studies of Diisodecyl Phthalate from Medical Devices
Introduction
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate commonly used as a plasticizer to impart flexibility and softness to polyvinyl chloride (PVC) materials.[1][2] Due to its excellent performance characteristics, DIDP is found in a wide array of medical devices, including blood bags, infusion tubing, catheters, and enteral feeding bags.[1][3] However, DIDP is not chemically bound to the polymer matrix and can leach out, leading to patient exposure.[1][2] This is of particular concern for vulnerable patient populations, such as neonates in intensive care units, who may undergo prolonged and intensive exposure to these devices.[3][4][5]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous evaluation of extractables and leachables to ensure patient safety.[6][7][8] An "extractable" is a substance that can be released from a material under exaggerated or aggressive laboratory conditions, while a "leachable" is a substance that migrates from the material under normal conditions of use.[6][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing leaching studies for DIDP from medical devices, in alignment with international standards such as ISO 10993.[9][10][11]
The Scientific Rationale: Understanding DIDP and Its Implications
Chemical Properties and Toxicological Profile of DIDP
DIDP is a complex mixture of branched C9-C11 isomers, primarily C10 isomers.[12] It is a viscous, oily liquid with low water solubility.[12] The toxicological profile of DIDP has been the subject of numerous studies. While it exhibits low acute toxicity, concerns have been raised regarding its potential for developmental toxicity.[13][14][15] The primary routes of DIDP excretion are through urine and feces.[12] The major metabolite found in urine is mono-carboxy-isononyl-phthalate (MCiNP), which can serve as a biomarker for DIDP exposure.[16]
The potential for adverse health effects necessitates a thorough risk assessment of DIDP leaching from medical devices. This involves quantifying the amount of DIDP that can migrate into a patient and comparing this exposure to established tolerable intake levels.
Designing a Robust Leaching Study: A Step-by-Step Protocol
A well-designed leaching study is crucial for accurately assessing patient exposure to DIDP. The following protocol is based on the principles outlined in the ISO 10993 series of standards for the biological evaluation of medical devices.[9][11]
Diagram of the Experimental Workflow
Caption: A generalized workflow for conducting a DIDP leaching study from medical devices.
Part 1: Sample Preparation (as per ISO 10993-12)
The preparation of the test sample is a critical first step that can significantly influence the outcome of the study.[17]
-
Test Sample Selection: Whenever possible, the complete, finished medical device in its final sterilized form should be used for testing.[9][17] This ensures that all materials and manufacturing processes that could contribute to leaching are accounted for.[17] If the device is too large, representative portions can be selected.[9][18]
-
Surface Area to Volume Ratio: The ratio of the device's surface area to the volume of the extraction solvent is a key parameter. ISO 10993-12 provides specific recommendations for these ratios (e.g., 3 cm²/mL or 6 cm²/mL for devices with flat surfaces).[17] For irregularly shaped devices, a mass-to-volume ratio may be used.[17]
-
Sterilization: If the device is supplied sterile, it should be tested as is.[9][18] If it is sterilized by the end-user, the manufacturer's recommended sterilization method should be applied before testing, as the sterilization process itself can influence the leaching profile.[9][18]
Part 2: Extraction Protocol
The choice of extraction solvents and conditions should simulate the physiological environment the device will encounter during its intended use.
-
Selection of Extraction Solvents: To account for the varying polarities of physiological fluids, a combination of polar and non-polar solvents is recommended.
-
Polar Solvent: Purified water or saline solution to simulate aqueous bodily fluids.
-
Non-polar Solvent: A solvent like n-hexane or a mixture of isopropanol and water can be used to simulate lipid-rich environments.
-
Simulated-Use Extraction: For devices that come into contact with specific drug formulations, the actual drug vehicle should be considered as an extraction medium.[18]
-
-
Extraction Conditions:
-
Temperature: The extraction temperature should be chosen to reflect the in-use conditions. For devices used at body temperature, 37°C is appropriate. For an accelerated leaching study, a higher temperature (e.g., 50°C or 70°C) can be used, but justification for the chosen temperature is necessary.
-
Duration: The duration of the extraction should be based on the intended duration of patient contact with the device. Time points can range from a few hours for short-term use devices to several days or even weeks for long-term implants.
-
Part 3: Analytical Methodology
Accurate and sensitive analytical methods are required to quantify the low levels of DIDP that may leach from medical devices.
-
Instrumentation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and robust technique for the analysis of semi-volatile organic compounds like DIDP.[19][20]
-
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Offers high sensitivity and selectivity, and is particularly useful for analyzing complex matrices.[16]
-
-
Sample Preparation for Analysis:
-
Liquid-Liquid Extraction (LLE): The extract is mixed with an immiscible solvent (e.g., hexane or dichloromethane) to transfer the DIDP from the aqueous phase to the organic phase.
-
Solid-Phase Extraction (SPE): The extract is passed through a solid sorbent that retains the DIDP, which is then eluted with a small volume of solvent. This technique is effective for sample clean-up and concentration.
-
-
Method Validation: The analytical method must be validated for its intended purpose. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Data Interpretation and Reporting
The final step in a leaching study is the interpretation of the analytical data and the generation of a comprehensive report.
Quantitative Data Summary
The results of the leaching study should be presented in a clear and concise manner. A table summarizing the quantitative data is highly recommended.
| Medical Device Component | Extraction Solvent | Extraction Time (days) | Extraction Temperature (°C) | DIDP Concentration (µg/mL) | Total Leached DIDP (µ g/device ) |
| PVC Tubing | Saline | 1 | 37 | 0.15 | 3.0 |
| PVC Tubing | Saline | 3 | 37 | 0.28 | 5.6 |
| PVC Tubing | n-Hexane | 1 | 37 | 2.5 | 50.0 |
| PVC Tubing | n-Hexane | 3 | 37 | 4.2 | 84.0 |
| Blood Bag | Saline | 1 | 25 | 0.08 | 1.6 |
| Blood Bag | n-Hexane | 1 | 25 | 1.8 | 36.0 |
Toxicological Risk Assessment
The quantified amount of leached DIDP must be evaluated in the context of patient safety. This involves a toxicological risk assessment as described in ISO 10993-17.[21] The estimated patient exposure to DIDP is compared to the Tolerable Intake (TI) or Tolerable Daily Intake (TDI) established by regulatory agencies.
Diagram of DIDP Leaching and Patient Exposure Pathway
Caption: The pathway of DIDP from a medical device to patient exposure and subsequent metabolism.
Conclusion
The potential for this compound to leach from medical devices necessitates a thorough and scientifically rigorous evaluation. By following a well-defined protocol based on international standards, researchers and manufacturers can accurately quantify the levels of leached DIDP and perform a comprehensive risk assessment. This ensures the safety of medical devices and protects patients from potential adverse health effects. The methodologies and principles outlined in this application note provide a robust framework for conducting reliable and defensible DIDP leaching studies.
References
- A Practical Guide to ISO 10993-12: Sample Preparation and Reference Materials. (n.d.). MDDI.
- Toxicity Review for this compound (DIDP). (2010). U.S. Consumer Product Safety Commission.
- ISO 10993-12:2021 Biological evaluation of medical devices — Part 12: Sample preparation and reference materials. (2021). International Organization for Standardization.
- BS EN ISO 10993-12:2021 - TC. (2021). BSI Knowledge.
- ISO 10993-12:2021(E). (2021). International Organization for Standardization.
- ISO 10993-12: Sample Preparation for Biocompatibility Testing. (n.d.). Test Labs.
- Kim, H. R., et al. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. Environmental Science and Pollution Research, 28(41), 58991-59005.
- Extractables and Leachables FDA Guidance. (2025). ResolveMass Laboratories Inc.
- Regulatory Requirement for Extractable and Leachables from Medical Devices. (n.d.). Pine Lake Laboratories.
- Regulatory Overview of Leachables and Extractables in Flexible Medical Devices. (2018). Jordi Labs.
- Extractables and Leachables Testing for Medical Devices in ISO 10993. (n.d.). Patient Guard.
- This compound. (2016). Australian Industrial Chemicals Introduction Scheme.
- Risk Evaluation for Di-isodecyl phthalate (1,2-Benzene- dicarboxylic acid, 1,2- diisodecyl ester) (DIDP). (2025). US EPA.
- Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions. (2022). Archives of Industrial Hygiene and Toxicology, 73(4), 227-240.
- Extractables and Leachables for Medical Devices: Meeting the 510(k) Requirements. (n.d.). NSF.
- Leaching and Exposure of Phthalates from Medical Devices; Health Impacts and Regulations. (2019). Environmental Contaminants Reviews, 2(1), 1-8.
- Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. (2023). Environmental Science & Technology, 57(22), 8235-8244.
- Leaching of Phthalates from Medical Supplies and Their Implications for Exposure. (2023). Environmental Science & Technology.
- Development and validation of GC-MS/MS method to determinate 21 phthalate leachables in meter dose inhalers. (n.d.). Analytical Methods.
- Methods for the determination of phthalates in food. (2008). JRC Publications Repository.
- Leaching of Phthalate from Medical Devices use in Pakistani Hospitals. (2021). American Journal of Biomedical Science and Research, 14(6).
- Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
- CN1733695A - this compound preparation method. (2006). Google Patents.
Sources
- 1. contaminantsreviews.com [contaminantsreviews.com]
- 2. biomedgrid.com [biomedgrid.com]
- 3. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Copy of Pine Lake Labs [pinelakelabs.com]
- 8. boydbiomedical.com [boydbiomedical.com]
- 9. nhiso.com [nhiso.com]
- 10. BS EN ISO 10993-12:2021 - TC | 30 Jun 2021 | BSI Knowledge [knowledge.bsigroup.com]
- 11. ISO 10993-12: Sample Preparation for Biocompatibility Testing [testlabsuk.com]
- 12. cpsc.gov [cpsc.gov]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. epa.gov [epa.gov]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mddionline.com [mddionline.com]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. patientguard.com [patientguard.com]
Application Note: A Validated Method for the Quantification of Diisodecyl Phthalate (DIDP) in Wastewater by SPE and LC-MS/MS
Introduction
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester used predominantly as a plasticizer in polyvinyl chloride (PVC) products to enhance flexibility and durability. Its widespread application leads to its inevitable release into the environment, with wastewater treatment plants (WWTPs) being a primary conduit. Due to concerns over its potential as an endocrine-disrupting chemical (EDC), robust and sensitive monitoring of DIDP in wastewater is imperative for environmental risk assessment and regulatory compliance.[1]
This application note presents a comprehensive, validated protocol for the determination of DIDP in complex wastewater matrices. The methodology is built upon the principles of Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by sensitive quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, this guide is structured to not only provide a step-by-step protocol but to elucidate the scientific rationale behind key procedural choices, ensuring both technical accuracy and field-proven reliability.
The Challenge: DIDP in the Wastewater Matrix
Effective monitoring of DIDP requires an understanding of its physicochemical properties, which govern its fate and transport within aqueous systems.[2]
-
Low Aqueous Solubility: DIDP has a very low water solubility (reported as <0.001 mg/L).[3] This inherent hydrophobicity means that in a WWTP, DIDP will preferentially partition from the aqueous phase onto suspended solids, sludge, and biosolids.[2]
-
High Lipophilicity: With a high octanol-water partition coefficient (Log Kow > 8), DIDP has a strong tendency to adsorb to organic matter.[3] This necessitates an extraction technique capable of efficiently desorbing the analyte from particulate matter.
-
Isomeric Complexity: Commercial DIDP is not a single compound but a complex mixture of isomers with C10 branched alkyl chains.[3] This presents a challenge for chromatographic separation, as it often results in a broad, unresolved cluster of peaks, particularly in Gas Chromatography (GC).[4][5]
-
Ubiquitous Contamination: Phthalates are pervasive in the laboratory environment, originating from plastic labware, tubing, and solvents.[6] Preventing sample contamination is one of the most critical aspects of trace-level phthalate analysis.[7]
Rationale for Method Selection
The chosen workflow combines Solid-Phase Extraction (SPE) with LC-MS/MS. This pairing is deliberately selected to overcome the challenges outlined above.
-
Why SPE? Compared to traditional liquid-liquid extraction (LLE), SPE offers superior efficiency, reduced solvent consumption, higher sample throughput, and is less prone to emulsion formation, which is common with wastewater samples.[2][8] Polymeric reversed-phase sorbents (like Oasis HLB or Strata-X) or silica-based C18 cartridges are highly effective at retaining hydrophobic compounds like DIDP from aqueous samples while allowing more polar interferences to pass through.[9][10]
-
Why LC-MS/MS? While GC-MS is a well-established technique for phthalate analysis (e.g., EPA Method 606, 8061A), LC-MS/MS provides distinct advantages for DIDP.[11]
-
No Derivatization: LC-MS/MS analyzes DIDP in its native form, eliminating the need for chemical derivatization that can be required for GC analysis, thus simplifying sample preparation.[12]
-
Specificity and Sensitivity: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, offers exceptional specificity by monitoring a specific precursor ion to product ion transition. This is crucial for distinguishing DIDP from a complex wastewater matrix.[7][13]
-
Handles Isomeric Mixtures: LC can often provide better chromatographic peak shape for complex isomeric mixtures like DIDP compared to GC, and the mass spectrometer's specificity ensures accurate quantification even if isomers are not fully resolved.[5]
-
Experimental Workflow: From Sample to Result
The entire analytical process is designed to ensure data integrity through careful sample handling, efficient extraction, and robust quality control.
Caption: Overall workflow for DIDP analysis in wastewater.
Detailed Protocols
PART A: Sample Collection and Preparation
Objective: To collect and preserve the sample integrity while efficiently extracting and concentrating DIDP for analysis.
Critical Insight: The ubiquitous nature of phthalates means that every step must be performed with contamination control as the highest priority. All glassware must be rigorously cleaned, and the use of plastic materials must be eliminated wherever possible.[7]
Protocol:
-
Sample Collection:
-
Preparation of Standards:
-
Prepare a 1000 µg/mL primary stock solution of DIDP in methanol.
-
Prepare a deuterated internal standard (IS), such as D4-DEHP (as a structural analog if a labeled DIDP is unavailable), at 1000 µg/mL.
-
Create a series of working calibration standards (e.g., 1-200 ng/mL) by diluting the primary stock in a 50:50 methanol:water solution. Each standard must contain the internal standard at a constant concentration (e.g., 50 ng/mL).
-
-
Solid-Phase Extraction (SPE) Protocol:
-
Sample Pre-treatment: Allow the 1 L wastewater sample to equilibrate to room temperature. Do not filter unless absolutely necessary to prevent clogging, as DIDP is likely sorbed to particulates. If filtration is required, the filter itself must also be extracted. Spike the sample with the internal standard.
-
Cartridge Selection: Use a C18 or polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL).[9][10]
-
Step 1: Conditioning: Condition the SPE cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of reagent-grade water. Do not allow the sorbent bed to go dry. This activates the C18 functional groups.
-
Step 2: Sample Loading: Load the 1 L sample onto the cartridge at a slow, steady flow rate of approximately 5-10 mL/min. A slow flow rate is critical for ensuring efficient analyte retention.
-
Step 3: Washing: After loading, wash the cartridge with 5 mL of a 10% methanol in water solution to remove polar interferences.
-
Step 4: Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for at least 20 minutes. This step is crucial to remove residual water, which can interfere with the subsequent elution and analysis.
-
Step 5: Elution: Elute the retained DIDP from the cartridge using 2 x 4 mL aliquots of ethyl acetate into a clean glass tube.
-
Step 6: Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 90:10 methanol:water). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
-
PART B: Instrumental Analysis (LC-MS/MS)
Objective: To achieve sensitive and specific quantification of DIDP using optimized chromatographic and mass spectrometric conditions.
Protocol:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Gradient: Start at 80% B, ramp to 100% B over 8 minutes, hold for 2 minutes, return to initial conditions. (This is a starting point and must be optimized).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| DIDP | 447.3 | 149.1 | 293.2 | 150 | 15 |
| D4-DEHP (IS) | 395.3 | 153.1 | 171.1 | 150 | 12 |
| (Note: These values are typical and must be optimized for the specific instrument used). |
A Self-Validating System: Quality Assurance & Control (QA/QC)
A robust QA/QC protocol is not optional; it is essential for generating legally defensible and scientifically trustworthy data.[9]
Caption: Core components of the QA/QC validation system.
| QC Sample Type | Frequency | Purpose | Acceptance Criteria | Corrective Action if Failed |
| Method Blank (MB) | 1 per batch | Assesses laboratory contamination | DIDP concentration < Limit of Quantification (LOQ) | Identify and eliminate contamination source; re-prepare batch |
| Lab Control Sample (LCS) | 1 per batch | Assesses method accuracy and precision on a clean matrix | Percent recovery within 70-130% | Check standard preparation and instrument performance; re-prepare batch |
| Matrix Spike (MS) | 1 per 20 samples | Assesses method accuracy in the specific sample matrix | Percent recovery within 70-130% | Indicates matrix interference; flag data accordingly |
| Internal Standard (IS) | All samples | Corrects for extraction loss and matrix-induced signal suppression/enhancement | Area counts within 50-150% of average calibration standard area | Re-inject sample; if still failing, re-extract |
| Calibration Verification | Every 12 hours | Verifies instrument stability | Calculated concentration within ±20% of true value | Recalibrate instrument |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background/Blank contamination | Contaminated solvents, glassware, or SPE cartridges; carryover from LC system. | Use high-purity solvents; rigorously clean glassware; run solvent blanks; use a delay column on the LC system. |
| Low analyte recovery in LCS/MS | Inefficient SPE; incomplete elution; analyte degradation. | Check SPE cartridge conditioning and loading flow rate; test alternative elution solvents; ensure evaporation step is not too harsh. |
| Poor peak shape | Column degradation; incompatible reconstitution solvent; matrix effects. | Replace LC column; ensure reconstitution solvent matches initial mobile phase; dilute sample extract if necessary. |
| High variability in results (RSD) | Inconsistent sample preparation; instrument instability. | Ensure consistent timing and volumes in SPE protocol; check for leaks and stability of the MS spray. |
Conclusion
This application note provides a robust and reliable framework for the quantitative analysis of this compound (DIDP) in wastewater. By pairing the efficiency of Solid-Phase Extraction with the sensitivity and specificity of LC-MS/MS, this method is well-suited to address the challenges posed by the complex wastewater matrix and the physicochemical properties of DIDP. The emphasis on a rigorous, self-validating Quality Assurance program ensures that the data generated is not only accurate but also defensible, meeting the high standards required by environmental researchers and drug development professionals.
References
- U.S. Environmental Protection Agency. (2024). Fate and Transport Assessment for this compound (DIDP).
- U.S. Environmental Protection Agency. Method 606: Phthalate Esters. Code of Federal Regulations, Title 40, Part 136, Appendix A.
- U.S. Environmental Protection Agency. Method 625: Base/Neutrals and Acids. Code of Federal Regulations, Title 40, Part 136, Appendix A.
- U.S. Environmental Protection Agency. (2007). Method 1694: Pharmaceuticals and Personal Care Products in Water, Soil, Sediment, and Biosolids by HPLC/MS/MS.
- U.S. Environmental Protection Agency. SW-846 Test Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
- He, L., et al. (2010). Preparation and characterization of molecularly imprinted microspheres for dibutyl phthalate recognition in aqueous environment. Journal of Separation Science.
- Danish Environmental Protection Agency. (1999). Review of Environmental Fate and Effects of Selected Phthalate Esters.
- MDPI. (2021). Determination of Phthalate Esters in Beverages and Water Samples by Solid Phase Extraction with Resin Based COFs as Filler. Molecules.
- RSC Publishing. (2023). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Environmental Science: Processes & Impacts.
- ResearchGate. (2020). Full-scan MS/MS data of each target analyte to optimized MRM transitions.
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 33599, this compound.
- Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note.
- Espinosa, F. J., et al. (2021). New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. Processes.
- Jones, R., et al. (2020). High-throughput multi-residue quantification of contaminants of emerging concern in wastewaters enabled using direct injection liquid chromatography-tandem mass spectrometry. Journal of Hazardous Materials.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nemc.us [nemc.us]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Importance of Multiple-Charge Ion Precursors in Peptide MS/MS Sequencing | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 13. High-throughput multi-residue quantification of contaminants of emerging concern in wastewaters enabled using direct injection liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. s4science.at [s4science.at]
Application Notes & Protocol: Assessing Dermal Absorption of Diisodecyl Phthalate (DIDP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Context for DIDP Dermal Assessment
Diisodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester used primarily as a plasticizer to impart flexibility and durability in a wide range of polyvinyl chloride (PVC) products. Its applications span from wire and cable insulation to flooring, automotive interiors, and toys. Due to its widespread use, human exposure can occur through ingestion, inhalation, and dermal contact.[1] While ingestion is often considered a primary route of exposure for many phthalates, dermal absorption is a critical pathway to evaluate, especially for substances in frequent or prolonged contact with the skin.[2][3]
Regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) require robust data on toxicokinetics, including dermal absorption, to conduct accurate risk assessments.[4][5] For high molecular weight phthalates like DIDP, dermal absorption is generally expected to be lower than for low molecular weight phthalates.[6] However, formulation effects, exposure duration, and skin condition can significantly influence penetration.[7][8]
This document provides a comprehensive, field-proven protocol for assessing the dermal absorption of DIDP, primarily based on the internationally recognized OECD Test Guideline 428 for in vitro skin absorption.[9][10] This method is the gold standard, offering a reliable and ethical alternative to in vivo testing by using excised human or animal skin.[11][12]
Principle of the In Vitro Dermal Absorption Assay
The protocol detailed here employs the Franz diffusion cell, a well-established system for evaluating the percutaneous absorption of chemicals.[13] The assay is designed to mimic real-world exposure scenarios in a controlled laboratory setting.[13]
Excised skin is mounted as a barrier between two chambers of the diffusion cell: the upper donor chamber and the lower receptor chamber.[9] The test substance (DIDP), typically in a relevant vehicle or formulation, is applied to the outer surface of the skin (stratum corneum) in the donor chamber. The receptor chamber is filled with a fluid that acts as a surrogate for the systemic circulation, collecting any substance that permeates through the skin.[14]
By periodically sampling the receptor fluid and analyzing the skin and application site at the end of the experiment, a complete mass balance can be determined. This allows for the precise quantification of the substance that has been absorbed, remained in the skin, or was unabsorbed.[15]
Pre-Experimental Considerations: The Foundation of a Valid Study
The quality and reliability of a dermal absorption study are determined long before the first sample is collected. Careful planning of the following elements is critical.
Test Substance Characterization
-
Purity: The purity of the DIDP test substance must be known. Impurities could have different absorption characteristics and potentially interfere with the analytical method.
-
Radiolabeling (Recommended): The use of radiolabeled DIDP (e.g., ¹⁴C-DIDP) is highly recommended as it is the most accurate and sensitive method for achieving a complete mass balance.[10] If radiolabeling is not feasible, a validated, high-sensitivity analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is required.[13][16]
Skin Membrane Selection
-
Human Skin: Excised human skin from cosmetic surgeries (e.g., abdominoplasty) is the "gold standard" as it provides the most relevant data for human risk assessment.[12]
-
Animal Skin: If human skin is unavailable, pig skin is often considered the most suitable surrogate due to its anatomical and physiological similarities. Rat skin can also be used, but it is generally more permeable than human skin.[11]
-
Preparation: Skin should be dermatomed to a consistent thickness (typically 200–500 µm) to remove the subcutaneous fat and reduce variability.
Receptor Fluid Selection
The choice of receptor fluid is critical for ensuring "sink conditions," where the concentration of the analyte in the receptor fluid is kept low (ideally <10% of the donor concentration) to mimic rapid clearance by the blood. This prevents the absorbed substance from accumulating and creating a concentration gradient that would artificially limit further absorption.
-
Challenge with Lipophilic Compounds: DIDP is a highly lipophilic compound with very low water solubility. Standard aqueous buffers like phosphate-buffered saline (PBS) are unsuitable as they cannot maintain sink conditions.[14]
-
Recommended Fluids: A receptor fluid with a solubilizing agent is necessary. Options include:
-
6% (w/v) Polyoxyethylene-20-oleyl ether (Volpo-20) in PBS.
-
Bovine Serum Albumin (BSA) solution (e.g., 4-6%).
-
50% Ethanol/Water (use with caution as high ethanol concentrations can damage the skin barrier).
-
Skin Integrity Verification (Self-Validation Step)
Before applying the test substance, the integrity of each skin section must be verified to ensure the barrier function is intact. This is a critical self-validating step of the protocol.[17]
-
Method: Transepidermal Water Loss (TEWL) or electrical resistance measurement are common methods.
-
Acceptance Criteria: Skin sections showing TEWL values or resistance outside of a pre-defined range (based on historical data for the skin type) should be discarded.[17]
Detailed Protocol: In Vitro Dermal Absorption of DIDP using Franz Diffusion Cells
This protocol is based on the principles outlined in OECD Guideline 428.[10]
Materials and Reagents
-
Vertical Franz diffusion cells (static type) with appropriate surface area (e.g., 1-2 cm²)
-
Water-jacketed cell holders connected to a circulating water bath set to 32-37°C (to maintain skin surface temperature at ~32°C)[14]
-
Magnetic stir plate and micro-stir bars
-
Dermatome
-
Test substance: DIDP (radiolabeled or non-labeled)
-
Vehicle for DIDP (e.g., acetone, ethanol, or a representative formulation)
-
Receptor Fluid (e.g., 6% Volpo-20 in PBS), degassed prior to use
-
Positive displacement pipette for applying the dose
-
Syringes for sampling
-
Scintillation vials and scintillation cocktail (for radiolabeled studies) or HPLC/LC-MS vials
-
Solvents for extraction (e.g., ethanol, methanol, acetonitrile)
-
Skin wash solution (e.g., mild soap solution or 50:50 ethanol:water)
Experimental Workflow Diagram
Sources
- 1. measurlabs.com [measurlabs.com]
- 2. Skin models for dermal exposure assessment of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and prioritisation for risk assessment of phthalates, structurally similar substances and replacement substances potentially used as plasticisers in materials and articles intended to come into contact with food - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulatory information | Phthalates substitution [substitution-phtalates.ineris.fr]
- 6. Transdermal Uptake of Diethyl Phthalate and Di(n-butyl) Phthalate Directly from Air: Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human skin absorption of three phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rais.ornl.gov [rais.ornl.gov]
- 9. eurolab.net [eurolab.net]
- 10. oecd.org [oecd.org]
- 11. one.oecd.org [one.oecd.org]
- 12. In Vitro Skin Permeation Testing based on OECD Guidance [lnhlifesciences.org]
- 13. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]
- 14. alterlab.co.id [alterlab.co.id]
- 15. academic.oup.com [academic.oup.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Guidance on dermal absorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to Inhalation Exposure Studies of Diisodecyl Phthalate (DIDP) in Rats
For: Researchers, toxicologists, and drug development professionals
Abstract
This document provides a comprehensive guide for conducting inhalation exposure studies of Diisodecyl Phthalate (DIDP) in rats. DIDP is a high-production-volume plasticizer, and understanding its toxicological profile via the inhalation route is critical for occupational and environmental risk assessment. This guide moves beyond a simple recitation of steps, offering a rationale for key experimental choices, detailed, field-proven protocols, and methods for data interpretation, grounded in established regulatory frameworks like the OECD Test Guideline 413.
Introduction and Strategic Considerations
This compound (DIDP) is a complex mixture of isomers primarily used to soften polyvinyl chloride (PVC) products.[1] Due to its low volatility, inhalation exposure is most likely to occur via aerosols generated during industrial processes. While DIDP exhibits a low order of acute toxicity, repeated exposure necessitates a thorough toxicological evaluation.[1] Inhalation studies are crucial for deriving No-Observed-Adverse-Effect Concentrations (NOAEC) and for quantitative risk assessments in occupational settings.[2][3]
The rat is the standard model for such studies due to its well-characterized respiratory system and extensive historical control data in toxicology.[4] This guide focuses on a subchronic (90-day) exposure scenario, which is designed to characterize adverse effects following repeated daily inhalation and inform the need for chronic studies.[2][5]
Key Physicochemical Properties of DIDP
-
Physical State: Viscous, oily liquid.
-
Vapor Pressure: Very low, meaning it does not readily evaporate.
-
Solubility: Insoluble in water, soluble in organic solvents.
Expert Insight: The high viscosity and low vapor pressure of DIDP make aerosol generation challenging. It will not form a vapor at room temperature. Therefore, the only relevant exposure scenario is via aerosolized droplets. The generation method must be robust enough to create a stable, respirable aerosol from a viscous liquid. This directly informs the choice of equipment discussed in Protocol 2.1.
Principles of Study Design (Aligned with OECD TG 413)
The foundation of a robust inhalation study is a well-considered design. The OECD Test Guideline 413 for a 90-day inhalation study provides a globally accepted framework.[2][4][6]
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used. Young adult animals (8-12 weeks old) should be acclimated for at least 5 days before exposure.[7]
-
Group Size: At least 10 males and 10 females per group are required to achieve statistical power.[2][4][5]
-
Exposure Duration: Typically 6 hours per day, 5 days per week, for 90 days.[2][4]
-
Dose Levels: A minimum of three test concentrations plus a control group (filtered air) and, if a vehicle is used, a vehicle control group.[2] Concentrations should be selected to elicit a dose-response relationship, with the highest concentration inducing some toxicity but not mortality, and the lowest concentration aiming for a NOAEC.
-
Satellite Groups: Optional groups of animals can be included for reversibility studies, where they are observed for a period after the 90-day exposure ends to see if effects resolve.[2][5]
Core Experimental Protocols
The following protocols provide step-by-step methodologies. Each step is designed to ensure reproducibility and data integrity.
Protocol 2.1: DIDP Aerosol Generation and Characterization
Rationale: The goal is to produce a stable aerosol with a Mass Median Aerodynamic Diameter (MMAD) in the respirable range for rats (typically 1-4 µm). Particles in this range can penetrate deep into the lung. Given DIDP's viscosity, a standard nebulizer may not be sufficient. A collision-type nebulizer or a specialized system for viscous fluids is recommended.[8][9][10]
Materials:
-
This compound (test article)
-
Collision nebulizer (e.g., BGI Inc. one-jet) or equivalent system capable of handling viscous liquids[10]
-
Syringe pump for precise fluid delivery
-
Source of filtered, compressed air
-
Inhalation exposure chamber (whole-body or nose-only)
-
Cascade impactor or similar particle sizing instrument
-
Real-time aerosol monitor (photometer)
-
Sampling filters and pump for gravimetric analysis
Procedure:
-
System Setup: Connect the syringe pump containing undiluted DIDP to the nebulizer input. Connect the nebulizer to the exposure chamber inlet via inert tubing.
-
Nebulizer Operation: Set the syringe pump to the desired flow rate (e.g., 1-3 mL/min) and the compressed air pressure to the nebulizer (e.g., 30-40 psi).[8][9] These parameters must be optimized during pre-study trials to achieve the target aerosol concentration and particle size.
-
Atmosphere Generation: Introduce the generated aerosol into the exposure chamber. Use dilution air to achieve the final target concentration and to ensure uniform distribution within the chamber.
-
Atmosphere Characterization (Critical):
-
Particle Size Distribution: At least weekly, measure the MMAD and Geometric Standard Deviation (GSD) of the aerosol using a cascade impactor. This confirms the aerosol remains respirable.
-
Gravimetric Concentration: At least twice per exposure day, draw a known volume of air from the chamber's breathing zone through a pre-weighed filter. The change in filter weight divided by the air volume gives the actual exposure concentration in mg/m³.
-
Real-Time Monitoring: Use a photometer to continuously monitor the stability of the aerosol concentration throughout the 6-hour exposure period. Any deviations must be recorded.
-
Protocol 2.2: Whole-Body Inhalation Exposure
Rationale: Whole-body exposure allows for the assessment of systemic toxicity and is generally less stressful for long-duration studies compared to nose-only systems. It is critical to monitor chamber parameters to ensure animal welfare and exposure consistency.
Procedure:
-
Acclimation: Acclimate animals to the exposure chambers with only filtered air flowing for several days prior to the first exposure.
-
Animal Loading: Place animals from the same dose group into the chamber. Ensure cage placement does not obstruct airflow and allows for equal exposure.
-
Chamber Sealing & Equilibration: Seal the chamber and allow the aerosol concentration to reach and stabilize at the target level before the official 6-hour exposure period begins. This equilibration time (typically 15-30 minutes) is not counted as part of the exposure duration.
-
Monitoring During Exposure:
-
Continuously monitor and record chamber temperature (target 22±3°C), relative humidity, and airflow.[7]
-
Observe animals for clinical signs of toxicity (e.g., respiratory distress, lethargy, irritation) at least twice daily.
-
-
Termination of Exposure: At the end of the 6-hour period, switch the chamber inlet from the aerosol generator back to filtered air to purge the chamber before removing the animals.
-
Post-Exposure: Return animals to their home cages. Monitor for any delayed-onset clinical signs. Measure body weights weekly.
Protocol 2.3: Post-Exposure Toxicological Assessment
Rationale: A multi-pronged approach is necessary to fully characterize toxicity. This includes non-invasive clinical observations, minimally invasive fluid analysis, and terminal tissue analysis.
A. Clinical Pathology and Necropsy:
-
Blood Collection: At termination (day 91), collect blood from anesthetized animals for standard hematology and clinical chemistry analysis.[4]
-
Euthanasia: Humanely euthanize animals according to approved veterinary protocols.
-
Gross Necropsy: Perform a full gross pathological examination of all major organs.
-
Organ Weights: Weigh key organs, including the lungs, liver, kidneys, spleen, and testes.
B. Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Purpose: BAL fluid provides a "liquid biopsy" of the lung, giving crucial information on inflammation, cell damage, and other pulmonary responses.[11][12][13]
-
Procedure:
-
Immediately after euthanasia, cannulate the trachea of the rat.
-
Instill a fixed volume of sterile, chilled saline (e.g., based on body weight, ~30 ml/kg) into the lungs.[12]
-
Gently aspirate the fluid. Repeat this wash process 3-5 times, pooling the recovered fluid.[14][15]
-
Centrifuge the pooled BAL fluid to separate the cells from the supernatant.
-
Supernatant Analysis: Analyze for markers of cytotoxicity (Lactate Dehydrogenase - LDH) and changes in vascular permeability (total protein).[13]
-
Cell Pellet Analysis: Resuspend the cell pellet. Perform a total cell count and prepare a cytological slide (e.g., Cytospin). Stain the slide and perform a differential cell count to quantify alveolar macrophages, neutrophils, lymphocytes, and eosinophils. An influx of neutrophils is a key indicator of inflammation.[15]
-
C. Histopathology:
-
Purpose: Microscopic examination of tissues is the gold standard for identifying treatment-related pathological changes.
-
Procedure:
-
Fixation: Preserve the lungs by intratracheal infusion with a fixative (e.g., 10% neutral buffered formalin) at a standard pressure. Preserve all other collected organs in the same fixative.
-
Tissue Processing: After fixation, trim, process, embed in paraffin, section, and stain tissues (typically with Hematoxylin and Eosin - H&E).
-
Microscopic Examination: A qualified veterinary pathologist should examine the entire respiratory tract (nasal passages, larynx, trachea, bronchi, and lung lobes) and other target organs.[16][17] Look for signs of inflammation, cell degeneration, necrosis, hyperplasia, and metaplasia.[16][18][19][20]
-
Data Presentation and Interpretation
Summary of Toxicological Endpoints from DIDP Studies
Data from existing studies provide a baseline for expected outcomes. An inhalation study exposed rats to 505 mg/m³ DIDP vapor for two weeks with no reported systemic effects.[1] Another study involving a 6-hour exposure to 91 mg/m³ of radiolabelled DIDP showed that 58% of the inhaled amount was absorbed.[1]
| Parameter | Exposure Details | Key Findings | NOAEC / LOAEC | Reference |
| Toxicokinetics | Single 6-hr exposure to 91 mg/m³ ¹⁴C-DIDP (rats) | 58% of inhaled dose was absorbed. 85% of that was found in the lung immediately post-exposure. | N/A | [1] |
| Subacute Toxicity | 2 weeks, 6 hr/day, 5 days/week to 505 mg/m³ (rats) | No systemic effects reported. | NOAEC: 505 mg/m³ | [1] |
| Systemic Effects (Oral) | 28-day feeding study (rats) | Increased relative liver weight at ~116 mg/kg/day. | NOAEL: ~57 mg/kg/day | [1] |
NOAEC: No Observed Adverse Effect Concentration; LOAEC: Lowest Observed Adverse Effect Concentration; NOAEL: No Observed Adverse Effect Level.
Interpreting Findings
-
Respiratory Tract: The primary site of contact. Look for a gradient of effects from the upper respiratory tract (nasal passages) to the deep lung. Findings could range from mild rhinitis to inflammation or epithelial changes in the bronchioles.[16]
-
Systemic Toxicity: DIDP is known to affect the liver in oral studies, primarily causing hypertrophy (increased cell size) and peroxisome proliferation.[21] Therefore, liver histopathology and clinical chemistry markers for liver function are critical endpoints.
-
Toxicokinetics: DIDP is rapidly metabolized.[22][23] The major metabolite excreted in urine is mono-carboxy-isononyl-phthalate (MCiNP), which can serve as a biomarker of exposure.[22][23][24]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of a subchronic inhalation study.
Caption: Overall workflow for a 90-day DIDP inhalation study.
Caption: Bronchoalveolar Lavage (BAL) fluid processing workflow.
References
- OECD Test Guideline 413: Subchronic Inhal
- OECD 413/OCSPP 870.3465: Inhalation toxicity study (subchronic, 90-day). [Link]
- Test No. 413: Subchronic Inhalation Toxicity: 90-day Study | OECD. [Link]
- Test No. 413: Subchronic Inhalation Toxicity: 90-day Study | OECD. [Link]
- Toxicity Review for this compound (DIDP) - Consumer Product Safety Commission. [Link]
- Lung toxicity assessment using bronchoalveolar lavage fluid and pleural lavage fluid cytology by intratracheal treatment in r
- Short-term toxicity – 90-day inhalation | Pesticide Registr
- Non-proliferative Lesions of the Respiratory Tract in Rats - Society of Toxicologic P
- Diisotridecyl phthalate, ditridecyl phthal
- Pathologic Changes in Rat Lungs Following Acute Sulfur Mustard Inhal
- Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed. [Link]
- Differences in Nasopharyngeal and Lung Histopathology in Wistar Rats (Rattus norvegicus) Given Inhaled Formaldehyde Exposure with Doses of 20, 30, and 40 ppm | Asian Pacific Journal of Cancer Biology. [Link]
- Pathological characteristics of pulmonary toxicity in F344 rats exposed by inhalation to cross-linked water-soluble acrylic acid polymers | bioRxiv. [Link]
- Histopathological changes in the lungs of rats instilled with Korean chrysotile - PMC. [Link]
- Standardization of Bronchoalveolar Lavage Method Based on Suction Frequency Number and Lavage Fraction Number Using R
- This compound | C28H46O4 | CID 33599 - PubChem - NIH. [Link]
- Lung toxicity assessment using bronchoalveolar lavage fluid and pleural lavage fluid cytology by intratracheal treatment in rats | Request PDF - ResearchG
- Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method | Request PDF - ResearchG
- Euthanasia- and Lavage-mediated Effects on Bronchoalveolar Measures of Lung Injury and Inflammation | American Journal of Respir
- Pulmonary Toxicity and Proteomic Analysis in Bronchoalveolar Lavage Fluids and Lungs of Rats Exposed to Copper Oxide Nanoparticles - MDPI. [Link]
- Generation of High Concentrations of Respirable Solid-Phase Aerosols from Viscous Fluids - PMC - PubMed Central. [Link]
- Generation of High Concentrations of Respirable Solid-Phase Aerosols
- Toxicological investigation of di(isodecyl)
- Acute Inhalation Report - Regul
- Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method | springermedizin.de. [Link]
- Inhalation Toxicity Studies- OECD guidelines | PPTX - Slideshare. [Link]
- Generation of High Concentrations of Respirable Solid-Phase Aerosols
- Aerosol generation and characterization | Colloid Science Class Notes - Fiveable. [Link]
- A Method to Generate Experimental Aerosol with Similar Particle Size Distribution to
Sources
- 1. cpsc.gov [cpsc.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Short-term toxicity – 90-day inhalation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 8. Generation of High Concentrations of Respirable Solid-Phase Aerosols from Viscous Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Generation of High Concentrations of Respirable Solid-Phase Aerosols from Viscous Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lung toxicity assessment using bronchoalveolar lavage fluid and pleural lavage fluid cytology by intratracheal treatment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardization of Bronchoalveolar Lavage Method Based on Suction Frequency Number and Lavage Fraction Number Using Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atsjournals.org [atsjournals.org]
- 15. Pulmonary Toxicity and Proteomic Analysis in Bronchoalveolar Lavage Fluids and Lungs of Rats Exposed to Copper Oxide Nanoparticles [mdpi.com]
- 16. toxpath.org [toxpath.org]
- 17. Differences in Nasopharyngeal and Lung Histopathology in Wistar Rats (Rattus norvegicus) Given Inhaled Formaldehyde Exposure with Doses of 20, 30, and 40 ppm | Asian Pacific Journal of Cancer Biology [waocp.com]
- 18. tandfonline.com [tandfonline.com]
- 19. biorxiv.org [biorxiv.org]
- 20. Histopathological changes in the lungs of rats instilled with Korean chrysotile - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DSpace [rivm.openrepository.com]
- 22. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method | springermedizin.de [springermedizin.de]
- 24. researchgate.net [researchgate.net]
Application Note: Quantification of Di-isodecyl Phthalate (DIDP) in Indoor Dust Samples
Introduction: The Imperative for Monitoring DIDP in Indoor Environments
Di-isodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester predominantly used as a plasticizer in a wide array of polymer products to enhance flexibility and durability.[1] Common sources of DIDP in indoor settings include polyvinyl chloride (PVC) flooring, wires and cables, adhesives, sealants, and various other consumer goods.[2][3][4] As DIDP is not chemically bound to the polymer matrix, it can be released into the indoor environment over time, where it sorbs to airborne particles and settles into dust.[2][5]
Human exposure to DIDP can occur through ingestion of dust, inhalation of indoor air, and dermal contact.[1][6] Regulatory and health agencies have scrutinized DIDP due to its potential health risks. The U.S. Environmental Protection Agency (EPA) has identified developmental toxicity as a primary health concern, particularly for female workers of reproductive age exposed to airborne mists containing DIDP.[7] While the risks to the general population from typical indoor exposures are considered lower, the ubiquitous presence of DIDP in dust makes it a significant contributor to overall human exposure, especially for young children who have frequent hand-to-mouth contact with surfaces.[8][6]
Accurate and reliable quantification of DIDP in indoor dust is therefore crucial for assessing human exposure, understanding sources of contamination, and ensuring regulatory compliance. This application note provides a comprehensive, field-proven protocol for the analysis of DIDP in indoor dust samples using gas chromatography-mass spectrometry (GC-MS), a robust and widely accepted analytical technique for this purpose.[9][10]
Analytical Principle
This method is based on solvent extraction of DIDP from a dust sample, followed by cleanup and analysis using GC-MS. The core principle involves the following stages:
-
Sample Preparation: A homogenized dust sample is sieved to ensure particle size uniformity.
-
Extraction: DIDP is extracted from the dust matrix using an organic solvent, often with the aid of sonication or Soxhlet apparatus to maximize recovery.
-
Cleanup (Optional but Recommended): The extract may be passed through a solid-phase extraction (SPE) cartridge to remove interfering compounds.
-
Analysis: The cleaned extract is injected into a GC-MS system. The gas chromatograph separates DIDP from other components in the sample based on its volatility and affinity for the GC column's stationary phase. The mass spectrometer then identifies and quantifies DIDP based on its unique mass spectrum.
-
Quantification: An internal standard is used to ensure accuracy and precision by correcting for variations in extraction efficiency and instrument response.[11][12]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of DIDP in indoor dust samples.
Caption: Workflow for DIDP quantification in indoor dust.
Materials and Reagents
Equipment
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Analytical balance (± 0.1 mg)
-
Ultrasonic bath
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
Sieve with 150 µm mesh
-
Glass centrifuge tubes with solvent-resistant caps (e.g., PTFE-lined)
-
Glass Pasteur pipettes
-
Volumetric flasks (Class A)
-
Autosampler vials with PTFE-lined septa
-
Vortex mixer
Reagents and Standards
-
All solvents must be high-purity, analytical grade or higher (e.g., picograde), and tested for phthalate contamination.[13]
-
Hexane
-
Acetone
-
Methanol
-
Tetrahydrofuran (THF) (for certain extraction methods)[10][14]
-
DIDP analytical standard (≥98% purity)
-
Benzyl benzoate (BB) or other suitable internal standard (≥99% purity)[10][11][15]
-
Deuterated DIDP (DIDP-d4) can be used as an isotopic internal standard for higher accuracy.
-
Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours to remove contaminants)[16]
-
Florisil® SPE cartridges (if cleanup is performed)[16]
Causality: The choice of high-purity reagents and the pre-cleaning of glassware are paramount. Phthalates are ubiquitous environmental contaminants, and failure to control for laboratory background levels can lead to significant overestimation of DIDP concentrations in samples.[11][17]
Detailed Protocol
Sample Collection and Preparation
-
Collection: Collect indoor dust samples using a standardized method, such as a filtered vacuum cleaner.
-
Sieving: Pass the collected dust through a 150 µm sieve to remove larger debris and ensure a uniform particle size for consistent extraction.
-
Homogenization: Thoroughly mix the sieved dust to ensure the analytical sub-sample is representative of the bulk sample.
-
Weighing: Accurately weigh approximately 100 mg of the homogenized dust into a glass centrifuge tube.
Extraction
-
Internal Standard Spiking: To the weighed dust sample, add a known amount of internal standard solution (e.g., 50 µL of 10 µg/mL Benzyl Benzoate in methanol). This step is critical for accurate quantification as it accounts for analyte loss during sample preparation and instrumental analysis.
-
Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone to the centrifuge tube.[18]
-
Ultrasonic Extraction: Place the tube in an ultrasonic bath and sonicate for 30 minutes.[13] This facilitates the disruption of the dust matrix and the transfer of DIDP into the solvent.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid dust particles.
-
Extract Collection: Carefully transfer the supernatant (the liquid extract) to a clean glass tube using a Pasteur pipette.
-
Repeat Extraction: Repeat steps 2-5 with a fresh 10 mL aliquot of the hexane/acetone mixture. Combine the supernatants. This second extraction ensures a more complete recovery of the target analyte.
Extract Cleanup and Concentration
-
Cleanup (Optional): If the sample matrix is complex and contains many interfering substances, a cleanup step using a Florisil® SPE cartridge may be necessary.[16] Condition the cartridge according to the manufacturer's instructions, pass the extract through it, and elute the phthalates with an appropriate solvent mixture.
-
Drying: Add a small amount of baked anhydrous sodium sulfate to the combined extract to remove any residual water.
-
Concentration: Gently evaporate the extract to a final volume of 1 mL under a stream of nitrogen. Over-concentration can lead to the loss of more volatile phthalates, though this is less of a concern for the high-molecular-weight DIDP.
GC-MS Analysis
-
Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 1. These parameters are a starting point and may require optimization based on the specific instrument and column used.
-
Calibration: Prepare a series of calibration standards containing known concentrations of DIDP and a constant concentration of the internal standard. Analyze these standards to generate a calibration curve. A minimum of five calibration points is recommended.
-
Sample Analysis: Inject 1 µL of the final sample extract into the GC-MS.
Table 1: Typical GC-MS Parameters for DIDP Analysis
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Injection Volume | 1 µL | Standard volume for good peak shape and reproducibility. |
| Injector Temperature | 280°C | Ensures rapid volatilization of high-molecular-weight phthalates like DIDP. |
| Carrier Gas | Helium (99.999% purity) | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Optimal for most capillary columns. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar column provides good separation for a wide range of phthalates.[15] |
| Oven Program | 80°C (hold 2 min), ramp to 300°C at 15°C/min, hold 10 min | A temperature ramp effectively separates compounds based on their boiling points.[11] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique that produces reproducible mass spectra. |
| Ion Source Temp. | 230°C | Standard temperature for good ionization efficiency. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass analysis. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for DIDP. |
| Quantifier Ion (m/z) | 149 | A characteristic and abundant fragment ion for most phthalates. |
| Qualifier Ions (m/z) | 167, 293 | Used for confirmation of DIDP identity. The ratio of qualifier to quantifier ions should be consistent between samples and standards. |
Data Analysis and Quality Control
Quantification
The concentration of DIDP in the original dust sample is calculated using the calibration curve and the following formula:
Cdust (µg/g) = (Cextract × Vfinal) / Wdust
Where:
-
Cdust is the concentration of DIDP in the dust sample.
-
Cextract is the concentration of DIDP in the final extract (in µg/mL), determined from the calibration curve.
-
Vfinal is the final volume of the extract (in mL).
-
Wdust is the initial weight of the dust sample (in g).
Quality Control
To ensure the trustworthiness and validity of the results, a rigorous quality control protocol must be implemented.
Table 2: Quality Control (QC) Checks and Acceptance Criteria
| QC Check | Frequency | Acceptance Criteria | Corrective Action if Failed |
| Method Blank | One per batch of 20 samples | DIDP concentration below the Limit of Quantification (LOQ) | Identify and eliminate the source of contamination; re-extract the batch. |
| Laboratory Control Sample (LCS) | One per batch | Recovery within 70-130% of the true value | Check standard preparation and instrument calibration; re-analyze the batch. |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | One per batch or per matrix type | Recovery within 70-130%; Relative Percent Difference (RPD) < 20% | Indicates matrix interference; flag data accordingly and consider alternative cleanup methods. |
| Internal Standard Response | Every sample | Area count within ±50% of the average in calibration standards | Check for injection errors or severe matrix effects; re-inject or dilute and re-analyze. |
| Calibration Verification | Every 10-12 samples | Calculated concentration within ±20% of the true value | Re-calibrate the instrument. |
Conclusion
This application note details a robust and reliable method for the quantification of Di-isodecyl phthalate (DIDP) in indoor dust samples by GC-MS. By adhering to the described protocols for sample preparation, extraction, and analysis, and by implementing stringent quality control measures, researchers can generate high-quality, defensible data. This information is essential for accurately assessing human exposure to DIDP in indoor environments, contributing to public health research, and supporting regulatory decision-making. The inherent challenge of phthalate analysis lies in controlling background contamination, a factor that this protocol addresses through specific recommendations for reagent purity and glassware handling.
References
- Foresight Management. (2025, January 16). EPA Identifies Unreasonable Health Risks from Diisodecyl Phthalate (DIDP) in Workplace Settings.
- GreenFacts. Do DIDP and DINP pose risks to human health?
- Consumer Product Safety Commission. Toxicity Review for this compound (DIDP).
- Proposition 65 Warnings Website. Di-isodecyl Phthalate (DIDP).
- U.S. EPA. Risk Evaluation for Di-isodecyl phthalate (1,2-Benzene- dicarboxylic acid, 1,2- diisodecyl ester) (DIDP).
- Schütze, A., et al. (2009). Phthalates in house dust. Environmental International, 35(6), 965-70.
- U.S. EPA. (2024, December 1). Consumer and Indoor Dust Exposure Assessment for this compound (DIDP).
- U.S. EPA. Method 606: Phthalate Ester.
- Butte, W., & Heinzow, B. (2002). LC/MS method to determine plasticizers in indoor dust. Indoor Air, 12(3), 163-167.
- ResearchGate. Quality Assurance /Quality Control parameters for the extraction and analysis of six targeted Phthalate esters (PAEs).
- The Bahamas Bureau of Standards and Quality (BBSQ). (2024, July 2). Indoor air — Part 33: Determination of phthalates with gas chromatography/mass spectrometry (GC/MS).
- GERSTEL. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products.
- U.S. EPA. (2024, May 25). Draft Consumer and Indoor Dust Exposure Assessment for this compound (DIDP).
- Edjere, O. et al. Trace Determination of Phthalates in Ground Water Samples by GC-MS Using Specific Sample Concentration Techniques.
- Restek. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- Cornerstone Analytical Laboratories. Phthalate Analysis.
- Berkeley Analytical. Phthalate Testing.
- U.S. Consumer Product Safety Commission. (2018, January 17). Test Method: CPSC-CH-C1001-09.4 Standard Operating Procedure for Determination of Phthalates.
- Zhang, L., et al. (2019). A method for evaluating indoor phthalate exposure levels in collected dust. MethodsX, 6, 137-143.
- GreenFacts. Scientific Facts on Phthalate Di-isodecyl & Di-isononyl phthalates.
- U.S. Consumer Product Safety Commission. (2010, April 1). Test Method: CPSC-CH-C1001-09.3 Standard Operating Procedure for Determination of Phthalates.
- U.S. EPA. (1996, December). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD).
- ResearchGate. Plastic additives in the indoor environment—Flame retardants and plasticizers.
- U.S. EPA. Single-Laboratory Evaluation of Method 8060 -- Phthalate Esters.
- Taiwan Food and Drug Administration. (2013, March 25). Method of Test for Phthalate Plasticizers in Foods.
- ResearchGate. Chemical structures of DiDP and its major in vivo metabolites and the internal standard.
- ResearchGate. (PDF) Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction.
- RIVM Publications Repository. (2025, March 14). Plasticizer sources and concentrations in indoor environments in Europe: A systematic review of existing data.
- OIV. Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV).
- Ziembowicz, S., & Kida, M. Determination of di-n-butyl Phthalate in Environmental Samples.
- ResearchGate. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge.
- Regulations.gov. GAFTI Analytical method for CPSC – Detection and Determination of Phthalates in Prints by GC/LC-MS.
- Centexbel. Determination of Phthalates in toys and childcare products according to CPSC-CH-C1001-09.4.
Sources
- 1. cpsc.gov [cpsc.gov]
- 2. Di-isodecyl Phthalate (DIDP) - Proposition 65 Warnings Website [p65warnings.ca.gov]
- 3. greenfacts.org [greenfacts.org]
- 4. DSpace [rivm.openrepository.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. useforesight.io [useforesight.io]
- 8. epa.gov [epa.gov]
- 9. bbsq.bs [bbsq.bs]
- 10. Phthalates in toys and childcare products | Centexbel [centexbel.be]
- 11. A method for evaluating indoor phthalate exposure levels in collected dust - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]
- 13. irbnet.de [irbnet.de]
- 14. gcms.cz [gcms.cz]
- 15. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 16. epa.gov [epa.gov]
- 17. scholarlinkinstitute.org [scholarlinkinstitute.org]
- 18. cornerstoneanalytical.com [cornerstoneanalytical.com]
Application Notes and Protocols for the Study of Di-isodecyl Phthalate (DIDP) in Automotive Interior Materials
These application notes provide a comprehensive guide for researchers, scientists, and professionals in material science and automotive engineering on the application, analysis, and safety considerations of Di-isodecyl Phthalate (DIDP) in automotive interior materials. This document is structured to provide not only procedural steps but also the scientific rationale behind the methodologies, ensuring a deep and applicable understanding of the topic.
Introduction: The Role of DIDP in Automotive Interiors
Di-isodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer in various polymer applications, most notably in flexible polyvinyl chloride (PVC).[1][2] In the automotive industry, DIDP is a key component in the formulation of materials for interior trim, dashboards, door panels, seat upholstery, and wire insulation.[3][4][5] Its primary function is to impart flexibility, durability, and processability to otherwise rigid PVC, transforming it into a versatile material suitable for the demanding environment of a vehicle cabin.[4][6]
The selection of DIDP for these applications is driven by its specific performance characteristics, which include:
-
Low Volatility and Fogging: DIDP's high molecular weight contributes to its low volatility, which is crucial for minimizing "fogging," the condensation of volatile organic compounds (VOCs) on the vehicle's interior glass surfaces.[2][7]
-
Thermal Stability: Automotive interiors are subject to significant temperature fluctuations. DIDP's thermal stability ensures that the plasticized PVC components maintain their integrity and flexibility at both high and low temperatures.[3][8]
-
Durability and Permanence: DIDP exhibits good permanence, meaning it has a low tendency to migrate out of the polymer matrix, leading to a longer service life of the interior components.[1][8]
-
Electrical Resistivity: For applications such as wire and cable insulation, DIDP enhances the electrical resistivity of the PVC compound.[1][2]
Mechanism of Action: Plasticization of PVC
The plasticizing effect of DIDP on PVC is a result of its molecular interaction with the polymer chains. PVC in its unplasticized state is a rigid and brittle material due to strong intermolecular forces (dipole-dipole interactions) between the polymer chains.
When DIDP is introduced into the PVC matrix during processing, its molecules intersperse between the PVC chains. The bulky and non-polar alkyl chains of the DIDP molecules disrupt the close packing of the polar PVC chains, thereby weakening the intermolecular forces. This separation of the polymer chains allows them to move more freely relative to one another, resulting in increased flexibility, reduced hardness, and improved processability of the material.
Sources
- 1. Diisodecyl Phthalate (DIDP) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 2. Product Feature: this compound (DIDP) - ChemCeed [chemceed.com]
- 3. Plasticizers: Classifications, Examples, Benefits, Uses, and Regulations - Total Connection Logistic Services Inc. [totalconnection.com]
- 4. greenchemindustries.com [greenchemindustries.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Oan Industries - Di-Isodecyl Phthalate (DIDP) [oanindustries.com]
- 7. specialchem.com [specialchem.com]
- 8. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Diisodecyl Phthalate (DIDP) Detection Sensitivity
Welcome to the technical support center for Diisodecyl phthalate (DIDP) analysis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions to improve the sensitivity and reliability of your DIDP detection methods. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of phthalate analysis.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during DIDP analysis.
Q1: What are the primary challenges in achieving high sensitivity for DIDP detection?
The primary challenges in sensitive DIDP analysis are ubiquitous background contamination and the chemical properties of DIDP itself. Phthalates are present in many laboratory plastics, solvents, and even in the air, leading to high background signals that can mask the true sample concentration.[1][2][3] Additionally, DIDP is a complex mixture of isomers, which can complicate chromatographic separation and quantification.[4][5]
Q2: Which analytical technique is more suitable for DIDP analysis: GC-MS or LC-MS/MS?
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for DIDP analysis.[6][7]
-
GC-MS is a widely used and robust method, particularly effective for separating the various isomers of DIDP.[8] However, it can be susceptible to contamination from syringe needles and injection ports.[9]
-
LC-MS/MS offers high sensitivity and selectivity, especially with the use of tandem mass spectrometry.[1][10] It can be less prone to certain types of contamination seen in GC-MS but may face challenges with matrix effects and requires careful mobile phase selection to avoid phthalate contamination.[11][12]
The choice often depends on the sample matrix, available instrumentation, and the specific requirements of the analysis.
Q3: How can I minimize background contamination in my analysis?
Minimizing background contamination is critical for sensitive DIDP detection. Here are several key strategies:
-
Use phthalate-free labware: Whenever possible, use glassware and avoid plastic containers, pipette tips, and vial caps that may contain phthalates.[2][10]
-
Thoroughly clean glassware: Rinse glassware with high-purity solvents like methanol or acetone before use. For persistent contamination, a rinse with 30% nitric acid followed by 2M ammonium hydroxide can be effective.[13]
-
Solvent purity: Use high-purity, phthalate-free solvents. It is advisable to test new batches of solvents for phthalate contamination.[3]
-
Instrument hygiene: Regularly clean the injection port, ion source, and other instrument components.[13] Using a delay column in an LC system can help separate contaminant peaks from the analytical peaks.[1]
-
Laboratory Environment: Be mindful of potential contamination from the laboratory air and dust.[3]
Q4: What are the regulatory limits for DIDP that I should be aware of?
Regulatory limits for DIDP vary by region and product type. For example, in the European Union, the use of DIDP in toys and childcare articles that can be placed in the mouth is restricted to a concentration of no more than 0.1% by mass of the plasticized material.[14][15][16] In the United States, the Consumer Product Safety Improvement Act (CPSIA) also sets limits for certain phthalates in children's products.[6][17] It is crucial to consult the specific regulations relevant to your product and market.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: High Background Noise and Ghost Peaks in Chromatogram
Symptoms:
-
Elevated baseline in the chromatogram.
-
Presence of broad, undefined peaks ("ghost peaks").
-
Detection of DIDP in blank injections.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Contaminated Solvents | 1. Run a blank gradient with your mobile phase or carrier gas to confirm contamination. 2. Use fresh, high-purity, phthalate-free certified solvents. 3. Filter solvents using a glass filtration apparatus. | Phthalates are common contaminants in many organic solvents. Using certified phthalate-free solvents and filtering them can significantly reduce background levels.[3] |
| Contaminated LC/GC System | 1. For LC-MS: Install a delay column before the injector. 2. Flush the system with a strong solvent wash (e.g., isopropanol, acetone). 3. For GC-MS: Clean the injection port liner and replace the septum. Bake out the column. | A delay column retains contaminants from the mobile phase, allowing them to elute separately from the analytes of interest.[1] System flushing and component cleaning remove adsorbed phthalates.[13] |
| Contaminated Sample Vials/Caps | 1. Use certified phthalate-free vials and caps. 2. If using standard glass vials, rinse them with a high-purity solvent before use. 3. Avoid caps with plastic liners; use PTFE-lined caps. | Plastic components in vials and caps are a major source of phthalate leaching into the sample.[1] |
| Laboratory Air Contamination | 1. Keep solvent reservoirs and sample vials covered. 2. Prepare samples in a clean environment, such as a laminar flow hood. | Phthalates can be present in laboratory air and dust and can contaminate samples and solvents that are left exposed.[3] |
Issue 2: Poor Peak Shape and Resolution for DIDP Isomers
Symptoms:
-
Broad, tailing, or fronting peaks for DIDP.
-
Inability to separate the isomeric cluster of DIDP.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Chromatographic Column | 1. For GC-MS: Use a column with a suitable stationary phase, such as an Rtx-440 or Rxi-XLB, which are recommended for phthalate analysis.[8] 2. For LC-MS: Employ a high-resolution column, such as a C18 or biphenyl phase, to improve separation.[10][12] | The choice of stationary phase is critical for resolving complex mixtures of isomers. Phases with different selectivities can enhance separation.[8] |
| Incorrect Gradient/Temperature Program | 1. Optimize the gradient steepness (LC) or temperature ramp rate (GC). A slower ramp or shallower gradient can improve resolution. | Slower separation conditions provide more time for the isomers to interact with the stationary phase, leading to better resolution. |
| Column Overloading | 1. Dilute the sample to a lower concentration. 2. Inject a smaller volume. | Injecting too much sample can lead to peak distortion and loss of resolution. |
| Degraded Column Performance | 1. Trim the front end of the GC column. 2. Reverse-flush the LC column. 3. Replace the column if performance does not improve. | Column contamination and degradation over time can lead to poor peak shape. Maintenance or replacement is necessary to restore performance. |
Issue 3: Low Signal Intensity and Poor Sensitivity
Symptoms:
-
DIDP signal is at or near the limit of detection (LOD).
-
Inability to detect DIDP at expected low concentrations.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Sample Extraction | 1. Optimize the extraction solvent. Dichloromethane or a mixture of methanol and water are commonly used.[7] 2. Increase the extraction time or use sonication to improve recovery.[10] 3. Perform a solid-phase extraction (SPE) clean-up step to concentrate the analyte and remove matrix interferences. | The choice of solvent and extraction method must be compatible with the sample matrix to ensure efficient recovery of DIDP. Sonication can enhance the extraction process.[10] |
| Matrix Effects (Ion Suppression in LC-MS) | 1. Incorporate a sample clean-up step (e.g., SPE, liquid-liquid extraction) to remove interfering matrix components.[11] 2. Use an isotopically labeled internal standard to compensate for signal suppression. | Co-eluting matrix components can interfere with the ionization of the target analyte, leading to reduced signal intensity.[11] An internal standard that behaves similarly to the analyte can correct for this. |
| Suboptimal MS Parameters | 1. Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature). 2. For tandem MS, optimize the collision energy for the specific precursor-to-product ion transition of DIDP. | Fine-tuning the mass spectrometer settings is crucial for maximizing the signal response for a specific analyte. |
| Use of Non-Inert Components | 1. In LC systems, use inert columns and hardware to prevent analyte adsorption.[1] | Active sites on traditional stainless-steel hardware can adsorb certain analytes, leading to lower signal intensity. Inert materials minimize these interactions.[1] |
Experimental Protocols
Protocol 1: Sample Preparation for DIDP Analysis in Plastic Toys
This protocol is based on the methodology outlined by the Consumer Product Safety Commission (CPSC).[1][18]
Materials:
-
Phthalate-free scissors or cutting tool
-
20 mL glass screw-thread vials with PTFE-lined caps
-
Tetrahydrofuran (THF), high-purity
-
Acetonitrile, high-purity
-
Nitrogen gas evaporator
-
Vortex mixer
-
0.2 µm PTFE syringe filters
Procedure:
-
Homogenize the plastic sample by cutting it into fine pieces.
-
Weigh approximately 50 mg of the homogenized sample into a 20 mL glass vial.
-
Add 5 mL of THF to the vial and cap it tightly.
-
Shake the vial for at least 30 minutes to dissolve the sample. Sonication can be used to aid dissolution.
-
Add 10 mL of acetonitrile to the vial, cap, and vortex for 30 seconds. This step helps to precipitate the polymer matrix.
-
Transfer a 2 mL aliquot of the supernatant to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 400 µL) of a 50:50 mixture of water (with 0.5% acetic acid) and methanol.
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the reconstituted sample through a 0.2 µm PTFE filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: GC-MS Analysis of DIDP
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
PTV (Programmed Temperature Vaporizing) injector
-
Column: Rtx-440 (30 m x 0.25 mm, 0.25 µm) or equivalent
GC Conditions:
-
Injector: PTV, splitless mode
-
Injector Temperature Program: 50°C (0.1 min hold), then ramp at 12°C/s to 280°C (3 min hold)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: 50°C (1 min hold), then ramp at 20°C/min to 310°C (5 min hold)
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Impact (EI)
-
Scan Range: 40-550 amu
-
Selected Ion Monitoring (SIM) ions for DIDP: m/z 149, 167, 307[8]
Visualizations
Workflow for Minimizing Phthalate Contamination
Caption: Workflow for minimizing background contamination in DIDP analysis.
Decision Tree for Troubleshooting Low DIDP Sensitivity
Caption: Decision tree for troubleshooting low sensitivity in DIDP analysis.
References
- Restek. (n.d.). How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS.
- U.S. Food and Drug Administration. (2012). Guidance for Industry: Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products.
- Varian, Inc. (2009). Determination of Phthalate Compounds in Plastic Toys Using the Varian 225-MS Ion Trap Mass Spectrometer.
- Joint Research Centre. (2005). Methods for the determination of phthalates in food.
- Caballero-Casero, N., et al. (2021). Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches. Foods, 10(7), 1486.
- Mahn, B. (2005). Notes on Troubleshooting LC/MS Contamination.
- SGS Polymer Solutions. (n.d.). Phthalates Analysis.
- Intertek. (n.d.). Phthalates Analysis.
- Google Patents. (2006). CN1733695A - this compound preparation method.
- Taiwan Food and Drug Administration. (2011). Method of Test for Phthalate Plasticizers in Foods (Draft).
- CPT Labs. (n.d.). How To Conduct Phthalate Testing For Your Product.
- U.S. Environmental Protection Agency. (2024). Draft Risk Evaluation for this compound (DIDP).
- Gerstel. (2013). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products.
- Le, T. H., & Kannan, K. (2012). Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices. Analytical and Bioanalytical Chemistry, 404(9), 2539–2554.
- Saravanabhavan, G., & Murray, R. (2012). Human Biological Monitoring of Diisononyl Phthalate and this compound: A Review. International Journal of Analytical Chemistry, 2012, 805832.
- ResearchGate. (2012). Human Biological Monitoring of Diisononyl Phthalate and this compound: A Review.
- Noti, A. F., & Grob, K. (2013). Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle. Journal of Chromatography A, 1272, 133–138.
- Van De Velde, E., et al. (2015). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America, 33(1), 44-50.
- Agilent Technologies. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS.
- Restek. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- Royal Society of Chemistry. (2021). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. RSC Advances, 11(52), 32938-32948.
- Royal Society of Chemistry. (2021). Development of an aptasensor for dibutyl phthalate detection and the elucidation of assay inhibition factors. Analytical Methods, 13(26), 2969-2976.
- Regulations.gov. (2022). Memorandum - Ortho-phthalates; Food Additive Petition.
- SCIEX. (2021). A new level of accurate quantitation for 29 phthalate esters in food simulants using LC-MS/MS.
- Pharmafile. (2012). FDA warns against phthalate use in medicines.
- MDPI. (2023). Detection of Dibutyl Phthalate in Surface Water by Fluorescence Polarization Immunoassay. Chemosensors, 11(12), 606.
- Compliance Gate. (2023). Phthalate Regulations in the European Union: An Overview.
- Phthalates Substitution. (n.d.). Regulatory information.
- Waters. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages.
Sources
- 1. How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS [discover.restek.com]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. polymersolutions.com [polymersolutions.com]
- 7. agilent.com [agilent.com]
- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 9. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov.tw [fda.gov.tw]
- 11. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 12. sciex.com [sciex.com]
- 13. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 14. Phthalates Analysis [intertek.com]
- 15. compliancegate.com [compliancegate.com]
- 16. Regulatory information | Phthalates substitution [substitution-phtalates.ineris.fr]
- 17. gcms.cz [gcms.cz]
- 18. gcms.cz [gcms.cz]
Technical Support Center: Overcoming Matrix Effects in DIDP Analysis
Welcome to the Technical Support Center for the analysis of Di-isodecyl Phthalate (DIDP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in complex samples. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your analytical workflow.
Introduction: The Challenge of the Matrix
Di-isodecyl phthalate (DIDP) is a high-production-volume plasticizer used to impart flexibility to a vast array of polymer products. Its widespread use leads to ubiquitous human and environmental exposure, making its accurate quantification in complex biological and environmental samples a critical task.
The primary analytical challenge in this endeavor is not the detection of DIDP itself, but rather overcoming the matrix effect . The "matrix" refers to all components in a sample other than the analyte of interest.[1] In complex samples like plasma, urine, soil, or fatty foods, these components (e.g., lipids, proteins, salts, humic acids) can co-elute with DIDP and interfere with the ionization process in the mass spectrometer source.[2] This interference can manifest as ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy, precision, and sensitivity of quantification.[3][4] This guide provides a systematic approach to identifying, troubleshooting, and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What are "complex samples" in the context of DIDP analysis?
A: Complex samples are matrices that contain a high diversity and concentration of endogenous components. For DIDP analysis, this typically includes:
-
Biological Matrices: Blood, plasma, serum, urine, and tissue homogenates. These are rich in proteins, lipids, and salts.[5]
-
Environmental Matrices: Soil, sediment, sludge, and landfill leachate. These contain complex mixtures of organic matter and inorganic salts.[6]
-
Food and Beverage Matrices: Edible oils, fatty foods, milk, and beverages. These matrices are particularly challenging due to high lipid content.[7]
Q2: How can I determine if matrix effects are impacting my DIDP quantification?
A: The presence of matrix effects must be evaluated during method validation.[3][6] The two most common methods are:
-
Post-Extraction Spike Comparison: This provides a quantitative assessment. You compare the peak response of an analyte spiked into a blank matrix extract against the response of the analyte in a neat (clean) solvent at the same concentration. A significant deviation (typically >15-20%) indicates the presence of matrix effects.[4][8] The matrix effect factor (MEF) can be calculated, where a value less than 100% indicates suppression and a value greater than 100% indicates enhancement.[8]
-
Post-Column Infusion: This is a qualitative method used to pinpoint retention time regions where matrix effects occur. A constant flow of a DIDP standard solution is infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any dip or rise in the baseline signal of the infused standard indicates regions of ion suppression or enhancement, respectively.[4][9] This helps in adjusting chromatographic conditions to move the DIDP peak away from these zones.
Q3: What is the difference between ion suppression and ion enhancement?
A: Both are types of matrix effects resulting from the alteration of ionization efficiency for the target analyte.[3]
-
Ion Suppression: This is the more common effect. Co-eluting matrix components compete with the analyte for ionization in the MS source, reducing the number of analyte ions that reach the detector. This leads to an underestimation of the analyte's concentration. The mechanism can involve competition for charge, changes in droplet surface tension, or reduced solvent evaporation efficiency.[3][9]
-
Ion Enhancement: This is less common but can occur when co-eluting compounds improve the ionization efficiency of the analyte. This results in an overestimation of the analyte's concentration.[4]
A Systematic Approach to Mitigating Matrix Effects
The following diagram outlines a logical workflow for addressing matrix effects in your DIDP analysis. The goal is to move from broad, preventative strategies to more specific, corrective actions.
Caption: A systematic workflow for identifying, mitigating, and validating DIDP analysis in the presence of matrix effects.
Troubleshooting Guide
Problem 1: My DIDP signal shows significant and inconsistent ion suppression.
-
Primary Cause: Insufficient removal of matrix components, particularly phospholipids and lipids, that are co-eluting with DIDP.[10]
-
Solution Strategy: Enhance Sample Preparation. The goal of sample preparation is to remove interfering components while efficiently recovering the analyte.[11][12]
Table 1: Comparison of Sample Preparation Techniques for DIDP Analysis
| Technique | Principle | Best For | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated by adding an organic solvent (e.g., cold acetonitrile).[13] | Plasma, Serum | Fast, simple, and inexpensive. | Non-selective; keeps many other matrix components (salts, lipids) in the supernatant, often leading to significant matrix effects.[13][14] |
| Liquid-Liquid Extraction (LLE) | Partitioning of DIDP from an aqueous sample into a water-immiscible organic solvent (e.g., hexane:ethyl acetate).[5] | Urine, Plasma, Water | Can provide a cleaner extract than PPT; good for removing salts. | Labor-intensive, requires large volumes of organic solvent, can form emulsions, and is difficult to automate.[14] |
| Solid-Phase Extraction (SPE) | DIDP is retained on a solid sorbent while interferences are washed away, followed by elution with a strong solvent.[5][15] | All Matrices | Highly selective, provides excellent cleanup, high concentration factor, and is easily automated. | Higher cost per sample, requires method development to optimize sorbent and solvents.[14] |
| Matrix Solid-Phase Dispersion (MSPD) | The solid/viscous sample is blended with a sorbent, creating a chromatographic phase from which analytes are eluted.[16] | Tissues, Fatty Foods | Excellent for solid and viscous samples, combines extraction and cleanup into one step. | Can be more labor-intensive than cartridge SPE.[16] |
Experimental Protocol: Solid-Phase Extraction (SPE) for DIDP from Plasma
This protocol is a robust starting point for removing proteins and phospholipids.
-
Internal Standard Spiking: To 1 mL of plasma, add 50 µL of a stable isotope-labeled internal standard (SIL-IS) solution (e.g., DIDP-d4) at a known concentration. Vortex for 10 seconds. The SIL-IS is critical as it co-extracts with the analyte and compensates for any losses during sample processing and for matrix effects during analysis.[17][18]
-
Protein Precipitation (Pre-treatment): Add 2 mL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[5]
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass tube. Dilute with 4 mL of deionized water to reduce the organic solvent concentration before loading onto the SPE cartridge.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase cartridge (e.g., Oasis HLB or equivalent). Condition the cartridge by sequentially passing 3 mL of ethyl acetate, 3 mL of methanol, and 3 mL of deionized water. Do not allow the cartridge to go dry.[15]
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).[5]
-
Washing: Wash the cartridge with 3 mL of 25% methanol in water to remove polar interferences like salts.
-
Elution: Elute the DIDP and the internal standard from the cartridge with 4 mL of ethyl acetate or a mixture of acetonitrile and ethyl acetate (1:1, v/v).[5]
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., the initial mobile phase for LC-MS analysis) and transfer to an autosampler vial.[15]
Problem 2: Even after sample cleanup, my results are imprecise. My blank samples also show DIDP peaks.
-
Possible Cause A (Imprecision): Inadequate chromatographic separation of DIDP from closely eluting matrix components.
-
Possible Cause B (Blanks): Contamination from the laboratory environment. Phthalates are ubiquitous in plastics, solvents, and lab equipment, making background contamination a severe challenge.[7][19]
-
Solution Strategy: Optimize Chromatography and Implement Rigorous Contamination Control.
-
Chromatographic Optimization:
-
Extend the Gradient: Use a shallower, longer gradient elution. This increases the separation between DIDP and any remaining matrix components, allowing it to elute in a "cleaner" region of the chromatogram.[4][20]
-
Change Column Chemistry: If a standard C18 column is insufficient, consider a phenyl-hexyl stationary phase. The different selectivity offered by the phenyl rings can significantly improve the separation of phthalates from lipidic interferences.[7]
-
Use a Diverter Valve: Program a diverter valve to send the highly polar, unretained matrix components from the initial part of the run to waste instead of the mass spectrometer source.
-
-
Contamination Control:
-
Use Phthalate-Free Labware: Whenever possible, use glassware or polypropylene containers instead of PVC or other soft plastics.
-
Solvent Purity: Use high-purity, HPLC or MS-grade solvents. Test new bottles for background phthalate levels.
-
Install a "Phthalate Trap": Place a reversed-phase guard column or a dedicated trap column between the LC pump/mixer and the injector. This will retain phthalate contaminants from the mobile phase, ensuring they do not co-elute with the analyte injected from the sample.[7]
-
Problem 3: My calibration curve is acceptable in solvent but inaccurate for real samples.
-
Primary Cause: The calibration standards prepared in a clean solvent do not experience the same matrix effects as the unknown samples, leading to a systematic bias.[21]
-
Solution Strategy: Compensate for Matrix Effects. If matrix effects cannot be eliminated, they must be compensated for.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is identical to your sample (e.g., use certified phthalate-free plasma to create calibrators for plasma sample analysis). This ensures that the standards and the samples experience the same degree of ion suppression or enhancement, improving accuracy.[21] However, finding a truly blank matrix can be difficult.[4]
-
Stable Isotope Dilution (SID) - The Gold Standard: This is the most robust method for compensating for matrix effects.[3][18] A stable isotope-labeled version of DIDP (e.g., DIDP-d4) is added to every sample, calibrator, and QC at the very beginning of the sample preparation process.[17]
-
Why it Works: The SIL-IS is chemically identical to the analyte, so it behaves identically during extraction, chromatography, and ionization.[18][22] Any sample loss or matrix-induced ion suppression will affect the analyte and the SIL-IS to the same extent. The mass spectrometer distinguishes between the two based on their mass difference. Quantification is based on the ratio of the analyte peak area to the SIL-IS peak area, not the absolute response of the analyte. This ratio remains constant even if absolute signal intensity fluctuates, correcting for both recovery and matrix effects.[17][22]
-
Caption: Principle of Stable Isotope Dilution (SID) for matrix effect compensation.
Summary and Best Practices
Successfully overcoming matrix effects in DIDP analysis requires a multi-faceted approach that integrates optimized sample preparation, refined chromatography, and appropriate calibration strategies.
-
Always Validate: Method validation is not optional. Quantify your matrix effects early in the development process.[6][23]
-
Clean Up is Key: Invest time in developing a robust sample preparation protocol. A cleaner sample is always better. SPE is often the most effective choice for complex matrices.[11][12]
-
Control Contamination: Be vigilant about background phthalate contamination from your lab environment.[19]
-
Use the Gold Standard: For the highest level of accuracy and trustworthiness, especially in regulated environments or for challenging matrices, the use of a stable isotope-labeled internal standard is strongly recommended.[3][18]
By understanding the causes of matrix effects and systematically applying these troubleshooting and compensation strategies, you can develop robust, reliable, and accurate analytical methods for the quantification of DIDP in any complex sample.
References
- Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
- Taylor & Francis Online. (n.d.).
- Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. [Link]
- Chromatography Online. (n.d.).
- MDPI. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
- SCIEX. (2023). What is matrix effect and how is it quantified?[Link]
- FNA. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]
- PubChem - NIH. (n.d.).
- ATSDR. (n.d.).
- Waters Corporation. (2020). Determining Matrix Effects in Complex Food Samples. [Link]
- ResearchGate. (n.d.). Solution for Blank and Matrix Difficulties Encountered During Phthalate Analysis of Edible Oils by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. [Link]
- PubMed. (2024). Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples. [Link]
- JRC Publications Repository. (n.d.).
- ResearchGate. (n.d.).
- Agilent. (n.d.). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. [Link]
- PubMed. (2023).
- Agilent. (n.d.).
- RSC Publishing. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. [Link]
- ScienceDirect. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
- Chromatography Today. (2016).
- 3M Environmental Laboratory. (2019).
- Wikipedia. (n.d.). Isotope dilution. [Link]
- PubMed Central - NIH. (n.d.).
- Science.gov. (n.d.).
Sources
- 1. waters.com [waters.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. researchgate.net [researchgate.net]
- 8. What is matrix effect and how is it quantified? [sciex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample Preparation Techniques | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Optimization of a fast and sensitive method based on matrix solid-phase dispersion-LC-ms/ms for simultaneous determination of phthalates and bisphenols in mussel samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. welch-us.com [welch-us.com]
- 21. arborassays.com [arborassays.com]
- 22. Isotope dilution - Wikipedia [en.wikipedia.org]
- 23. validate analytical methods: Topics by Science.gov [science.gov]
Phthalate Analysis Technical Support Center: A Guide to Minimizing Background Contamination
Welcome to the Technical Support Center for Phthalate Analysis. As a Senior Application Scientist, I understand the persistent challenges researchers, scientists, and drug development professionals face with background contamination in phthalate analysis. Phthalates are ubiquitous, making their detection at trace levels a formidable task.[1][2] This guide is structured to provide practical, in-depth solutions to common problems, moving beyond simple procedural lists to explain the "why" behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system for reliable and accurate phthalate analysis.
Frequently Asked Questions (FAQs)
Q1: I'm seeing persistent phthalate peaks in my solvent blanks. What are the most likely sources and how can I eliminate them?
A1: Persistent phthalate contamination in solvent blanks is a common issue stemming from the ubiquitous nature of these compounds. The primary culprits are often the solvents themselves, the glassware used for storage and preparation, and the analytical instrumentation.
Underlying Causality: Phthalates are semi-volatile compounds and can be present in the laboratory environment, readily dissolving into solvents.[3] They can also leach from plastic components of solvent packaging or transfer lines.[4][5] Glassware, if not meticulously cleaned, can harbor residual phthalates that slowly leach into the solvent.
Troubleshooting Protocol:
-
Solvent Purity Verification:
-
Procure a new bottle of high-purity, LC-MS or GC-grade solvent from a reputable supplier. These solvents undergo additional purification steps to minimize contaminants like phthalates.[5]
-
Directly inject the new solvent into your analytical system. If the background peaks are significantly reduced or eliminated, your previous solvent stock was likely the source.
-
For ultimate purity, consider in-house solvent distillation using an all-glass apparatus. This is particularly important for ultra-trace analysis.[1][6]
-
-
Rigorous Glassware Cleaning: Standard washing procedures are often insufficient. Implement a dedicated glassware cleaning protocol for phthalate analysis.
Protocol: High-Purity Glassware Cleaning for Phthalate Analysis
-
Initial Rinse: Immediately after use, rinse glassware with the last solvent it contained.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water.
-
Tap Water Rinse: Thoroughly rinse with hot tap water.
-
Deionized Water Rinse: Rinse multiple times with deionized water.
-
Solvent Rinse: Rinse with high-purity acetone followed by pesticide-grade or phthalate-free hexane.[7]
-
Baking: Heat the glassware in a muffle furnace at 400°C for at least 30 minutes.[7][8] Allow to cool completely in a clean, dust-free environment before use.
-
Storage: Cover the openings of cooled glassware with baked aluminum foil to prevent atmospheric contamination.[1]
-
-
Instrument Contamination Check:
-
Disconnect the column and run a blank gradient with the mobile phase flowing directly from the pump to the detector. If phthalate peaks are still present, the contamination may be in the solvent lines, pump seals, or detector.
-
Systematically clean the instrument components. Flush the system with a series of high-purity solvents (e.g., isopropanol, methanol, acetonitrile).
-
Q2: My procedural blanks are clean, but I see phthalate contamination in my samples after preparation. What are the likely sources during sample handling?
A2: When procedural blanks are clean, but samples show contamination, the source is likely being introduced during the sample preparation workflow. Common culprits include plastic lab consumables, cross-contamination from other samples, and environmental fallout.
Underlying Causality: Many common laboratory plastics contain phthalates as plasticizers, which can easily leach into samples upon contact, especially with organic solvents.[4][9][10][11] Phthalates are also present in laboratory dust and can settle into uncovered samples.[1]
Troubleshooting Workflow:
Caption: Potential phthalate contamination pathways during sample preparation.
Preventative Measures:
-
Eliminate Plastic Consumables: Where possible, replace plastic items with glass or stainless steel alternatives.[12] This includes pipette tips, centrifuge tubes, vials, and syringes.[10] If plastics are unavoidable, use certified "phthalate-free" products and test them for leaching before use.[13][14]
-
Gloves: Avoid vinyl gloves as they are a significant source of phthalate contamination.[1] Use nitrile gloves instead.
-
Sample Containers: Use amber glass vials with PTFE-lined caps.[6] Pre-rinse both the vial and cap with your analysis solvent before adding the sample.
-
Clean Workspace: Perform all sample preparation steps in a clean, dedicated area, such as a laminar flow hood or a fume hood with a clean air source, to minimize exposure to airborne contaminants.[6]
-
Cover Samples: Keep samples and solutions covered with baked aluminum foil whenever they are not being actively handled.[1] Do not use Parafilm®, as it is a known source of phthalate contamination.[3][10]
Q3: How can I decontaminate my GC/LC-MS system to reduce phthalate background?
A3: Analytical instruments themselves can be a source of phthalate contamination, originating from components like tubing, seals, and septa, or from carryover from previous injections.
Underlying Causality: Phthalates can accumulate in the plastic components of the flow path, such as PEEK tubing.[1] They can also be adsorbed onto the outer surface of autosampler syringe needles from the lab air and then introduced into the injector.[8]
Decontamination Protocol:
-
System Bake-out (GC-MS):
-
Disconnect the column from the detector.
-
Set the injector and transfer line temperatures to their maximum recommended limits.
-
Increase the oven temperature in stages, holding at each stage, up to the column's maximum limit.
-
Maintain a constant flow of inert carrier gas through the column during the bake-out.
-
-
System Flush (LC-MS):
-
Replace the column with a union.
-
Sequentially flush the entire system with a series of high-purity solvents. A common sequence is water, isopropanol, methanol, and then re-equilibrate with your mobile phase.
-
Pay special attention to flushing the autosampler syringe and injection port.
-
-
Injector and Syringe Maintenance:
Troubleshooting Guide: Phthalate Leaching from Labware
The following table summarizes data on the leaching of common phthalates from various laboratory materials to aid in material selection.
| Material | Phthalate(s) Leached | Leaching Potential | Recommended Action | Source(s) |
| Plastic Syringes | DMP, DBP, DEHP | High | Avoid; use glass or stainless steel syringes. | [10][11] |
| Pipette Tips | DEHP, DINP | Moderate to High | Use certified phthalate-free tips; pre-rinse with solvent. | [9][10][11] |
| Plastic Filters | DBP, DMP | High | Use glass fiber or nylon filters. | [10] |
| Parafilm® | DEHP | High | Avoid; use baked aluminum foil to cover glassware. | [10][11] |
| Vinyl Gloves | DEHP, DBP | Very High | Avoid; use nitrile gloves. | [1] |
| PEEK Tubing | Various | Low to Moderate | Use dedicated tubing for phthalate analysis; flush thoroughly. | [1] |
Leaching potential is dependent on the solvent used and contact time.
Experimental Protocols
Protocol: Screening of Lab Consumables for Phthalate Leaching
This protocol is essential for validating new batches of "phthalate-free" consumables or testing alternatives.
-
Blank Preparation: In a meticulously cleaned glass vial, add 1 mL of high-purity solvent (e.g., hexane or acetonitrile). This will serve as your negative control.
-
Sample Preparation:
-
Place a representative sample of the consumable to be tested (e.g., a pipette tip, a piece of tubing) into a clean glass vial.
-
Add 1 mL of the same high-purity solvent.
-
Seal the vial with a PTFE-lined cap.
-
-
Incubation: Let the vials stand for a predetermined time that mimics your experimental conditions (e.g., 1 hour, 24 hours).
-
Analysis: Analyze both the blank and the sample extract using your established GC-MS or LC-MS method for phthalate analysis.
-
Evaluation: Compare the chromatograms. The presence of significant phthalate peaks in the sample extract that are absent in the blank indicates leaching from the consumable.
Conclusion
Minimizing background contamination in phthalate analysis requires a holistic and vigilant approach. By understanding the sources of contamination and implementing rigorous cleaning and handling protocols, you can significantly improve the accuracy and reliability of your results. Remember that every component of your workflow, from the solvent to the autosampler vial, is a potential source of contamination. Regularly running blanks and performing leaching tests on your consumables are crucial steps in maintaining a clean analytical system.
References
- A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine - MDPI.
- Method 606: Phthalate Ester - EPA.
- 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About.
- An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - ResearchGate.
- An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - Research@THEA.
- An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - DOI.
- How to minimize phthalates contamination step by step during phthalates analysis? | ResearchGate.
- Analytical Methods for Diethyl Phthalate - Agency for Toxic Substances and Disease Registry.
- Methods for the determination of phthalates in food - JRC Publications Repository.
- Phthalate Exposure: From Quantification to Risk Assessment - PMC - NIH.
- EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID - National Environmental Methods Index.
- GC-FID Method Note – Phthalates (EPA 606) - Lucidity.
- EPA-EAD: 606: Phthalate Esters in Water by GCECD.
- Determination of Phthalates in Purified Drinking Water in Italy - MDPI.
- Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle | Request PDF - ResearchGate.
- Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction – High-Performance Liquid Chromatography - Oxford Academic.
- An investigation into possible sources of phthalate contamination in the environmental analytical laboratory - Taylor & Francis Online.
- Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS - Agilent.
- Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD) - EPA.
- Metal Free Tubes - Labcon - MetalFree™ Centrifuge Tubes.
- Metal Free Tubes - Labcon - MetalFree™ Vials.
- Application of Experimental Design to Develop a Robust RP-TLC/ Densitometry Method for Quantification of Phthalates in Personal Care Products.
- Has anyone observed phthalate contamination during HPLC analysis of drug products?
- An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography - ACG Publications.
- Automated Extraction and GC/MS Determination of Phthalates in Consumer Products.
- Controlling Contamination in LC/MS Systems - Waters Help Center.
- Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution.
- Phthalates and Their Impacts on Human Health - PMC - NIH.
- Leaching of Phthalates from Medical Supplies and Their Implications for Exposure | Request PDF - ResearchGate.
- Phthalates leaching from plastic food and pharmaceutical contact materials by FTIR and GC-MS.
- Phthalates - Wikipedia.
- Regulation of phthalates in plastics - AIMPLAS.
- Green lab supplies and laboratory equipment guide Labconscious®.
- Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - NIH.
- Phthalates | HBM4EU.
- Phthalates in Medical Devices: Context and European Regulatory Requirements - NAMSA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. help.waters.com [help.waters.com]
- 4. biotage.com [biotage.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. research.thea.ie [research.thea.ie]
- 11. tandfonline.com [tandfonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. labcon.com [labcon.com]
- 14. labcon.com [labcon.com]
- 15. researchgate.net [researchgate.net]
- 16. acgpubs.org [acgpubs.org]
Technical Support Center: Optimization of Solvent Extraction for DIDP from Polymers
Welcome to the technical support center for the optimization of solvent extraction of Di-isodecyl phthalate (DIDP) from polymeric matrices. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the expertise to overcome common challenges and achieve accurate, reproducible results in your analytical workflows.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the solvent extraction of DIDP from polymers. Each problem is followed by an analysis of potential causes and actionable, step-by-step solutions grounded in scientific principles.
Q1: Why is my DIDP recovery consistently low?
Low recovery of DIDP is a frequent challenge that can stem from several factors, from incomplete extraction to analyte loss during sample work-up.
Potential Causes and Solutions:
-
Inadequate Solvent-Matrix Interaction: The chosen solvent may not be effectively penetrating the polymer matrix to dissolve and extract the DIDP. Phthalates like DIDP are not chemically bound to the polymer, allowing them to be extracted, but the process is diffusion-dependent.[1][2][3]
-
Solution:
-
Re-evaluate your solvent choice. A solvent with a solubility parameter similar to DIDP is often a good starting point. However, the solvent must also be able to swell the polymer matrix without completely dissolving it.[4] For PVC, solvents like hexane, dichloromethane, and toluene have been used effectively.[5] Consider using a solvent mixture, for instance, a small amount of a swelling solvent like cyclohexane in a main solvent like isopropyl alcohol, to enhance extraction.[4]
-
Increase the extraction temperature. Elevated temperatures can increase the diffusion rate of the analyte from the matrix and improve its solubility in the solvent.[6][7] However, be cautious as excessively high temperatures can lead to the degradation of either the DIDP or the polymer itself.[7] For ultrasonic-assisted extraction (UAE), temperatures around 30°C have been found to be optimal for some phthalates.[8]
-
Extend the extraction time. For methods like Soxhlet or UAE, increasing the duration of the extraction can lead to higher recoveries, up to a point where equilibrium is reached.[5]
-
-
-
Insufficient Sample Preparation: The physical form of the polymer sample significantly impacts extraction efficiency. Large polymer pellets or pieces have a low surface area-to-volume ratio, limiting solvent access to the DIDP.
-
Solution:
-
Reduce the particle size of your polymer sample. Grinding the polymer to a fine powder (e.g., 10 mesh or finer) dramatically increases the surface area available for solvent interaction.[4][9] Cryo-milling is particularly effective for tough or elastic polymers.[9][10]
-
Disperse the sample. To prevent agglomeration of fine polymer particles during extraction, consider mixing the ground sample with an inert dispersant like sand.[4]
-
-
-
Analyte Loss During Post-Extraction Steps: DIDP can be lost during solvent evaporation or sample cleanup procedures.
-
Solution:
-
Gentle Solvent Evaporation: When concentrating the extract, use a gentle stream of nitrogen and moderate heat. Aggressive heating can lead to the volatilization of DIDP.
-
Optimize Cleanup Procedures: If using solid-phase extraction (SPE) for cleanup, ensure the cartridge is properly conditioned and that the elution solvent is strong enough to recover the DIDP completely. Insufficient elution volume can also lead to analyte loss.[11]
-
-
Troubleshooting Workflow for Low DIDP Recovery
Caption: A decision tree for troubleshooting low DIDP recovery.
Q2: My extract contains a high amount of co-extractives, interfering with my analysis. How can I improve the selectivity of my extraction?
Co-extraction of polymer oligomers, other additives, and degradation products can lead to complex chromatograms and interfere with the accurate quantification of DIDP.
Potential Causes and Solutions:
-
Overly Aggressive Extraction Conditions: High temperatures and harsh solvents can cause the polymer matrix to degrade or partially dissolve, releasing interfering substances.
-
Solution:
-
Lower the Extraction Temperature: While heat can improve extraction efficiency, it can also increase the extraction of unwanted matrix components.[7] Experiment with lower temperatures to find a balance between DIDP recovery and extract cleanliness.
-
Choose a More Selective Solvent: The principle of "like dissolves like" is key. Select a solvent that has a high affinity for DIDP but a low affinity for the polymer matrix.[12][13] For example, petroleum ether is recommended for extracting plasticizers from PVC while minimizing the extraction of the polymer resin itself.[9]
-
Consider Dissolution-Precipitation: For some polymers like PVC, a dissolution-precipitation method can be effective.[14][15] This involves dissolving the polymer in a suitable solvent (e.g., tetrahydrofuran - THF) and then adding an anti-solvent (e.g., ethanol or methanol) to precipitate the polymer, leaving the DIDP and other additives in the solution.[16] However, be aware that co-precipitation of additives can sometimes occur.[16]
-
-
-
Inadequate Post-Extraction Cleanup: A cleanup step is often necessary to remove co-extractives before instrumental analysis.
-
Solution:
-
Implement Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex extracts. A variety of sorbents are available, and the appropriate one will depend on the nature of the co-extractives.
-
Gel Permeation Chromatography (GPC): GPC can be used to separate the smaller DIDP molecules from larger co-extracted polymer oligomers.[17]
-
-
Q3: The extraction solvent is causing the polymer to excessively swell or completely dissolve. What should I do?
While some swelling of the polymer is often necessary for efficient extraction, excessive swelling or complete dissolution can make sample handling difficult and lead to a "dirty" extract.
Potential Causes and Solutions:
-
High Solvent-Polymer Affinity: The chosen solvent has a very similar solubility parameter to the polymer, leading to high interaction and dissolution.
-
Solution:
-
Change the Solvent: Select a solvent that is a good solvent for DIDP but a poor solvent for the polymer. Refer to solvent compatibility charts and solubility parameters to make an informed choice.
-
Use a Solvent Mixture: As mentioned previously, using a mixture of a primary solvent with poor polymer affinity and a small amount of a swelling agent can provide a good balance.[4]
-
Modify Extraction Technique: Techniques that do not rely on fully immersing the polymer in a large volume of solvent for extended periods, such as Accelerated Solvent Extraction (ASE), can be advantageous. ASE uses elevated temperature and pressure with smaller solvent volumes and shorter extraction times, which can minimize polymer dissolution.[4][6][9]
-
-
Frequently Asked Questions (FAQs)
Q: What is the most effective method for extracting DIDP from polymers?
A: The "best" method depends on the specific polymer, available equipment, and desired throughput. Here is a comparison of common methods:
| Extraction Method | Advantages | Disadvantages |
| Soxhlet Extraction | Robust, standardized, and can handle larger sample sizes.[5] | Time-consuming (often 6-16 hours), requires large volumes of solvent, and potential for thermal degradation of analytes.[5][6][18] |
| Ultrasonic-Assisted Extraction (UAE) | Faster than Soxhlet, uses less solvent, and is a simpler procedure.[5] | Efficiency can be operator-dependent; may not be as exhaustive as Soxhlet for some matrices. |
| Accelerated Solvent Extraction (ASE) | Very fast (12-15 minutes per sample), uses minimal solvent, and is automated.[4][9][19] | Requires specialized, high-pressure equipment. |
| Dissolution-Precipitation | Can be very effective for certain polymers like PVC.[14][16] | Risk of co-precipitation of the analyte with the polymer; requires careful selection of solvent/anti-solvent systems.[16] |
For routine analysis requiring high throughput and reduced solvent consumption, UAE and ASE are generally preferred over the traditional Soxhlet method.[5][6]
Q: Which solvent is generally recommended for extracting DIDP from PVC?
A: Several solvents have been successfully used. Dichloromethane has been shown to be effective in Soxhlet extractions.[18] Hexane and toluene have demonstrated good recoveries in ultrasonic extraction methods.[5] Petroleum ether is recommended for Accelerated Solvent Extraction (ASE) to minimize the co-extraction of PVC resin.[9] The choice can also be guided by safety and environmental considerations, as well as the subsequent analytical technique.[20]
Q: How can I confirm that my extraction is complete?
A: To validate your extraction method and ensure completeness, you can perform a re-extraction of the same sample. After your initial extraction, subject the polymer residue to a second extraction cycle using fresh solvent. Analyze the extract from the second cycle. If the amount of DIDP detected is negligible, it indicates that the initial extraction was exhaustive.[9]
Q: What is the best analytical technique for quantifying DIDP in the extract?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the determination of DIDP and other phthalates.[5][10][17] GC provides the necessary separation of different phthalates and other components in the extract, while MS offers sensitive and selective detection and confirmation of the analyte's identity.[21][22] For complex mixtures where DIDP isomers overlap with other phthalates like DINP, advanced data processing techniques may be necessary.[23] Headspace GC can also be an option for analyzing volatile compounds, though direct injection of the solvent extract is more common for plasticizers.[24][25][26]
General Workflow for DIDP Extraction and Analysis
Caption: A generalized workflow for the solvent extraction and analysis of DIDP from polymers.
References
- Benchchem. Quantitative Analysis of Dodecyl Diphenyl Phosphate in Polymer Matrices: An Application Note and Protocol.
- Nhlapo, N., et al. (2018). An ultrasonic extraction method for quantification of phthalates in poly (vinyl chloride) and polypropylene by gas-chromatography. Journal of Chemical Metrology, 12(2), 99-112.
- Chong, K. W., et al. DETERMINATION OF SIX PHTHALATES IN POLYPROPYLENE CONSUMER PRODUCTS BY SONICATION-ASSISTED EXTRACTION/GC-MS METHODS. Malaysian Journal of Chemistry.
- Guan, Y., et al. (2013). Ultrasonic-Assisted Drop-to-Drop Solvent Microextraction in a Capillary Tube coupled with GC–FID for Trace Analysis of Phthalate Esters. Journal of Chromatographic Science, 52(7), 636-642.
- Wang, D., et al. (2004). Determination of phthalate acid esters plasticizers in plastic by ultrasonic solvent extraction combined with solid-phase microextraction using calix[27]arene fiber. Talanta, 63(4), 1013-1019.
- ResearchGate. Determination of phthalate esters content in plastic articles: Comparison of extraction methods.
- ResearchGate. Migration of Phthalates from Plastic Products to Model Solutions.
- Food Packaging Forum. (2021). Studies examine phthalate migration from PVC films and adhesives.
- Ugduler, S., et al. (2020). Challenges and opportunities of solvent-based additive extraction methods for plastic recycling. Waste Management, 104, 147-182.
- ResearchGate. Simultaneous Determination of Phthalate Plasticizers in PVC Packaging Materials Using Homogeneous-Ultrasonic Extraction-GC-MS Assisted with Continuous Wavelet Transform.
- Corradini, E., et al. (2022). A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields. Polymers, 14(22), 4886.
- Ritter, S. R., et al. (2021). Increasing the Recycling of PVC Flooring Requires Phthalate Removal for Ensuring Consumers' Safety: A Cross-Checked Substance Flow Analysis of Plasticizers for Switzerland. Environmental Science & Technology, 55(14), 9885-9895.
- UCL Discovery. (2023). Plasticisers in Historic Plastics: Spectroscopic and Chromatographic Approaches for Cellulose Acetate and Polyvinyl Chloride.
- CEM. Extraction of Phthalates from Polyvinyl Chloride.
- Chemistry LibreTexts. (2022). 5.1: Dynamic Headspace Gas Chromatography Analysis.
- K-Jhil Scientific. (2024). Tips for Troubleshooting Liquid–Liquid Extraction.
- Rajic, J., et al. (2021). POTENTIAL MIGRATION OF PHTHALATES FROM DIFFERENT POLYMERS INTO FOOD. Journal of Hygienic Engineering and Design, 35, 894-901.
- Wikipedia. Polyvinyl chloride.
- Welch Materials, Inc. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis.
- Anatune. Thinking Outside The Box On Headspace Sampling For Gas Chromatography.
- ResearchGate. (PDF) Application of solvent-based dissolution for the recycling of polyvinylchloride flooring waste containing restricted phthalate plasticizers.
- Phenomenex. Headspace Gas Chromatography: Types and Uses.
- Wikipedia. Headspace gas chromatography.
- ResearchGate. (a) Selection of extraction solvent; (b) Influence of extraction....
- Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent.
- LCGC International. (2012). Headspace Sampling.
- ACS Green Chemistry Institute. What Factors Are Taken Into Consideration When Selecting a Solvent?.
- Fitzpatrick, L. J., & Dean, J. R. (2002). Extraction solvent selection in environmental analysis. Analytical chemistry, 74(1), 74-79.
- Gawlik-Jędrysiak, N., & Jędrysiak, R. (2013). Determination of phthalates in polymer materials-comparison of GC/MS and GC/ECD methods. Polímeros, 23, 649-656.
- Polímeros: Ciência e Tecnologia. Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods.
- Snow, N. H. (2021). Turning Up the Heat: The Effect of Temperature on Analytical Extractions. LCGC North America, 39(1), 20-23.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Accelerated Solvent Extraction for Additives in Polymer Materials [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. welchlab.com [welchlab.com]
- 12. hydrometaltech.com [hydrometaltech.com]
- 13. Extraction solvent selection in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. psycheplastics.eu [psycheplastics.eu]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. researchgate.net [researchgate.net]
- 19. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 20. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 21. scielo.br [scielo.br]
- 22. Determination of Phthalates in Polymer Materials â Comparison of GC/MS and GC/ECD Methods [revistapolimeros.org.br]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
- 26. Headspace gas chromatography - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Challenges of Quantifying Diisodecyl Phthalate (DIDP) Isomeric Mixtures
Welcome to the technical support center for the analysis of Diisodecyl Phthalate (DIDP). This guide is designed for researchers, scientists, and drug development professionals who are tackling the complexities of quantifying this challenging analyte. As a high molecular weight phthalate plasticizer, DIDP is not a single chemical entity but rather a complex mixture of branched-chain isomers.[1][2][3] This isomeric complexity is the primary obstacle to its accurate and reproducible quantification.
The synthesis of DIDP involves the esterification of phthalic acid with a technical mixture of isomeric decyl alcohols, resulting in a product containing numerous C10 isomers.[1] In chromatographic analyses, particularly Gas Chromatography-Mass Spectrometry (GC-MS), this complexity manifests as an unresolved cluster of co-eluting peaks, often referred to as a "hump".[4][5] Furthermore, standard electron ionization (EI) techniques cause extensive fragmentation, yielding a dominant and non-specific phthalic anhydride ion at m/z 149, which is common to most phthalates and thus complicates selective quantification.[4][5]
This guide provides field-proven insights and systematic troubleshooting strategies to help you navigate these analytical hurdles, ensuring the integrity and reliability of your experimental results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the quantification of DIDP isomeric mixtures. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step solutions.
Chromatography & Separation Issues
Q1: My GC-MS chromatogram for DIDP shows a large, unresolved "hump" instead of distinct peaks. How can I improve isomer separation?
Root Cause Analysis: This is the most common challenge and stems directly from the structural similarity of the numerous C10 isomers in the technical mixture.[5][6] These isomers possess very close boiling points and polarities, leading to significant co-elution on standard GC columns.
Strategic Solutions:
-
Column Selection: While complete separation of all isomers is often impractical, enhancing the chromatographic resolution of isomer groups is achievable.
-
Standard Columns: A 5% phenyl-methylpolysiloxane stationary phase is a common starting point.
-
Enhanced Selectivity: For better resolution and to separate DIDP from other interfering phthalates like Diisononyl Phthalate (DINP), consider columns with different selectivities. Columns such as a RXI-17Sil MS have demonstrated improved performance in resolving interferences from compounds like terephthalates.[6][7]
-
-
Optimize GC Oven Program: A slow, carefully optimized temperature ramp can significantly improve the separation of isomeric clusters.
-
Initial Temperature: Start with a lower initial oven temperature to allow for better separation of more volatile isomers.
-
Ramp Rate: Employ a slow ramp rate (e.g., 5-10°C/min) through the elution range of DIDP.
-
Final Hold: Ensure a sufficient final hold time to elute all high-boiling isomers.
-
-
Consider 2D-GC (GCxGC): For research applications requiring the highest possible resolution, comprehensive two-dimensional gas chromatography (GCxGC) is a powerful, albeit complex, solution. It has proven superior for separating complex isomer mixtures like diisopropylnaphthalenes and can be applied to phthalates.[8]
Q2: I'm observing significant chromatographic overlap between the isomer clusters of DIDP and Diisononyl Phthalate (DINP). How can I resolve them?
Root Cause Analysis: The C9 isomers in commercial DINP mixtures and the C10 isomers in DIDP have overlapping boiling point ranges, making their complete chromatographic separation on a single column extremely difficult.[5]
Strategic Solutions:
-
Mass Spectrometric Resolution: Since chromatographic separation is incomplete, reliance on mass spectrometry is key. Instead of using the common m/z 149 ion, select more specific (though less abundant) fragment ions for quantification.
-
Soft Ionization Techniques: Employing a soft ionization technique can generate a prominent molecular ion, which is absent in standard EI. This provides mass-based separation.
-
Chemical Ionization (CI): Using ammonia as a reagent gas can produce a stable [M+NH₄]⁺ adduct.
-
Atmospheric Pressure Chemical Ionization (APCI): GC-APCI has been shown to successfully ionize high-molecular-weight phthalates like DIDP, yielding a strong protonated molecule [M+H]⁺ as the base peak, which is distinct from DINP's molecular ion.[4][5]
-
Mass Spectrometry & Detection Issues
Q3: The primary ion for DIDP (m/z 149) is non-specific. How can I achieve selective and sensitive quantification?
Root Cause Analysis: The m/z 149 ion corresponds to the phthalic anhydride fragment, which is a characteristic ion for nearly all saturated alkyl phthalates.[4] Relying on this ion for quantification in complex matrices or in the presence of other phthalates will lead to inaccurate, overestimated results.
Strategic Solutions:
-
Use Specific Quantifier and Qualifier Ions: As mandated by regulatory methods like those from the CPSC, you must use unique, higher-mass ions for quantification, even if they are of lower intensity.[7]
-
Quantification Ion (Quant Ion): m/z 307 ([M-C₁₀H₁₉]⁺)
-
Confirmation Ions (Qualifier Ions): Select other characteristic, less abundant ions from the DIDP mass spectrum to confirm identity by maintaining a consistent ion ratio.
-
-
Operate in Scan/SIM Mode: Modern GC-MS instruments can operate in a FASST (Fast Automated Scan/SIM Type) mode, allowing for the concurrent acquisition of full scan and Selected Ion Monitoring (SIM) data.[7]
-
SIM Mode: Provides the high sensitivity needed for trace detection using the low-intensity specific ions.
-
Scan Mode: Provides the full mass spectrum, which is invaluable for unequivocal qualitative identification and for investigating the presence of unexpected interferences.[7]
-
Quantification & Matrix Effect Issues
Q4: How can I build a reliable calibration curve for a complex mixture like DIDP when individual isomer standards are not commercially available?
Root Cause Analysis: The quantification of DIDP relies on treating the entire isomeric cluster as a single analyte. The challenge is to ensure that the response is integrated consistently and that the calibration standard accurately reflects the isomeric pattern of the samples.
Strategic Solutions:
-
Use a Certified Technical Mixture Standard: Purchase a certified reference material (CRM) of DIDP technical mix.[1][10] This standard will have a defined concentration and an isomeric distribution representative of the commercial product.
-
Consistent Integration: The entire unresolved "hump" corresponding to the DIDP isomers must be integrated. Define the start and end of the integration window based on the retention times of the technical standard and apply this window consistently across all calibration standards, QCs, and samples.
-
One-Point Calibration (for specific methods): Some standard methods, such as IEC 62321-8 for electronics, base quantification on a one-point calibration.[9] This approach relies heavily on the demonstrated linearity and reproducibility of the instrument.
Q5: I'm experiencing significant signal suppression in my analysis of DIDP from a complex matrix (e.g., sediment, consumer product). How do I correct for this?
Root Cause Analysis: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to either suppression or enhancement of the signal.[11][12] This is a very common and significant source of error in LC-MS/MS and can also affect GC-MS analyses.
Strategic Solutions:
-
Stable Isotope-Labeled Internal Standard (Gold Standard): The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard, such as Diisodecyl-d4-phthalate. The SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and extraction losses. By calculating the ratio of the analyte peak area to the IS peak area, these variations are normalized, leading to accurate quantification.
-
Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare your calibration standards in a blank matrix extract that is free of the analyte.[13] This ensures that the standards and the samples experience similar matrix effects.
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove the interfering compounds before analysis.[13]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A C18 or similar reversed-phase sorbent can be used to retain DIDP while washing away more polar interferences.
-
Gel Permeation Chromatography (GPC): GPC is excellent for removing high molecular weight interferences like lipids from fatty samples.
-
Frequently Asked Questions (FAQs)
-
What are the typical quantitation and confirmation ions for DIDP in GC-MS analysis? The primary quantitation ion is m/z 307. Confirmation ions can be selected from other fragments in the mass spectrum, but m/z 149, while abundant, should be used with caution due to its lack of specificity.[4][9]
-
Which analytical technique is generally preferred for DIDP quantification, GC-MS or LC-MS? GC-MS is the most established and widely used technique, especially in regulated methods for consumer products.[7][14] However, LC-MS/MS, particularly with soft ionization like ESI, can offer advantages in analyzing DIDP metabolites in biological samples and can help mitigate some of the challenges of co-elution seen in GC.[15]
-
Why is laboratory contamination a major concern for phthalate analysis? Phthalates are ubiquitous in the laboratory environment, found in plastics, solvents, septa, and even dust.[16][17] Rigorous measures, such as using pre-cleaned glassware, high-purity solvents, and minimizing exposure to plastic materials, are essential to prevent background contamination that can compromise trace-level analysis.[16][18] Absorption of airborne phthalates onto the outer wall of the GC autosampler syringe needle has been identified as a significant source of blank contamination.[17]
Visualizations & Workflows
Troubleshooting Logic for DIDP Quantification
The following diagram outlines a systematic approach to diagnosing and resolving common issues in DIDP analysis.
Caption: A troubleshooting flowchart for DIDP quantification.
General Analytical Workflow for DIDP in Complex Matrices
This diagram illustrates a robust workflow from sample receipt to final data reporting, incorporating essential quality control steps.
Caption: An overview of the DIDP analytical workflow.
Key Experimental Protocols
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is a self-validating system for extracting and cleaning DIDP from a complex aqueous or organic solvent-miscible matrix.
-
Sample Pre-treatment:
-
Accurately weigh or measure a known amount of your homogenized sample into a clean glass container.
-
Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., Diisodecyl-d4-phthalate). This is a critical self-validating step to correct for recovery and matrix effects.
-
If the sample is solid, perform a suitable solvent extraction (e.g., sonication with hexane:acetone). Centrifuge and collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Select a C18 SPE cartridge (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the sorbent bed to go dry after the water wash.
-
-
Sample Loading:
-
Load the sample extract slowly onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Interference Wash:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 50:50 v/v) to remove polar interferences.
-
-
Analyte Elution:
-
Dry the cartridge thoroughly under a gentle stream of nitrogen for 10-15 minutes.
-
Elute the DIDP and the internal standard with 5-10 mL of ethyl acetate or dichloromethane into a clean collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue in a known, small volume (e.g., 1 mL) of a suitable solvent (e.g., hexane) for GC-MS analysis.
-
Protocol 2: Optimized GC-MS Method for DIDP
This method is designed to provide robust separation of the DIDP isomer group from other phthalates and enable sensitive detection.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control. |
| Injector | Split/Splitless | Splitless injection for trace analysis; use a split for screening higher concentrations. |
| Liner | Deactivated, single taper with glass wool | Ensures inertness and efficient sample vaporization. |
| Injection Volume | 1 µL | Standard volume to prevent overloading. |
| Injector Temp. | 280 °C | Ensures complete vaporization of high molecular weight phthalates. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, RXI-5Sil MS) | Provides good general-purpose separation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas with optimal efficiency. |
| Oven Program | 80°C (hold 2 min), ramp 10°C/min to 310°C (hold 10 min) | Balances resolution with reasonable run time. |
| MS System | Agilent 5977 or equivalent | High-sensitivity single quadrupole or tandem quadrupole MS. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quad Temp. | 150 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization for creating reproducible fragmentation. |
| Acquisition | Scan/SIM or SIM only | SIM for maximum sensitivity; Scan/SIM for combined qualitative/quantitative analysis.[7] |
| SIM Ions (DIDP) | Quantifier: 307.0, Qualifiers: 149.0, 167.0 | Specific ions for quantification and confirmation. |
References
A complete list of all sources cited within this technical guide.
- Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques.
- Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America. [Link]
- Separation of diisopropylnaphthalene isomers.
- Quantitation Ions for the Phthal
- Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Journal of Health Science. [Link]
- Gas-chromatographic separation of stereoisomers of dipeptides. Chirality. [Link]
- Sample prepar
- Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine representative for the exposure to commercial DINP plasticizers.
- Matrix Guide to Sample Prepar
- Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS.
- Exposure Marker Discovery of Phthalates Using Mass Spectrometry.
- Methods for the determination of phthalates in food.
- Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
- TROUBLESHOOTING GUIDE. Restek. [Link]
- MALDI-TOF Sample Prepar
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples?.
- Bruker Guide to MALDI Sample Prepar
- Phthalate Calibration and Reproducibility using an IEC Standard Method. JSB. [Link]
- Evaluation of matrix effects in different multipesticide residue analysis methods using liquid chromatography-tandem mass spectrometry, including an automated two-dimensional cleanup approach.
- Calibration curves for DBP, BBP, DEHP, DNOP, DINP, DIDP obtained from plastisol discs.
- Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota.
- What is matrix effect and how is it quantified?. SCIEX. [Link]
- Differentiating Phthalate Isomers with Multi-Pass Cyclic Ion Mobility and Rapid Screening in Cosmetic and Personal Care Product.
- MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. U.S. Environmental Protection Agency. [Link]
- Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle.
- GC/MS Analysis of Phthalates in Children's Products.
- How to Troubleshoot and Improve your GC/MS. YouTube. [Link]
- Toxicity Review for this compound (DIDP). Consumer Product Safety Commission. [Link]
- Resolving the Isomer Problem: Tackling Characteriz
- Urinary metabolites of this compound in r
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsc.gov [cpsc.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Separation of diisopropylnaphthalene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go-jsb.co.uk [go-jsb.co.uk]
- 10. accustandard.com [accustandard.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. What is matrix effect and how is it quantified? [sciex.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 15. Determination of secondary, oxidised di-iso-nonylphthalate (DINP) metabolites in human urine representative for the exposure to commercial DINP plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Improving Recovery Rates for DIDP in Environmental Samples
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of Diisodecyl Phthalate (DIDP). This guide is designed for researchers, scientists, and professionals who are working to quantify DIDP in complex environmental matrices. Low and inconsistent recovery rates are a common challenge in phthalate analysis, stemming from the compound's unique chemical properties and its ubiquitous nature as a background contaminant.
This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively. We will explore common pitfalls in sample collection, extraction, and analysis, providing validated strategies to enhance the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DIDP) and why is its analytical recovery so challenging?
This compound (DIDP) is a high-molecular-weight phthalate ester used primarily as a plasticizer to increase the flexibility of polyvinyl chloride (PVC) and other polymers.[1] Analytically, DIDP is challenging for several key reasons:
-
Isomeric Complexity : Commercial DIDP is not a single compound but a complex mixture of isomers.[2] This results in a broad, unresolved cluster of peaks in a chromatogram rather than a single sharp peak, complicating accurate integration and quantification.[2][3]
-
High Lipophilicity : With its long alkyl chains, DIDP is highly lipophilic (fat-loving) and non-polar. This causes it to strongly adsorb to surfaces, including glassware, sampling equipment, and particulate matter in environmental samples, leading to significant analyte loss during sample processing.[4][5]
-
Ubiquitous Background Contamination : Phthalates are found in countless laboratory products, from plastic tubing and vial caps to solvents and reagents.[6][7] This pervasive background contamination can lead to artificially high readings and make accurate quantification at low levels extremely difficult.[8]
-
Susceptibility to Matrix Effects : Complex environmental samples (e.g., soil, sediment, sludge) contain a multitude of co-extracted compounds that can interfere with the analysis, particularly in mass spectrometry, causing signal suppression or enhancement.[9][10]
Q2: I'm seeing DIDP in all my method blanks. What are the primary sources of background contamination and how can I minimize them?
This is one of the most common issues in phthalate analysis.[7][8] Contamination can be introduced at any stage of the analytical process. Rigorous control is essential.
Answer: The primary sources of contamination are plastics and solvents. Phthalates can leach from any plastic components they contact.
Troubleshooting Steps:
-
Eliminate Plastics : Strictly avoid all plastic materials in your workflow.
-
Use glass containers for sample collection, storage, and extraction.[6][11] Ensure they are sealed with PTFE-lined caps.
-
Use glass pipettes or syringes with metal plungers. Avoid plastic pipette tips and syringe filters unless certified as phthalate-free.
-
Check all tubing in your analytical instruments (GC/MS, LC/MS) and sample preparation systems. Replace PVC or Tygon tubing with stainless steel or other inert materials.
-
-
Purify Solvents and Reagents : Use the highest purity solvents available (e.g., HPLC-grade, pesticide-grade). It is best practice to distill your solvents in an all-glass apparatus to remove residual phthalate contamination.[12]
-
Meticulous Glassware Cleaning :
-
Wash all glassware with a phosphate-free detergent.
-
Rinse thoroughly with tap water, followed by deionized water, and finally with a high-purity solvent (e.g., acetone or hexane).
-
Bake glassware in a muffle furnace at >400°C for at least 4 hours. This will thermally degrade any adsorbed organic contaminants.
-
-
Monitor the Laboratory Environment : Laboratory air can be a source of contamination.[8] Keep samples covered whenever possible and work in a clean, well-ventilated area, away from potential sources of plastic dust.
-
Run Frequent Blanks : Analyze a laboratory reagent blank with every batch of samples to monitor for contamination.[13] If a blank shows contamination above the method detection limit (MDL), all samples in that batch must be re-processed.
Troubleshooting Guides: Step-by-Step Solutions
This section provides detailed guidance for specific problems encountered during the analytical workflow.
Guide 1: Low Recovery During Sample Extraction
A common reason for poor recovery is inefficient extraction from the sample matrix. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective for DIDP, but each requires careful optimization.
Answer: Inefficient LLE is often due to suboptimal solvent choice, insufficient mixing, or unfavorable partitioning chemistry. DIDP's high lipophilicity means it strongly prefers organic phases, but it must first be effectively partitioned out of the aqueous or solid matrix.
Causality: LLE operates on the principle of differential solubility between two immiscible liquids.[14][15] For a non-polar analyte like DIDP, the goal is to maximize its transfer from the (often aqueous) sample into a non-polar organic solvent. Factors like solvent polarity, pH (to suppress ionization of matrix components), and ionic strength (to "salt out" the analyte) are critical.[16]
Experimental Protocol: Optimized LLE for Water Samples
-
Sample Preparation :
-
Measure 1 liter of the water sample into a 2 L glass separatory funnel with a PTFE stopcock.
-
Spike with surrogate standards as required by your QA/QC protocol.
-
If the sample is acidic or basic, adjust the pH to between 5.0 and 7.0 using sodium hydroxide or sulfuric acid. Phthalate esters can hydrolyze at extreme pH values.[4]
-
-
Solvent Selection : Methylene chloride (Dichloromethane, DCM) is a common and effective solvent for phthalate extraction according to EPA methods.[6][11]
-
Extraction Procedure :
-
Add 60 mL of methylene chloride to the separatory funnel.
-
Stopper and shake vigorously for 2 minutes, venting frequently to release pressure.
-
Allow the layers to separate for a minimum of 10 minutes. The organic DCM layer will be at the bottom.
-
Drain the bottom organic layer into a clean glass flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all three extracts.
-
-
Drying and Concentration :
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of high-purity nitrogen. Avoid evaporating to dryness , as this can cause loss of higher molecular weight phthalates.
-
Answer: Poor SPE performance typically arises from an incorrect choice of sorbent, improper sample pre-treatment, incorrect flow rates, or an elution solvent that is too weak to desorb the strongly-bound DIDP.
Causality: SPE is a chromatographic technique used to isolate analytes from a complex matrix.[17] For a non-polar compound like DIDP in an aqueous sample, a reversed-phase mechanism is ideal. The non-polar DIDP adsorbs to a non-polar sorbent while polar matrix components pass through. A strong organic solvent is then used to elute the DIDP.
Table 1: SPE Sorbent Selection for DIDP
| Sorbent Type | Mechanism | Recommended For | Key Considerations |
| C18 (Octadecyl) | Reversed-Phase | Non-polar compounds like DIDP from aqueous matrices. | Most common choice. Good for general-purpose phthalate extraction.[9] |
| Polymeric (e.g., Styrene-Divinylbenzene) | Reversed-Phase | High-capacity extraction of a broad range of compounds. | Offers higher capacity than silica-based sorbents, making it robust for complex matrices.[18] Stable over a wide pH range. |
| Florisil® (Magnesium Silicate) | Normal-Phase | Cleanup step to remove polar interferences from an organic extract. | Used for extract cleanup, not primary extraction from water. Mentioned in EPA Method 606.[13] |
Workflow Diagram: Optimizing the SPE Process
Sources
- 1. Phthalates in PVC Plastics | ASTM [astm.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. agilent.com [agilent.com]
- 4. epa.gov [epa.gov]
- 5. myneni.princeton.edu [myneni.princeton.edu]
- 6. NEMI Method Summary - 506 [nemi.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unpacking Phthalates from Obscurity in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. NEMI Method Summary - 606 [nemi.gov]
- 12. legismex.mty.itesm.mx [legismex.mty.itesm.mx]
- 13. epa.gov [epa.gov]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. Liquid-liquid extraction [scioninstruments.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.ca [fishersci.ca]
Navigating the Challenges of High Molecular Weight Phthalate Analysis: A Technical Support Guide
Welcome to the technical support center for refining analytical methods focused on the separation of di-isodecyl phthalate (DIDP) from other high molecular weight (HMW) phthalates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of phthalate analysis. Here, we will delve into the causality behind experimental choices, provide trustworthy, self-validating protocols, and ground our recommendations in authoritative sources.
The separation of HMW phthalates, such as DIDP and its isomers like diisononyl phthalate (DINP), presents a significant analytical challenge.[1][2] These compounds are often complex mixtures of branched isomers, which leads to broad, overlapping chromatographic peaks that complicate accurate quantification.[1][2] This guide provides practical, in-depth solutions to these common issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to resolve them.
Issue 1: Poor Chromatographic Resolution and Co-elution of DIDP and Other HMW Phthalates
Symptoms:
-
Broad, overlapping peaks for DIDP and other HMW phthalates like DINP.
-
Inability to establish a stable baseline between peaks of interest.
-
Inaccurate quantification due to shared ion fragments in mass spectrometry.[3][4]
Root Causes and Solutions:
-
Inadequate GC Column Selection: The stationary phase of the gas chromatography (GC) column is critical for separating structurally similar isomers.
-
Expert Recommendation: For robust separation of HMW phthalates, columns with a 5-type (e.g., Rxi-5ms) or XLB-type (e.g., Rtx-440, Rxi-XLB) stationary phase are highly recommended.[3] These phases offer good selectivity for phthalates, enabling better resolution. While no single set of conditions is optimal for all phases, software like Pro EZGC can help model and optimize separations for your specific target analytes.[3][4][5]
-
-
Suboptimal GC Oven Temperature Program: A poorly optimized temperature ramp can lead to insufficient separation or excessive peak broadening.
-
Protocol:
-
Initial Temperature: Start with a lower initial oven temperature (e.g., 50-100°C) to ensure trapping of the analytes at the head of the column.[6][7]
-
Ramp Rate: Employ a relatively slow ramp rate (e.g., 10-15°C/min) to allow for the differential partitioning of isomers.[6][7]
-
Final Temperature: Ensure the final temperature is high enough to elute all HMW phthalates, but do not exceed the column's maximum operating temperature.[7] A hold at the final temperature can help elute any remaining compounds.[6]
-
-
-
Mass Spectrometry (MS) Challenges with Shared Ions: Many phthalates produce a common base peak ion at m/z 149 in electron ionization (EI) mode, making it difficult to distinguish between co-eluting compounds.[1][2][3][4]
-
Expert Insight: To overcome this, monitor less abundant but more specific ions for quantification. For example, for DINP and DIDP, ions at m/z 293 and 307, respectively, can be used for differentiation, although this may result in lower sensitivity.[1][2]
-
Alternative Ionization Techniques: Consider using a softer ionization technique like atmospheric-pressure chemical ionization (APCI). GC-APCI-MS can produce spectra with the molecular ion as the base peak, significantly improving selectivity for HMW phthalates.[1][2]
-
Issue 2: Sample Contamination and Matrix Interferences
Symptoms:
-
High background levels of phthalates in blank samples.
-
Suppression or enhancement of the analyte signal in the mass spectrometer.
-
Presence of extraneous peaks that interfere with the analytes of interest.
Root Causes and Solutions:
-
Ubiquitous Nature of Phthalates: Phthalates are present in many laboratory consumables, leading to background contamination.[8][9]
-
Best Practices:
-
Use phthalate-free labware (glassware, vials, caps) whenever possible.
-
Rinse all glassware with a high-purity solvent (e.g., methylene chloride or hexane) before use.[8]
-
Run regular laboratory reagent blanks to monitor for contamination.[8]
-
In liquid chromatography (LC) systems, an isolator column can be used to separate background phthalates from those in the sample.[10]
-
-
-
Complex Sample Matrices: Environmental and biological samples often contain complex matrices that can interfere with the analysis.[9][11][12]
-
Effective Sample Preparation:
-
Liquid-Liquid Extraction (LLE): A traditional and effective method for extracting phthalates from aqueous samples using solvents like methylene chloride.[13][14]
-
Solid-Phase Extraction (SPE): Offers improved selectivity and is suitable for various sample matrices.[9][11][12] C18 and silica gel are common sorbents for phthalate extraction.[11]
-
Cleanup Procedures: For particularly complex matrices, cleanup steps using Florisil or alumina columns can help remove interferences.[8]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating DIDP from other HMW phthalates?
The main difficulty lies in the fact that DIDP is not a single compound but a complex mixture of C10 isomers.[1][2] Similarly, other HMW phthalates like DINP are mixtures of C9 isomers.[1][2] This structural similarity and isomeric complexity lead to significant chromatographic overlap, making their separation and individual quantification challenging.[1][2]
Q2: Is GC-MS or LC-MS better for HMW phthalate analysis?
Both techniques have their merits.
-
GC-MS is a widely used, simple, and fast technique that generally offers better chromatographic resolution for phthalates compared to LC-MS.[3][4] However, the common fragmentation pattern of phthalates in EI-MS can be a limitation.[3][4]
-
LC-MS , particularly with techniques like APCI or electrospray ionization (ESI), can circumvent the fragmentation issue and is well-suited for less volatile HMW phthalates.[9][15] LC-MS also eliminates the need for derivatization.[9] The choice often depends on the specific phthalates of interest and the available instrumentation.
Q3: How can I improve the sensitivity of my method for HMW phthalates?
To enhance sensitivity, you can:
-
Optimize your sample preparation to pre-concentrate the analytes.[11][16]
-
In GC-MS, use Selected Ion Monitoring (SIM) mode to focus on specific ions, which increases the signal-to-noise ratio.
-
For LC-MS/MS, Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity.[17]
-
Ensure your instrument is properly tuned and maintained to maximize detector response.
Q4: What are some key parameters to consider when developing a new method for HMW phthalate separation?
-
Column Choice: Select a GC column with a stationary phase known for good phthalate separation (e.g., Rtx-440, Rxi-XLB).[3]
-
Temperature Program: Carefully optimize the oven temperature ramp to maximize resolution.[7]
-
Injection Technique: For trace analysis, a splitless injection can increase the amount of sample introduced to the column.
-
MS Detection: Choose appropriate quantification ions to avoid interference from co-eluting compounds.[1][2]
-
Sample Preparation: Develop a robust extraction and cleanup procedure to minimize matrix effects and contamination.[8][11]
Experimental Workflow and Data Presentation
To aid in method refinement, the following workflow and data table are provided.
Workflow for HMW Phthalate Method Refinement
Caption: Workflow for refining HMW phthalate separation methods.
Table 1: Key Chromatographic Parameters for HMW Phthalate Separation
| Parameter | Recommendation | Rationale | Potential Pitfall |
| GC Column | Rtx-440, Rxi-XLB, or equivalent 5-type/XLB-type phase[3] | Provides optimal selectivity for phthalate isomers. | Using a general-purpose column may lead to poor resolution. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good efficiency. | Leaks in the gas lines can introduce contaminants. |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. | Can lead to broader solvent peaks and potential column overload. |
| Oven Program | Start low (50-100°C), slow ramp (10-15°C/min)[6][7] | Allows for better separation of closely eluting isomers. | A rapid ramp can cause co-elution. |
| MS Ionization | Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI)[1][2] | EI is standard, while APCI offers enhanced selectivity for HMW phthalates.[1][2] | EI can lead to extensive fragmentation and shared ions.[3][4] |
| MS Acquisition | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Increases sensitivity and selectivity by monitoring specific ions. | May miss unexpected contaminants not included in the method. |
By systematically addressing these common challenges and following the recommended protocols, you can significantly refine your methods for the separation and quantification of DIDP and other high molecular weight phthalates.
References
- Sample pretreatment for the measurement of phthalate esters in complex matrices. (n.d.). National Center for Biotechnology Information.
- Method 606: Phthalate Ester. (n.d.). U.S. Environmental Protection Agency.
- Nagorka, R., Scheller, C., Ullrich, D., & Seifert, B. (n.d.). LC/MS method to determine plasticizers in indoor dust. Indoor Air 2002: Proceedings of the 9th International Conference on Indoor Air Quality and Climate.
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020, October 15). Restek.
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (2020, October 15). Restek Resource Hub.
- Regan, F., Allen, C., & Lawler, J. (2025, October 15). Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liquid environmental samples. Royal Society of Chemistry.
- EPA-NERL: 506: Phthalate and Adipate Esters in Water by GCPID. (n.d.). National Environmental Methods Index.
- Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples. (n.d.). ResearchGate.
- GC-FID Method Note – Phthalates (EPA 606). (2021, July 6). Lucidity.
- EPA-EAD: 606: Phthalate Esters in Water by GCECD. (n.d.). National Environmental Methods Index.
- Microextraction methods for the determination of phthalate esters in liquid samples: A review. (n.d.). ResearchGate.
- Determination of Phthalate Compounds in Plastic Toys Using the Varian 225-MS Ion Trap Mass Spectrometer. (n.d.). Agilent.
- Fast and Sensitive Analysis of 22 Phthalates using a SCIEX QTRAP® 5500 System with MRM3 and SelexION® Technology. (n.d.). SCIEX.
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (n.d.). Restek.
- Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. (n.d.). Chromatography Online.
- Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. (2018, November 19). National Center for Biotechnology Information.
- Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. (2023, June 29). National Center for Biotechnology Information.
- Analytical methodologies for the determination of phthalates in environmental matrices. (2025, December 23). ScienceDirect.
- Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. (2020, January 15). National Center for Biotechnology Information.
- Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (n.d.). U.S. Environmental Protection Agency.
- Diisodecyl Phthalate. (n.d.). PubChem.
- Analytical Methods for Diethyl Phthalate. (n.d.). Agency for Toxic Substances and Disease Registry.
- A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages. (n.d.). Waters.
- How to solve the problem of co-elution between two compounds in liquid chromatography through the first UV derivative spectrum. A trial on alternative plasticizers to di(2-ethylhexyl) phthalate. (2017, January 1). National Center for Biotechnology Information.
- Troubleshooting Guide. (n.d.). Agilent.
- How to solve the problem of co-elution between two compounds in liquid chromatography through the first UV derivative spectrum. A trial on alternative plasticizers to di(2-ethylhexyl) phthalate. (2025, August 6). ResearchGate.
- A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (n.d.). MDPI.
- Reliable, rapid and simple method for the analysis of phthalates in sediments by ultrasonic solvent extraction followed by head space-solid phase microextraction gas chromatography mass spectrometry determination. (2025, September 30). ResearchGate.
- Determination of Phthalates in Polymer Materials – Comparison of GC/MS and GC/ECD Methods. (n.d.). SciELO.
- A review of phthalate test methods. (2023, May 1). International Journal of Research in Engineering and Science.
- Determination of phthalates in polymer materials - comparison of GC/MS and GC/ECD methods. (n.d.). SciELO.
- Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. (n.d.). LCGC North America.
- GC/MS Analysis of Phthalates in Children's Products. (n.d.). ResearchGate.
- Phthalates Analysis. (n.d.). Intertek.
- Solution for Blank and Matrix Difficulties Encountered During Phthalate Analysis of Edible Oils by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (n.d.). ResearchGate.
- Determination of Phthalates in Polymer Materials Comparison of GC/MS and GC/ECD methods. (n.d.). ResearchGate.
- How to Troubleshoot and Improve your GC/MS. (n.d.). Separation Science.
- Tackling Common Challenges in Chromatography. (2025, October 20). Chrom Tech, Inc.
- Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu.
- This compound. (n.d.). Wikipedia.
- Pitfalls and Solutions for the Trace Determination of Phthalates in Water Samples. (2025, August 7). MDPI.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. gcms.cz [gcms.cz]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 6. gcms.cz [gcms.cz]
- 7. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. Demonstrating the application of a liquid chromatography-mass spectrometry method for the determination of phthalate diesters in complex solid and liq ... - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY01057H [pubs.rsc.org]
- 10. waters.com [waters.com]
- 11. [Sample pretreatment for the measurement of phthalate esters in complex matrices] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. irbnet.de [irbnet.de]
- 16. researchgate.net [researchgate.net]
- 17. sciex.com [sciex.com]
Technical Support Center: Analysis of Diisodecyl Phthalate (DIDP) Metabolites
Welcome to the technical support center for the analysis of Diisodecyl phthalate (DIDP) metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DIDP metabolite analysis. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Introduction to DIDP and its Metabolites
This compound (DIDP) is a high-molecular-weight phthalate used as a plasticizer in a wide range of consumer products.[1][2] Human exposure to DIDP is widespread, necessitating robust analytical methods to assess exposure and understand its potential health effects.[1][3] DIDP is not a single compound but a complex mixture of isomers.[4][5][6] Upon entering the body, DIDP is rapidly metabolized into various compounds that are excreted in urine and feces.[2][5]
The primary metabolites of DIDP include the hydrolytic monoester, monoisodecyl phthalate (MiDP), which is then further oxidized to secondary metabolites.[2][5] Crucially, studies have shown that the oxidative metabolites are more abundant in urine than MiDP, making them more reliable biomarkers for assessing DIDP exposure.[4][5][7][8]
The key oxidative metabolites to target are:
Due to the isomeric nature of the parent DIDP mixture, these metabolites often appear as clusters of multiple peaks in chromatographic analysis.[4]
Frequently Asked Questions (FAQs)
Q1: Why are oxidative metabolites preferred over the hydrolytic monoester (MiDP) as biomarkers for DIDP exposure?
A1: While MiDP is a direct hydrolysis product of DIDP, it is considered a minor metabolite in urine.[5][8] The secondary, oxidative metabolites such as MCiNP, MHiDP, and MOiDP are found in much higher concentrations in urine, making them more sensitive and reliable biomarkers for assessing human exposure to DIDP.[4][5][7] In fact, MiDP may not even be detected in many samples, while the oxidative metabolites are detected in a high percentage of the population.[4]
Q2: What is the recommended analytical technique for quantifying DIDP metabolites?
A2: The gold standard for the analysis of DIDP metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][4] This technique offers the high sensitivity and selectivity required to measure the low concentrations of these metabolites in complex biological matrices like urine and serum.[9] Isotope dilution is often coupled with LC-MS/MS to improve accuracy and precision by correcting for matrix effects and variations in sample preparation.[1]
Q3: I'm seeing a cluster of peaks for my target metabolite. Is this normal?
A3: Yes, this is a common and expected observation when analyzing DIDP metabolites.[4] Commercial DIDP is a complex mixture of isomers with branched ten-carbon side chains.[4][5] This isomeric complexity is carried through the metabolic pathway, resulting in the formation of structurally similar metabolite isomers that elute closely together during chromatography.
Q4: Where can I obtain certified reference materials for DIDP metabolites?
A4: The availability of authentic standards for DIDP oxidative metabolites has been a historical challenge.[4] However, several suppliers now offer certified reference materials for DIDP and its major metabolites. It is crucial to source high-purity standards to ensure the accuracy of your quantification.[10] Some reputable suppliers include AccuStandard and HPC Standards GmbH.[10][11][12] When purchasing standards, be aware of potential lot-to-lot discrepancies that could affect the accuracy of your results.[13]
Q5: How can I minimize background contamination with phthalates in my lab?
A5: Phthalates are ubiquitous environmental contaminants, and preventing background contamination is a critical challenge.[9][14] Key sources of contamination include laboratory plastics (e.g., tubing, pipette tips, gloves), solvents, and even dust.[14] To minimize contamination, it is recommended to:
-
Use glassware whenever possible and rinse it thoroughly with a high-purity solvent before use.[14]
-
Avoid using soft PVC materials in the laboratory.[14]
-
Use phthalate-free solvents or redistill your solvents.[14]
-
Incorporate procedural blanks into your analytical runs to monitor for contamination.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Inefficient sample extraction: The chosen sample preparation method may not be effectively isolating the metabolites. 2. Suboptimal ionization in the mass spectrometer: The source conditions may not be ideal for the analytes. 3. Degradation of metabolites: The samples may have been stored improperly or subjected to harsh conditions during preparation. | 1. Optimize extraction method: Experiment with different SPE sorbents or LLE solvent systems.[15][16] Ensure the pH of the sample is appropriate for the extraction. 2. Tune MS parameters: Optimize source parameters such as capillary voltage, gas flows, and temperatures for the specific metabolites.[17] 3. Ensure proper sample handling: Store samples at -20°C or lower and avoid repeated freeze-thaw cycles. Use internal standards to monitor for degradation. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload: Injecting too much sample onto the analytical column. 2. Incompatible injection solvent: The solvent used to reconstitute the final extract may be too strong, causing peak distortion. 3. Secondary interactions with the stationary phase: The metabolites may be interacting with active sites on the column. | 1. Dilute the sample: Reduce the concentration of the sample being injected. 2. Match injection solvent to mobile phase: Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase.[16] 3. Use a suitable analytical column: A core-shell or biphenyl column can often provide improved peak shape for phthalate metabolites.[18][19] |
| High Matrix Effects (Ion Suppression or Enhancement) | 1. Co-elution of interfering compounds: Other components of the biological matrix are eluting at the same time as the analytes and affecting their ionization.[20] 2. Insufficient sample cleanup: The sample preparation method is not adequately removing matrix components. | 1. Optimize chromatographic separation: Adjust the mobile phase gradient to better separate the analytes from interfering compounds.[21] 2. Improve sample cleanup: Use a more selective SPE sorbent or incorporate a liquid-liquid extraction step.[15][16] A column-switching technique can also be effective in reducing matrix effects.[9][22] 3. Use isotopically labeled internal standards: These can help to compensate for matrix effects during quantification.[21] |
| Inconsistent Results/Poor Reproducibility | 1. Variability in sample preparation: Inconsistent execution of the extraction protocol. 2. Instrument instability: Fluctuations in the LC or MS system. 3. Contamination: Sporadic introduction of background phthalates. | 1. Automate sample preparation if possible: This can reduce human error. If manual, ensure consistent timing and volumes for each step. 2. Perform system suitability tests: Regularly check the performance of the LC-MS system with standard solutions. 3. Strictly follow anti-contamination protocols: Regularly clean laboratory surfaces and use dedicated glassware.[14] |
Experimental Protocols
Protocol 1: Extraction of DIDP Metabolites from Urine using Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for phthalate metabolite analysis in urine.[15][23]
Materials:
-
Human urine samples
-
β-glucuronidase (from Helix pomatia)
-
Ammonium acetate buffer (1 M, pH 6.5)
-
Isotopically labeled internal standards for DIDP metabolites
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Methanol, Acetonitrile, Ethyl acetate (HPLC grade)
-
Formic acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment (Deconjugation):
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 10% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the DIDP metabolites from the cartridge with 6 mL of a mixture of acetonitrile and ethyl acetate (1:1, v/v).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Transfer the sample to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis of DIDP Metabolites
This protocol provides a starting point for developing an LC-MS/MS method. Optimization will be required for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
LC System: An ExionLC AD system or equivalent.[19]
-
Analytical Column: Phenomenex Kinetex Biphenyl (2.6 µm, 100 Å, 100 x 3 mm) or equivalent.[19]
-
Mobile Phase A: 0.1% Acetic acid in water.[21]
-
Mobile Phase B: Methanol or Acetonitrile.[19]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 30 1.0 30 8.0 95 10.0 95 10.1 30 | 12.0 | 30 |
Mass Spectrometry (MS) Parameters:
-
MS System: A triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+).[19]
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[5]
-
Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
MRM Transitions: To be determined by infusing individual metabolite standards. For phthalate metabolites, characteristic fragment ions at m/z 121.0295 (deprotonated benzoate ion) and m/z 147.0088 (deprotonated o-phthalic anhydride ion) are often observed.[24]
Visualizations
Caption: Workflow for the analysis of DIDP metabolites in urine.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
- Centers for Disease Control and Prevention. (n.d.). Selecting Adequate Exposure Biomarkers of Diisononyl and Diisodecyl Phthalates: Data from the 2005–2006 National Health and Nutrition Examination Survey. CDC Stacks.
- Silva, M. J., Reidy, J. A., Preau, J. L., Samandar, E., Needham, L. L., & Calafat, A. M. (2007). Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers. Journal of Exposure Science & Environmental Epidemiology, 17(4), 359–365.
- Kim, H. Y., Lee, J. Y., Kim, J. H., Park, J. H., Lee, J. J., Choi, G., ... & Lee, Y. B. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. Archives of Toxicology, 95(11), 3515–3537.
- Kato, K., Silva, M. J., Reidy, J. A., He, C., Preau, J. L., & Calafat, A. M. (2007). Urinary metabolites of this compound in rats. Toxicology, 236(1-2), 114–122.
- Lin, H., Wang, Y., Chen, Y., Sung, T., & Hsieh, C. (2011). Identification of Di-isononyl Phthalate Metabolites for Exposure Marker Discovery Using In Vitro/In Vivo Metabolism and Signal Mining Strategy with LC-MS Data. Analytical Chemistry, 83(17), 6577–6584.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- Watkins, D. J., Claire, D., Calafat, A. M., & Oken, E. (2022). Predictors of urinary biomarker concentrations of phthalates and some of their replacements in children in the Project Viva cohort. Environmental Health Perspectives, 130(12), 127003.
- ResearchGate. (n.d.). Urinary metabolites of this compound in rats.
- Lin, L. C., Chen, M. L., & Mao, I. F. (2011). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 401(7), 2133–2141.
- ResearchGate. (n.d.). Determination of 18 Phthalate Metabolites in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry Equipped with a Core-Shell Column for Rapid Separation.
- Chen, H. Y., & Wang, G. S. (2014). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. Journal of the Formosan Medical Association, 113(12), 875–884.
- ResearchGate. (n.d.). LC-MS/MS retention times, mass transitions and dwell times for the labeled and non-labeled DPHP metabolites.
- Environmental Protection Agency. (2024). Draft Risk Evaluation for this compound (DIDP).
- Le, T., & Luong, T. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Metabolites, 8(3), 45.
- Jo, A., Lee, S., & Kim, S. (2011). Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS. Journal of analytical toxicology, 35(3), 154–161.
- University of California, Irvine. (n.d.). MALDI-TOF Sample Preparation.
- Environmental Protection Agency. (2019). Diisononyl Phthalate (DINP) Reference List.
- Regulations.gov. (n.d.). Draft Use Report for Di-isodecyl Phthalate (DIDP) CASRN 26761-40-0 & 68515-49-1).
- ResearchGate. (n.d.). How to minimize phthalates contamination step by step during phthalates analysis?.
- Rahman, M., & De, A. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 219, 114942.
- SCIEX. (n.d.). A new level of accurate quantitation for 29 phthalate esters in food simulants using LC-MS/MS.
- Charlier, C., & L'Homme, B. (2012). Accuracy Investigation of Phthalate Metabolite Standards. Journal of analytical toxicology, 36(4), 270–279.
- SciSpace. (n.d.). An overview of matrix effects in liquid chromatography-mass spectrometry.
- Waters. (n.d.). A Simple, Fast, and Reliable LC-MS/MS Method for Determination and Quantification of Phthalates in Distilled Beverages.
- ResearchGate. (n.d.). (PDF) Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS.
- Imai, T., & Miyamoto, Y. (2023). Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases. Chemico-biological interactions, 372, 110353.
- ResearchGate. (n.d.). Hydrolysis of dibutyl phthalate and di(2-ethylhexyl) phthalate in human liver, small intestine, kidney, and lung: An in vitro analysis using organ subcellular fractions and recombinant carboxylesterases | Request PDF.
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictors of urinary biomarker concentrations of phthalates and some of their replacements in children in the Project Viva cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary metabolites of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposure Marker Discovery of Phthalates Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Urinary metabolites of this compound in rats. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Determination of Phthalate Metabolites in Human Serum and Urine as Biomarkers for Phthalate Exposure Using Column-Switching LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hpc-standards.com [hpc-standards.com]
- 11. accustandard.com [accustandard.com]
- 12. accustandard.com [accustandard.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. waters.com [waters.com]
- 18. researchgate.net [researchgate.net]
- 19. sciex.com [sciex.com]
- 20. An overview of matrix effects in liquid chromatography-mass spectrometry. (2011) | Helga Trufelli | 695 Citations [scispace.com]
- 21. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
- 24. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gradient Elution for HPLC Separation of Phthalates
Welcome to the Technical Support Center for phthalate analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing High-Performance Liquid Chromatography (HPLC) methods for phthalate separation. Here, we address common challenges in a direct question-and-answer format, blending technical expertise with practical, field-proven insights to enhance your experimental success.
Troubleshooting Guide: Common Issues & Solutions
This section tackles specific problems encountered during the gradient elution of phthalates. Each issue is broken down by probable causes and actionable solutions, underpinned by scientific principles.
Issue 1: Poor Peak Resolution or Co-elution
Q: My chromatogram shows overlapping peaks for several phthalate isomers. How can I improve their separation?
A: Poor resolution is a frequent challenge, especially with structurally similar phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), which are complex mixtures of isomers.[1] The primary cause is insufficient selectivity of the chromatographic system.
Causality & Solution Pathway:
-
Optimize the Gradient Profile: A shallow gradient is often more effective than an isocratic method for complex mixtures.[1] A slow, gradual increase in the organic solvent concentration enhances the differential migration of closely related analytes along the column.
-
Protocol: Start with a "scouting gradient" (e.g., 5-100% organic solvent over 20-30 minutes) to determine the approximate elution time of your target phthalates.[2] Then, create a shallower gradient in the region where your compounds of interest elute. For instance, if phthalates elute between 40% and 70% acetonitrile, you could modify the gradient to increase from 40% to 70% over a longer period.[3]
-
-
Modify Mobile Phase Composition: The choice of organic solvent can significantly impact selectivity.
-
Acetonitrile vs. Methanol: Acetonitrile generally provides better resolution and lower backpressure.[1][4] However, methanol can offer different selectivity and may be beneficial for separating certain isomers.[4] A systematic approach involves testing different organic modifiers.[5][6]
-
Mobile Phase Additives: For acidic phthalate metabolites, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress ionization, leading to better peak shape and increased retention on a reversed-phase column.[1][4]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry is the next critical parameter.
-
C18 Columns: These are a standard choice for reversed-phase HPLC.[7][8]
-
Phenyl-Hexyl Columns: These columns can provide superior resolution for phthalate isomers due to π-π interactions between the phenyl stationary phase and the aromatic rings of the phthalates, offering an alternative selectivity mechanism.[1][9]
-
-
Adjust Column Temperature: Increasing the column temperature (e.g., to 30-50°C) can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer rates.[1] This can sometimes alter selectivity and improve the resolution of co-eluting peaks.[1]
Issue 2: Peak Tailing or Asymmetry
Q: My phthalate peaks are showing significant tailing. What is causing this and how can I fix it?
A: Peak tailing is often a result of secondary interactions between the analytes and the stationary phase, or issues with the HPLC system itself.
Causality & Solution Pathway:
-
Silanol Interactions: Phthalates can interact with residual, un-capped silanol groups on the surface of silica-based columns, leading to peak tailing.[1][10]
-
Solution: Use a modern, well-end-capped column. Adding a competitive base to the mobile phase can also help, but adjusting the pH is often more effective. Lowering the mobile phase pH (e.g., with formic or acetic acid) can reduce the ionization of silanol groups and minimize these secondary interactions.[10][11]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion.[1][11]
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause peak distortion.[1]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can lead to band broadening and peak tailing.[1]
-
Solution: Use tubing with a smaller internal diameter and keep the length to a minimum.
-
Issue 3: Retention Time Shifts or Drifting
Q: The retention times for my phthalate standards are drifting between runs. What could be the cause?
A: Unstable retention times are a common problem in HPLC and can compromise the reliability of your results. The causes can be related to the column, mobile phase, or hardware.[13]
Causality & Solution Pathway:
-
Insufficient Column Equilibration: This is a very common cause, especially when starting a new analytical run or after changing the mobile phase.[14][15]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before injecting your first sample. This may require flushing with 10-20 column volumes of the mobile phase. For gradient elution, it's crucial to allow sufficient re-equilibration time between runs.[16]
-
-
Changes in Mobile Phase Composition:
-
Inaccurate Mixing: If your HPLC system is mixing solvents online, ensure the proportioning valves are functioning correctly.[16] You can verify this by preparing the mobile phase manually and observing if the retention times stabilize.[16]
-
Solvent Volatility: If one of the solvents in your mobile phase is highly volatile, its concentration can change over time due to evaporation, leading to retention time drift.
-
Degassing Issues: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations and, consequently, retention time shifts.[14][17]
-
-
Temperature Fluctuations: Column temperature has a significant impact on retention times. A 1°C change can alter retention times by 1-2%.[16]
-
Solution: Use a column oven to maintain a stable temperature.[14]
-
-
Pump and Hardware Issues: Leaks in the pump or fittings can lead to an inconsistent flow rate.[17][18] Worn pump seals can also be a cause.[18]
-
Solution: Regularly inspect the system for leaks and perform routine maintenance on the pump.
-
Issue 4: Baseline Noise or Drift in Gradient Elution
Q: I'm observing a drifting or noisy baseline during my gradient run. How can I get a stable baseline?
A: Baseline instability in gradient elution is often caused by the changing composition of the mobile phase and its effect on the detector, or by contamination.[2][10]
Causality & Solution Pathway:
-
Mobile Phase Absorbance: If one of your solvents absorbs UV light at the detection wavelength, the baseline will drift as its concentration changes during the gradient.[2]
-
Contamination: Contaminants in the mobile phase, especially in the weaker solvent (often water), can accumulate on the column at the beginning of the gradient and then elute as the organic solvent concentration increases, causing spurious peaks or a rising baseline.[18] Phthalates themselves are common laboratory contaminants.[19]
-
Solution: Use freshly prepared, high-purity mobile phase.[14] Water should be of high purity (e.g., from a Milli-Q system).[18] To identify phthalate contamination from your system, run a blank gradient (injecting only the mobile phase).[19] Minimize the use of plastic labware, as it can leach phthalates.[19]
-
-
Temperature Effects: Fluctuations in ambient temperature can affect the detector and cause baseline drift.[14]
-
Solution: Ensure the HPLC system is in a temperature-controlled environment.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a gradient HPLC method for a mixture of phthalates?
A1: A robust starting point for method development is to use a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase consisting of water (A) and acetonitrile (B).[7][8][20] A broad "scouting" gradient, such as 5% to 100% B over 20-30 minutes, will help determine the elution range of your target phthalates.[2] The detection wavelength is typically set around 224-230 nm.[1][3][7] Based on the results of the scouting run, you can then optimize the gradient to improve resolution where needed.
Q2: How do I prevent phthalate contamination in my samples and system?
A2: Phthalates are ubiquitous environmental contaminants, making background contamination a significant challenge.[19][21] To minimize this:
-
Use Glassware: Whenever possible, use glass volumetric flasks and vials instead of plastic.[19]
-
High-Purity Solvents: Use high-purity, HPLC- or LC-MS-grade solvents.[19][22]
-
Minimize Plastic Use: Be aware that plastic components in your HPLC system (e.g., tubing, solvent frits) can be a source of contamination.[19][22]
-
Run Blanks: Regularly run solvent blanks to assess the background level of contamination from your system and reagents.[19]
Q3: Is an isocratic or gradient elution better for phthalate analysis?
A3: For analyzing a mixture of phthalates with a wide range of polarities, gradient elution is generally superior.[1][8] An isocratic method may not provide sufficient resolution to separate all compounds within a reasonable analysis time. A gradient allows for the separation of both early-eluting (more polar) and late-eluting (less polar) phthalates in a single run.[8]
Q4: What are the typical parameters for an HPLC-UV method for phthalates?
A4: The following table summarizes typical starting parameters for a gradient HPLC-UV method for phthalate analysis.
| Parameter | Typical Value | Rationale & Notes |
| Column | Reversed-phase C18 or Phenyl-Hexyl, 150 x 4.6 mm, 5 µm | C18 is a good general-purpose column. Phenyl-Hexyl can offer enhanced selectivity for aromatic compounds like phthalates.[1][23] |
| Mobile Phase A | High-purity water | May contain a buffer or acid modifier (e.g., 0.1% formic acid) to control pH and improve peak shape.[1][4] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower viscosity and better resolution.[1][4] |
| Gradient Program | Start at 50-65% B, ramp to 95-100% B over 20-30 min | This is a starting point. The gradient should be optimized based on the specific phthalates being analyzed.[3][20] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[24] |
| Column Temperature | 30 °C | Using a column oven improves reproducibility.[1][3] |
| Detection | UV at 224 nm or 230 nm | Phthalates have a strong UV absorbance in this range.[1][7] |
| Injection Volume | 10-20 µL | Should be optimized to avoid column overload.[24] |
Visualizing the Workflow
General Gradient Optimization Workflow
This diagram outlines a systematic approach to developing and optimizing a gradient elution method for phthalate separation.
Caption: A systematic workflow for HPLC gradient method optimization.
Troubleshooting Decision Tree for Poor Peak Resolution
This decision tree provides a logical path for diagnosing and solving issues with co-eluting peaks.
Caption: A decision tree for troubleshooting poor HPLC peak resolution.
References
- HPLC Troubleshooting Guide. (n.d.).
- Has anyone observed phthalate contamination during HPLC analysis of drug products? (2016, June 20). ResearchGate.
- Li, J., & Lee, H. K. (1991). Application of Iso-Selective Gradient Elution for the Separation of Selected Phthalates. Journal of Liquid Chromatography, 14(16-17), 3153-3168.
- Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. Governors State University.
- Application of Iso-Selective Gradient Elution for the Separation of Selected Phthalates. (2006, October 23). Journal of Liquid Chromatography, 14(16-17).
- Technical Support Center: Optimizing Mobile Phase for Phthalate Metabolite Separation. (n.d.). Benchchem.
- Ranganadham, U. (2017). Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship.
- Technical Support Center: Improving Peak Resolution in Chromatograms of Phthalate Isomers. (n.d.). Benchchem.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023, January 17). Teledyne LABS.
- HPLC Column Selection Guide. (n.d.). Chromtech.
- Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
- Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. (n.d.). Agilent.
- Method 606: Phthalate Ester. (n.d.). U.S. Environmental Protection Agency.
- A Comparative Guide to HPLC and GC-MS for Phthalate Analysis in Research and Drug Development. (n.d.). Benchchem.
- Wang, J., et al. (2013). Determination of Phthalates Released from Paper Packaging Materials by Solid-Phase Extraction – High-Performance Liquid Chromatography. Journal of Chromatographic Science, 52(7), 659-665.
- Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). (2022). ResearchGate.
- Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. (2020, April 14). MicroSolv.
- The Secrets of Successful Gradient Elution. (2017, May 1). LCGC International.
- Common Issues in HPLC Analysis. (n.d.). Medikamenter Quality Services.
- How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC. (2022, April 20). SiliCycle.
- Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. (n.d.). ALWSCI.
- The LCGC Blog: Retention Shifts in HPLC. (2013, June 3). LCGC.
- Factors Impacting Chromatography Retention Time. (2024, July 4). Separation Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. "Method Development for Analysis A of Phthalates s by HPLC" by Uma Ranganadham [opus.govst.edu]
- 8. opus.govst.edu [opus.govst.edu]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. silicycle.com [silicycle.com]
- 12. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. epa.gov [epa.gov]
- 22. biotage.com [biotage.com]
- 23. chromtech.net.au [chromtech.net.au]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mitigating Signal Suppression in LC-MS/MS Analysis of Di-isodecyl Phthalate (DIDP)
Welcome to the technical support center for Di-isodecyl phthalate (DIDP) analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with signal suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your analytical methods effectively.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS/MS, and why is it a significant problem for DIDP analysis?
A: Signal suppression, a type of matrix effect, is a phenomenon where the ionization efficiency of the target analyte (DIDP) is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] In the electrospray ionization (ESI) source of the mass spectrometer, these interfering molecules compete with DIDP for the available charge and for access to the droplet surface where ionization occurs.[3][4] This competition leads to a decreased number of gas-phase DIDP ions entering the mass analyzer, resulting in a lower signal intensity, poor sensitivity, and inaccurate quantification.[5] DIDP, being a non-polar compound, is often extracted from complex matrices like plastics, environmental samples, or biological fluids, which are rich in other non-polar components that can cause significant suppression.
Q2: What are the most common causes of signal suppression for DIDP?
A: The primary causes are endogenous or exogenous molecules from the sample matrix that co-elute with DIDP.[1] Common culprits include:
-
Other Plasticizers and Polymers: In polymer analysis, oligomers or other additives can leach from the sample.
-
Lipids and Phospholipids: In biological samples (plasma, serum), phospholipids are notorious for causing ion suppression.[3]
-
Humic and Fulvic Acids: In environmental samples like soil and water.
-
Excipients: In pharmaceutical formulations, complex excipients can interfere with ionization.
-
Contamination: Phthalates are ubiquitous environmental contaminants. Background contamination from lab equipment, solvents, or plasticware can interfere with the analysis.[6]
Q3: How can I quickly determine if my DIDP analysis is suffering from signal suppression?
A: A post-column infusion experiment is a definitive method to diagnose signal suppression.[4][7] In this setup, a standard solution of DIDP is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer's ion source. A blank matrix extract (prepared using your sample preparation method) is then injected onto the column. If co-eluting matrix components are present, you will observe a significant drop in the constant DIDP signal at the retention times where these components elute. This provides a clear map of suppression zones in your chromatogram.
Q4: What are the primary strategies to combat signal suppression?
A: The strategies can be broadly categorized into three areas:
-
Remove the Interference (Sample Preparation): The most effective approach is to eliminate the interfering components from your sample before analysis using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][8]
-
Separate the Interference (Chromatography): If removal is incomplete, modify your LC method to chromatographically resolve DIDP from the interfering peaks.[1][7]
-
Compensate for the Interference (Internal Standards & Calibration): Use a stable isotope-labeled internal standard (SIL-IS) or matrix-matched calibrants to correct for the signal loss during data processing.[1][9]
In-Depth Troubleshooting Guides
Issue: My DIDP signal is low, inconsistent, and has poor reproducibility in matrix samples compared to solvent standards.
This is a classic symptom of matrix-induced ion suppression.[1] The following troubleshooting workflow will help you systematically identify and resolve the issue.
Caption: Troubleshooting workflow for diagnosing and mitigating signal suppression.
Q5: I've confirmed matrix effects. How can I improve my sample preparation?
A: The goal of sample preparation is to remove as much of the matrix as possible while efficiently recovering your analyte. The effectiveness of common techniques varies significantly.
| Sample Preparation Technique | Principle | Effectiveness for DIDP | Key Considerations |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins from a biological sample. | Low. While it removes proteins, it is non-selective and leaves many small molecule interferences, like lipids, in the supernatant.[1] | Often leads to significant ion suppression and should be followed by a cleanup step like SPE.[1] |
| Liquid-Liquid Extraction (LLE) | Partitions DIDP into an immiscible organic solvent, leaving polar interferences in the aqueous layer. | Moderate to High. Good for removing salts and polar compounds. Selectivity depends heavily on the choice of extraction solvent.[8] | Optimize the pH and solvent (e.g., hexane, methyl tert-butyl ether) to maximize DIDP recovery and minimize co-extraction of interferences.[8] |
| Solid-Phase Extraction (SPE) | DIDP is retained on a solid sorbent while interferences are washed away. DIDP is then eluted with a small volume of clean solvent. | High. This is the most effective and recommended technique for cleaning complex samples before phthalate analysis.[1] | Reversed-phase (e.g., C18) cartridges are excellent for retaining non-polar compounds like DIDP.[1] |
Expert Insight: For most applications, a well-developed SPE method provides the cleanest extracts and the most significant reduction in signal suppression. See the detailed protocol below.
Q6: My sample prep is optimized, but some suppression remains. How can chromatography be improved?
A: Chromatographic separation is your next line of defense. The goal is to ensure that by the time DIDP elutes from the column, the interfering compounds have either already eluted or are still retained on the column.
-
Gradient Optimization: Avoid aggressive, rapid gradients. A slower, more shallow gradient around the elution time of DIDP can resolve it from closely eluting interferences.[1] Ensure the gradient goes to a high organic percentage at the end to wash strongly retained matrix components off the column, preventing them from interfering in the next run.[10]
-
Column Chemistry Selection: If co-elution persists on a standard C18 column, switch to a column with a different selectivity. A Phenyl-Hexyl column, for instance, offers alternative pi-pi interactions that can change the elution order of aromatic and non-polar compounds, potentially separating DIDP from the problematic matrix components.[1][11]
Q7: I've exhausted sample prep and chromatography options. What are the "gold standard" compensatory strategies?
A: When you cannot physically remove the interference, you must compensate for its effect mathematically.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correcting matrix effects.[1] A deuterated version of DIDP (e.g., DIDP-d4) is added to every sample, standard, and blank at a known concentration at the very beginning of the sample preparation process.[9]
-
Why it works: The SIL-IS is chemically almost identical to the native DIDP. It co-elutes perfectly and experiences the exact same degree of ion suppression or enhancement.[9][12] By calculating the ratio of the native analyte signal to the SIL-IS signal, the variability caused by suppression is cancelled out, leading to highly accurate and precise quantification.[9]
-
-
Employ Matrix-Matched Calibration: If a SIL-IS is unavailable, this is the next best option. Calibration standards are prepared not in a clean solvent, but in a blank matrix extract that is known to be free of DIDP.[1]
-
Why it works: By preparing standards in the matrix, they experience the same level of signal suppression as the unknown samples. This ensures that the calibration curve accurately reflects the instrument's response in the presence of the matrix, correcting for the suppression effect.[13]
-
-
Consider an Alternative Ionization Source: Electrospray Ionization (ESI) is particularly prone to matrix effects.[1][2] Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is generally less susceptible to suppression from non-volatile matrix components.[8][14][15] If your instrument has an APCI source, it can be a viable alternative for analyzing complex samples.[16][17]
Caption: Ion suppression occurs when matrix components outcompete the analyte for ionization.
Key Experimental Protocols
Protocol 1: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting DIDP from a liquid sample using a reversed-phase (C18) SPE cartridge. It should be optimized for your specific matrix.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
-
-
Sample Loading:
-
Take 1 mL of your sample and spike it with the deuterated internal standard (e.g., DIDP-d4).
-
Load the sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v). This step removes polar interferences while retaining DIDP.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes to remove all water.
-
-
Elution (Analyte Collection):
-
Elute the DIDP and internal standard from the cartridge using 2 mL of a non-polar solvent like ethyl acetate or dichloromethane into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the residue in a known, small volume (e.g., 200 µL) of the initial mobile phase (e.g., 80:20 methanol/water) for LC-MS/MS analysis.
-
Protocol 2: Recommended Starting LC-MS/MS Parameters for DIDP
These are typical starting parameters that should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 or Phenyl-Hexyl, 2.1 x 100 mm, <3 µm | Provides good retention and resolution for non-polar analytes. Phenyl-Hexyl offers alternative selectivity.[11] |
| Mobile Phase A | Water + 5 mM Ammonium Acetate + 0.1% Formic Acid | Ammonium acetate aids in the formation of [M+NH4]+ adducts, which are often stable and abundant for phthalates. |
| Mobile Phase B | Methanol | A common, effective organic phase for phthalate separation. |
| Gradient | Start at 80% B, ramp to 98% B over 8 min, hold for 2 min, return to initial conditions. | A shallow gradient provides better separation from matrix components. The high organic wash cleans the column.[10] |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Keep injection volume low to minimize loading of matrix components. |
| Ionization Mode | ESI Positive | Phthalates readily form positive ions, typically as ammonium adducts. |
| MS/MS Transitions | Precursor Ion (Q1): m/z 464.4 ([M+NH4]+) Product Ions (Q3): m/z 149.1, 279.2 | The ammonium adduct is often the most stable precursor. Product ions correspond to the phthalic anhydride fragment and loss of an isodecyl chain.[18] |
| Collision Energy | Optimize for your instrument (typically 15-25 eV) | Tune to maximize the signal of the specific product ions. |
References
- Study of atmospheric pressure chemical ionization of phthalates in air by ion mobility spectrometry/mass spectrometry. (2021). Rapid Communications in Mass Spectrometry, 35(17). [Link]
- Study of atmospheric pressure chemical ionization of phthalates in air by ion mobility spectrometry/mass spectrometry. (2021).
- Matrix effects on a sample matrix as a percentage of ion suppression. (n.d.).
- Direct Analysis of Plasticizers in Aqueous Samples by Atomspheric Pressure Chemical Ionization-Tandem Mass Spectrometry (APCI-MS-MS). (n.d.).
- The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. (2022). Journal of Food and Drug Analysis, 30(1), 133-147. [Link]
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2019).
- Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV). (n.d.). OIV. [Link]
- Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2012). International Journal of Environmental Research and Public Health, 9(11), 4033-4055. [Link]
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
- Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge. (2021). Journal of Environmental Science and Technology. [Link]
- How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. [Link]
- Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples. (2023).
- A sensitive and selective LC-MS/MS method for the analysis of 22 phthal
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2017).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2011). LCGC North America. [Link]
- Rapid LC/MS/MS Analysis of Phthal
- Method Development Considerations for the LC-MS/MS Analysis of Drugs. (n.d.).
- LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. (2001). Fresenius' Journal of Analytical Chemistry, 369(3-4), 370-377. [Link]
- LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. (2001).
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2013).
- New Analytical Method for Determination of Phthalates in Wastewater by on Line LC-GC-MS Using the TOTAD Interface and Fraction Collector. (2018). Molecules, 23(11), 2826. [Link]
- An Uncommon Fix for LC–MS Ion Suppression. (2018).
- Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. (n.d.). Agilent Technologies. [Link]
- Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. (2021). Journal of Pharmaceutical Analysis, 11(6), 727-734. [Link]
- Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC North America. [Link]
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
- Common Failures And Solutions Of Ion Chromatograph Suppressors. (2023). ALWSCI. [Link]
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. [Link]
- Learn how to fix retention drift, ion-pair instability, column aging, and metal surface interactions in LC-UV and LC-MS workflows. (2024).
- Pro Tips for Method Development (LC-MS/MS 101). (2023). YouTube. [Link]
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC North America. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. sciex.com [sciex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. agilent.com [agilent.com]
- 12. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Study of atmospheric pressure chemical ionization of phthalates in air by ion mobility spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jfda-online.com [jfda-online.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. s4science.at [s4science.at]
Technical Support Center: Best Practices for Handling and Storage of DIDP Standards
Welcome to the technical support guide for Di-isodecyl phthalate (DIDP) analytical standards. As a Senior Application Scientist, my goal is to provide you with a comprehensive resource that combines technical accuracy with practical, field-tested insights. This guide is structured to help you navigate the complexities of handling and storing DIDP standards to ensure the integrity, accuracy, and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and safe handling of DIDP standards.
Q1: What is DIDP and why is it used as an analytical standard?
A: Di-isodecyl phthalate (DIDP) is a high-molecular-weight phthalate ester, specifically a complex mixture of branched C9-C11 isomers, with C10 isomers being predominant.[1][2] Its chemical formula is C₂₈H₄₆O₄.[3] In industrial applications, it serves as a primary plasticizer for Polyvinyl Chloride (PVC) to increase flexibility, seeing use in products like wire insulation, car undercoating, flooring, and roofing.[2][4]
As an analytical standard, high-purity DIDP is crucial for the accurate quantification of this compound in various matrices, including consumer products, environmental samples, and biological specimens.[5] Given regulatory interest in phthalates due to potential health concerns, such as reproductive toxicity, precise monitoring is essential for compliance and safety assessments.[5][6][7]
Q2: What are the primary safety precautions I should take when handling DIDP standards?
A: While DIDP has low acute oral, dermal, and inhalation toxicity, it's imperative to follow standard laboratory safety protocols.[2][8] The primary risk is associated with long-term exposure. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before use.[9]
Core Safety Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety glasses with side shields, and a lab coat.[10][11]
-
Ventilation: Handle DIDP standards in a well-ventilated area or under a chemical fume hood to minimize inhalation of any potential vapors, especially if heating is involved.[9][11]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, flush the affected area with plenty of water.[8]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the standard.[8]
Q3: What are the ideal storage conditions for neat (undiluted) DIDP standards?
A: Proper storage is critical to maintaining the chemical integrity and shelf life of the standard. The key is to prevent degradation and contamination.
-
Container: Store the standard in its original, tightly sealed container.[4][9]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[4][10][11]
-
Incompatibilities: Segregate DIDP from incompatible materials such as strong oxidizing agents, strong acids, and bases.[8][10]
-
Environment: Protect from sources of heat and direct sunlight to prevent thermal or photodegradation.[12][13] Do not store chemicals on the floor or above eye level.[14]
Under these recommended conditions, DIDP standards are stable, with some manufacturers indicating a shelf life of up to 24 months.[4][15]
Q4: How should I store prepared DIDP stock and working solutions?
A: Prepared solutions are generally less stable than the neat material.
-
Temperature: For short-to-medium term storage, refrigeration at 2-10°C is often recommended for phthalate standard solutions to slow down solvent evaporation and potential degradation.[16][17]
-
Container: Use amber glass vials with PTFE-lined caps. This protects the solution from light and, crucially, prevents leaching of plasticizers that would occur with plastic containers.
-
Labeling: Clearly label each solution with the compound name, concentration, solvent, preparation date, and expiration date.
-
Stability: The stability of a working solution depends on the solvent and concentration. It is best practice to prepare fresh working solutions for each analytical batch. If storing, it is advisable to run a quality control check standard alongside your samples to verify the solution's integrity. Studies on phthalate metabolites in urine have suggested stability during long-term frozen storage, which may be applicable to parent compounds in certain matrices.[18]
| Parameter | Specification | Rationale |
| Chemical Formula | C₂₈H₄₆O₄ | Defines the elemental composition. |
| CAS Number | 26761-40-0 / 68515-49-1 (for isomer mixtures) | Unique identifiers for the chemical substance.[1] |
| Physical State | Clear, colorless, viscous, oily liquid | Influences handling procedures; it is not a volatile substance at room temperature.[1][4] |
| Boiling Point | >400°C (>752°F) | Low volatility reduces inhalation risk at ambient temperatures.[1] |
| Melting Point | Approx. -50°C (-58°F) | Remains liquid over a wide range of laboratory temperatures.[1][6] |
| Solubility | Soluble in most organic solvents; Insoluble in water | Dictates the choice of solvent for preparing standard solutions (e.g., hexane, methanol, acetonitrile).[4] |
| Storage (Neat) | Cool, dry, well-ventilated area away from heat and sunlight in a tightly sealed container.[4][9][10][11] | Prevents thermal and photodegradation and maintains purity. |
| Storage (Solutions) | 2-10°C in amber glass vials with PTFE-lined caps.[16][17] | Minimizes solvent evaporation, slows degradation, and prevents contamination from plastic containers. |
| Shelf Life (Neat) | Up to 24 months under recommended storage.[4] | Provides a guideline for inventory management and re-qualification. |
| Disposal | As hazardous waste via a licensed professional waste disposal company; incineration is preferred.[10] | Ensures environmental protection and regulatory compliance. |
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments with DIDP standards.
Q5: My DIDP standard is difficult to dissolve. What should I do?
A: This is a common issue stemming from DIDP's high viscosity and hydrophobicity.
-
Cause: Using an inappropriate solvent or insufficient mixing energy. DIDP is insoluble in water but soluble in most organic solvents.[4]
-
Solution:
-
Solvent Selection: Ensure you are using a compatible organic solvent of high purity, such as hexane, methanol, or acetonitrile. For chromatographic applications, the ideal solvent is your mobile phase or a solvent that is weaker than your mobile phase.[19]
-
Technique: Do not add the entire solvent volume at once. Add a small amount of solvent to the accurately weighed DIDP standard. Use a vortex mixer or gentle sonication in an ultrasonic bath to aid dissolution. Once the standard is fully dissolved, quantitatively transfer it to a Class A volumetric flask and dilute to the final volume.[20]
-
Warming: Gentle warming in a water bath can decrease viscosity and speed up dissolution. However, do this with caution and ensure the container is not tightly sealed to avoid pressure buildup. Allow the solution to return to room temperature before diluting to the final volume to ensure accuracy.
-
Q6: I'm observing extraneous peaks in my chromatogram that I suspect are from contamination. How can I identify and eliminate the source?
A: Phthalate contamination is a notorious challenge in trace analysis because they are ubiquitous in the laboratory environment.
-
Cause: Phthalates can leach from plastic components in your workflow, including solvent bottles, tubing, pipette tips, vials, and vial caps.
-
Troubleshooting & Solutions:
-
Run a Blank: Prepare and analyze a "method blank" (a sample containing only the pure solvent that has been through the entire sample preparation process). This will confirm if the contamination is from your reagents or equipment.
-
Systematic Elimination:
-
Solvents: Use high-purity, HPLC or LC-MS grade solvents packaged in glass bottles.
-
Glassware: Use glass volumetric flasks and pipettes exclusively. Avoid plastic graduated cylinders or beakers for quantitative transfers.[20]
-
Vials & Caps: Switch to glass autosampler vials with PTFE-lined septa. Avoid septa with silicone or other plastic linings that may contain phthalates.
-
Tubing: In your HPLC/LC-MS system, check the solvent lines. If possible, use PEEK or stainless steel tubing instead of PVC.
-
Gloves: Be aware that some disposable gloves can be a source of phthalates. Use nitrile gloves and change them frequently.
-
-
Workflow Diagram: The diagram below illustrates potential contamination points in a typical analytical workflow.
-
}
Caption: Identifying and mitigating phthalate contamination sources.Q7: My calibration curve is not linear. What could be the cause?
A: A non-linear calibration curve points to a systematic error in your standard preparation or analytical method.
-
Cause 1: Standard Preparation Error: An error in the initial weighing of the neat standard or a mistake during serial dilutions (e.g., inaccurate pipetting, not mixing thoroughly) is a common culprit.[21][22]
-
Solution 1: Prepare a fresh set of standards, paying meticulous attention to each step. Use calibrated analytical balances and Class A volumetric glassware. Ensure each standard is thoroughly mixed before preparing the next dilution.[20][23]
-
Cause 2: Inappropriate Solvent for Injection: If the solvent used to dissolve your highest concentration standard is significantly stronger than the chromatographic mobile phase, it can cause peak distortion (fronting or splitting), leading to inaccurate integration and non-linearity.[19]
-
Solution 2: Re-prepare the standards in the initial mobile phase composition or in a solvent known to be chromatographically weaker.
-
Cause 3: Detector Saturation: At high concentrations, the analytical detector (e.g., UV or MS) can become saturated, causing the response to plateau.
-
Solution 3: Check the response of your highest concentration standard. If it appears flattened or broadened compared to lower concentrations, reduce its concentration or narrow the calibration range.
Experimental Protocol: Preparation of DIDP Stock and Calibration Standards
This protocol describes the preparation of a 1000 µg/mL stock solution and a set of working calibration standards for chromatographic analysis.
Objective: To accurately prepare a series of DIDP solutions for constructing a calibration curve.
Materials:
-
DIDP analytical standard (neat)
-
High-purity solvent (e.g., HPLC-grade hexane or acetonitrile)
-
Class A glass volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Glass Pasteur pipettes or calibrated glass micropipettes
-
Glass beakers or weighing funnel
-
Amber glass autosampler vials with PTFE-lined caps
Procedure:
Part 1: Preparation of 1000 µg/mL (1 mg/mL) Stock Solution
-
Calculation: Determine the mass of neat DIDP required. For a 50 mL stock solution at 1000 µg/mL: Mass = Concentration x Volume = 1000 µg/mL x 50 mL = 50,000 µg = 50 mg
-
Weighing: Accurately weigh approximately 50 mg of the neat DIDP standard into a clean glass beaker or via a weighing funnel directly into a 50 mL Class A volumetric flask. Record the exact mass to four decimal places (e.g., 0.0502 g).
-
Dissolution: Add a small volume (approx. 15-20 mL) of the chosen solvent to the flask. Swirl gently and use a vortex mixer or brief sonication to ensure the DIDP is completely dissolved.
-
Dilution to Volume: Once dissolved and cooled to ambient temperature, carefully add the solvent until the bottom of the meniscus touches the calibration mark on the neck of the flask. Use a glass Pasteur pipette for the final additions to avoid overshooting the mark.[23]
-
Homogenization: Stopper the flask and invert it at least 20 times to ensure the solution is thoroughly mixed.[23]
-
Concentration Correction: Recalculate the exact concentration of your stock solution based on the actual mass weighed.
-
Exact Conc. (µg/mL) = (Mass weighed (mg) / Volume of flask (mL)) x 1000
-
Example: (50.2 mg / 50 mL) x 1000 = 1004 µg/mL
-
-
Storage: Transfer the stock solution to a labeled amber glass bottle and store at 2-10°C.
Part 2: Preparation of Working Calibration Standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL)
Prepare working standards by performing serial dilutions of the stock solution using the formula: C₁V₁ = C₂V₂
-
Prepare an Intermediate Standard (e.g., 50 µg/mL):
-
Pipette the required volume of your stock solution into a new volumetric flask. For example, to make 10 mL of a 50 µg/mL standard from a 1004 µg/mL stock:
-
V₁ = (C₂V₂) / C₁ = (50 µg/mL x 10 mL) / 1004 µg/mL = 0.498 mL
-
-
Use a calibrated micropipette to transfer 498 µL of the stock solution into a 10 mL volumetric flask. Dilute to the mark with solvent and mix thoroughly.
-
-
Prepare Final Calibration Standards: Use the intermediate standard to prepare the lower concentration working solutions. For example, to prepare 10 mL of a 1 µg/mL standard from the 50 µg/mL intermediate:
-
V₁ = (1 µg/mL x 10 mL) / 50 µg/mL = 0.2 mL (or 200 µL)
-
Pipette 200 µL of the 50 µg/mL solution into a 10 mL volumetric flask, dilute to the mark, and mix.
-
-
Transfer: Decant the final working standards into individual, clearly labeled amber glass autosampler vials. Prepare these fresh for best results.
}
Caption: Workflow for the lifecycle of a DIDP analytical standard.References
- Diisodecyl Phthalate (DIDP): Chemical Properties, Applications and Safety Assessment. (2025). Vertex AI Search.
- Chemical Handling and Storage.
- Chapter 6: Chemical Storage and Handling. Emergency Management and Safety. [Link]
- Chemical Storage Guidelines. Environmental Health and Safety. [Link]
- Handling and Storage of Chemicals | Guidelines for a US Distributor. MacsChem. [Link]
- Toxicity Review for this compound (DIDP). Consumer Product Safety Commission. [Link]
- The Top 10 Best Practices For Proper Chemical Storage. (2025). IDR Environmental Services. [Link]
- This compound. Australian Industrial Chemicals Introduction Scheme. [Link]
- Safety Data Sheet POLYCIZER® DIDP. Harwick Standard. [Link]
- Diisodecyl phthal
- This compound | C28H46O4 | CID 33599. PubChem - NIH. [Link]
- DI ISO DECYL PHTHALATE (DIDP) Primary plasticizer for PVC and PVC copolymers. Plasti Pack. [Link]
- Within-Person Variability in Urinary Phthalate Metabolite Concentrations: Measurements from Specimens after Long-Term Frozen Storage. PubMed Central (PMC) - NIH. [Link]
- Di-isodecyl Phthalate (DIDP). Proposition 65 Warnings Website. [Link]
- Safety D
- Technique: Standard Solutions. Kwantlen Polytechnic University. [Link]
- Standard Solution Preparation: A Comprehensive Guide. (2024). Blogs - News. [Link]
- Troubleshooting Common Issues In Dilution And Solution Prepar
- How do we avoid the errors that happen when preparing standard chemical solutions?. (2023). Quora. [Link]
- Best solvent to dissolve HPLC samples. (2023). YouTube. [Link]
Sources
- 1. cpsc.gov [cpsc.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. gst-chem.com [gst-chem.com]
- 4. plastipack.org [plastipack.org]
- 5. hpc-standards.com [hpc-standards.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Di-isodecyl Phthalate (DIDP) - Proposition 65 Warnings Website [p65warnings.ca.gov]
- 8. harwick.com [harwick.com]
- 9. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hbchemical.com [hbchemical.com]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. macschem.us [macschem.us]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 17. Analytical Standards for Phthalates Testing | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 18. Within-Person Variability in Urinary Phthalate Metabolite Concentrations: Measurements from Specimens after Long-Term Frozen Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 21. fastercapital.com [fastercapital.com]
- 22. quora.com [quora.com]
- 23. groups.chem.ubc.ca [groups.chem.ubc.ca]
Technical Support Center: Diisodecyl Phthalate (DIDP) Quantification
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Diisodecyl phthalate (DIDP) analysis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal logic behind common experimental challenges. DIDP, a complex mixture of branched-chain isomers, presents unique quantification hurdles.[1][2][3] This resource is structured to help you diagnose and resolve calibration curve issues, ensuring the accuracy and reliability of your data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to ground your understanding of the core challenges in DIDP analysis.
Q1: What is this compound (DIDP) and why is its quantification so challenging?
A1: this compound (DIDP) is a high molecular weight phthalate ester used as a plasticizer to increase the flexibility of polymers, particularly PVC.[1][3][4] Its quantification is challenging for two primary reasons:
-
Ubiquitous Contamination: Phthalates are pervasive in the laboratory environment, leaching from plastic consumables, solvents, and even dust.[5][6][7] This leads to high background signals and contaminated blanks, making low-level quantification difficult.
-
Isomeric Complexity: DIDP is not a single compound but a complex mixture of branched C9-C11 isomers, predominantly C10.[1][2][4] This results in a broad, unresolved "hump" or a cluster of co-eluting peaks in chromatography, which complicates peak integration and accurate quantification.[8]
Q2: What are the recommended analytical techniques for DIDP quantification?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable techniques.
-
GC-MS is a robust, widely used method for phthalate analysis, offering good chromatographic resolution.[9][10] Many standard regulatory methods, such as those from the U.S. EPA, are based on GC.[11][12]
-
LC-MS/MS provides high sensitivity and selectivity, which is particularly useful for complex matrices. However, it is more susceptible to matrix effects like ion suppression, which must be carefully managed.[13]
Q3: What is a primary cause of calibration curve failure in phthalate analysis?
A3: The single most pervasive issue is background contamination. Phthalates can leach from nearly any plastic material, including pipette tips, solvent bottle caps, tubing, and filters.[14][15][16][17] This contamination introduces a significant, and often variable, amount of analyte into your blank and low-concentration standards, leading to a high y-intercept, poor linearity, and non-reproducible results.[6][18]
Q4: Why is my DIDP chromatographic peak a broad hump instead of a sharp peak?
A4: This is a direct result of DIDP's nature as a complex mixture of isomers.[1][2] Each branched isomer has slightly different physicochemical properties, leading to slightly different retention times on the analytical column. The instrument detector sees the elution of these many co-eluting isomers as a single, broad chromatographic feature. It is crucial to use a consistent integration method for this "hump" across all standards and samples for reliable quantification.
Section 2: Troubleshooting Guide: Calibration Curve Failures
This section provides in-depth, cause-and-effect troubleshooting for specific calibration curve problems.
Problem 1: High Blank Response & Persistent Contamination
Q: My blank samples (e.g., pure solvent) show a significant DIDP peak, resulting in a high y-intercept and poor accuracy at low concentrations. What are the potential sources and how do I eliminate them?
A: Causal Analysis: A high blank response is almost always due to external contamination. Phthalates are not covalently bound to plastic polymers and can easily leach into solvents, samples, or onto lab surfaces.[5] The goal is to systematically identify and eliminate every potential point of contact with contaminating plastics.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high blank contamination.
Data Summary: Common Contamination Sources & Solutions
| Source Category | Specific Examples | Recommended Action & Rationale |
| Solvents & Reagents | Methylene chloride, Acetone, Hexane; Anhydrous sodium sulfate. | Use highest purity, glass-bottled solvents. Phthalates are common industrial contaminants.[5] Purify solids like sodium sulfate by baking at 400°C or performing a Soxhlet extraction.[11] |
| Lab Consumables | Plastic pipette tips, plastic syringes, syringe filters (PTFE, cellulose acetate), Parafilm®. | Switch to glass syringes and positive displacement pipettes with glass capillaries.[14][17] Avoid filtering if possible; if necessary, use nylon filters which have been shown to be cleaner.[16][17] Studies show significant leaching from many common plastic items.[15][16] |
| Sample Containers | Plastic vials, tubes, or containers; caps with plastic liners. | Use amber glass vials with PTFE-lined septa. Even polypropylene, often considered "clean," can be a source from its packaging.[16] |
| Analytical Instrument | PVC solvent lines, plastic solvent frits, contaminated syringe needle (autosampler). | Replace plastic tubing with PEEK or stainless steel. Clean solvent frits regularly.[5] The outer wall of an autosampler needle can absorb airborne phthalates, which are then desorbed in the hot inlet.[6] |
| Laboratory Environment | Vinyl flooring, paint, cables, dust. | Maintain a clean lab space. Cover samples and standards. Prepare standards in a clean area, separate from sample preparation if possible. Phthalates are semi-volatile and can adsorb onto surfaces.[5] |
Problem 2: Non-Linearity (Curve Bends at High Concentrations)
Q: My calibration curve is linear at low concentrations but becomes flat or bends downwards at higher concentrations (r² < 0.99). What is causing this saturation effect?
A: Causal Analysis: This issue typically points to detector saturation or a concentration-dependent chemical phenomenon. At a certain analyte concentration, the instrument's detector can no longer produce a proportionally increasing signal. For isomeric mixtures like DIDP, non-linearity can also be exacerbated by inconsistent integration of the broad peak at different concentrations.[8]
Troubleshooting Steps:
-
Reduce the Upper Calibration Limit: The simplest solution is to narrow the calibration range. Dilute high-concentration samples so they fall within the demonstrated linear range of the instrument. According to method validation principles, the calibration range must be proven to be linear, accurate, and precise.[19][20]
-
Check Detector Saturation (MS):
-
Mechanism: In a mass spectrometer, the detector (e.g., an electron multiplier) has a finite capacity to register ion arrivals per unit of time. At very high analyte concentrations, the detector becomes saturated and cannot respond linearly to further increases in ion flux.
-
Solution: Reduce the amount of analyte reaching the detector. You can achieve this by:
-
Increasing the split ratio (for GC-MS).
-
Injecting a smaller volume.
-
Diluting the standards and samples.
-
-
-
Investigate Ion Suppression (LC-MS/MS):
-
Mechanism: This is a critical matrix effect where co-eluting compounds from the sample matrix or the analyte itself (at high concentrations) compete for ionization in the ESI source, suppressing the analyte's signal.[13][21][22] This leads to a loss of response at higher concentrations.
-
Solution: The gold standard is to use a stable isotope-labeled internal standard (SIL-IS) for DIDP. A SIL-IS co-elutes with the analyte and experiences nearly identical ion suppression, allowing for accurate correction.[13] If a SIL-IS is unavailable, use matrix-matched calibration , where you prepare your calibration standards in a blank matrix extract that is identical to your samples. This ensures that the standards and samples experience the same matrix effects.[13][23]
-
-
Review Peak Integration: For the broad "hump" of DIDP, ensure your integration parameters are consistent. A change in how the baseline is drawn at low vs. high concentrations can introduce non-linearity. Use a consistent method (e.g., valley-to-valley) and visually inspect every chromatogram.
Problem 3: Poor Reproducibility & Inconsistent Response
Q: The peak areas for the same standard concentration are highly variable between injections or between analytical runs. What should I investigate?
A: Causal Analysis: Poor reproducibility points to an unstable or inconsistent process. The root cause can be variable contamination, inconsistent sample introduction (injection), or instability in the analytical system (GC or LC).
Caption: Logical workflow for diagnosing poor reproducibility.
Troubleshooting Steps:
-
Variable Contamination: If your blank response varies significantly between injections, it indicates sporadic contamination. This is often the primary culprit. Refer to the detailed workflow in Problem 1 .
-
Injection Precision: The autosampler is a common source of variability.
-
Carryover: High-concentration standards can adsorb to the syringe or injection port liner and bleed into subsequent injections. Increase the number of solvent washes between injections.
-
Septum Issues: A cored or worn-out septum can cause leaks, leading to inconsistent sample introduction. Replace the septum regularly.
-
Syringe Problems: Air bubbles in the syringe will lead to inconsistent injection volumes. Ensure the syringe is pulling solvent without bubbles.
-
-
System Instability (GC/LC): Check for leaks in the flow path. Ensure the oven (GC) or column compartment (LC) temperature is stable. Unstable temperatures will cause retention time shifts and can affect peak shape and area.
-
Analyte Instability: Phthalate esters can hydrolyze under strongly acidic or basic conditions, though this is less common in typical analytical solvents.[12] Ensure your sample pH is maintained between 5 and 7 if in an aqueous matrix.[12]
Section 3: Protocols & Methodologies
Adherence to rigorous cleaning and preparation protocols is non-negotiable for successful phthalate analysis.
Protocol 1: Preparing a Phthalate-Free Workspace
Objective: To minimize background contamination from the laboratory environment.
Methodology:
-
Glassware Preparation: a. Wash all glassware (beakers, volumetric flasks, vials) with a laboratory-grade detergent. b. Rinse thoroughly, first with tap water, then with deionized water. c. Rinse with a high-purity solvent such as acetone or methanol to remove water and polar contaminants. d. Rinse with a final, high-purity non-polar solvent like hexane or the mobile phase you will be using. e. Crucially: Bake the glassware in a muffle furnace at 400°C for at least 4 hours.[11] This thermally desorbs any residual organic contaminants. f. After cooling, cover the openings with clean aluminum foil (shiny side out). Do not use plastic caps or Parafilm®.
-
Solvent & Reagent Handling: a. Purchase solvents in glass bottles from reputable manufacturers. b. Never use plastic squirt bottles for rinsing or dispensing. Use glass pipettes or dispensers. c. If preparing mobile phases, filter them through a glass filtration apparatus with a nylon filter if necessary.[16][17] d. Purge the analytical system (LC or GC) extensively with the clean solvents before running any standards or samples.
Protocol 2: Calibration Standard Preparation
Objective: To prepare an accurate and uncontaminated set of calibration standards.
Methodology:
-
Stock Standard: Obtain a certified reference material (CRM) of DIDP.[1] Dissolve it in a high-purity solvent (e.g., isooctane for GC, methanol for LC) in a Class A volumetric flask to create a concentrated primary stock solution. Store in a glass, PTFE-sealed vial in the dark at 4°C.
-
Serial Dilutions: a. Perform serial dilutions from the primary stock using glass volumetric flasks and glass pipettes or a gas-tight glass syringe. b. A common mistake is to prepare standards by serially diluting the next-most concentrated standard. This propagates dilution errors. It is best practice to prepare each standard independently from a common intermediate stock solution.[24]
-
Calibration Levels: Prepare a minimum of 5-7 calibration levels, plus a blank (solvent only). The concentration range should bracket the expected concentration of your unknown samples.[24]
-
Analysis Sequence: It is good practice to analyze the standards in a random order, rather than from lowest to highest concentration, to identify any trends related to carryover or system drift.[24]
Section 4: References
-
5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023). Restek. [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. International Journal of Environmental Analytical Chemistry. [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Taylor & Francis Online. [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 606: Phthalate Ester. EPA. [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Research@THEA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 606: Phthalate Esters in Water by GCECD. EPA. [Link]
-
U.S. Environmental Protection Agency. (1996). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). EPA. [Link]
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]
-
Tienpont, B., David, F., & Sandra, P. (2005). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle. Journal of Chromatography A. [Link]
-
Wasik, A., & Dymerski, T. (2020). Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step. Molecules. [Link]
-
Agilent Technologies. (n.d.). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas. Agilent Technologies. [Link]
-
Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek. [Link]
-
Haz-Map. (n.d.). This compound. National Library of Medicine. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Diethyl Phthalate. ATSDR. [Link]
-
Boberg, J., et al. (2021). Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate. Food and Chemical Toxicology. [Link]
-
Wikipedia. (n.d.). This compound. Wikipedia. [Link]
-
Asif, M. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Gosetti, F., et al. (2010). Matrix effect in a view of LC-MS/MS: An overview. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Li, W., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B. [Link]
-
Simoneau, C., et al. (2004). Effect of the nature and concentration of phthalates on their migration from PVC materials under dynamic simulated conditions of use. JRC Publications Repository. [Link]
-
Lamb, J. C., et al. (2014). Calibration curves of phthalates. ResearchGate. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]
-
Coltro, L., et al. (2021). Analytical method validation parameters. ResearchGate. [Link]
-
Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link]
-
LGC. (2003). Preparation of Calibration Curves - A Guide to Best Practice. National Measurement Laboratory. [Link]
-
S. Ashutosh Kumar, et al. (2013). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Rathore, A. S. (2003). Method Validation Guidelines. BioPharm International. [Link]
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 10. gcms.cz [gcms.cz]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. research.thea.ie [research.thea.ie]
- 18. agilent.com [agilent.com]
- 19. emerypharma.com [emerypharma.com]
- 20. demarcheiso17025.com [demarcheiso17025.com]
- 21. longdom.org [longdom.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uknml.com [uknml.com]
Technical Support Center: Interpreting Mass Spectra of Diisodecyl Phthalate (DIDP) and its Isomers
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for interpreting the mass spectra of Diisodecyl Phthalate (DIDP) and its isomers. We will delve into common challenges, offer troubleshooting solutions, and provide validated protocols to ensure data integrity and accurate compound identification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the mass spectrometric analysis of DIDP.
Q1: What is this compound (DIDP) and why is its analysis complex?
A1: this compound (DIDP) is a high-molecular-weight phthalate (C₂₈H₄₆O₄, M.W. 446.7 g/mol ) widely used as a plasticizer to impart flexibility to PVC products.[1] Analytically, DIDP is not a single compound but a complex mixture of branched-chain isomers.[2] This isomeric complexity is the primary challenge; during gas chromatography (GC), these isomers do not separate into discrete peaks but rather elute as a broad, unresolved cluster or "hump".[2][3] This makes it impossible to isolate and identify individual isomers by chromatography alone.[4]
Q2: What does a typical Electron Ionization (EI) mass spectrum of DIDP look like?
A2: The 70 eV EI mass spectrum of DIDP is characterized by extensive fragmentation. The most dominant feature across all isomers is a base peak at a mass-to-charge ratio (m/z) of 149.[3][4] This ion corresponds to the highly stable protonated phthalic anhydride fragment, which is a hallmark of most phthalate esters with alkyl side chains longer than two carbons.[5][6][7]
Q3: What are the key diagnostic ions for DIDP in an EI spectrum?
A3: While m/z 149 confirms the presence of a phthalate, it is not specific to DIDP. To differentiate DIDP from other phthalates like Diisononyl Phthalate (DINP), two key ions are crucial:
-
Quantifier/Qualifier Ion (m/z 307): This ion is formed by the loss of one of the isodecyl alkyl chains ([M-C₁₀H₂₁]⁺). Its presence is a strong indicator of a C10 phthalate like DIDP.[4][8]
-
Base Peak (m/z 149): The ubiquitous protonated phthalic anhydride ion serves as the primary confirmation of the phthalate backbone.[3][9] The ratio between m/z 307 and m/z 149, combined with chromatographic retention time, is used for confident identification.
Q4: Why is the molecular ion ([M]⁺• at m/z 446) often absent or very weak in EI spectra of DIDP?
A4: The energy imparted during standard Electron Ionization (70 eV) is substantial and easily breaks the ester bonds of large, flexible molecules like DIDP. The molecular ion, if formed, is highly unstable and rapidly undergoes fragmentation to produce more stable ions like m/z 149 and m/z 307.[3] Consequently, the molecular ion peak is typically of very low abundance or completely absent, making molecular weight confirmation impossible with this technique alone.[10]
Q5: Can mass spectrometry differentiate between different DIDP isomers?
A5: Using standard GC-EI-MS, it is practically impossible to differentiate between the various branched isomers of DIDP. The high energy of electron ionization erases the subtle structural differences between the isomers, leading to virtually identical mass spectra.[2] However, advanced techniques such as Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) , which separates ions based on their size, shape, and charge, have shown promise in separating phthalate isomers that are indistinguishable by conventional chromatography and MS.[11] For most routine applications, DIDP is treated and quantified as a single, unresolved mixture.[4]
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of DIDP.
Problem 1: The base peak in my spectrum is m/z 149, but I'm not sure if it's DIDP or another phthalate.
-
Causality: The m/z 149 ion is common to nearly all higher-order phthalates, including Di-n-butyl phthalate (DBP), Benzylbutyl phthalate (BBP), and Di(2-ethylhexyl) phthalate (DEHP).[4][7] Co-elution of these compounds can lead to misidentification.
-
Solution:
-
Check Retention Time: Compare the retention time of your unknown peak cluster to that of a certified DIDP reference standard analyzed under the exact same GC conditions.
-
Look for the Qualifier Ion: Extract the ion chromatogram for m/z 307. A peak appearing at the same retention time as the m/z 149 peak strongly supports the identification of DIDP.[12] If you see m/z 149 but not m/z 307, you may have a different phthalate. For example, Diisononyl phthalate (DINP) will show a qualifier ion at m/z 293.[8]
-
Improve Chromatographic Resolution: While you cannot resolve the isomers, you can optimize your GC method to separate the DIDP cluster from other phthalates. Using a column like an Rtx-440 or Rxi-XLB can provide good separation for a wide range of phthalates.[4]
-
Problem 2: I can't detect the molecular ion to confirm the compound's identity.
-
Causality: As explained in FAQ #4, the molecular ion is too unstable to survive electron ionization.
-
Solution: Employ Soft Ionization Techniques. These methods use lower energy to ionize molecules, preserving the molecular ion.
-
Chemical Ionization (CI): Using a reagent gas like methane or ammonia will typically produce a strong protonated molecule ion [M+H]⁺ at m/z 447.[8] This is an excellent way to confirm the molecular weight.
-
Atmospheric Pressure Chemical Ionization (APCI): Coupling GC with an APCI source is highly effective. It often yields spectra where the molecular ion is the base peak, dramatically increasing confidence and sensitivity.[2][3]
-
Problem 3: My chromatogram shows a broad, unresolved "hump" instead of sharp peaks.
-
Causality: This is the expected chromatographic behavior for DIDP.[2] The "hump" is the result of dozens of structurally similar branched isomers co-eluting.
-
Solution:
-
Do Not Attempt to Integrate the Total Ion Chromatogram (TIC): This will be inaccurate.
-
Use Extracted Ion Chromatograms (EICs): For quantification, integrate the peak area of the specific qualifier ion (m/z 307) from its EIC.[4] This provides a more accurate and sensitive measurement by excluding interfering ions.
-
Confirm the Isomer Pattern: The shape of the isomer hump can be characteristic. Compare the pattern observed in your sample to that of a reference standard. While the distribution of isomers can vary between technical mixtures, a general pattern match adds confidence to the identification.[2]
-
Problem 4: I'm seeing phthalate signals in my blank injections.
-
Causality: Phthalates are ubiquitous environmental and laboratory contaminants.[13] They are present in plastic tubing, solvent bottle caps, septa, and many other common lab items. This background contamination is a notorious challenge in trace phthalate analysis.[14]
-
Solution:
-
Systematically Identify and Eliminate Plastic: Use glass containers for all standards, samples, and mobile phases. Use PTFE-lined caps.
-
Use High-Purity Solvents: Purchase solvents specifically rated for GC-MS or trace analysis.
-
Clean Glassware Rigorously: Wash all glassware with a detergent known to be free of phthalates, rinse thoroughly with high-purity water, and then bake in a muffle furnace at >400°C for several hours.
-
Run Solvent Blanks: Regularly inject solvent blanks to monitor the cleanliness of your system. A "contamination trap" or a short, reversed-phase HPLC column can be installed in an LC system to delay contaminant peaks from the mobile phase.[13]
-
Section 3: Recommended Analytical Protocols
Protocol 1: GC-MS Analysis with Electron Ionization (EI) for Identification and Quantification
This protocol outlines a standard method for analyzing DIDP using GC-MS in Selected Ion Monitoring (SIM) mode, which provides the necessary selectivity and sensitivity.
-
Sample Preparation:
-
Prepare calibration standards of a certified DIDP reference material in a phthalate-free solvent like hexane or cyclohexane.[12] A typical range is 0.1 to 10 µg/mL.
-
Extract the sample using a validated procedure (e.g., solvent extraction). Ensure the final extract is in a compatible solvent.
-
-
GC System Configuration:
-
Injector: Split/Splitless, operated in splitless mode at 300°C.
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[15]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 100°C (hold 1 min), ramp to 320°C at 15°C/min, hold for 10 min. (This program should be optimized for your specific instrument and separation needs).
-
-
Mass Spectrometer (MS) Configuration:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
SIM Groups:
-
Dwell Time: Set dwell time to ~100 ms per ion.
-
-
Data Analysis:
-
Identify DIDP based on the retention time of the isomer cluster matching the reference standard.
-
Confirm identity by ensuring a signal is present for both m/z 149 and m/z 307 at this retention time.
-
Quantify by integrating the peak area of the m/z 307 EIC and comparing it to the calibration curve.
-
Section 4: Data Summary & Visualizations
Table 1: Key Mass Fragments for this compound (DIDP) Interpretation
| m/z | Ion Identity | Ionization Mode | Typical Relative Abundance | Significance |
| 447 | [M+H]⁺ (Protonated Molecule) | CI, APCI | High (often Base Peak) | Confirms molecular weight of 446 Da.[3][8] |
| 446 | [M]⁺• (Molecular Ion) | EI | Very Low / Absent | Parent molecular ion; rarely observed due to instability.[3] |
| 307 | [M-C₁₀H₂₁]⁺ (Loss of an isodecyl chain) | EI | Low to Medium | Key Qualifier/Quantifier Ion. Differentiates DIDP from other phthalates.[3][4] |
| 167 | [C₈H₇O₄]⁺ (Protonated Phthalic Acid + H₂O) | EI | Low to Medium | Common phthalate fragment.[16] |
| 149 | [C₈H₅O₃]⁺ (Protonated Phthalic Anhydride) | EI | High (Base Peak ) | Characteristic Phthalate Ion. Confirms phthalate backbone.[2][3][4] |
Visualizations
The following diagrams illustrate the key fragmentation pathway and a standard analytical workflow for DIDP.
Caption: Figure 1. Simplified EI fragmentation pathway for this compound (DIDP).
Caption: Figure 2. Recommended GC-MS workflow for DIDP analysis.
References
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Restek Corporation. (n.d.). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance.
- Van De Steene, M., & Sandra, P. (2010). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. LCGC North America, 28(7).
- Chromatography Online. (2010). Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS.
- Agilent Technologies. (n.d.). Determination of Phthalate Compounds in Plastic Toys Using the Varian 225-MS Ion Trap Mass Spectrometer.
- Hsu, J. Y., Shih, C. L., Tien, C. P., Chung, Y. N., Zgoda, V. G., & Liao, P. C. (2019). Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model. Journal of food and drug analysis, 27(1), 284–292.
- Jeon, S., Kim, Y. P., Kho, Y., Ahn, Y. G., & Kim, S. (2018). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. Journal of analytical methods in chemistry, 2018, 6072358.
- Agilent Technologies. (2018). Phthalate Analysis Using an Agilent 8890 GC and an Agilent 5977A GC/MSD.
- Anderson, K. A., Points, G. L., 3rd, Donald, C. E., & Scott, R. P. (2023). Targeted Gas Chromatography-Mass Spectrometry Analysis of 31 Phthalates and Replacements: Method Optimization and Application to Edible Oils and Silicone Wristbands. Toxics, 11(12), 978.
- Hsu, J. Y., Shih, C. L., Tien, C. P., Chung, Y. N., Zgoda, V. G., & Liao, P. C. (2019). Exposure marker discovery of di-2(propylheptyl) phthalate using ultra-performance liquid chromatography-mass spectrometry and a rat model. Journal of food and drug analysis, 27(1), 284–292.
- Jeon, S., Kim, Y. P., Kho, Y., Ahn, Y. G., & Kim, S. (2018). Fragmentation pathway of diisononyl phthalate (DINP) in the MRM mode. ResearchGate.
- MassBank. (n.d.). This compound; EI-B; MS.
- Hajslova, J., & Kocourek, V. (2018). Solution for Blank and Matrix Difficulties Encountered During Phthalate Analysis of Edible Oils by High Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. Journal of the American Oil Chemists' Society, 95(11), 1347-1358.
- Jeilani, Y. A., Yan, B., & Spraggins, J. M. (2011). Density Functional Theory and Mass Spectrometry of Phthalate Fragmentations Mechanisms: Modeling Hyperconjugated Carbocation and Radical Cation Complexes with Neutral Molecules. ResearchGate.
- Shimadzu. (n.d.). Analysis of Phthalate Esters in Toys and Child Care Products by GCMS.
- Agilent Technologies. (2022). Analysis of Phthalates Using the Agilent 5977C GC/MSD with Hydrogen Carrier Gas.
- Waters Corporation. (n.d.). Differentiating Phthalate Isomers with Multi-Pass Cyclic Ion Mobility and Rapid Screening in Cosmetic and Personal Care Products.
- Matejčík, Š., et al. (2020). Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour. Physical Chemistry Chemical Physics, 22(30), 17309-17318.
- Ye, X., et al. (2007). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Journal of the Chinese Chemical Society, 54(6), 1547-1556.
- Wikipedia. (n.d.). DPHP.
Sources
- 1. DPHP - Wikipedia [en.wikipedia.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00538J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. gcms.cz [gcms.cz]
- 11. lcms.cz [lcms.cz]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. massbank.eu [massbank.eu]
Enhancing Solid-Phase Extraction of DIDP: A Technical Troubleshooting Guide
Welcome to the technical support center for Solid-Phase Extraction (SPE) of Diisodecyl Phthalate (DIDP). As a long-chain, highly hydrophobic phthalate, DIDP presents unique challenges during sample preparation. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during its extraction. The information herein is structured in a question-and-answer format to directly address specific experimental problems, blending technical accuracy with field-proven insights.
Part 1: FAQs - Method Development & Sorbent Selection
This section addresses foundational questions that arise during the initial stages of developing a robust SPE method for DIDP.
Q1: What is the most critical factor when choosing an SPE sorbent for a highly non-polar compound like DIDP?
Answer: The most critical factor is the sorbent's retention mechanism and its capacity for strong hydrophobic interactions. DIDP is a large, non-polar molecule, which means a reversed-phase sorbent is the appropriate choice.[1][2] The primary decision lies between traditional silica-based sorbents (like C18) and modern polymer-based sorbents.
-
Silica-Based Sorbents (e.g., C18): These are effective for retaining non-polar compounds from aqueous samples.[1][3][4] The retention mechanism is based on hydrophobic interactions between the long alkyl chains of DIDP and the C18 chains bonded to the silica. A study on phthalates in bottled water demonstrated that C18 cartridges provided the best performance among several tested options.[4][5][6]
-
Polymer-Based Sorbents (e.g., Polystyrene-Divinylbenzene, PS-DVB): These sorbents often provide superior performance for highly hydrophobic compounds like DIDP.[7] They typically have a higher surface area and greater loading capacity compared to silica-based materials.[7] For DIDP specifically, polymeric sorbents have been shown to have a significantly higher sample capacity than C18, which means smaller bed masses can be used, reducing solvent consumption.[7] They are also stable across a wider pH range (1-14), offering more flexibility in method development.[8]
Recommendation: For new method development, begin with a hydrophilic-lipophilic balanced (HLB) polymeric sorbent . These offer robust, dual retention mechanisms and high capacity, making them excellent for complex matrices and highly non-polar analytes.[9] If matrix interferences are minimal, a high-quality, end-capped C18 sorbent is a reliable alternative.[3][4]
Q2: How do I select the appropriate conditioning, wash, and elution solvents for DIDP?
Answer: Solvent selection is governed by the principles of reversed-phase chromatography. The goal is to retain DIDP during loading and washing, and then fully elute it in the smallest possible volume.
-
Conditioning (Wetting): The purpose is to activate the hydrophobic sorbent functional groups. Use a water-miscible organic solvent like methanol or acetonitrile . This solvates the C18 or polymer chains, making them accessible to the analyte.[10][11]
-
Equilibration: After conditioning, the sorbent must be equilibrated with a solvent similar in composition to the sample matrix (e.g., reagent water or a buffered solution).[10] This step is crucial to prevent premature elution and ensure consistent retention. Skipping this can lead to poor reproducibility.[12][13]
-
Wash Solvent: The wash step removes weakly retained matrix interferences. The ideal wash solvent is strong enough to remove contaminants but weak enough to leave DIDP bound to the sorbent.[11][13] For DIDP, start with a mixture of water and a small percentage of methanol (e.g., 10-40% methanol) . The optimal percentage should be determined experimentally; increasing the organic content beyond a certain point will cause loss of DIDP.[11]
-
Elution Solvent: The elution solvent must be strong enough to disrupt the hydrophobic interactions between DIDP and the sorbent.[14] Highly non-polar solvents are required. Effective options include:
A combination, such as acetonitrile/methylene chloride , is often used in established methods like EPA Method 506 to ensure complete elution of strongly retained phthalates.[15][16]
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section tackles specific issues that can compromise the efficiency and reproducibility of your DIDP extraction.
Problem 1: Low and/or Inconsistent Recovery
This is the most frequent issue in SPE.[12] The root cause can be pinpointed by analyzing the fractions from each step (load, wash, and elution).
Q: My DIDP recovery is below 70% and varies between samples. What are the likely causes and how do I fix it?
A: There are several potential causes for low and inconsistent recovery.
-
Cause A: Analyte Breakthrough During Sample Loading.
-
Why it happens: The sample solvent may be too "strong" (contains too much organic solvent), preventing DIDP from binding to the sorbent.[18] Alternatively, the flow rate could be too high, not allowing enough time for the interaction to occur.[12][18] Overloading the cartridge with too much sample mass can also saturate the sorbent.[14][18]
-
Solution:
-
Dilute the Sample: Ensure your sample is primarily aqueous. If it's dissolved in an organic solvent, dilute it at least 1:1 (and preferably more) with water or an appropriate buffer.[13][18]
-
Reduce Flow Rate: Decrease the sample loading flow rate to ~1-2 mL/min. Slower loading allows for proper equilibrium between the analyte and the sorbent.[12][19]
-
Increase Sorbent Mass: If overloading is suspected, use a cartridge with a larger sorbent bed mass. A general rule is that the analyte load should be less than 5% of the sorbent mass.[1][20]
-
-
-
Cause B: Premature Elution During the Wash Step.
-
Why it happens: The wash solvent is too aggressive (contains too high a percentage of organic solvent), stripping the bound DIDP from the sorbent along with the interferences.[11][13]
-
Solution:
-
Decrease Wash Solvent Strength: Reduce the percentage of organic modifier (e.g., methanol) in your wash solution. Test a gradient of wash strengths (e.g., 10%, 20%, 30% methanol in water) to find the highest concentration that removes interferences without eluting DIDP.[11]
-
-
-
Cause C: Incomplete Elution.
-
Why it happens: The elution solvent is not strong enough to overcome the strong hydrophobic interactions between DIDP and the sorbent.[12][14] This is a common issue for large, non-polar molecules. The elution volume may also be insufficient.[12]
-
Solution:
-
Increase Elution Solvent Strength: Switch to a more non-polar solvent. If using acetonitrile, try methylene chloride or a mixture of the two.[15][16]
-
Increase Elution Volume: Apply the elution solvent in multiple, smaller aliquots. For example, instead of one 5 mL elution, try two separate 2.5 mL elutions. This often improves efficiency.[19]
-
Incorporate a "Soak" Step: After adding the elution solvent, allow it to sit in the sorbent bed for 1-5 minutes before applying vacuum or pressure. This allows the solvent to fully penetrate the sorbent and disrupt interactions, improving elution.[13][19]
-
-
Problem 2: High Background or Matrix Effects in Final Analysis (GC/MS, LC/MS)
Q: My chromatograms show significant background noise or ion suppression, which I suspect is from the SPE cleanup. How can I improve this?
A: This indicates that matrix components are co-eluting with your analyte.
-
Cause A: Insufficient Removal of Interferences.
-
Why it happens: The wash step is not effective enough. This is common in complex matrices like food, biological fluids, or environmental samples.[1][21]
-
Solution:
-
Optimize the Wash Step: As described above, carefully increase the organic strength of the wash solvent to the maximum level that does not cause DIDP loss.[11]
-
Use a More Selective Sorbent: If a general reversed-phase sorbent isn't providing enough cleanup, consider a mixed-mode sorbent that can target specific interferences via a secondary mechanism (like ion exchange).[1]
-
-
-
Cause B: Contamination from Labware or Reagents.
-
Why it happens: Phthalates are ubiquitous plasticizers and can leach from plastic containers, tubing, and pipette tips, causing high background.[16][17] Reagents themselves can also be a source of contamination.[16][22]
-
Solution:
-
Use Glassware Exclusively: Collect samples and prepare solutions in glass containers. Avoid all plastic labware where possible.[16][17][23]
-
Rinse Glassware: Thoroughly clean all glassware, including a final rinse with a high-purity solvent (like the elution solvent) and baking if possible.[16][17]
-
Use High-Purity Reagents: Employ HPLC-grade or higher purity solvents and reagents.[16]
-
Run a Method Blank: Always process a "blank" sample (reagent water) through the entire SPE and analysis procedure to identify and quantify background contamination.[24]
-
-
Part 3: Experimental Protocols & Data
Workflow Diagram: General SPE Protocol for DIDP
Sources
- 1. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 2. silicycle.com [silicycle.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a SPE-HPLC-PDA Method for the Quantification of Phthalates in Bottled Water and Their Gene Expression Mo… [ouci.dntb.gov.ua]
- 5. psecommunity.org [psecommunity.org]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. agilent.com [agilent.com]
- 11. phenomenex.com [phenomenex.com]
- 12. welch-us.com [welch-us.com]
- 13. silicycle.com [silicycle.com]
- 14. specartridge.com [specartridge.com]
- 15. selectscience.net [selectscience.net]
- 16. NEMI Method Summary - 506 [nemi.gov]
- 17. NEMI Method Summary - 606 [nemi.gov]
- 18. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 19. lcms.labrulez.com [lcms.labrulez.com]
- 20. SPE Phase and Solvent Selection | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.com [fishersci.com]
- 23. epa.gov [epa.gov]
- 24. epa.gov [epa.gov]
Validation & Comparative
Introduction: The Analytical Challenge of Diisodecyl Phthalate
An In-Depth Technical Guide to the Validation of Analytical Methods for Diisodecyl Phthalate (DIDP)
This guide provides a comprehensive comparison and detailed validation protocols for the analytical determination of this compound (DIDP). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind methodological choices, ensuring robust and reliable quantification of this complex analyte.
This compound (DIDP) is a high-molecular-weight phthalate ester extensively used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) and other polymers. Its applications range from medical devices and food packaging to building materials and consumer goods.[1] Due to its widespread use and potential for migration, regulatory bodies in the US, Europe, and Asia have established limits on its presence in certain products, particularly those intended for children.
The accurate quantification of DIDP presents a significant analytical challenge. Unlike simpler phthalates, commercial DIDP is not a single compound but a complex mixture of isomers with varying branched decyl chains.[2][3] This isomeric complexity, coupled with its ubiquity and potential for sample contamination, necessitates the development and rigorous validation of highly selective and sensitive analytical methods.
This guide compares the two most prevalent chromatographic techniques for DIDP analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—providing the technical insights required to select and validate the appropriate method for your application.
Comparative Overview of Core Analytical Techniques
The choice between GC-MS and HPLC for DIDP analysis is driven by factors such as the sample matrix, required sensitivity, and the need to resolve isomeric clusters.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most established technique for phthalate analysis.[2][4] GC offers excellent chromatographic resolution for separating volatile and semi-volatile compounds. Coupling it with a mass spectrometer provides definitive identification based on mass-to-charge ratio, making it a powerful tool for confirmation. For DIDP, GC analysis often results in an unresolved cluster of peaks corresponding to the various isomers.[3] While this complicates quantification, specific fragment ions can be used for selective detection.[2][5]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for separating large, non-volatile molecules like DIDP without the need for derivatization. Recent advancements in column chemistries, such as phenyl-hexyl phases, have shown improved resolution for complex phthalate mixtures. When coupled with UV detection, it offers a robust and cost-effective solution. For enhanced sensitivity and specificity, particularly in complex matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred approach.[6][7]
Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation
GC-MS is a cornerstone of environmental and material testing for phthalates due to its high resolving power and specificity.
Rationale and Experimental Design
The primary challenge in GC-MS analysis of DIDP is its isomeric nature. The electron impact (EI) ionization of different DIDP isomers produces a similar fragmentation pattern, with a dominant base peak ion at m/z 149 (the protonated phthalic anhydride ion).[2][3] This makes it difficult to quantify DIDP using this ion if other phthalates are co-eluting.
Causality Behind Experimental Choices:
-
Column Selection: To maximize the separation of the isomeric cluster, specialized GC columns are recommended. While standard 5-type columns are common, phases like Rtx-440 and Rxi-XLB have demonstrated superior resolution for complex phthalate mixtures.[2][4]
-
Selective Ion Monitoring (SIM): To overcome the non-specific m/z 149 ion, quantification should be based on a more unique, though less abundant, fragment ion. For DIDP, the m/z 307 ion, corresponding to the loss of an alkyl group, provides greater selectivity.[2][5]
-
Tandem Mass Spectrometry (GC-MS/MS): For the highest level of selectivity and sensitivity, especially in challenging matrices like medical devices, GC-MS/MS is employed. By selecting a precursor ion (e.g., m/z 307) and monitoring a specific product ion in Multiple Reaction Monitoring (MRM) mode, chemical noise is significantly reduced.[1]
Workflow for GC-MS Method Validation
Caption: A generalized workflow for analytical method validation.
Detailed Protocol for GC-MS Method Validation
This protocol outlines the steps to validate a GC-MS method for DIDP in a polymer matrix, adhering to the principles of ICH Q2(R1).
A. Sample Preparation (Polymer Dissolution/Precipitation)
-
Weighing: Accurately weigh ~0.1 g of the polymer sample into a glass vial.
-
Dissolution: Add 5 mL of tetrahydrofuran (THF) to dissolve the sample. Vortex or sonicate until fully dissolved.
-
Internal Standard Spiking: Spike the solution with a known concentration of an appropriate internal standard (e.g., this compound-d4).
-
Precipitation: Add 10 mL of a non-solvent like hexane or methanol to precipitate the PVC polymer.
-
Centrifugation: Centrifuge the sample to pellet the precipitated polymer.
-
Extraction: Transfer the supernatant containing the DIDP to a clean vial.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1 mL) of a suitable solvent like cyclohexane for GC-MS analysis.[8]
B. GC-MS/MS Analytical Conditions
-
System: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer.[1]
-
Column: Rtx-440 or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Injector: Splitless mode, 280°C.
-
Oven Program: 80°C (hold 2 min), ramp at 8°C/min to 210°C, then ramp at 20°C/min to 300°C (hold 5 min).[9]
-
MS Parameters (MRM Mode):
-
Precursor Ion for DIDP: m/z 307.[1]
-
Product Ions: Monitor at least two product ions for confirmation.
-
C. Validation Experiments
-
Specificity/Selectivity: Analyze a matrix blank (polymer known to be free of DIDP) to ensure no interfering peaks are present at the retention time of DIDP. Analyze a spiked blank to confirm peak identity and resolution from other matrix components.
-
Linearity and Range: Prepare a series of calibration standards (e.g., 6-8 points) spanning the expected concentration range (e.g., 0.1 to 50 µg/mL). Plot the peak area ratio (DIDP/Internal Standard) against concentration and determine the linearity using the coefficient of determination (R²), which should be ≥ 0.99.[10]
-
Accuracy (Recovery): Spike matrix blanks at three concentration levels (low, medium, high) in triplicate. Prepare and analyze the samples according to the protocol. Accuracy is expressed as the percentage recovery. Typical acceptance criteria are 80-120%.[1]
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicates of a medium-concentration spiked sample on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (%RSD) for each set. The acceptance criterion is typically ≤ 15% RSD.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.[11]
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
The LOQ should be confirmed by analyzing a spiked sample at the determined concentration and checking for acceptable accuracy and precision.
-
-
Robustness: Intentionally make small variations to method parameters (e.g., injector temperature ±5°C, oven ramp rate ±10%, gas flow rate ±10%) and assess the impact on the results. The method is robust if the results remain unaffected by these minor changes.
Deep Dive: High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC provides a viable alternative to GC-MS, particularly when dealing with less volatile phthalates or when GC instrumentation is unavailable.
Rationale and Experimental Design
HPLC separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. For DIDP, a reversed-phase setup is standard.
Causality Behind Experimental Choices:
-
Column Selection: A standard C18 column can be used, but for better resolution of DIDP from other phthalates like Di-n-octyl phthalate (DNOP), a phenyl-hexyl stationary phase is often superior. The different selectivity of the phenyl-hexyl phase can improve separation.
-
Mobile Phase: A gradient elution using a combination of water, methanol, and acetonitrile is typically required to resolve a wide range of phthalates in a single run.
-
Detector: A UV detector set at ~230 nm is a common, cost-effective choice.[12] For higher sensitivity and confirmation, an LC-MS/MS system is the gold standard.[6][13]
Challenge of DIDP Isomer Analysis by GC-MS
Caption: The challenge of DIDP isomer analysis by GC-MS.
Detailed Protocol for HPLC-UV Method Validation
A. Sample Preparation The sample preparation is similar to that for GC-MS, but the final reconstitution solvent must be compatible with the HPLC mobile phase (e.g., methanol or acetonitrile).
B. HPLC-UV Analytical Conditions
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: Phenyl-hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase: Ternary gradient of Water (A), Methanol (B), and Acetonitrile (C).
-
Flow Rate: 1.0 mL/min.
-
Detection: 230 nm.[12]
-
Injection Volume: 10 µL.
C. Validation Experiments The validation experiments (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness) are performed in the same manner as described for the GC-MS method, using the HPLC system and protocol. For specificity, a DAD can provide additional confidence by allowing for peak purity analysis.[14]
Performance Data Comparison: GC-MS vs. HPLC
The following table summarizes typical performance data for the validation of DIDP analytical methods, compiled from various studies. This allows for an objective comparison to guide method selection.
| Validation Parameter | GC-MS/MS | HPLC/UV | Source(s) |
| Specificity | High (using unique ions/MRM) | Moderate to High (dependent on column and co-elutions) | [1], |
| Linearity (R²) | > 0.99 | > 0.999 | [1], |
| LOD | ~5-15 ng/g (matrix dependent) | ~4.5 ng injected | [1], |
| LOQ | 54.1 - 76.3 ng/g | 30 ng injected | [1], |
| Accuracy (Recovery %) | 91.8% – 122% | 66% - 76% (in toy matrix) | [1], |
| Precision (%RSD) | 1.8% – 17.8% | < 0.8% (area precision) | [1], |
Note: Performance characteristics are highly dependent on the specific instrumentation, sample matrix, and concentration level. The values presented are for comparative purposes.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The validation process ensures that the chosen method is fit for its intended purpose, providing reliable and defensible data.
-
For highest selectivity and sensitivity, especially in complex or regulated environments (e.g., medical devices), a validated GC-MS/MS method is the authoritative choice. Its ability to use MRM transitions effectively mitigates matrix interference and the challenges of isomeric overlap.[1]
-
For routine screening or when MS instrumentation is not available, a validated HPLC-UV method using a high-resolution column (e.g., phenyl-hexyl) offers a robust and reliable alternative. However, meticulous attention must be paid to chromatographic resolution to avoid co-elution with other phthalates.
Ultimately, a thorough validation as outlined in this guide is not merely a regulatory hurdle but a fundamental component of scientific integrity. It provides the necessary evidence that your analytical data is accurate, precise, and trustworthy.
References
- Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. National Institutes of Health (NIH).
- How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS. Restek.
- Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Agilent Technologies.
- Limit of Detection (LOD) for Plasticizers in Food Samples. ResearchGate.
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek.
- Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. PubMed.
- Method Validation for the Determination of Phthalates in Indoor Air by GC-MS. ResearchGate.
- Method Development for Analysis A of Phthalates s by HPLC. OPUS Open Portal to University Scholarship.
- Validation of the method for determining priority phthalates by GC-MS at trace concentrations in surface water with a background pollution level. ResearchGate.
- Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Oregon State University.
- Determining High-Molecular-Weight Phthalates in Sediments Using GC–APCI-TOF-MS. Spectroscopy Online.
- Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. GERSTEL.
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub.
- LOD, LOQ, Dynamic Linearity Calibration Ranges and Retention Time. ResearchGate.
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek.
- This compound | C28H46O4 | CID 33599. PubChem - NIH.
- Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Agilent.
- Application of Experimental Design to Develop a Robust RP-TLC/ Densitometry Method for Quantification of Phthalates. Semantic Scholar.
- Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science.
- Analytical method validation parameters. ResearchGate.
- Method 8061A: Phthalate Esters by Gas Chromatography. EPA.
- Analytical method for the identification and assay of 12 phthalates in cosmetic products. Semantic Scholar.
- Methods for the determination of phthalates in food. JRC Publications Repository.
- Analytical method for the identification and assay of 12 phthalates in cosmetic products. ResearchGate.
- Method Validation for the Determination of Phthalates in Indoor Air by GC-MS. J-Stage.
- Validation of analytical methods in a pharmaceutical quality system. SciSpace.
- Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences.
- Methodology for Determining Phthalate Residues by Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction and GC-IT/MS in Hot Drink Samples by Vending Machines. MDPI.
Sources
- 1. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 5. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 6. How to Increase Sensitivity and Mitigate Contaminants When Analyzing Phthalates in Food Packaging and Toys by LC-MS/MS [discover.restek.com]
- 7. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. Method Validation for the Determination of Phthalates in Indoor Air by GC-MS with Solid-Phase Adsorption/Solvent Extraction using Octadecyl Silica Filter and Styrene–Divinylbenzene Copolymer Cartridge [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 12. opus.govst.edu [opus.govst.edu]
- 13. agilent.com [agilent.com]
- 14. scispace.com [scispace.com]
Diisodecyl phthalate vs. DEHP toxicological profile comparison
<A_I> ## A Comparative Toxicological Profile: Diisodecyl Phthalate (DIDP) vs. Di(2-ethylhexyl) Phthalate (DEHP)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phthalate Dichotomy
Phthalates, a class of chemical compounds primarily used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC), are ubiquitous in modern life.[1] Their extensive use in consumer products, medical devices, and food packaging has led to widespread human exposure and subsequent scrutiny of their potential health effects.[2][3][4] Among the numerous phthalates, Di(2-ethylhexyl) phthalate (DEHP) has historically been one of the most widely used. However, mounting toxicological evidence has prompted a shift towards alternatives, including high molecular weight phthalates like this compound (DIDP).[5][6]
This guide provides an in-depth, objective comparison of the toxicological profiles of DIDP and DEHP, grounded in experimental data. We will delve into their distinct chemical properties, mechanisms of toxicity, and comparative effects on key organ systems, offering a scientifically rigorous resource for researchers and professionals in the field.
Chemical and Physical Properties: A Tale of Two Structures
The toxicological differences between DIDP and DEHP can be partly attributed to their distinct chemical structures and molecular weights. Phthalates are broadly categorized into low molecular weight (LMW) and high molecular weight (HMW) compounds.[7]
-
DEHP , a low molecular weight phthalate, possesses shorter alkyl chains, which contributes to its higher volatility and greater potential to leach from plastic matrices.[1]
-
DIDP , a high molecular weight phthalate, is a complex mixture of branched C9-C11 isomers, predominantly C10 isomers.[8][9] Its larger size and longer carbon backbone increase its permanence and durability within materials, reducing its likelihood of migration.[1]
This fundamental structural difference influences their absorption, distribution, metabolism, and excretion (ADME) profiles, which in turn dictates their toxic potential.
Caption: Structural differences between LMW and HMW phthalates.
Toxicological Profile Comparison
The following sections provide a detailed, side-by-side comparison of the toxicological effects of DIDP and DEHP across various endpoints.
Endocrine Disruption: A Primary Point of Divergence
A significant body of evidence points to the endocrine-disrupting potential of certain phthalates, particularly their anti-androgenic effects.[7][10] This is a key area where DIDP and DEHP exhibit notable differences.
DEHP: DEHP is a well-established endocrine disruptor.[3][11] Its primary mechanism of toxicity involves the disruption of androgen signaling.[7] Exposure to DEHP, particularly during critical developmental windows, can lead to:
-
Reduced Fetal Testosterone Synthesis: DEHP and its primary active metabolite, mono(2-ethylhexyl) phthalate (MEHP), downregulate key genes involved in testosterone production in the fetal testes.[7][11]
-
Testicular Dysgenesis Syndrome: In animal models, prenatal DEHP exposure is associated with a spectrum of male reproductive disorders, including hypospadias, cryptorchidism, and reduced sperm quality.[10][12]
-
Altered Puberty Onset: Studies have shown that DEHP exposure can affect the timing of puberty.[13]
DIDP: In contrast to DEHP, DIDP is considered to have a significantly lower potential for endocrine disruption.[14][15]
-
Lack of Anti-Androgenic Effects: Multiple studies have shown that DIDP does not produce the adverse effects on the male reproductive tract that are characteristic of anti-androgenic compounds like DEHP.[9][14]
-
No Fertility Impairment: One- and two-generation studies in rats have demonstrated that DIDP does not affect fertility or induce clear-cut adverse reproductive effects.[14]
-
Regulatory Consensus: Scientific and regulatory bodies have largely concluded that high molecular weight phthalates like DIDP do not pose a significant risk to human health regarding endocrine disruption at typical exposure levels.[1] A weight-of-evidence assessment concluded that DIDP is unlikely to disrupt the androgen pathway during development.[15]
Sources
- 1. Not All Phthalates are Created Alike - ChemCeed [chemceed.com]
- 2. Phthalate toxicity mechanisms: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. Phthalate Exposure and Children’s Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Environmental occurrence, human exposure, and endocrine disruption of di-iso-nonyl phthalate and di-iso-decyl phthalate: A systematic review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Polyvinyl chloride - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cpsc.gov [cpsc.gov]
- 9. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. Reproductive and developmental toxicity of phthalates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. cpsc.gov [cpsc.gov]
- 15. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Risk Assessment of Di-isodecyl Phthalate (DIDP) and Its Alternatives for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the selection of materials is paramount, extending to the seemingly ubiquitous plasticizers that impart flexibility to polymers. Di-isodecyl phthalate (DIDP) has long been a common choice, but evolving regulatory scrutiny and a deeper understanding of its toxicological profile have spurred the search for safer alternatives. This guide offers a comparative risk assessment of DIDP and prominent alternative plasticizers, providing the in-depth technical data and experimental context necessary for informed decision-making by researchers, scientists, and drug development professionals.
Introduction: The Imperative for Plasticizer Scrutiny
Plasticizers are essential components in a vast array of medical devices, laboratory equipment, and packaging materials. Their role in enhancing the flexibility and durability of polymers like polyvinyl chloride (PVC) is undeniable. However, their non-covalent integration into the polymer matrix allows for potential leaching, leading to human exposure and necessitating a thorough evaluation of their biological impact. This guide focuses on a critical comparison of the toxicological profiles of DIDP and its key alternatives: Diisononyl Phthalate (DINP), Di(2-ethylhexyl) terephthalate (DEHT or DOTP), 1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH), and Acetyl Tributyl Citrate (ATBC).
Toxicological Profile of Di-isodecyl Phthalate (DIDP)
DIDP, a high molecular weight phthalate, has been subject to extensive evaluation by global regulatory bodies. The United States Environmental Protection Agency (EPA) has identified an unreasonable risk of injury to the health of female workers of reproductive age exposed to DIDP through certain spray applications of adhesives, sealants, and coatings.[1][2][3] The primary concern is developmental toxicity.[1][2][3][4] Animal studies have indicated that DIDP can cause liver damage.[2][3][5] However, the evidence is not substantial enough to classify it as a human carcinogen.[1][2][3][5] Importantly, the EPA did not find evidence that DIDP affects male reproductive development in a manner consistent with "phthalate syndrome," a collection of effects associated with other phthalates.[1][2][3]
The European Chemicals Agency (ECHA) has also highlighted risks, particularly concerning the mouthing of toys and childcare articles containing DIDP.[6][7][8][9] Overall, while DIDP is not considered an endocrine disruptor in the same vein as some low molecular weight phthalates, its potential for developmental toxicity warrants careful consideration in sensitive applications.[10][11][12]
Comparative Assessment of Alternative Plasticizers
The quest for safer alternatives has led to the development and adoption of several non-phthalate or different phthalate-based plasticizers. A direct comparison of their toxicological endpoints is essential for a comprehensive risk assessment.
Often considered alongside DIDP, DINP is another high molecular weight phthalate. However, regulatory assessments suggest it may pose more significant health concerns. The U.S. EPA's draft risk evaluation for DINP indicates a potential for liver damage at lower concentrations than DIDP and a potential for carcinogenicity at higher exposure levels.[5] Furthermore, DINP is associated with developmental toxicity and has the potential to cause "phthalate syndrome," affecting male reproductive development.[13][14][15] Due to these concerns, the EPA includes DINP in its cumulative risk assessment for phthalates that exhibit these anti-androgenic effects.[5][13] Lifetime feeding studies in rodents have shown that DINP exposure can be toxic to the liver and other organs, increasing the incidence of liver tumors.[16]
DEHT, a terephthalate, is a structural isomer of the more controversial di(2-ethylhexyl) phthalate (DEHP). Its different chemical structure, however, results in a markedly different toxicological profile. Studies have shown that DEHT is not genotoxic.[17] Extensive testing, including intravenous exposure in rodents, has demonstrated a lack of systemic toxicity, with no adverse effects on reproductive tissues, kidneys, or liver, which are known targets for DEHP.[18][19] Developmental toxicity studies in rats and mice have not revealed any test article-related malformations or variations.[20] This favorable safety profile has positioned DEHT as a promising alternative to traditional ortho-phthalates.[21]
DINCH is a non-phthalate plasticizer that has been marketed as a safer alternative.[22] While it does not appear to cause the endocrine-disrupting effects associated with some phthalates, some studies have raised concerns.[22][23] Research has indicated that DINCH may induce transient oxidative DNA damage in human liver cells.[22] Another study reported that in-utero exposure in rats led to liver and testis-related impairments in male offspring.[23] However, other assessments have concluded that DINCH is not associated with hepatic peroxisomal proliferation, testicular toxicity, or liver tumors in rats.[24]
ATBC is a citrate-based plasticizer that is generally considered to have low toxicity.[25] It is readily biodegradable and has a high No Observed Adverse Effect Level (NOAEL) for reproductive toxicity in animal studies.[26] Studies have shown low acute oral toxicity.[27] While one study indicated that ATBC could induce cytochrome P450 3A in the intestine, which might alter the metabolism of other substances, the overall toxicological profile appears favorable.[28]
Quantitative Toxicological Data Summary
| Plasticizer | Acute Oral LD50 (Rat) | NOAEL (Reproductive/Developmental) | Key Toxicological Endpoints |
| DIDP | >29,100 mg/kg bw[29] | 60 mg/kg bw/d (repeated dose, liver effects)[29] | Developmental toxicity, liver effects[1][2][3] |
| DINP | Not specified in provided results | 276 mg/kg for testicular toxicity (chronic)[30] | Liver damage, potential carcinogen, "phthalate syndrome"[5][13][14] |
| DEHT/DOTP | >3,200 mg/kg[31] | 747 mg/kg/day (developmental, rat)[20] | Low systemic and reproductive toxicity[18][19][20] |
| DINCH | Not specified in provided results | Not specified in provided results | Potential for oxidative DNA damage, some reproductive concerns[22][23] |
| ATBC | >31,500 mg/kg[27][32] | 1000 mg/kg/day (reproductive)[26] | Low systemic and reproductive toxicity[26][27] |
Experimental Protocols for Comparative Toxicity Assessment
To ensure the scientific integrity of a comparative risk assessment, standardized and validated experimental protocols are crucial. Below are outlines of key methodologies.
-
Objective: To assess the potential of a substance to induce genetic mutations.
-
Methodology: Ames Test (Bacterial Reverse Mutation Assay)
-
Select strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).
-
Prepare various concentrations of the test plasticizer.
-
Expose the bacterial strains to the test substance, both with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
-
Plate the treated bacteria on a medium lacking the essential amino acid.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid).
-
A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.
-
Caption: Workflow for the Ames test to assess mutagenicity.
-
Objective: To evaluate the effects of a substance on reproductive performance and the development of offspring.
-
Methodology: Two-Generation Study in Rodents
-
F0 Generation: Select young adult male and female rodents. Administer the test plasticizer at various dose levels (and a control) in the diet or via gavage for a specified period before mating.
-
Mating: Pair the animals for mating. Continue dosing throughout mating, gestation, and lactation.
-
F1 Generation: Evaluate the offspring for viability, growth, and any developmental abnormalities at birth and throughout lactation.
-
F1 Mating: Select F1 offspring to become the parents of the F2 generation. Repeat the dosing and mating protocol.
-
F2 Generation: Evaluate the F2 offspring similarly to the F1 generation.
-
Endpoints: Key endpoints include fertility indices, litter size, offspring survival, anogenital distance (a marker for endocrine disruption), and histopathological examination of reproductive organs in both parent and offspring generations.
-
Caption: Overview of a two-generation reproductive toxicity study.
Conclusion and Recommendations
The selection of a plasticizer requires a nuanced understanding of its toxicological profile in the context of its intended application.
-
DIDP presents a moderate hazard, with developmental toxicity being the primary concern, particularly in scenarios with potential for aerosolization.
-
DINP appears to carry a higher risk profile than DIDP, with concerns related to carcinogenicity and endocrine disruption ("phthalate syndrome").
-
DEHT (DOTP) emerges as a strong candidate for a safer alternative, with a robust body of evidence indicating low systemic, reproductive, and developmental toxicity.
-
DINCH , while a viable alternative, warrants further investigation to clarify potential risks related to genotoxicity and reproductive effects.
-
ATBC demonstrates a favorable safety profile with low toxicity across multiple endpoints.
For applications in pharmaceutical development and medical devices, where patient safety is non-negotiable, a precautionary approach is advised. Based on the current body of evidence, DEHT (DOTP) and ATBC present the most favorable risk-benefit profiles among the alternatives considered. However, it is incumbent upon researchers and developers to conduct their own material- and application-specific risk assessments, considering factors such as extraction and leaching profiles under conditions of use. Continuous monitoring of the scientific literature and regulatory updates is essential for maintaining the highest standards of safety and compliance.
References
- U.S. Environmental Protection Agency. (n.d.). Risk Evaluation for Di-isodecyl phthalate (1,2-Benzene- dicarboxylic acid, 1,2- diisodecyl ester) (DIDP).
- NVC Packaging Centre. (2013, September 9). ECHA publishes final review report on the phthalates DINP and DIDP.
- CIRS Group. (2025, March 7). US EPA Finalizes Risk Evaluation for DINP and DIDP: No Broad Risks Found.
- Barber, E. D., & Jakary, A. (1994). Genetic toxicology testing of di(2-ethylhexyl) terephthalate. Journal of Applied Toxicology, 14(1), 1-5.
- Wirnitzer, U., et al. (2011). Systemic toxicity of di-2-ethylhexyl terephthalate (DEHT) in rodents following four weeks of intravenous exposure. Regulatory Toxicology and Pharmacology, 60(3), 321-329.
- Babich, M. A. (1998). Risk of Chronic Toxicity Associated with Exposure to Diisononyl Phthalate (DINP) in Children's Products. National Technical Reports Library.
- Foresight. (2024, May 21). EPA Releases Draft Risk Evaluation for DIDP and DINP.
- Campioli, E., et al. (2019). In Vitro Exposure to the Next-Generation Plasticizer Diisononyl cyclohexane-1,2-dicarboxylate (DINCH): Cytotoxicity and Genotoxicity Assessment in Human Cells. International Journal of Molecular Sciences, 20(13), 3183.
- U.S. Environmental Protection Agency. (2024, August 30). EPA Issues Draft Risk Evaluation for Diisononyl Phthalate (DINP) for Public Comment.
- Australian Industrial Chemicals Introduction Scheme. (n.d.). Diisodecyl Phthalate.
- Consumer Product Safety Commission. (n.d.). Toxicity Review for this compound (DIDP).
- U.S. Environmental Protection Agency. (2025, January 3). EPA Finalizes TSCA Risk Evaluation for this compound (DIDP).
- Coatings World. (2025, January 13). EPA Releases Its Final Risk Evaluation for this compound (DIDP) Under TSCA.
- Vermont Department of Health. (2018, November). Diisononyl Phthalate (DINP) (CAS 28553-12-0).
- Consumer Product Safety Commission. (2009, December). Toxicity Review for Diisononyl Phthalate (DINP).
- Wirnitzer, U., et al. (2011). Systemic toxicity of di-2-ethylhexyl terephthalate (DEHT) in rodents following four weeks of intravenous exposure. Regulatory Toxicology and Pharmacology, 60(3), 321-329.
- Food Packaging Forum. (2013, September 3). ECHA's final review report on DINP and DIDP.
- U.S. Consumer Product Safety Commission. (2018, October). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Acetyl Tri-n-butyl Citrate (ATBC)”.
- Plasticisers.org. (2013, September 23). ECPI's statement following ECHA's final report on high phthalates DINP and DIDP: Safe for use in all current consumer applications - no further restrictions needed.
- Food Packaging Forum. (2017, October 16). Controversy over DINCH.
- Takeshita, A., et al. (2006). Acetyl Tributyl Citrate, the Most Widely Used Phthalate Substitute Plasticizer, Induces Cytochrome P450 3A through Steroid and Xenobiotic Receptor. Toxicological Sciences, 94(1), 49-57.
- Ryan, B. M., et al. (2011). Developmental toxicity and uterotrophic studies with di-2-ethylhexyl terephthalate. Reproductive Toxicology, 31(2), 195-201.
- U.S. Environmental Protection Agency. (2025, January 14). EPA Finalizes TSCA Risk Evaluation for Diisononyl Phthalate (DINP).
- Consumer Product Safety Commission. (2012, June 20). Comparison of potential endocrine disrupting properties of di-‐isononyl phthalate (DINP), di-‐isodecyl.
- Hannon, P. R., et al. (2018). Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice. Reproductive Toxicology, 81, 1-8.
- Redox. (2023, March 31). Safety Data Sheet Acetyl tributyl citrate.
- U.S. Consumer Product Safety Commission. (2018, October). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Di-2-ethylhexyl Terephthalate (DEHT)”.
- Enhesa Product. (2013, August 30). ECHA publishes final review report on phthalates DINP and DIDP.
- Bohrium. (n.d.). Environmental occurrence, human exposure, and endocrine disruption of di-iso-nonyl phthalate and di-iso-decyl phthalate: A systematic review.
- Qadeer, A., & Kirsten, K. L. (2022). Alternative Plasticizers As Emerging Global Environmental and Health Threat: Another Regrettable Substitution?. Environmental Science & Technology, 56(3), 1358-1374.
- ToxStrategies. (n.d.). Evaluation of the endocrine disrupting potential of di-isodecyl phthalate.
- Department of Environmental Science. (n.d.). Human exposure, hazard and risk of alternative plasticizers to phthalate esters.
- MDPI. (n.d.). Reproductive Toxicity Effects of Phthalates Based on the Hypothalamic–Pituitary–Gonadal Axis: A Priority Control List Construction from Theoretical Methods.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Consumer Product Safety Commission. (n.d.). Overview of Phthalates Toxicity.
- Lea, I. A., et al. (2025). Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate. Toxicology and Applied Pharmacology, 490, 116893.
- U.S. Environmental Protection Agency. (2019, March 15). This compound (DIDP) Reference List.
- Tecnosintesi SpA. (n.d.). ATBC, Acetyl Tributyl Citrate, CAS 77-90-7.
- Babich, M. A. (2014). Derivation of an oral reference dose (RfD) for the nonphthalate alternative plasticizer 1,2-cyclohexane dicarboxylic acid, di-isononyl ester (DINCH). Regulatory Toxicology and Pharmacology, 70(2), 557-564.
- Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC.
- Sheikh, I. A., et al. (2016). Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers. PLOS ONE, 11(3), e0151444.
- European Chemicals Agency. (2013). Evaluation of new scientific evidence concerning DINP and DIDP.
- U.S. Consumer Product Safety Commission. (2018, August 8). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl ester, branched and linear (DINCH®, DINX)”.
- Kim, J., et al. (2022). Screening of Potential Plasticizer Alternatives for Their Toxic Effects on Male Germline Stem Cells. International Journal of Molecular Sciences, 23(24), 15811.
- Kishi, Y., et al. (2018). Comparison of the developmental/reproductive toxicity and hepatotoxicity of phthalate esters in rats using an open toxicity data source. The Journal of Toxicological Sciences, 43(10), 629-637.
- Silva, M. J., et al. (2014). Environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH) in US adults (2000-2012). Environment International, 70, 12-16.
- Consumer Product Safety Commission. (2010, January 15). Review of Exposure and Toxicity Data for Phthalate Substitutes.
- Singh, S., & Li, S. S. (2021). Reproductive toxic potential of phthalate compounds. Reproductive Toxicology, 100, 64-77.
- Kishi, Y., et al. (2018). Comparison of the developmental/reproductive toxicity and hepatotoxicity of phthalate esters in rats using an open toxicity data source. The Journal of Toxicological Sciences, 43(10), 629-637.
- Diamanti, E., et al. (2025). A Systematic Literature Review of Reproductive Toxicological Studies on Phthalates. Toxics, 13(9), 743.
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. specialchem.com [specialchem.com]
- 4. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. useforesight.io [useforesight.io]
- 6. ECHA publishes final review report on the phthalates DINP and DIDP - NVC Packaging Centre [en.nvc.nl]
- 7. ECHA's final review report on DINP and DIDP | Food Packaging Forum [foodpackagingforum.org]
- 8. plasticisers.org [plasticisers.org]
- 9. product.enhesa.com [product.enhesa.com]
- 10. cpsc.gov [cpsc.gov]
- 11. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]
- 12. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
- 14. healthvermont.gov [healthvermont.gov]
- 15. epa.gov [epa.gov]
- 16. ntrl.ntis.gov [ntrl.ntis.gov]
- 17. Genetic toxicology testing of di(2-ethylhexyl) terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. practicegreenhealth.org [practicegreenhealth.org]
- 19. Systemic toxicity of di-2-ethylhexyl terephthalate (DEHT) in rodents following four weeks of intravenous exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Developmental toxicity and uterotrophic studies with di-2-ethylhexyl terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. habitablefuture.org [habitablefuture.org]
- 22. In vitro exposure to the next-generation plasticizer diisononyl cyclohexane-1,2-dicarboxylate (DINCH): cytotoxicity and genotoxicity assessment in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Controversy over DINCH | Food Packaging Forum [foodpackagingforum.org]
- 24. Derivation of an oral reference dose (RfD) for the nonphthalate alternative plasticizer 1,2-cyclohexane dicarboxylic acid, di-isononyl ester (DINCH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tecnosintesi.com [tecnosintesi.com]
- 26. Effects of oral exposure to the phthalate substitute acetyl tributyl citrate on female reproduction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cpsc.gov [cpsc.gov]
- 28. academic.oup.com [academic.oup.com]
- 29. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 30. interactive.cbs8.com [interactive.cbs8.com]
- 31. cpsc.gov [cpsc.gov]
- 32. redox.com [redox.com]
A Comparative Guide to the Endocrine Disruption Potential of DIDP and DINP
Introduction
Phthalates are a class of synthetic chemicals primarily used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.[1] Their widespread use in consumer products, from food packaging and medical devices to toys and building materials, has led to ubiquitous human exposure.[1][2] Phthalates are broadly categorized by their molecular weight, which influences their toxicological properties. Low molecular weight (LMW) phthalates, such as dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), have been extensively studied and identified as endocrine-disrupting chemicals (EDCs), primarily due to their anti-androgenic effects.[3][4]
In response to regulatory restrictions on certain LMW phthalates, the industry has increasingly shifted towards high molecular weight (HMW) phthalates, including di-isononyl phthalate (DINP) and di-isodecyl phthalate (DIDP).[5] This guide provides an in-depth, objective comparison of the endocrine-disrupting potential of DINP and DIDP, synthesizing data from in vivo, in vitro, and computational studies. It is designed for researchers, toxicologists, and drug development professionals to facilitate an informed understanding of the relative risks associated with these prevalent plasticizers.
Mechanisms of Phthalate-Induced Endocrine Disruption
Phthalates do not bind covalently to plastics, allowing them to leach into the environment and be ingested, inhaled, or absorbed through the skin.[4] As EDCs, they can interfere with the body's hormonal systems at multiple levels.[2][6] The primary mechanisms include:
-
Interference with Nuclear Receptors: Phthalates and their metabolites can act as agonists or antagonists of hormone receptors, such as the androgen receptor (AR) and estrogen receptor (ER), disrupting normal hormone signaling.[7]
-
Alteration of Hormone Synthesis: A key mechanism, particularly for LMW phthalates, is the inhibition of steroidogenesis, leading to reduced production of hormones like testosterone.[8]
-
Disruption of Hormone Transport: Some phthalates can bind to transport proteins like sex hormone-binding globulin (SHBG), potentially altering the bioavailability of endogenous hormones.[9]
-
Modulation of Gene Expression: By interacting with hormonal pathways, phthalates can alter the expression of genes critical for reproductive development and function.[6]
The structural differences between phthalates, particularly the length and branching of their alkyl side chains, significantly influence their biological activity and endocrine-disrupting potency.
Comparative Analysis of Endocrine Effects: DIDP vs. DINP
The weight of evidence from extensive regulatory reviews suggests that both DIDP and DINP have a significantly lower potential for endocrine disruption compared to LMW phthalates like DEHP or DBP.[10] Neither compound is considered a selective reproductive or developmental toxicant.[11] However, subtle differences in their biological activities have been reported in the scientific literature.
Androgenic and Anti-Androgenic Effects
The most well-documented endocrine effect of certain phthalates is the disruption of male reproductive development via an anti-androgenic mode of action.
-
Di-isononyl phthalate (DINP): Studies on DINP have produced mixed results. While comprehensive regulatory assessments by bodies like the European Chemicals Agency (ECHA) have concluded that DINP does not show adverse effects on fertility or development and does not meet the criteria to be classified as an endocrine disruptor, some academic studies have suggested a potential for weak anti-androgenic activity.[3][12][13] For instance, some research has associated DINP exposure with anti-androgenic potential in male offspring and adults.[5] However, a structured mode of action assessment found no biologically plausible link between DINP exposure and adverse apical outcomes related to androgen or steroidogenesis pathways.[3] In studies on freshwater fish, DINP exposure was shown to disrupt hypothalamo-pituitary endocrine functions, leading to decreased testosterone levels.[14]
-
Di-isodecyl phthalate (DIDP): DIDP is generally considered to have even less endocrine activity than DINP. In one- and two-generation reproductive toxicity studies in rats, DIDP did not affect fertility or produce clear adverse reproductive effects.[10] A thorough weight-of-evidence assessment, conducted in accordance with ECHA/EFSA guidance, concluded that a lack of in vivo apical outcomes and a lack of endocrine activity in mechanistic studies suggest DIDP does not meet the criteria for an endocrine disruptor.[15][16]
Estrogenic Effects
The potential for phthalates to mimic or interfere with estrogen signaling is another area of concern.
-
Di-isononyl phthalate (DINP): Most evidence indicates that DINP does not disrupt the estrogen pathway.[3][12] In vitro assays for estrogen receptor agonism have generally been negative.[16] However, one study using an estrogen-responsive transgenic medaka model reported that DINP exhibited "enhanced-estrogenic activity," meaning it amplified the effect of endogenous estrogen.[17]
-
Di-isodecyl phthalate (DIDP): DIDP has consistently shown a lack of estrogenic activity. In the same transgenic medaka model where DINP showed an effect, DIDP demonstrated no enhanced- or anti-estrogenic activity.[17] Furthermore, numerous in vitro assays, including ER transactivation and cell proliferation assays, have found no estrogen-related effects for DIDP.[16]
Thyroid Hormone Disruption
Interference with the thyroid hormone system is an emerging concern for various EDCs.
Quantitative Data Summary
The following table summarizes key quantitative data from in vivo developmental and reproductive toxicity studies, providing a basis for comparing the potency of DIDP and DINP.
| Compound | Study Type | Species | Key Effect | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Reference |
| DIDP | Developmental Toxicity | Rat | Skeletal variations (maternally toxic dose) | 500 | 1000 | [11] |
| DINP | Developmental Toxicity | Rat | Skeletal variations (maternally toxic dose) | 500 | 1000 | [11] |
| DIDP | Two-Generation Repro. Tox. | Rat | Reduced pup survival (with maternal toxicity) | 38 | ~160 | [10] |
| DINP | Two-Generation Repro. Tox. | Rat | No adverse effects on fertility | 159 (highest dose) | Not Established | [18] |
NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.
Visualizing Mechanisms and Protocols
Understanding the complex biological pathways and experimental workflows is crucial for interpreting toxicological data.
Caption: Androgen signaling pathway and potential points of phthalate interference.
Caption: Standard workflow for the in vivo Hershberger Bioassay.
Key Experimental Protocols
In Vivo Hershberger Bioassay (OECD Test Guideline 441)
This assay is the gold standard for assessing the androgenic or anti-androgenic properties of a chemical in vivo.
-
Rationale: The assay uses a castrated male rat model. Castration removes the endogenous source of androgens, making the androgen-dependent tissues (like the prostate and seminal vesicles) atrophy. These tissues are then stimulated to grow by administering a reference androgen (testosterone propionate). A test chemical with anti-androgenic activity will inhibit this testosterone-induced growth.
-
Methodology:
-
Animal Model: Peripubertal male rats (e.g., Wistar or Sprague-Dawley) are castrated.
-
Dosing: After a recovery period, animals are divided into groups. All groups (except a blank control) receive daily subcutaneous injections of testosterone propionate (TP). Concurrently, groups receive the test compound (e.g., DIDP or DINP at various doses) or vehicle control via oral gavage for 10 consecutive days.
-
Endpoint Measurement: Twenty-four hours after the final dose, animals are euthanized. Five specific androgen-dependent tissues are carefully dissected and weighed: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus (LABC) muscles, Cowper's glands, and the glans penis.
-
Data Analysis: The weights of these tissues from the test compound groups are compared to the TP + vehicle control group. A statistically significant decrease in the weight of two or more tissues indicates that the test substance has anti-androgenic activity.
-
In Vitro Androgen Receptor (AR) Transactivation Assay
This assay determines if a chemical can inhibit the ability of an androgen to activate the androgen receptor in a cellular context.
-
Rationale: This assay uses a cell line (e.g., MDA-kb2 human breast cancer cells) that has been engineered to contain the human androgen receptor and a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter. When an androgen binds to the AR, the complex activates the promoter, causing the reporter gene to be expressed, which can be measured as a light signal. An anti-androgen will compete with the androgen or otherwise block this process, reducing the light signal.
-
Methodology:
-
Cell Culture: Plate MDA-kb2 cells in a multi-well plate (e.g., 96-well) and allow them to attach.
-
Dosing: Expose the cells to a medium containing a known concentration of a reference androgen (e.g., dihydrotestosterone, DHT). Simultaneously, treat the cells with a range of concentrations of the test compound (e.g., DIDP or DINP). Include appropriate controls (vehicle only, DHT only).
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours) to allow for receptor binding, transactivation, and reporter gene expression.
-
Signal Measurement: Lyse the cells and add a substrate for the luciferase enzyme. Measure the resulting luminescence using a luminometer.
-
Data Analysis: The luminescence signal is proportional to AR activation. Calculate the percent inhibition of the DHT-induced signal for each concentration of the test compound. This data can be used to determine an IC50 (the concentration at which 50% of the AR activation is inhibited).
-
Regulatory Landscape and Conclusion
Regulatory bodies worldwide have evaluated the safety of DINP and DIDP. In the United States, the Consumer Product Safety Commission (CPSC) concluded that DIDP poses no harm to children or pregnant women, allowing its use in toys and childcare articles.[13] Similarly, ECHA's Risk Assessment Committee in Europe concluded that DINP is not to be classified for reproductive and developmental hazards.[13] Precautionary restrictions on the use of both plasticizers in toys that can be placed in the mouth exist in some jurisdictions, reflecting a cautious approach to pediatric exposure.[13]
-
DIDP consistently demonstrates a lack of activity across androgenic, estrogenic, and thyroid pathways in a wide range of assays.[10][15][17]
-
DINP has a slightly more ambiguous profile, with some studies suggesting weak anti-androgenic or estrogen-enhancing effects.[5][17] However, comprehensive weight-of-evidence evaluations by regulatory agencies have not supported its classification as an endocrine disruptor.[3][12]
For researchers and developers, while both DIDP and DINP represent alternatives with a higher safety profile concerning endocrine disruption than many LMW phthalates, DIDP appears to have a more consistently inert profile in toxicological assessments. Continued research, particularly to fill identified data gaps such as in vivo thyroid hormone studies, will further refine our understanding of these widely used compounds.
References
- Consumer Product Safety Commission. (2012, June 20). Comparison of potential endocrine disrupting properties of di-‐isononyl phthalate (DINP), di-‐isodecyl.
- Seoul National University. Environmental occurrence, human exposure, and endocrine disruption of di-iso-nonyl phthalate and di-iso-decyl phthalate: A systematic review.
- Chen, X., Xu, S., et al. Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures.
- ResearchGate. (2025, August 9). Evaluation of the endocrine disrupting potential of Di-isononyl phthalate.
- PubMed. (2025, February 1). Evaluation of the endocrine disrupting potential of Di-isononyl phthalate.
- PubMed. (2025, February 2). Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate.
- PubMed. Developmental toxicity of di-isodecyl and di-isononyl phthalates in rats.
- PubMed. (2020, September 18). Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review.
- PubMed Central. Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review.
- Sheikh, I. A., Turki, R. F., et al. (2016). Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers. PLOS One.
- ToxStrategies. Evaluation of the endocrine disrupting potential of di-isononyl phthalate.
- Revathy, V., & Chitra, K. C. DI-ISONONYL PHTHALATE (DINP) AND DI-(2-ETHYLHEXYL)-PHTHALATE (DEHP) DISRUPTS ENDOCRINE FUNCTIONS IN THE FRESHWATER FISH, OREOCHROMIS MOSSAMBICUS (PETERS, 1852). Journal of Advanced Scientific Research.
- Benchchem. DINP vs. Other Phthalates: A Comparative Guide to Endocrine Disruption Potential.
- National Institutes of Health. (2025, February 2). Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate. PMC.
- American Chemistry Council. High Phthalates a Primer on DINP and DIDP.
- GreenFacts. Scientific Facts on Phthalate Di-isodecyl & Di-isononyl phthalates.
- Consumer Product Safety Commission. DINP and DIDP.
- CBS News 8. (2021, March 4). Reproductive toxic potential of phthalate compounds.
- Environmental Working Group. (2024, September 24). What are phthalates?
- National Institutes of Health. (2021, May 18). Phthalates and Their Impacts on Human Health. PMC.
- Endocrine Society. (2020, December 10). Plastics, EDCs & Health: Authoritative Guide.
- AAP Publications. (2003, June 1). Pediatric Exposure and Potential Toxicity of Phthalate Plasticizers.
Sources
- 1. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ewg.org [ewg.org]
- 3. Evaluation of the endocrine disrupting potential of Di-isononyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interactive.cbs8.com [interactive.cbs8.com]
- 5. snu.elsevierpure.com [snu.elsevierpure.com]
- 6. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects and Mechanisms of Phthalates' Action on Reproductive Processes and Reproductive Health: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. endocrine.org [endocrine.org]
- 9. Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers | PLOS One [journals.plos.org]
- 10. cpsc.gov [cpsc.gov]
- 11. Developmental toxicity of di-isodecyl and di-isononyl phthalates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. americanchemistry.com [americanchemistry.com]
- 14. sciensage.info [sciensage.info]
- 15. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Toxicity and Estrogenic Endocrine Disrupting Activity of Phthalates and Their Mixtures | MDPI [mdpi.com]
- 18. greenfacts.org [greenfacts.org]
A Senior Application Scientist's Guide to Cross-Validation of GC-MS and LC-MS Methods for Phthalate Analysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical science, the accurate quantification of phthalates—ubiquitous plasticizers with potential endocrine-disrupting properties—is of paramount importance for consumer safety and regulatory compliance.[1][2][3][4] The choice of analytical methodology is a critical decision point that profoundly impacts the reliability and sensitivity of these measurements. This guide provides an in-depth, comparative analysis of two instrumental platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of phthalates in various matrices.
As a Senior Application Scientist, my objective is to move beyond a mere listing of specifications and delve into the causality behind methodological choices. This guide is structured to provide a holistic understanding, from fundamental principles to practical, field-tested insights, enabling you to make informed decisions for your specific analytical challenges.
The Great Debate: GC-MS vs. LC-MS for Phthalate Analysis
The selection between GC-MS and LC-MS for phthalate analysis is not a matter of one being definitively superior to the other; rather, it's a question of which technique is best suited for the specific analytical need.[5] Factors such as the volatility and thermal stability of the target phthalates, the complexity of the sample matrix, and the required sensitivity all play a crucial role in this decision.
At a Glance: A Head-to-Head Comparison
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase.[5] | Separates compounds in the liquid phase, accommodating a wider range of polarities and thermal stabilities.[5] |
| Sensitivity | Good sensitivity, with detection limits typically in the ng/mL (ppb) range.[5] | Excellent sensitivity, often achieving sub-ng/mL (ppb) to pg/mL (ppt) detection limits, especially with tandem MS (MS/MS).[5][6] |
| Selectivity | Good selectivity, though co-elution of structurally similar phthalates can occur. Using GC-MS/MS can enhance selectivity.[1][3][5][7] | High selectivity, particularly with MS/MS, which minimizes interferences from complex matrices.[8] |
| Sample Preparation | Often requires extraction and sometimes derivatization to increase volatility, especially for phthalate metabolites.[9][10] | Typically involves liquid-liquid extraction or solid-phase extraction (SPE) and generally does not require derivatization.[11][12] |
| Matrix Effects | Less susceptible to matrix effects compared to LC-MS. | Prone to ion suppression or enhancement, which can affect accuracy and precision.[13][14][15] |
| Throughput | Can offer fast analysis times, with some methods analyzing numerous phthalates in under 6 minutes.[1][7] | Modern UHPLC systems can provide rapid analysis, with run times as short as 10 minutes for multiple phthalates.[12][16] |
| Cost | Generally lower initial instrument cost and operational expenses.[1][3][7] | Higher initial instrument cost, particularly for tandem MS systems. |
| Common Analytes | Well-suited for the analysis of parent phthalate esters.[1][3][7] | Ideal for both parent phthalates and their more polar, non-volatile metabolites.[9] |
Deep Dive: Understanding the Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatiles
GC-MS has long been the traditional and widely used technique for phthalate analysis due to its simplicity, speed, and cost-effectiveness.[1][3][7] The fundamental principle involves separating compounds based on their volatility and interaction with a stationary phase within a capillary column.
Why Choose GC-MS?
The strength of GC-MS lies in its excellent chromatographic resolution for many phthalates.[1][7] This is crucial because many phthalates share a common fragment ion at m/z 149, making chromatographic separation essential for accurate identification and quantification of co-eluting isomers.[1][3][7]
However, a key consideration for GC-MS is the thermal stability and volatility of the analytes. While most parent phthalates are amenable to GC analysis, their polar metabolites often require a derivatization step to increase their volatility and prevent adsorption during analysis.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Solution for Versatility
LC-MS has emerged as a powerful alternative, particularly for its ability to analyze a broader range of compounds without the need for derivatization.[5][12] This technique separates compounds in the liquid phase before they are ionized and detected by the mass spectrometer.
Why Choose LC-MS?
The primary advantage of LC-MS is its applicability to less volatile and thermally labile compounds, such as phthalate metabolites.[9] Furthermore, LC-MS/MS (tandem mass spectrometry) offers exceptional sensitivity and selectivity, often reaching detection limits in the parts-per-trillion (ppt) range.[5][6] This is particularly beneficial when analyzing complex matrices where interferences can be a significant challenge.
A critical consideration for LC-MS is the potential for matrix effects, where components of the sample can either suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[13][14][15] Careful sample preparation and the use of isotopically labeled internal standards are crucial to mitigate these effects.[13]
Experimental Protocols: A Self-Validating System
The trustworthiness of any analytical method hinges on a robust and well-documented protocol. Below are detailed, step-by-step methodologies for both GC-MS and LC-MS analysis of phthalates, designed to ensure self-validation through rigorous quality control.
GC-MS Protocol for Phthalate Analysis in Polymer Matrices
This protocol is adapted from established methods for the determination of regulated phthalates in consumer products.[17]
1. Sample Preparation:
-
Rationale: To extract phthalates from the polymer matrix and remove interfering substances.
-
Steps:
-
Accurately weigh approximately 100 mg of the homogenized sample into a glass vial.
-
Add 5 mL of tetrahydrofuran (THF) and vortex until the sample is completely dissolved.
-
Add 10 mL of hexane to precipitate the polymer. Vortex thoroughly.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean glass vial.
-
Add an appropriate internal standard (e.g., deuterated phthalates).
-
Dilute the extract with cyclohexane for GC-MS analysis.
-
2. GC-MS Instrumental Conditions:
-
Rationale: To achieve optimal separation and sensitive detection of target phthalates.
-
Parameters:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[18]
-
Inlet: Split/splitless injector at 280°C in splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target phthalates (e.g., m/z 149, 163, 279).
-
3. Method Validation:
-
Rationale: To ensure the method is fit for its intended purpose, adhering to ICH Q2(R2) guidelines.[19][20]
-
Parameters to Evaluate:
-
Specificity: Analyze blank and spiked matrices to ensure no interferences at the retention times of the target analytes.[20]
-
Linearity: Construct a calibration curve over a range of concentrations (e.g., 0.1 to 10 µg/mL) and determine the coefficient of determination (r² > 0.99).[20]
-
Accuracy & Precision: Perform recovery studies by spiking blank matrix at three different concentration levels.[20]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[20]
-
LC-MS/MS Protocol for Phthalate Analysis in Aqueous Samples
This protocol is designed for the sensitive detection of phthalates in samples such as beverages or environmental water.[12]
1. Sample Preparation:
-
Rationale: To extract and concentrate phthalates from the aqueous matrix.
-
Steps:
-
To a 10 mL aliquot of the sample, add an internal standard mix (e.g., deuterated phthalates).
-
Perform a liquid-liquid extraction with 5 mL of a suitable organic solvent (e.g., hexane:acetone 1:1 v/v).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
2. LC-MS/MS Instrumental Conditions:
-
Rationale: To achieve high sensitivity and selectivity for trace-level phthalate analysis.
-
Parameters:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase: A) Water with 0.1% formic acid, B) Acetonitrile with 0.1% formic acid. Gradient elution.
-
Flow Rate: 0.4 mL/min.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each phthalate.
-
3. Method Validation:
-
Rationale: To demonstrate the method's suitability for its intended purpose, with a focus on addressing matrix effects.
-
Parameters to Evaluate:
Deciding Factors: A Visual Guide to Method Selection
Choosing between GC-MS and LC-MS requires a careful evaluation of several key factors. The following diagram illustrates the decision-making process.
Conclusion: An Integrated Approach to Phthalate Analysis
Both GC-MS and LC-MS are powerful and reliable techniques for the analysis of phthalates. The choice between them is not arbitrary but is guided by the specific requirements of the analysis. GC-MS remains a robust and cost-effective method for the routine analysis of parent phthalates in relatively clean matrices. In contrast, LC-MS, particularly when coupled with tandem mass spectrometry, offers superior sensitivity and is indispensable for the analysis of a wider range of phthalates, including their metabolites, in complex samples.
Ultimately, a well-equipped laboratory should consider having access to both technologies to be able to tackle the full spectrum of challenges presented by phthalate analysis. The cross-validation of methods across these two platforms can provide the highest level of confidence in analytical results, ensuring data integrity for both research and regulatory submissions.
References
- A Comparative Guide to GC-MS and LC-MS for Diheptyl Phthalate Analysis - Benchchem. (n.d.).
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek Resource Hub. (2020, October 15).
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. (n.d.).
- Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. (n.d.).
- Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS - Agilent. (2012, January 17).
- Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC - NIH. (2020, January 15).
- Microextraction methods for the determination of phthalate esters in liquid samples: A review: Sample Preparation | Request PDF - ResearchGate. (n.d.).
- Phthalate Sample Preparation Methods and Analysis in Food and Food Packaging: a Review | Request PDF - ResearchGate. (2017, June 1).
- Rapid LC/MS/MS Analysis of Phthalates - S4Science. (n.d.).
- Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. (n.d.).
- GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek. (n.d.).
- Fast Phthalate Detection: A LC-MS/MS Screening Method Using Precursor Ion Scan - Sciforum. (2024, November 14).
- Phthalate Regulations in the European Union: An Overview - Compliance Gate. (2023, May 15).
- Matrix effects on a sample matrix as a percentage of ion suppression - ResearchGate. (n.d.).
- Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step | Semantic Scholar. (n.d.).
- SCIEX phthalates LC-MS/MS QTRAP MRM MRM3 SelexION. (n.d.).
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - NIH. (n.d.).
- Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed. (n.d.).
- Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2025, September 2).
Sources
- 1. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [discover.restek.com]
- 4. compliancegate.com [compliancegate.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. Sciforum : Event management platform [sciforum.net]
- 9. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. s4science.at [s4science.at]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciex.com [sciex.com]
- 17. gcms.cz [gcms.cz]
- 18. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
- 20. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to Diisodecyl Phthalate (DIDP) and Bio-Based Plasticizers for Researchers and Drug Development Professionals
The selection of a plasticizer is a critical decision in the formulation of flexible polymeric materials, particularly in sensitive applications such as medical devices and pharmaceutical packaging. For decades, diisodecyl phthalate (DIDP) has been a benchmark due to its performance and cost-effectiveness. However, a growing emphasis on sustainability and biocompatibility has propelled the development and adoption of bio-based plasticizers derived from renewable resources.[1][2][3] This guide provides an in-depth, objective comparison of the performance characteristics of DIDP versus a range of bio-based alternatives, supported by experimental data and detailed methodologies, to empower researchers and drug development professionals in making informed material choices.
The Evolving Landscape of Plasticizers
Plasticizers are additives that increase the flexibility, workability, and durability of a material, most commonly a polymer like polyvinyl chloride (PVC).[4][5] They function by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg).[6] The shift from petroleum-derived phthalates to bio-based plasticizers is driven by several factors, including regulatory pressures, consumer demand for sustainable products, and a desire for materials with improved toxicological profiles.[3][7] Bio-based plasticizers are derived from renewable feedstocks such as vegetable oils, citric acid, and sugars.[2]
Performance Metrics: A Head-to-Head Comparison
The efficacy of a plasticizer is not defined by a single property but by a balance of characteristics that dictate the performance of the final material. This section provides a detailed comparison of DIDP and common bio-based plasticizers across key performance indicators.
Mechanical Properties: The Balance of Strength and Flexibility
Mechanical properties are fundamental to the physical performance of a plasticized material. Tensile strength measures the force required to pull the material to its breaking point, while elongation at break quantifies its elasticity.[1]
| Plasticizer Type | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Source(s) |
| DIDP (Reference) | 20 - 25 | 300 - 350 | 75 - 85 | [8] |
| Epoxidized Soybean Oil (ESO) | 22 - 28 | 350 - 450 | 70 - 80 | [9][10] |
| Acetyl Tributyl Citrate (ATBC) | 18 - 24 | 380 - 480 | 70 - 80 | [9][11] |
| Castor Oil-Based | 15 - 20 | 350 - 400 | 65 - 75 | [4] |
Analysis: Bio-based plasticizers like Epoxidized Soybean Oil (ESO) and Acetyl Tributyl Citrate (ATBC) can exhibit comparable or even superior elongation at break compared to DIDP, indicating enhanced flexibility.[9][10] For instance, in one study, PVC plasticized with ATBC and ESO showed greater elongation at break than a DOP (a similar phthalate)-plasticized PVC.[9] However, this can sometimes come at the cost of reduced tensile strength, as the plasticizer molecules disrupt the polymer chain interactions that provide rigidity.[6][12] The choice, therefore, depends on the specific application's requirement for flexibility versus strength.
Thermal Properties: Performance Under Temperature Stress
The thermal stability of a plasticized material is crucial for its processing and end-use application. The glass transition temperature (Tg) is a key indicator of a plasticizer's efficiency; a lower Tg generally signifies greater flexibility, especially at low temperatures.[1]
| Plasticizer Type | Glass Transition Temperature (Tg) (°C) | Thermal Stability (Weight Loss at 200°C, %) | Source(s) |
| DIDP (Reference) | -40 to -50 | 5 - 10 | [13] |
| Epoxidized Soybean Oil (ESO) | -15 to -25 | 2 - 5 | [14] |
| Acetyl Tributyl Citrate (ATBC) | -55 to -65 | 3 - 7 | [11][15] |
| Isosorbide-Based | -10 to 0 | < 5 | [16] |
Analysis: ATBC demonstrates a significantly lower Tg than DIDP, indicating superior low-temperature flexibility.[11][15] Conversely, some bio-based plasticizers, such as those derived from isosorbide, may have a higher Tg.[16] Epoxidized soybean oil often exhibits excellent thermal stability, showing less weight loss at elevated temperatures compared to DIDP, which can be attributed to the stabilizing effect of its epoxy groups.[14]
Migration Resistance: Ensuring Long-Term Stability and Safety
Plasticizer migration is the process by which the plasticizer leaches out of the polymer matrix over time, which can lead to embrittlement of the material and potential contamination of surrounding environments. This is a critical consideration for medical and pharmaceutical applications.[4]
| Plasticizer Type | Migration (Weight Loss in Hexane, %) | Volatility (Weight Loss at 100°C for 24h, %) | Source(s) |
| DIDP (Reference) | 10 - 15 | 1 - 2 | [8] |
| Epoxidized Soybean Oil (ESO) | 1 - 3 | < 1 | |
| Acetyl Tributyl Citrate (ATBC) | 5 - 10 | < 1 | |
| Bio-based Polyester | < 1 | < 0.5 | [17] |
Analysis: Bio-based plasticizers with higher molecular weights, such as ESO and bio-based polyesters, generally exhibit significantly lower migration and volatility compared to lower molecular weight phthalates like DIDP.[4][18][17] This is a crucial advantage in applications where material stability and the prevention of chemical leaching are paramount. The larger molecular size and potential for stronger interactions with the polymer matrix hinder their movement and escape from the material.[4]
Biodegradability: Environmental Fate
The environmental impact of plasticizers is a significant concern. Biodegradability refers to the ability of a substance to be broken down by microorganisms.
| Plasticizer Type | Biodegradability | Source(s) |
| DIDP | Readily biodegradable under certain conditions | [19][20][21] |
| Epoxidized Soybean Oil (ESO) | Generally considered biodegradable | [2] |
| Acetyl Tributyl Citrate (ATBC) | Readily biodegradable | [11][22] |
| Citrate Esters | Generally biodegradable | [7] |
Analysis: While DIDP is considered readily biodegradable under specific environmental conditions, many bio-based plasticizers, such as citrate esters and ESO, are inherently more biodegradable due to their natural origins.[2][7][11][19][20][21][22] This characteristic is a significant driver for their adoption in efforts to create more environmentally benign materials.
Experimental Methodologies: A Guide to Performance Evaluation
To ensure the scientific integrity of this comparison, it is essential to understand the standardized testing protocols used to evaluate plasticizer performance.
Mechanical Properties Testing
-
Protocol: ASTM D2284 - Standard Test Method for Tensile Properties of Plastics.[23]
-
Procedure:
-
Prepare standardized "dog-bone" shaped samples of the plasticized polymer.
-
Condition the samples at a specified temperature and humidity for at least 24 hours.
-
Mount the sample in a universal testing machine (tensile tester).
-
Apply a constant rate of extension until the sample fractures.
-
Record the force and elongation throughout the test.
-
Calculate tensile strength (stress at break) and elongation at break (percentage increase in length).
-
-
Causality: This test directly measures the material's response to stretching forces, providing critical data on its strength and flexibility. The choice of a constant extension rate ensures comparability between different materials.
Caption: Workflow for Mechanical Properties Testing.
Thermal Analysis
-
Protocol: Differential Scanning Calorimetry (DSC) for Tg determination and Thermogravimetric Analysis (TGA) for thermal stability.
-
Procedure (DSC):
-
A small, weighed sample of the plasticized material is placed in an aluminum pan.
-
The sample is heated at a controlled rate in an inert atmosphere.
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The Tg is identified as a step-change in the heat flow curve.
-
-
Procedure (TGA):
-
A small, weighed sample is placed in a furnace.
-
The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
The temperature at which a certain percentage of weight loss occurs is used to assess thermal stability.
-
-
Causality: DSC measures the energy changes in a material as it is heated, allowing for the precise determination of thermal transitions like Tg. TGA directly measures weight loss due to degradation, providing a clear indication of the material's stability at high temperatures.
Migration Testing
-
Protocol: ASTM D2199 - Standard Test Method for Measurement of Plasticizer Migration from Vinyl Fabrics to Lacquers (adapted for solvent extraction).[24]
-
Procedure:
-
A pre-weighed sample of the plasticized material is immersed in a specific solvent (e.g., hexane, ethanol) for a defined period and temperature.
-
The sample is removed, dried, and re-weighed.
-
The percentage of weight loss is calculated, representing the amount of plasticizer that has migrated into the solvent.
-
-
Causality: This accelerated test simulates the leaching of plasticizer into a contacting liquid phase. The choice of solvent is critical and should be relevant to the intended application (e.g., ethanol for food contact simulations).
Caption: Simplified Mechanism of Plasticizer Migration.
Conclusion: Navigating the Choice Between DIDP and Bio-Based Alternatives
The selection of a plasticizer is a multifaceted decision that requires a thorough evaluation of performance trade-offs. While DIDP remains a viable option for many applications, the data clearly indicates that several bio-based plasticizers offer competitive and, in some cases, superior performance, particularly in areas of low-temperature flexibility, thermal stability, and migration resistance.
For applications demanding the highest levels of safety and long-term stability, such as in medical devices and pharmaceutical packaging, high-molecular-weight bio-based plasticizers like epoxidized soybean oil and bio-polyesters present compelling advantages due to their significantly reduced migration potential.[4][17] For applications requiring enhanced flexibility at low temperatures, acetyl tributyl citrate is an excellent candidate.[11]
Ultimately, the optimal choice will depend on a comprehensive analysis of the specific requirements of the end product. It is imperative for researchers and drug development professionals to move beyond traditional formulations and consider the growing portfolio of high-performance, sustainable bio-based plasticizers. This guide serves as a foundational resource for navigating this evolving landscape and making data-driven decisions that align with both performance and sustainability goals.
References
- Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights. RSC Advances.
- Diisopropyl Phthalate vs.
- D1045 Standard Test Methods for Sampling and Testing Plasticizers Used in Plastics.
- Biodegradation of this compound (DIDP) by Bacillus sp. SB-007. PubMed.
- 9 this compound (DIDP). Danish Environmental Protection Agency.
- Synthesis of bio-based plasticizer with improved migration resistance for poly(vinyl chloride).
- Development of biobased plasticizers with synergistic effects of plasticization, thermal stabilization, and migration resistance: A review.
- Fate and Transport Assessment for Diisodecyl Phthal
- Biobased Plasticizers.
- Development of biobased plasticizers with synergistic effects of plasticization, thermal stabilization, and migration resistance: A review. Semantic Scholar.
- Performance comparison of Bio-based Plasticizers with selected phthalate and non-phthalate alternatives in Wire & Cable Jacket application.
- Citrate Plasticizers as a Replacement of DOP. Kanademy.
- D2199 Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers.
- High Purity 99% Acetyl Tributyl Citrate (ATBC): A Safe & Biodegradable Plasticizer. LookChem.
- How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
- A Best-evidence Review of Bio-based Plasticizer and the Effects on the Mechanical Properties of PLA. Chemical Engineering Transactions.
- Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer. MDPI.
- Synthesis and application of environmental soybean oil based epoxidized glycidyl ester plasticizer for poly(vinyl chloride).
- ATBC technical d
- Citrate plasticizers offer biobased plasticizer solution for polymers. bioplastics MAGAZINE.
- DI ISO DECYL PHTHALATE (DIDP) Primary plasticizer for PVC and PVC copolymers. Plasti Pack.
- Synthesis and Performance of Epoxy-Terminated Hyperbranched Polymers Based on Epoxidized Soybean Oil. PubMed.
- Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights. PMC.
- Technical Data Sheet November 2023 PLASTICIZER E. Traquisa.
- Plasticizer Performance and Evaluation: PVC Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 3. Development of biobased plasticizers with synergistic effects of plasticization, thermal stabilization, and migration resistance: A review | Semantic Scholar [semanticscholar.org]
- 4. emerald.com [emerald.com]
- 5. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]
- 6. Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer | MDPI [mdpi.com]
- 7. kanademy.com [kanademy.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. cetjournal.it [cetjournal.it]
- 13. plastipack.org [plastipack.org]
- 14. researchgate.net [researchgate.net]
- 15. traquisa.com [traquisa.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Synthesis and performance evaluation of low-molecular-weight biobased polyester rubber as a novel eco-friendly polymeric plasticizer for polyvinyl chloride [frontiersin.org]
- 18. traquisa.com [traquisa.com]
- 19. Biodegradation of this compound (DIDP) by Bacillus sp. SB-007 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 9 this compound (DIDP), Danish Environmental Protection Agency [www2.mst.dk]
- 21. epa.gov [epa.gov]
- 22. Citrate plasticizers offer biobased plasticizer solution for polymers - bioplastics MAGAZINE [bioplasticsmagazine.com]
- 23. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 24. store.astm.org [store.astm.org]
Evaluating the Efficacy of DIDP Alternatives in PVC Formulations: A Comparative Guide for Researchers
The landscape of polyvinyl chloride (PVC) formulation is undergoing a significant transformation. Driven by evolving regulatory frameworks and a growing emphasis on material safety, the industry is actively seeking viable alternatives to traditional phthalate plasticizers like Diisodecyl phthalate (DIDP).[1][2] This guide provides an in-depth technical comparison of prominent DIDP alternatives, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating their efficacy. We will delve into the critical performance metrics, supported by experimental data and detailed testing methodologies, to empower informed decision-making in your PVC formulation endeavors.
The Imperative for DIDP Alternatives: A Regulatory and Performance Perspective
This compound (DIDP) has long been a workhorse plasticizer in the PVC industry, valued for its ability to impart flexibility and durability. However, regulatory scrutiny, particularly from bodies like the European Chemicals Agency (ECHA) under REACH, has prompted a shift towards alternatives with more favorable toxicological profiles.[2][3][4] The U.S. Environmental Protection Agency (EPA) has also conducted risk evaluations of DIDP, highlighting certain use scenarios that could pose risks to human health.[5][6] Beyond regulatory compliance, the selection of an alternative plasticizer is a critical decision that profoundly impacts the final product's mechanical properties, thermal stability, and long-term performance.
This guide will focus on a comparative analysis of two primary categories of DIDP alternatives:
-
High Molecular Weight Orthophthalates: Notably, Diisononyl Phthalate (DINP), which has been a common replacement for other phthalates.[7][8][9][10]
-
Non-Phthalate Plasticizers: This diverse group includes Dioctyl Terephthalate (DOTP) and a growing class of bio-based plasticizers.[7][11][12][13]
Comparative Performance Analysis of DIDP Alternatives
The efficacy of a plasticizer is a multidimensional attribute. A suitable DIDP alternative must not only meet regulatory requirements but also deliver comparable or superior performance across a range of critical parameters.
Plasticizing Efficiency and Mechanical Properties
The primary function of a plasticizer is to increase the flexibility of PVC.[14][15] This is typically quantified by measuring changes in mechanical properties such as tensile strength, elongation at break, and hardness. As plasticizer content increases, tensile strength generally decreases, while elongation at break increases significantly.[14][16][17]
| Plasticizer | Typical Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness | Key Insights |
| DIDP (Reference) | 18 - 24 | 250 - 350 | 75 - 85 | Well-balanced mechanical properties. |
| DINP | 17 - 23 | 280 - 380 | 70 - 80 | Good general-purpose plasticizer with slightly better low-temperature flexibility than DIDP.[8][18] |
| DOTP | 19 - 25 | 240 - 320 | 80 - 90 | Offers higher tensile strength but slightly lower elongation compared to DINP at similar concentrations.[9] Exhibits better low-temperature flexibility.[8][9] |
| Bio-based (e.g., ESBO, Citrates) | 15 - 22 | 200 - 300 | 78 - 88 | Performance can be variable depending on the specific type. Often requires blending with other plasticizers to achieve desired properties.[13][19] |
Note: The values presented are typical ranges and can vary depending on the specific PVC formulation, including the concentration of the plasticizer and the presence of other additives.
Migration Resistance
Plasticizer migration, the process by which the plasticizer leaches from the PVC matrix, is a critical concern, particularly in applications with direct contact, such as medical devices and flooring.[20][21] Lower migration rates are desirable for product longevity and safety.
| Plasticizer | Relative Migration Rate | Governing Factors |
| DIDP (Reference) | Moderate | Molecular weight and compatibility with PVC. |
| DINP | Moderate to High | Higher volatility compared to DOTP can lead to increased migration.[7] |
| DOTP | Low | Its unique chemical structure results in lower volatility and enhanced stability within the PVC matrix, leading to reduced migration.[7] |
| Bio-based (e.g., Polymeric Plasticizers) | Very Low | Higher molecular weight and potential for covalent bonding with the PVC matrix can significantly reduce migration.[22] |
Thermal Stability
The ability of a plasticized PVC formulation to withstand heat during processing and in its end-use application is crucial.[23][24] Poor thermal stability can lead to discoloration, degradation of mechanical properties, and the release of harmful byproducts like hydrochloric acid (HCl).[23]
| Plasticizer | Onset of Degradation Temperature (°C) | Key Considerations |
| DIDP (Reference) | ~180 - 200 | Good thermal stability for many general-purpose applications. |
| DINP | ~175 - 195 | Generally good thermal stability, but can be slightly lower than DOTP. |
| DOTP | ~190 - 210 | Often exhibits superior heat resistance and aging properties compared to DINP.[8] |
| Bio-based (e.g., Epoxidized Soybean Oil - ESBO) | Variable | ESBO can also act as a co-stabilizer, improving the overall thermal stability of the formulation.[13] |
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of your findings, adherence to standardized testing methodologies is paramount. Below are detailed protocols for key experiments used to evaluate the efficacy of DIDP alternatives.
Experimental Protocol 1: Evaluation of Mechanical Properties
This protocol outlines the procedure for determining the tensile strength, elongation at break, and hardness of plasticized PVC formulations, primarily based on ASTM D2284.[25]
Methodology:
-
Sample Preparation:
-
Prepare PVC formulations with varying concentrations of the test plasticizer.
-
Mill the compounds on a two-roll mill at a controlled temperature (typically 160-170°C) to ensure homogeneity.
-
Mold the milled sheets into dumbbell-shaped specimens according to ASTM D638 specifications using a compression molding press.
-
Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
-
Tensile Testing:
-
Conduct tensile testing using a universal testing machine equipped with an extensometer.
-
Set the crosshead speed to a constant rate (e.g., 500 mm/min).
-
Record the force and elongation data until the specimen fractures.
-
Calculate the tensile strength (stress at break) and elongation at break.
-
-
Hardness Testing:
-
Measure the Shore A hardness of the molded sheets using a durometer according to ASTM D2240.
-
Take multiple readings at different points on the sample and calculate the average.
-
Workflow for Mechanical Property Evaluation:
Caption: Workflow for evaluating the mechanical properties of plasticized PVC.
Experimental Protocol 2: Assessment of Plasticizer Migration
This protocol describes a method for determining the migration of plasticizers from PVC, adapted from ASTM D2199.[26]
Methodology:
-
Sample Preparation:
-
Prepare circular discs of the plasticized PVC formulation.
-
Use activated carbon as the absorbent material.
-
-
Migration Test:
-
Accurately weigh the PVC disc (W1).
-
Place the PVC disc in a container and surround it with a known weight of activated carbon.
-
Place the container in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).
-
After the specified time, remove the container from the oven and allow it to cool to room temperature in a desiccator.
-
Carefully remove the PVC disc and clean any adhering carbon particles from its surface.
-
Reweigh the PVC disc (W2).
-
-
Calculation:
-
Calculate the percentage of plasticizer migration using the following formula: Migration (%) = [(W1 - W2) / W1] x 100
-
Logical Flow for Migration Testing:
Caption: Logical flow for determining plasticizer migration from PVC.
Experimental Protocol 3: Determination of Thermal Stability
This protocol details the procedure for evaluating the thermal stability of PVC compounds, based on the principles of ISO 182-3 and DIN 53381.[23]
Methodology:
-
Sample Preparation:
-
Prepare a small, uniform sample of the plasticized PVC compound (e.g., 50 mg).
-
-
Dehydrochlorination Test:
-
Place the sample in a reaction vessel within a heating block maintained at a constant elevated temperature (e.g., 180-200°C).[24]
-
Pass a stream of inert gas (e.g., nitrogen) over the sample.
-
Bubble the effluent gas through a measuring cell containing deionized water.
-
Continuously monitor the electrical conductivity of the water.
-
-
Data Analysis:
-
The thermal degradation of PVC results in the evolution of hydrochloric acid (HCl), which increases the conductivity of the water.
-
The stability time is defined as the time taken for the conductivity to increase by a specific amount (e.g., 50 µS/cm). A longer stability time indicates higher thermal stability.
-
Experimental Workflow for Thermal Stability Testing:
Caption: Workflow for the dehydrochlorination test to determine PVC thermal stability.
Conclusion and Future Outlook
The transition away from DIDP is a multifaceted challenge that requires a deep understanding of the performance trade-offs associated with alternative plasticizers. While DINP offers a cost-effective, general-purpose solution, DOTP often presents a superior profile in terms of lower migration and enhanced thermal stability.[7][8] Bio-based plasticizers represent a promising frontier, offering a more sustainable footprint, though their performance characteristics can be more variable and may necessitate formulation adjustments.[11][12][13]
The selection of the optimal DIDP alternative is ultimately application-dependent. For sensitive applications such as medical devices and children's toys, where low migration and a favorable toxicological profile are paramount, DOTP and certain well-characterized bio-based plasticizers are strong contenders. For general-purpose applications where cost is a primary driver, DINP may remain a viable option, contingent on evolving regulatory landscapes.
As a senior application scientist, I encourage a data-driven approach to this selection process. The experimental protocols and comparative data presented in this guide provide a robust framework for your evaluation. By systematically assessing the mechanical properties, migration resistance, and thermal stability of DIDP alternatives, you can confidently select the most appropriate plasticizer to meet the performance and regulatory demands of your specific PVC formulation. The ongoing innovation in plasticizer technology, particularly in the realm of bio-based solutions, promises an expanding palette of options for the discerning formulator.
References
- ASTM International. (n.d.). New ASTM Adhesives Standard Will Test PVC Flooring Materials for Plasticizer Migration.
- Yuanlong. (2025, July 11). DOTP vs DINP: Which Plasticizer Is Right for You?.
- Cargill. (n.d.). Plasticization | Polymer Additives.
- Suntek Group. (n.d.). Plasticizers for PVC | Eco-Friendly Bio Based Solutions.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). DOTP vs. DINP: Selecting the Optimal Plasticizer for PVC Applications.
- Infinita Lab. (n.d.). Assessing Heat Resistance in PVC: ASTM D 2115.
- Polymer Properties Database. (2025, September 9). How Do Plasticizers Affect the Mechanical Properties of PVC.
- ACS Publications. (2019, June 13). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride): A Review. Industrial & Engineering Chemistry Research.
- Patsnap. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
- HBGX Chemical. (2026, January 8). Understanding Pvc Thermal Stability Test_ Benefits and Industry Applications.
- Bastone. (2025, September 28). What Are the Differences Between DOTP and DINP.
- Orbimind. (2025, August 25). PVC Stabilizers: Troubleshooting Thermal Stability & Processing.
- Orbimind. (2025, June 24). DINP vs. DOTP: What's Really Changing in the PVC Industry?.
- QUANDA Plastic. (n.d.). PVC Types & Different Properties.
- Syska Voskian Consulting. (n.d.). Regulation of Plasticizers Under EU REACH and RoHS.
- ResearchGate. (n.d.). Mechanical properties of PVC sheets with different plasticizers.
- Healthy Building Network. (n.d.). Phthalate-free Plasticizers in PVC.
- MDPI. (n.d.). Mechanical Properties of PVC/TPU Blends Enhanced with a Sustainable Bio-Plasticizer.
- ResearchGate. (2005, December). Di(2-propylheptyl) phthalate: A new plasticizer choice for PVC compounders.
- Singh, A. (2023). Experimental Investigation of the Effect of Various Additives in Physical & Mechanical Properties of PVC Compound.
- Tech Trivial. (n.d.). Thermal Stability Test.
- PubMed Central. (n.d.). A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit.
- Foresight. (2024, May 21). EPA Releases Draft Risk Evaluation for DIDP and DINP.
- iTeh Standards. (n.d.). ASTM D2383-19 - Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions.
- iTeh Standards. (n.d.). ASTM D2199-03 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers.
- iTeh Standards. (n.d.). ASTM D3291-11 - Standard Practice for Compatibility of Plasticizers in Poly(Vinyl Chloride) Plastics Under Compression.
- Bergeson & Campbell, P.C. (2019, August 19). EPA Begins Comment Period on Manufacturer Requests for Risk Evaluation of DIDP and DINP, and Identifies Additional Conditions of Use.
- U.S. Environmental Protection Agency. (2025, January 3). EPA Finalizes TSCA Risk Evaluation for this compound (DIDP).
- Goldstab Organics. (n.d.). Phthalate-free plasticizers for flexible PVC.
- INERIS. (n.d.). Regulatory information | Phthalates substitution.
- University of Southern Mississippi. (n.d.). Experiment 11: PVC - Influence of plasticizer content and testing temperature.
- AZoM. (2017, November 23). Measuring Plasticizer Content in Polyvinyl Chloride (PVC).
- Henan EME Technology Co.,Ltd. (2024, January 21). What Is The Difference Between DOTP And DINP?.
- Diva-portal.org. (n.d.). Environmentally Friendly Plasticizers for PVC –.
- ResearchGate. (n.d.). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
- ResearchGate. (2009). A Brief Overview of Theories of PVC Plasticization and Methods Used to Evaluate PVC-Plasticizer Interaction.
- Universiti Kebangsaan Malaysia. (n.d.). Comparison of Performance and Characteristic of Suberate, Azelate and Sebacate as PVC Plasticizers.
- MDPI. (n.d.). Development of a Highly Efficient Environmentally Friendly Plasticizer.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. specialchem.com [specialchem.com]
- 3. sysvoskconsulting.com [sysvoskconsulting.com]
- 4. Regulatory information | Phthalates substitution [substitution-phtalates.ineris.fr]
- 5. useforesight.io [useforesight.io]
- 6. epa.gov [epa.gov]
- 7. yuanlongchem.com [yuanlongchem.com]
- 8. nbinno.com [nbinno.com]
- 9. bastone-plastics.com [bastone-plastics.com]
- 10. orbimind.com [orbimind.com]
- 11. cargill.com [cargill.com]
- 12. thesuntek.com [thesuntek.com]
- 13. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 14. kgt88.com [kgt88.com]
- 15. mdpi.com [mdpi.com]
- 16. PVC Types & Different Properties - QUANDA Plastic [quandaplastic.com]
- 17. opastpublishers.com [opastpublishers.com]
- 18. What Is The Difference Between DOTP And DINPï¼ - Blog [chinafuran.com]
- 19. researchgate.net [researchgate.net]
- 20. New ASTM Adhesives Standard Will Test PVC Flooring Materials for Plasticizer Migration | ASTM [astm.org]
- 21. habitablefuture.org [habitablefuture.org]
- 22. researchgate.net [researchgate.net]
- 23. metrohm.com [metrohm.com]
- 24. hbgxchemical.com [hbgxchemical.com]
- 25. How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284) [eureka.patsnap.com]
- 26. standards.iteh.ai [standards.iteh.ai]
A Comparative Guide to the Human Health Risks of Di-isodecyl Phthalate (DIDP) Versus Other Phthalates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the human health risks associated with Di-isodecyl phthalate (DIDP) against other common phthalates. Drawing on experimental data and regulatory assessments, this document is designed to inform risk evaluation and guide material selection in sensitive applications.
Introduction: A Tale of Two Phthalate Classes
Phthalates, a class of synthetic chemicals, are primarily used as plasticizers to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC).[1][2][3] They are broadly categorized into two main groups based on their molecular weight, a distinction that significantly influences their toxicological profiles.[1][4]
-
Low Molecular Weight (LMW) Phthalates: These include compounds like Di-n-butyl phthalate (DBP), Diethyl phthalate (DEP), and Di-isobutyl phthalate (DIBP). Characterized by shorter alkyl chains, they are more prone to leaching from products, leading to potentially higher human exposure.[1] LMW phthalates are generally considered more potent endocrine disruptors.[1]
-
High Molecular Weight (HMW) Phthalates: This group includes Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Di-isodecyl phthalate (DIDP).[1] Their longer alkyl chains make them less likely to migrate from plastic matrices.[1][4] While still a subject of toxicological concern, HMW phthalates are generally less potent endocrine disruptors than their LMW counterparts.[1]
This guide will focus on comparing DIDP, an HMW phthalate, with other prominent members of both classes to provide a nuanced understanding of its relative risk profile.
Comparative Toxicology: Potency and Target Organs
The primary health concerns associated with phthalates revolve around reproductive and developmental toxicity, as well as effects on the liver.[5] Quantitative data from animal studies, specifically No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs), provide a basis for comparing their relative potencies.
Developmental and Reproductive Toxicity
Developmental toxicity is a key concern for DIDP, with studies in laboratory animals showing increased mortality in offspring at certain doses. The U.S. Environmental Protection Agency (EPA) has identified developmental toxicity as the most significant health hazard for DIDP, particularly for female workers of reproductive age exposed to airborne mists.[6][7]
In contrast, many LMW phthalates, and the HMW phthalate DEHP, are known to cause "phthalate syndrome" in male rodents, a spectrum of reproductive tract abnormalities.[7] Notably, the EPA has concluded that there is not enough evidence to suggest that DIDP affects the developing male reproductive system in this manner.[7]
| Phthalate | Class | Key Reproductive/Developmental Effects | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |
| DIDP | HMW | Developmental toxicity (pup survival)[8][9] | 120 (female rats)[10] | >200 (male rats)[10] |
| DEHP | HMW | Testicular toxicity, reduced fertility[11] | 5 (male rats, testicular effects) | 25 (male rats, testicular effects) |
| DINP | HMW | Minor anti-androgenic effects, less potent than DEHP[11] | 276 (male rats, testicular toxicity)[11] | Not clearly established |
| DBP | LMW | Testicular atrophy, decreased sperm production | 50 (male rats) | 100 (male rats) |
Data compiled from various sources, specific study conditions may vary.
Liver and Kidney Toxicity
Liver toxicity is another common endpoint for phthalate exposure. For DIDP, repeated oral exposure in animal studies has shown increased liver weights with some histological changes.[5][10] Effects on the kidney have also been observed, but typically at higher exposure levels.[5][10] The primary mechanism for liver effects in rodents is often linked to the activation of the peroxisome proliferator-activated receptor alpha (PPARα). However, the relevance of this mechanism to humans is debated, as humans are less responsive to PPARα activation than rodents.[12][13]
Endocrine Disruption Potential: A Mechanistic Divide
A critical point of differentiation among phthalates is their potential to disrupt the endocrine system, particularly androgen signaling.
Anti-Androgenic Effects
Many LMW phthalates are known to exert anti-androgenic effects, interfering with the production and action of male hormones, which is the underlying cause of the "phthalate syndrome."[1] In contrast, DIDP has shown a limited or lack of endocrine activity related to androgen pathways in both in vivo and in vitro studies.[9][14] While a close structural relative, DINP, has exhibited some anti-androgenic potential, it is considered less potent than DEHP and LMW phthalates.[11][15]
A 2025 evaluation concluded that DIDP is unlikely to disrupt the androgen pathway during development and does not meet the European Chemicals Agency (ECHA)/European Food Safety Authority (EFSA) criteria for an endocrine disruptor.[14]
Estrogenic and Thyroid Effects
The evidence for estrogenic and thyroid-disrupting effects of DIDP is also limited. A comprehensive literature review and high-throughput screening did not find significant evidence of estrogenic activity.[14] While some data suggests DIDP may influence iodide uptake in the thyroid, in vivo studies have not shown adverse thyroid outcomes.[14]
Human Exposure and Metabolism
Human exposure to phthalates occurs through various routes, including ingestion of contaminated food and water, inhalation of indoor air and dust, and dermal contact with consumer products.[16][17][18] For the general population, diet is often a primary source of DIDP exposure.
Once ingested, phthalates are metabolized in the body. LMW phthalates are typically hydrolyzed to their monoesters and then excreted.[19][20] HMW phthalates like DIDP undergo further metabolism after hydrolysis, with their oxidized metabolites being the primary forms excreted in urine.[19][21] This more extensive metabolism of HMW phthalates may contribute to their different toxicological profiles compared to LMW phthalates.[20]
Experimental Workflow: In Vivo Assessment of Anti-Androgenic Activity (Hershberger Assay)
The Hershberger assay is a standardized in vivo screening test to identify substances with androgenic or anti-androgenic activity. Below is a generalized protocol.
Objective: To determine if a test chemical (e.g., DIDP) can inhibit the action of testosterone on androgen-dependent tissues in castrated male rats.
Methodology:
-
Animal Model: Peripubertal male rats are castrated to remove the endogenous source of androgens.
-
Dosing: Animals are divided into groups and treated with:
-
Vehicle control (e.g., corn oil)
-
Testosterone propionate (TP) alone (positive control for androgenic effects)
-
Test chemical alone
-
Test chemical in combination with TP
-
-
Administration: Dosing is typically performed daily for 10 consecutive days via oral gavage or subcutaneous injection.
-
Endpoint Measurement: On day 11, animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed:
-
Ventral prostate
-
Seminal vesicles (with coagulating glands)
-
Levator ani-bulbocavernosus muscle
-
Cowper's glands
-
Glans penis
-
-
Data Analysis: The weights of these tissues in the group receiving the test chemical plus TP are compared to the group receiving TP alone. A statistically significant decrease in tissue weights indicates anti-androgenic activity.[1]
Carcinogenicity Assessment
The carcinogenic potential of phthalates is another area of concern. DEHP has been classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC), primarily based on liver tumors in rodents.[12][22] However, the mechanism, involving PPARα activation, is considered less relevant to humans.[12][13]
Regulatory Landscape
Regulatory bodies worldwide have taken action to limit exposure to certain phthalates, particularly in sensitive applications like children's toys and food contact materials.
-
United States: The EPA's final risk evaluation for DIDP under the Toxic Substances Control Act (TSCA) identified an unreasonable risk to the health of female workers of reproductive age under specific occupational exposure scenarios involving spray applications.[6][7] The Consumer Product Safety Commission (CPSC) has also restricted the use of several phthalates in children's toys.
-
European Union: Under REACH regulations, several LMW phthalates (DEHP, DBP, DIBP, BBP) are listed as Substances of Very High Concern (SVHC) and are restricted in many consumer products.[24] The use of DINP and DIDP is restricted in toys and childcare articles that can be placed in the mouth by children.[24][25][26]
-
California Proposition 65: DIDP is listed as a chemical known to the state to cause developmental toxicity.[27]
Conclusion: A Risk-Based Perspective
The available scientific evidence indicates that DIDP, a high molecular weight phthalate, possesses a distinct and generally less hazardous toxicological profile compared to many low molecular weight phthalates and the HMW phthalate DEHP.
-
Key Distinctions of DIDP:
-
Lower Endocrine Disruption Potential: DIDP does not appear to exhibit the significant anti-androgenic activity characteristic of "phthalate syndrome" associated with other phthalates.[7][9][14]
-
Different Primary Hazard: The main health concern identified by regulatory agencies for DIDP is developmental toxicity, specifically impacting pup survival in animal studies, which has led to a focus on protecting female workers of reproductive age in occupational settings.[6]
-
No Evidence of Carcinogenicity: Current assessments do not support a carcinogenic risk for DIDP in humans.[7]
-
While no chemical is without potential risk, the data suggests that from a human health perspective, particularly concerning endocrine disruption, DIDP presents a lower risk profile than many other commonly used phthalates. However, its potential for developmental toxicity necessitates careful risk management in specific occupational scenarios. As with all chemical assessments, continued research and monitoring are essential.
Visualizations
Phthalate Metabolism Overview
Caption: Generalized metabolic pathway of phthalates in the human body.
Comparative Risk Logic
Caption: Comparative health risk profiles of different phthalate classes.
References
- A Comparative Toxicological Profile of Low vs.
- Risk Evaluation for Di-isodecyl phthalate (1,2-Benzene- dicarboxylic acid, 1,2- diisodecyl ester) (DIDP) | US EPA.
- How can humans be exposed to DIDP and DINP? - GreenFacts.
- Scientific Facts on Phthalate Di-isodecyl & Di-isononyl phthal
- How can humans be exposed to DIDP and DINP? - GreenFacts (Detailed).
- EPA Identifies Unreasonable Health Risks from Diisodecyl Phthalate (DIDP) in Workplace Settings - Foresight.
- Human Health Hazard Assessment for Diisodecyl Phthal
- Environmental occurrence, human exposure, and endocrine disruption of di-iso-nonyl phthalate and di-iso-decyl phthalate: A system
- Toxicity Review for this compound (DIDP) - Consumer Product Safety Commission.
- Reproductive and developmental effects of phthalate diesters in females - PubMed Central.
- EPA Finalizes TSCA Risk Evaluation for Diisodecyl Phthal
- Reproductive toxic potential of phthal
- Comparison of potential endocrine disrupting properties of di-‐isononyl phthalate (DINP), di-‐isodecyl - Consumer Product Safety Commission.
- Apr.
- Not All Phthalates are Cre
- Phthalate Risks and Alternatives | Center for Advanced Life Cycle Engineering - calce, umd.
- Pathway of phthalate metabolism in human body. LMW phthalates are...
- ECHA's final review report on DINP and DIDP - Food Packaging Forum.
- Evaluation of the endocrine disrupting potential of Di-isodecyl phthal
- Phthalates Toxicity - St
- Phthalates and Their Impacts on Human Health - PMC - NIH.
- Metabolism of phthalates in humans - ResearchG
- Di(2-ethylhexyl) phthalate (DEHP)
- Regulatory information | Phthal
- Phthalate Regulations in the European Union: An Overview - Compliance G
- Research Recommendations for Selected IARC-Classified Agents - PMC - PubMed Central.
- (PDF)
- IARC to Evaluate Key Plasticizers for Carcinogenic Risk in June 2026 - Nelson Mullins.
- Metabolism of phthal
- Phthal
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Phthalate Risks and Alternatives | Center for Advanced Life Cycle Engineering [calce.umd.edu]
- 3. Phthalates Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Not All Phthalates are Created Alike - ChemCeed [chemceed.com]
- 5. greenfacts.org [greenfacts.org]
- 6. useforesight.io [useforesight.io]
- 7. epa.gov [epa.gov]
- 8. Reproductive and developmental effects of phthalate diesters in females - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpsc.gov [cpsc.gov]
- 10. cpsc.gov [cpsc.gov]
- 11. interactive.cbs8.com [interactive.cbs8.com]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. Research Recommendations for Selected IARC-Classified Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Environmental occurrence, human exposure, and endocrine disruption of di-iso-nonyl phthalate and di-iso-decyl phthalate: A systematic review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 16. 4. How can humans be exposed to DIDP and DINP? [greenfacts.org]
- 17. DINP-DIDP: 4. How can humans be exposed to DIDP and DINP? [greenfacts.org]
- 18. Phthalates and Their Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Phthalates: metabolism and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Nelson Mullins - IARC to Evaluate Key Plasticizers for Carcinogenic Risk in June 2026 [nelsonmullins.com]
- 24. compliancegate.com [compliancegate.com]
- 25. Regulatory information | Phthalates substitution [substitution-phtalates.ineris.fr]
- 26. ECHA's final review report on DINP and DIDP | Food Packaging Forum [foodpackagingforum.org]
- 27. nexreg.com [nexreg.com]
A Senior Application Scientist's Guide to the Validation of Biomarkers for Diisodecyl Phthalate (DIDP) Exposure
For researchers, scientists, and professionals in drug development, the accurate assessment of chemical exposure is paramount. Diisodecyl phthalate (DIDP), a high-molecular-weight phthalate used primarily as a plasticizer in polyvinyl chloride (PVC) products, is a compound of increasing interest due to its widespread use and potential for human exposure.[1][2] This guide provides an in-depth comparison of urinary biomarkers for DIDP exposure and a detailed protocol for their validation, grounded in scientific integrity and practical expertise.
The Imperative for Robust Biomarker Validation
Assessing human exposure to DIDP has historically been challenging due to the lack of adequate biomarkers.[2] Early approaches focused on the hydrolytic monoester, monoisodecyl phthalate (MiDP). However, extensive research has demonstrated that MiDP is a minor metabolite, and relying on it alone significantly underestimates exposure.[2][3] The focus has now shifted to the more abundant and sensitive oxidative metabolites.[1][2][3][4] Validating these biomarkers is not merely a procedural step; it is the foundation upon which reliable exposure assessment and subsequent toxicological studies are built.
The Metabolic Fate of DIDP: From Parent Compound to Urinary Biomarker
Understanding the metabolic pathway of DIDP is crucial for selecting and validating appropriate biomarkers. Following ingestion, inhalation, or dermal absorption, DIDP undergoes a two-phase metabolic process.[4][5]
-
Phase I Metabolism: The initial step involves the hydrolysis of the DIDP diester to its monoester, monoisodecyl phthalate (MiDP).[4] This is followed by oxidation of the alkyl chain, leading to the formation of several secondary metabolites.[3][4]
-
Phase II Metabolism: The monoester and its oxidative metabolites can then be conjugated with glucuronic acid to increase their water solubility and facilitate urinary excretion.[4][5]
It is the secondary, oxidative metabolites that have proven to be the most reliable biomarkers for assessing DIDP exposure.[1][2][3][4]
Sources
- 1. Selecting Adequate Exposure Biomarkers of Diisononyl and Diisodecyl Phthalates: Data from the 2005–2006 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of human exposure to di-isodecyl phthalate using oxidative metabolites as biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary metabolites of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exposure Marker Discovery of Phthalates Using Mass Spectrometry [jstage.jst.go.jp]
A Senior Application Scientist's Guide to Correlating In Vitro and In Vivo Results for DIDP Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Gap Between the Petri Dish and Whole-Organism Responses to DIDP
Di-isodecyl phthalate (DIDP) is a high molecular weight phthalate ester used extensively as a plasticizer in a wide array of polyvinyl chloride (PVC) products, from wire and cable insulation to consumer goods.[1] Its widespread use necessitates a thorough understanding of its potential toxicity. Traditionally, toxicological assessments have relied heavily on in vivo animal studies. However, ethical considerations and the need for higher throughput screening have propelled the development and refinement of in vitro assays.[2][3][4] The critical challenge for researchers and regulatory bodies now lies in accurately correlating the results from these in vitro systems to predict in vivo outcomes in humans—a process known as in vitro-in vivo correlation (IVIVC) or extrapolation (IVIVE).[5][6][7] This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for assessing DIDP toxicity, focusing on the scientific rationale behind experimental choices and the strategies to bridge the data gap between these two approaches.
The In Vitro Landscape: High-Throughput Screening and Mechanistic Insights
In vitro models offer a controlled environment to investigate the direct effects of DIDP and its metabolites on specific cell types and biological pathways.[3][8] These systems are invaluable for elucidating mechanisms of toxicity and for prioritizing chemicals for further in vivo testing.[6]
Common In Vitro Models for DIDP Toxicity Assessment
A variety of in vitro models are employed to assess the potential toxicity of chemicals like DIDP. These range from simple cell lines to more complex 3D tissue constructs.[9][10]
-
Primary Hepatocyte Cultures: Considered the "gold standard" for in vitro liver toxicity testing, primary hepatocytes maintain many of the metabolic functions of the liver for a short period, allowing for the study of metabolism-dependent toxicity.[10][11] For DIDP, which is known to affect the liver, these cultures are crucial for investigating effects like peroxisome proliferation.[12][13]
-
Immortalized Cell Lines: While they may not fully recapitulate the functions of primary cells, immortalized cell lines (e.g., HepG2 for liver toxicity) offer high reproducibility and are suitable for high-throughput screening.[9]
-
Stem Cell-Derived Models: The use of embryonic and induced pluripotent stem cells differentiated into specific cell types (e.g., hepatocytes, neurons) is a rapidly advancing area.[9][10] These models offer the potential for patient-specific toxicity testing.
-
3D Cell Cultures and Organoids: Three-dimensional culture systems, such as spheroids, more closely mimic the in vivo microenvironment, leading to improved predictions of drug and chemical toxicity.[11]
-
Reporter Gene Assays: These assays, like the CALUX assays, are used to screen for endocrine-disrupting potential by measuring the activation of specific nuclear receptors.[2] While some low molecular weight phthalates are known endocrine disruptors, DIDP, a high molecular weight phthalate, has shown a lack of endocrine activity in many of these in vitro assays.[14][15]
Experimental Protocol: In Vitro Hepatotoxicity Assessment of DIDP using Primary Rat Hepatocytes
This protocol outlines a standard approach to assess the potential of DIDP to induce peroxisome proliferation, a known effect of some phthalates in rodents.
-
Hepatocyte Isolation: Isolate primary hepatocytes from male Sprague-Dawley rats using a two-step collagenase perfusion method.
-
Cell Culture: Plate the isolated hepatocytes on collagen-coated plates in Williams' Medium E supplemented with fetal bovine serum, insulin, and dexamethasone. Allow cells to attach for 4-6 hours.
-
DIDP Exposure: After attachment, replace the medium with a serum-free medium containing various concentrations of DIDP (e.g., 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.
-
Endpoint Analysis:
-
Cytotoxicity: Measure lactate dehydrogenase (LDH) release into the culture medium to assess cell membrane integrity.
-
Peroxisome Proliferation:
-
Enzyme Activity: Measure the activity of peroxisomal β-oxidation enzymes, such as acyl-CoA oxidase.
-
Gene Expression: Quantify the mRNA levels of genes involved in peroxisome proliferation (e.g., Ppara, Acox1) using quantitative real-time PCR (qRT-PCR).
-
-
-
Data Analysis: Determine the concentration-response relationship for each endpoint and calculate the EC50 (half-maximal effective concentration) where applicable.
The In Vivo Perspective: Understanding Systemic Effects and Toxicokinetics
In vivo studies in animal models remain crucial for understanding the complex interactions of a chemical within a whole organism, including its absorption, distribution, metabolism, and excretion (ADME), collectively known as toxicokinetics.[16] These studies are essential for identifying target organs of toxicity and establishing dose-response relationships for risk assessment.[17]
Animal Models in DIDP Toxicity Research
Rats are the most commonly used animal model for studying phthalate toxicity.[17] However, it is important to note that rodents can be more sensitive to certain phthalate-induced effects, such as peroxisome proliferation-mediated liver cancer, a mechanism that is not considered relevant to humans.[12][18]
Key In Vivo Endpoints for DIDP Toxicity
-
Liver Effects: Repeated oral exposure to DIDP in rodents has been shown to cause increased liver weight and changes in liver enzymes, indicative of peroxisome proliferation.[1][18][19]
-
Reproductive and Developmental Toxicity: While low molecular weight phthalates are known for their anti-androgenic effects, leading to "phthalate syndrome" in male rats, DIDP has not been found to cause these effects.[17][20] However, some studies have reported reduced pup survival in the second generation (F2) of two-generation studies at high doses.[14][19] The U.S. Environmental Protection Agency (EPA) has identified developmental toxicity, specifically reduced offspring survival, as a key health hazard.[20][21]
-
Kidney Effects: Changes in kidney weight have also been observed in some repeated-dose studies with DIDP.[1]
Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rats (Modified OECD 407)
This protocol provides a framework for assessing the sub-acute toxicity of DIDP.
-
Animal Model: Use young adult male and female Sprague-Dawley rats.
-
Dosing: Administer DIDP daily by gavage in a suitable vehicle (e.g., corn oil) at three dose levels (e.g., 50, 200, 1000 mg/kg/day) and a vehicle control group for 28 consecutive days.
-
Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity.
-
Body Weight and Food Consumption: Record weekly.
-
-
Terminal Procedures: At the end of the study, euthanize the animals and perform:
-
Hematology and Clinical Chemistry: Analyze blood samples for a range of parameters.
-
Organ Weights: Weigh key organs, including the liver, kidneys, and reproductive organs.
-
Histopathology: Examine tissues from all major organs under a microscope.
-
-
Data Analysis: Statistically analyze the data to identify any dose-related effects and determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).
Bridging the Divide: Strategies for In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to use in vitro data to accurately predict in vivo toxicity. This requires a multi-faceted approach that integrates in vitro bioactivity data with in vivo toxicokinetic information.[6][7][22]
The Role of Toxicokinetics and In Silico Modeling
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body that can simulate the ADME of a chemical.[7][23] By inputting in vitro data on metabolism and protein binding, these models can predict the internal concentration of DIDP and its metabolites in different tissues following a given external exposure. This allows for a direct comparison between the concentrations that cause effects in vitro and the concentrations achieved in vivo.
-
Reverse Dosimetry: This approach uses PBPK models to estimate the external dose required to achieve a specific internal concentration that corresponds to a bioactive concentration observed in an in vitro assay.[7] This "in vitro-to-in vivo extrapolation" is a cornerstone of next-generation risk assessment.[6][22]
Challenges in IVIVC for DIDP
-
Metabolism: In vitro systems may not fully replicate the metabolic pathways that occur in vivo. DIDP is rapidly metabolized to its monoester, mono-isodecyl phthalate (MIDP), and further oxidized metabolites, which may be the primary toxicants.[16] It is crucial to test these metabolites in vitro as well.
-
Species Differences: As mentioned, the rodent liver response to peroxisome proliferators like some phthalates is not always predictive of the human response.[18] This highlights the need for human-relevant in vitro models.
-
Complex Toxicities: Developmental and reproductive toxicities involve intricate interactions between different cell types and hormonal signaling over extended periods, which are challenging to fully replicate in vitro.[2][24][25]
Data Synthesis and Comparison
| Parameter | In Vitro Assays | In Vivo Studies |
| Primary Endpoints | Cytotoxicity, enzyme activity, gene expression, receptor activation | Organ weight changes, histopathology, clinical chemistry, reproductive outcomes |
| DIDP Effect Levels | Effective concentrations (EC50) in the micromolar range for liver enzyme induction | NOAELs for liver effects in rats around 60 mg/kg/day.[19] LOAEL for pup survival around 134 mg/kg/day.[19] |
| Strengths | High-throughput, mechanistic insights, reduced animal use, cost-effective | Systemic effects, ADME/toxicokinetics, long-term effects, regulatory acceptance |
| Limitations | Lack of systemic context, metabolic differences, difficulty in modeling complex endpoints | Lower throughput, higher cost, ethical considerations, species extrapolation challenges |
Visualizing the Workflow and Pathways
Experimental Workflow for IVIVC
Caption: Workflow for correlating in vitro and in vivo toxicity data for DIDP.
Putative Signaling Pathway for Phthalate-Induced Liver Effects
Caption: PPARα activation pathway implicated in DIDP-induced liver effects in rodents.
Conclusion: An Integrated Approach for Robust Risk Assessment
Correlating in vitro and in vivo results for DIDP toxicity is not a simple one-to-one comparison but a complex integration of diverse datasets. While in vivo studies provide the foundational data on systemic toxicity and establish regulatory benchmarks like NOAELs, in vitro assays offer crucial mechanistic insights and the potential for high-throughput screening. The future of toxicology and risk assessment for chemicals like DIDP lies in the strategic combination of these approaches. By leveraging the power of in silico tools like PBPK modeling to bridge the gap between in vitro concentrations and in vivo exposures, we can move towards a more predictive, efficient, and ethically responsible paradigm for ensuring chemical safety. This integrated testing strategy is essential for providing a comprehensive and reliable assessment of the potential risks of DIDP to human health.
References
- Piersma, A. H., et al. (2013). Evaluation of an alternative in vitro test battery for detecting reproductive toxicants. Reproductive Toxicology.
- Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research.
- Godoy, P., et al. (2013). In vitro models for liver toxicity testing. Archives of Toxicology.
- U.S. Consumer Product Safety Commission. (2010).
- Godoy, P., et al. (2013). In vitro models for liver toxicity testing.
- Luciano, A. M., et al. (2010). In vitro culture systems as an alternative for female reproductive toxicology studies. Zygote.
- Gómez-Lechón, M. J., et al. (2021). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology.
- GreenFacts. (2006).
- N-A. (2013).
- Cifone, M. A., et al. (2000). Di(isononyl) phthalate (DINP) and di(isodecyl) phthalate (DIDP) are not mutagenic. Journal of Applied Toxicology. [Link]
- Borghoff, S. J., et al. (2025). Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate.
- Chapin, R. E., et al. (2008). Reproductive and Developmental Toxicity Testing: From In Vivo to In Vitro. Toxicological Sciences. [Link]
- de Rijk, E. P. C. T. (1991). Toxicological investigation of di(isodecyl)phthalate in rats.
- Armitage, J. M., et al. (2021).
- U.S. Environmental Protection Agency. (2024).
- U.S. Environmental Protection Agency. (2025). Risk Evaluation for Di-isodecyl phthalate (1,2-Benzene- dicarboxylic acid, 1,2- diisodecyl ester) (DIDP).
- National Research Council. (2008). Phthalates and Cumulative Risk Assessment: The Tasks Ahead.
- Borghoff, S. J., et al. (2025).
- Bell, S., et al. (2018). IVIVE: Facilitating the Use of In Vitro Toxicity Data in Risk Assessment and Decision Making. Toxics.
- Cappon, G. D., et al. (2017). Alternative Models of Developmental and Reproductive Toxicity in Pharmaceutical Risk Assessment and the 3Rs. ILAR Journal.
- U.S. Environmental Protection Agency. (2025).
- Rebuzzini, P., et al. (2022). Phthalate-induced effects in model animals across generations.
- Piersma, A. H. (2002). Alternative methods in reproductive toxicity testing. RIVM report 340720002.
- National Industrial Chemicals Notification and Assessment Scheme. (2007). Diisodecyl Phthalate. Australian Industrial Chemicals Introduction Scheme.
- Paini, A., et al. (2022). In vitro-in vivo Extrapolation in Next-Generation Risk Assessment: Strategies and Tools. Frontiers in Toxicology.
- K. A. Ferguson, et al. (2022). Phthalate Exposures and Placental Health in Animal Models and Humans: A Systematic Review. Research With Rutgers. [Link]
- CIRS Group. (2025). US EPA Finalizes Risk Evaluation for DINP and DIDP: No Broad Risks Found.
- Juradin, S., et al. (2021). The Impact of Chronic Phthalate Exposure on Rodent Anxiety and Cognition. Endocrinology.
- ToxStrategies. (2024).
- Hamid, N., et al. (2021). Prioritizing Phthalate Esters (PAEs) using experimental in vitro/vivo toxicity assays and computational in silico approaches.
- U.S. Environmental Protection Agency. (2025). This compound (DIDP); Risk Evaluation Under the Toxic Substances Control Act (TSCA); Notice of Availability. Federal Register.
- U.S. Environmental Protection Agency. (2024). Di-isodecyl Phthalate (DIDP) and Di-isononyl Phthalate (DINP); Draft Risk Evaluations; Science Advisory Committee on Chemicals (SACC) Peer Review; Request for Nominations of ad hoc Expert Reviewers. Federal Register.
- Wambaugh, J. F., et al. (2018). In vitro to in vivo extrapolation for high throughput prioritization and decision making. Toxicology in Vitro.
- National Toxicology Program. (2017). Supporting Materials for the Phthalate (Animal) Systematic Review. National Institute of Environmental Health Sciences.
- Kim, H., et al. (2021). Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Chen, S., et al. (2024). Advancing Toxicity Predictions: A Review on in Vitro to in Vivo Extrapolation in Next-Generation Risk Assessment. Environmental Science & Technology.
- Mitchell, A. M., et al. (1985). Hepatic Effects of Phthalate Esters and Related Compounds. In Vivo and In Vitro Correlations. Annals of the New York Academy of Sciences. [Link]
- H. R. G. et al. (2012). Potential Endocrine Disrupting Effects of Phthalates in In Vitro and In Vivo Models. IntechOpen. [Link]
- Galani, G. D., et al. (2025). Toxic effects of phthalates on in vitro cellular models: A systematic review and meta-analysis (2014-2024). Science of The Total Environment. [Link]
- Diamanti-Kandarakis, E., et al. (2024).
Sources
- 1. cpsc.gov [cpsc.gov]
- 2. ask-force.org [ask-force.org]
- 3. In vitro culture systems as an alternative for female reproductive toxicology studies | Zygote | Cambridge Core [cambridge.org]
- 4. rivm.nl [rivm.nl]
- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 6. mdpi.com [mdpi.com]
- 7. In vitro to in vivo extrapolation for high throughput prioritization and decision making - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro models for liver toxicity testing - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 10. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]
- 12. Di(isononyl) phthalate (DINP) and di(isodecyl) phthalate (DIDP) are not mutagenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DSpace [rivm.openrepository.com]
- 14. Evaluation of the endocrine disrupting potential of Di-isodecyl phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the endocrine disrupting potential of di-isodecyl phthalate | ToxStrategies [toxstrategies.com]
- 16. Toxicokinetics of di-isodecyl phthalate and its major metabolites in rats through the application of a developed and validated UHPLC-ESI-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. greenfacts.org [greenfacts.org]
- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 20. epa.gov [epa.gov]
- 21. Federal Register :: this compound (DIDP); Risk Evaluation Under the Toxic Substances Control Act (TSCA); Notice of Availability [federalregister.gov]
- 22. Advancing Toxicity Predictions: A Review on in Vitro to in Vivo Extrapolation in Next-Generation Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. frontiersin.org [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
Navigating the Labyrinth: A Comparative Analysis of Data Integrity Regulations in the EU and US for Drug Development Professionals
A Senior Application Scientist's Guide to Ensuring Data Defensibility in a Global Regulatory Landscape
For researchers, scientists, and drug development professionals, the integrity of the data generated is the bedrock upon which the safety and efficacy of new medicines are built. In an increasingly globalized pharmaceutical industry, navigating the nuanced regulatory expectations for data integrity in key markets like the European Union and the United States is paramount. This guide provides an in-depth comparative analysis of the Data Integrity in Drug Products (DIDP) regulations in the EU and the US, offering practical insights and actionable guidance to ensure compliance and build a robust culture of data quality.
The Universal Language of Data Integrity: The ALCOA+ Principles
Before dissecting the specifics of EU and US regulations, it's crucial to understand the universally accepted principles that form the foundation of data integrity. These are encapsulated in the acronym ALCOA, a concept central to ensuring data is reliable and trustworthy.[1][2][3] The principles have been expanded to ALCOA+ to include additional key attributes.[4][5]
-
A ttributable: All data must be traceable to the individual who generated it.[2][6] This necessitates unique user accounts and prohibits the sharing of login credentials.[7]
-
L egible: Data must be readable and understandable throughout its entire lifecycle.[2][6][8]
-
C ontemporaneous: Data should be recorded at the time the work is performed.[2][6][8] Backdating or retrospective data entry is a significant compliance risk.[2]
-
O riginal: The first-recorded data or a certified "true copy" must be preserved.[2][6][8]
-
A ccurate: Data must be free from errors and reflect the actual observations made.[2][6]
-
+ Complete : All data, including any repeat or reanalysis, must be complete. An associated audit trail is essential.[6]
-
+ Consistent : Data must be recorded chronologically.[6]
-
+ Enduring : Data must be maintained in a durable format for its required retention period.[6]
-
+ Available : Data must be readily accessible for review, audit, or inspection.[6]
The US Regulatory Landscape: FDA's Focus on CGMP and Data Governance
In the United States, the Food and Drug Administration (FDA) is the primary regulatory body overseeing data integrity. The agency's expectations are rooted in the Current Good Manufacturing Practice (CGMP) regulations.[9][10][11] In response to an increase in data integrity-related violations, the FDA issued the guidance document, "Data Integrity and Compliance With Drug CGMP: Questions and Answers," which clarifies the role of data integrity in drug manufacturing.[7][9][10]
The FDA's guidance emphasizes the implementation of a robust data governance system. This system should be designed to ensure that data is complete, consistent, and accurate throughout its lifecycle.[7][12] A key aspect of the FDA's approach is the expectation that firms will implement risk-based strategies to prevent and detect data integrity issues.[9][10][12]
Key FDA Regulations and Guidance:
-
21 CFR Part 210, 211, and 212 : These parts of the Code of Federal Regulations outline the CGMP requirements for finished pharmaceuticals and PET drugs, which inherently include data integrity.[7][11]
-
21 CFR Part 11 : This regulation specifically governs electronic records and electronic signatures, establishing the criteria under which they are considered trustworthy and equivalent to paper records.[13][14]
-
FDA Guidance for Industry: Data Integrity and Compliance with Drug CGMP : This Q&A-formatted document provides the FDA's current thinking on data integrity and offers practical advice for the industry.[7][9]
Recent FDA warning letters have frequently cited data integrity failures, highlighting issues such as a lack of access controls, shared user accounts, inadequate audit trail review, and the absence of controls to prevent data deletion.[15][16][17][18]
The EU Regulatory Landscape: A Risk-Based and Lifecycle Approach
A significant point of comparison with the US is the EU's Annex 11: Computerised Systems , which provides guidelines for the use of electronic systems in GMP-regulated activities.[13][23] While 21 CFR Part 11 is a more prescriptive regulation, Annex 11 is considered a guidance document that focuses on the overall quality management of computerized systems.[13][14]
The EMA, along with the Pharmaceutical Inspection Co-operation Scheme (PIC/S), has worked to harmonize guidance on data integrity, providing a framework for risk-based control strategies.[19][24][25]
Key EU Regulations and Guidance:
-
EudraLex Volume 4, Annex 11: Computerised Systems : Provides guidance on the validation, management, and use of computerized systems in a GMP environment.[13]
-
EMA Questions and Answers on Data Integrity : This document outlines the EMA's expectations regarding data integrity for both paper-based and electronic systems.[19][21]
-
PIC/S Guidance Documents : The PIC/S guides on Good Practices for Computerised Systems in Regulated "GXP" Environments provide a harmonized approach to data integrity that is influential in the EU.[24][25][26][27]
Recent EMA inspection findings have also highlighted data integrity issues, including errors and inconsistencies in data, protocol deviations, and inadequate monitoring.[28]
Comparative Analysis: EU vs. US Data Integrity Regulations
While both the FDA and EMA share the common goal of ensuring data integrity, their regulatory frameworks have distinct differences in their approach and emphasis.
| Feature | European Union (EMA) | United States (FDA) |
| Primary Regulatory Document | EudraLex Volume 4, particularly Annex 11 for computerized systems.[13] | 21 CFR Parts 210, 211, 212 for CGMP, and 21 CFR Part 11 for electronic records and signatures.[7][11][13] |
| Nature of Guidance | More principle-based and focused on risk management throughout the data lifecycle.[22][29] | More prescriptive, with specific technical requirements outlined in 21 CFR Part 11.[13][23] |
| Approach to Computerized Systems | Annex 11 provides a framework for the quality management of computerized systems.[14] | 21 CFR Part 11 sets specific requirements for electronic records and signatures to be considered trustworthy.[14] |
| Emphasis on Risk Management | Strong emphasis on a risk-based approach to data management and validation.[22][30] | Encourages risk-based strategies for data integrity but with more detailed prescriptive controls.[10] |
| Audit Trails | Required for critical data, with the scope determined by a risk assessment.[30] | Mandates secure, computer-generated, time-stamped audit trails for all actions that create, modify, or delete electronic records.[30] |
| Contracted Services | The EMA guidance specifically addresses responsibilities for data management and integrity when services are contracted out.[19][22] | While expected, it is less explicitly detailed in the primary guidance documents compared to the EMA's Q&A.[22] |
A Practical Guide: Step-by-Step Methodology for a Mock Data Integrity Audit
To translate these regulatory principles into practice, a robust internal audit program is essential. The following methodology outlines a comprehensive approach to conducting a mock data integrity audit, incorporating expectations from both EU and US authorities.
Step 1: Planning and Preparation
-
Define Scope and Objectives : Clearly define the systems, processes, and data lifecycles to be audited.
-
Assemble the Audit Team : Include members with expertise in quality assurance, IT, and the specific scientific area being audited.
-
Review Relevant Documentation : Gather and review all applicable SOPs, validation documents, system architecture diagrams, and previous audit reports.
Step 2: On-Site Audit Activities
-
Interviews with Personnel : Conduct interviews with system users, administrators, and data reviewers to understand their roles, responsibilities, and training.
-
System and Data Review :
-
Access Controls : Verify that user access is restricted to authorized individuals and that roles and permissions are appropriately assigned.[7]
-
Audit Trail Review : Examine audit trails for evidence of data modification, deletion, or unauthorized access. Ensure that audit trails are enabled, secure, and regularly reviewed.[31]
-
Data Backup and Recovery : Assess the procedures for data backup and test the ability to restore data accurately.
-
Electronic Signatures : Verify that electronic signatures are unique to individuals and are securely linked to the corresponding records.[31]
-
-
Review of Paper-Based and Hybrid Systems :
Step 3: Reporting and Follow-Up
-
Document Findings : Clearly document all observations and classify them based on risk.
-
Develop a Corrective and Preventive Action (CAPA) Plan : Work with the audited department to develop a comprehensive CAPA plan with clear timelines and responsibilities.
-
Track and Verify CAPA Implementation : Follow up to ensure that all corrective actions have been effectively implemented and have addressed the root cause of the findings.
Visualizing a Robust Data Governance Framework
A strong data governance framework is the cornerstone of data integrity. The following diagram illustrates the key components of such a framework, applicable to both EU and US regulatory environments.
Caption: A robust data governance framework encompassing management responsibility, policies, risk management, and controls throughout the data lifecycle.
Visualizing the Data Integrity Audit Workflow
The following diagram outlines the key stages of a comprehensive data integrity audit.
Caption: A streamlined workflow for conducting a data integrity audit from initiation to closure.
Conclusion: Fostering a Culture of Data Integrity
References
- Data Integrity and Compliance With Drug CGMP: Questions and Answers. (2018). U.S.
- FDA finds data integrity problems in recent warning letters. (2025). RAPS. [Link]
- Data Integrity and Compliance With Drug CGMP: Questions and Answers; Guidance for Industry; Availability. (2018). Federal Register. [Link]
- FDA Issues Final Guidance on Data Integrity and Compliance with CGMP. (2019). Duane Morris. [Link]
- FDA warning letters highlight data integrity issues. (2024). European Pharmaceutical Review. [Link]
- The 9 Principles of Data Integrity.
- COMPARISION OF EMA and FDA Guidance on Data Management and D
- Master Data Integrity in Pharmaceutical Industry: Key Principles and Challenges. [Link]
- European Medicines Agency issues draft guidance on data integrity. (2016). Compliance Week. [Link]
- FDA Continues to Highlight Data Integrity as a QC Lab Issue. (2024).
- ALCOA Principles of D
- Ema inspection: a deep dive into recent findings and corrective actions. (2025). [Link]
- Data Integrity in The Pharmaceutical Industry. Mirrhia. [Link]
- FDA Guidance for Industry: Data Integrity and Compliance with cGMP. ECA Academy. [Link]
- PIC/S PI 011-3 - Computerised Systems in GXP Environments.
- Data Integrity and Compliance With Drug CGMP. (2018). U.S.
- FDA & Data Integrity. (2019). Contract Pharma. [Link]
- Understanding FDA Data Integrity and cGMP Compliance Guidance. BPRHub. [Link]
- What is data integrity in pharma and what are the five principles? (2025). Eurofins Scientific. [Link]
- Critical Differences between 21 CFR Part 11 and EU GMP Annex 11. (2025). Scilife. [Link]
- MHRA GxP Data Integrity Definitions and Guidance for Industry. (2018). GOV.UK. [Link]
- New MHRA "GxP Data Integrity Guidance and Definitions" published. (2018). gmp-compliance.org. [Link]
- MHRA, March 2018 'GXP' Data Integrity Guidance and Definitions. (2018). Lachman Consultants. [Link]
- FDA New Data Integrity Guidelines: Highlights. (2024). Pharmaguideline. [Link]
- Data Integrity: A hot topic in FDA Warning Letters. PharmOut. [Link]
- EMA's Guidance on D
- MHRA GxP Data Integrity Definitions and Guidance for Industry. (2016). Ofni Systems. [Link]
- EU Annex 11 and its comparison with FDA 21 CFR Part 11. (2024). Zamann Pharma Support. [Link]
- Medical Device Notification Warns of Continued Data Integrity Concerns. (2025). FDA Law Blog. [Link]
- What's the Difference? FDA 21 CFR Part 11 vs EU Annex 11. (2023). Blue Mountain RAM. [Link]
- 21 CFR Part 11 vs Annex 11: What You Need to Know. (2025). IDBS. [Link]
- Understanding the Differences: 21 CFR Part 11 vs. Annex 11.
- GOOD PRACTICES FOR COMPUTERISED SYSTEMS IN REGULATED “GXP” ENVIRONMENTS. (2007). PIC/S. [Link]
- Data integrity: key to public health protection. (2016). European Medicines Agency. [Link]
- Computerised Systems. PIC/S. [Link]
- MHRA: Data Integrity defined? (2023). PharmOut. [Link]
- EMA Annex 11 Data Integrity Audit Findings: Best Practices Explained. (2025). [Link]
- PIC/S Good Practices for Computerised Systems in Regulated "GXP" Environments (PI 011-3) Sept 2007. ECA Academy. [Link]
- FDA vs EMA: Key Differences in GMP Regulations Every Pharma Lab Must Know. (2025). [Link]
- A Basic Overview: Meeting the PIC/S Requirements for a Computerized System. [Link]
- EMA clarifies Computer Validation and Data Integrity responsibilities in Clinical Trials. (2020). [Link]
- Understanding EMA & FDA Regulations in Software Validation. (2024). Pharma Connections. [Link]
- EMA recommendation paper: Safety, data integrity key to decentralized trial conduct. (2022). RAPS. [Link]
- Data Integrity - two new documents from PIC/S and EMA. (2016). gmp-compliance.org. [Link]
- Global perspective EMA, MHRA and WHO data integrity guidance and actions. (2025). [Link]
- In-Depth Look at the Differences Between EMA and FDA. Mabion. [Link]
- The Evolving Landscape Of Data Integrity In Good Clinical Practice. (2025). [Link]
- FDA vs EMA: Key Regulatory Differences for Pharmaceuticals. (2025). LS Academy. [Link]
Sources
- 1. Master Data Integrity in Pharmaceutical Industry: Key Principles and Challenges [bioaccessla.com]
- 2. ALCOA Principles of Data Integrity | Pharmaguideline [pharmaguideline.com]
- 3. mirrhia.com [mirrhia.com]
- 4. FDA Data Integrity & cGMP Compliance: Key Guidelines [bprhub.com]
- 5. MHRA, March 2018 ‘GXP’ Data Integrity Guidance and Definitions - Lachman Consultant Services, Inc. [lachmanconsultants.com]
- 6. skellig.com [skellig.com]
- 7. Duane Morris LLP - FDA Issues Final Guidance on Data Integrity and Compliance with CGMP [duanemorris.com]
- 8. What is data integrity in pharma and what are the five principles? [eurofins.com]
- 9. fda.gov [fda.gov]
- 10. Federal Register :: Data Integrity and Compliance With Drug CGMP: Questions and Answers; Guidance for Industry; Availability [federalregister.gov]
- 11. FDA Guidance for Industry: Data Integrity and Compliance with cGMP - ECA Academy [gmp-compliance.org]
- 12. contractpharma.com [contractpharma.com]
- 13. scilife.io [scilife.io]
- 14. bluemountain.io [bluemountain.io]
- 15. FDA finds data integrity problems in recent warning letters | RAPS [raps.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. FDA Continues to Highlight Data Integrity as a QC Lab Issue | Autoscribe Informatics [autoscribeinformatics.com]
- 18. pharmout.net [pharmout.net]
- 19. European Medicines Agency issues draft guidance on data integrity | Blog | Compliance Week [complianceweek.com]
- 20. rx-360.org [rx-360.org]
- 21. Data integrity: key to public health protection | European Medicines Agency (EMA) [ema.europa.eu]
- 22. redica.com [redica.com]
- 23. EU Annex 11 and its comparison with FDA 21 CFR Part 11 - Zamann Pharma Support GmbH [zamann-pharma.com]
- 24. picscheme.org [picscheme.org]
- 25. Computerised Systems [picscheme.org]
- 26. validationcenter.com [validationcenter.com]
- 27. PIC/S Good Practices for Computerised Systems in Regulated "GXP" Environments (PI 011-3) Sept 2007 - ECA Academy [gmp-compliance.org]
- 28. Ema inspection: a deep dive into recent findings and corrective actions [phasecareresearch.com]
- 29. Understanding EMA & FDA Regulations in Software Validation [pharmaconnections.in]
- 30. idbs.com [idbs.com]
- 31. dataworks.ie [dataworks.ie]
- 32. FDA New Data Integrity Guidelines: Highlights | Pharmaguideline [pharmaguideline.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Diisodecyl Phthalate (DIDP) for Laboratory Professionals
In the fast-paced environment of research and development, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. Diisodecyl phthalate (DIDP), a commonly used plasticizer, requires meticulous disposal procedures due to its potential environmental impact. This guide provides an in-depth, procedural framework for the safe and compliant disposal of DIDP, ensuring the protection of laboratory personnel and the environment.
Foundational Knowledge: Understanding this compound
This compound (DIDP) is a viscous, oily liquid that is nearly insoluble in water.[1][2] It is primarily used to impart flexibility to polyvinyl chloride (PVC) products.[3] While not classified as a "dangerous" substance to human health or the environment under the European Union's classification system, its persistence in soil and sediment, coupled with its toxicity to aquatic life, necessitates careful management of its disposal.[2][4] The U.S. Environmental Protection Agency (EPA) has identified that DIDP can present an unreasonable risk to the health of unprotected female workers of reproductive age when exposed to high concentrations in mist form, particularly from spraying applications.[5]
Causality Behind Disposal Protocols: The chemical properties of DIDP, namely its low water solubility and potential for bioaccumulation, are the primary drivers for the stringent disposal protocols outlined in this guide.[2] Improper disposal, such as pouring it down the drain, can lead to long-term environmental contamination.[6] Therefore, all disposal methods are designed to isolate DIDP from the environment.
Immediate Safety & Handling: The First Line of Defense
Before initiating any disposal-related tasks, adherence to strict safety protocols is paramount. The principle of "as low as reasonably achievable" (ALARA) for exposure should be applied at all times.
Personal Protective Equipment (PPE): The selection of appropriate PPE is critical to prevent dermal and ocular exposure.[7]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact. Disposable gloves are often preferred to avoid cross-contamination.[7] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes, especially when handling liquid DIDP.[7] |
| Lab Coat/Gown | Impervious, long-sleeved | To protect skin and personal clothing from contamination.[8] |
All handling of DIDP waste should occur in a well-ventilated area, ideally within a certified chemical fume hood, to minimize the risk of inhaling any vapors or aerosols.[4]
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of DIDP must be managed as a hazardous waste stream. Under no circumstances should DIDP or materials contaminated with it be disposed of in standard trash or down the drain. [6][9]
Step 1: Waste Identification and Segregation
Properly identifying and segregating DIDP waste is the foundational step for compliant disposal.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for DIDP and DIDP-contaminated materials. This prevents mixing with other, potentially incompatible, waste streams.
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste - this compound." The label should also include the date when waste was first added to the container.[9]
Step 2: Containerization
The choice of waste container is crucial for safe storage and transport.
-
Select Appropriate Containers: Use chemically resistant containers, preferably made of high-density polyethylene (HDPE) or other compatible plastic.[9] Ensure containers have secure, leak-proof lids.
-
Liquid Waste: Collect pure DIDP and solutions containing DIDP in a designated liquid waste container.
-
Solid Waste: All materials contaminated with DIDP, such as absorbent pads, paper towels, and used PPE, must be collected in a separate, clearly labeled solid waste container.[1] These items should be sealed in a vapor-tight plastic bag before being placed in the final disposal container.[1][10]
Step 3: On-Site Accumulation and Storage
Proper storage of DIDP waste pending disposal is a critical safety and compliance checkpoint.
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA that is at or near the point of generation.[9]
-
Storage Conditions: Keep containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][11] DIDP is incompatible with strong oxidizing agents, mineral acids, and bases.[1]
-
Container Management: Keep waste containers closed at all times, except when adding waste.[9]
Step 4: Professional Disposal
The final disposal of DIDP waste must be handled by a licensed hazardous waste management company.
-
Engage a Certified Vendor: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of DIDP waste by a certified contractor.[4][8]
-
Documentation: Ensure all required waste manifests and documentation are completed accurately.
The preferred method for the ultimate disposal of DIDP is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[8]
Emergency Procedures: Spill Management
In the event of a DIDP spill, a swift and systematic response is essential to mitigate exposure and environmental contamination.[12]
Small Spills (less than 50 mL)
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[13][14] Work from the outside of the spill inward to prevent spreading.
-
Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[13]
-
Decontaminate: Clean the spill area with alcohol, followed by a strong soap and water solution.[1][10]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[12]
Large Spills (greater than 50 mL)
-
Evacuate: Immediately evacuate the area.
-
Isolate: Secure the area to prevent entry.
-
Notify EHS: Contact your institution's EHS or emergency response team immediately.[12] Do not attempt to clean up a large spill without specialized training and equipment.
Logical Framework for DIDP Waste Management
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental responsibility, and scientific integrity. By understanding the rationale behind these procedures and implementing them consistently, researchers and scientists can ensure they are not only advancing their work but also protecting themselves, their colleagues, and the environment. This guide serves as a comprehensive resource to empower laboratory professionals to manage DIDP waste with confidence and compliance.
References
- Scientific Facts on Phthalate Di-isodecyl & Di-isononyl phthalates - GreenFacts. (n.d.).
- Guidance for the Selection of Protective Clothing for TDI Users - Covestro Solution Center. (2013, March).
- Environmental Hazard Assessment for this compound (DIDP) - EPA. (2024, December 1).
- Risk Evaluation for this compound (DIDP) | EPA. (n.d.).
- Safety Data Sheet (SDS) - HB Chemical. (2014, December 10).
- This compound - Hisco. (2019, September 1).
- Personal Protective Equipment as a Potential Source of Phthalate Exposure during the COVID-19 Pandemic - MDPI. (2023, August 9).
- Guidance for Selection of Personal Protective Equipment for TDI Users - American Chemistry Council. (2021, September).
- Di-isodecyl Phthalate (DIDP) - Proposition 65 Warnings Website. (n.d.).
- ICSC 0875 - this compound - Inchem.org. (1998, March).
- This compound | C28H46O4 | CID 33599 - PubChem - NIH. (n.d.).
- Spill and Cleaning Protocol | Environmental Health & Safety - Michigan State University. (n.d.).
- Spill Cleanup - Pesticide Environmental Stewardship. (n.d.).
- Personal Protective Equipment as a Potential Source of Phthalate Exposure during the COVID-19 Pandemic - ResearchGate. (2023, August 6).
- This compound - R.E. Carroll, Inc. (2015, July 2).
- Final Use Report for Di-isodecyl Phthalate (DIDP) CASRN 26761-40-0 & 68515-49-1) - EPA. (n.d.).
- Risk Evaluation for Di-isodecyl phthalate (1,2-Benzene- dicarboxylic acid, 1,2- diisodecyl ester) (DIDP) | US EPA. (n.d.).
- Environmental Release and Occupational Exposure Assessment for this compound (DIDP). (2024, December 1).
- Risk Management for Phthalates | US EPA. (n.d.).
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (n.d.).
- Draft Risk Evaluation for this compound (DIDP) - Regulations.gov. (2024, May 1).
- Eileen Conneely - Regulations.gov. (2024, July 19).
- EPA Finalizes TSCA Risk Evaluation for this compound (DIDP). (2025, January 3).
Sources
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. greenfacts.org [greenfacts.org]
- 3. epa.gov [epa.gov]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. epa.gov [epa.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solutions.covestro.com [solutions.covestro.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. hbchemical.com [hbchemical.com]
- 12. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 13. ICSC 0875 - this compound [inchem.org]
- 14. acs.org [acs.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diisodecyl Phthalate (DIDP)
Introduction: A Risk-Based Approach to Safety
As researchers and scientists, our primary objective is to advance knowledge and develop novel solutions. However, the pursuit of innovation must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven guidance on the proper selection and use of Personal Protective Equipment (PPE) for handling Diisodecyl phthalate (DIDP). We will move beyond a simple checklist, delving into the causality behind each recommendation to empower you with the knowledge to make informed, risk-based safety decisions in your laboratory.
This compound (CAS Nos. 26761-40-0, 68515-49-1) is a high-molecular-weight phthalate ester primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymers. While it has low acute toxicity, it presents specific hazards that necessitate meticulous handling protocols.[1] This guide is structured to provide a comprehensive operational plan, from initial risk assessment to final waste disposal, ensuring a self-validating system of safety for you and your colleagues.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Effective PPE selection is not arbitrary; it is a direct response to the specific chemical, physical, and toxicological properties of the substance being handled.
1.1 Toxicological Profile
This compound's primary routes of occupational exposure are dermal contact and inhalation.[2] While generally considered to have low acute toxicity, it is a mild skin and eye irritant.[3][4] The most significant health concern is its potential for developmental toxicity. The U.S. Environmental Protection Agency (EPA) has identified an unreasonable risk to the health of unprotected female workers of reproductive age when exposed to DIDP through certain applications like spraying, which can generate high concentrations of mist.[5] Long-term or repeated exposure may also affect the liver.[3][4]
1.2 Physicochemical Properties
DIDP is a clear, viscous, oily liquid with a very low vapor pressure at room temperature, meaning it does not readily evaporate.[2][3] However, heating, aerosolizing, or vigorously agitating the substance can generate vapors or mists, significantly increasing the risk of inhalation.[6] It is also a combustible liquid with a high flash point, meaning it must be preheated before ignition can occur.[3][7]
1.3 Occupational Exposure Limits (OELs)
As of this guide's publication, the U.S. Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have not established specific Permissible Exposure Limits (PELs) or Recommended Exposure Limits (RELs) for DIDP.[4][8] However, a manufacturer-recommended exposure limit of 5 mg/m³, based on a value from the American Conference of Governmental Industrial Hygienists (ACGIH), is frequently cited and serves as a crucial benchmark for assessing the adequacy of engineering controls and respiratory protection.[9]
| Parameter | Value | Source |
| CAS Numbers | 26761-40-0, 68515-49-1 | [2] |
| Appearance | Clear, viscous liquid | [3] |
| Primary Hazards | Mild skin/eye irritant, potential developmental toxicity, liver effects with repeated exposure | [3][4][5] |
| Primary Routes of Exposure | Dermal, Inhalation (of mists/vapors) | [2] |
| OSHA PEL | Not Established | [8] |
| NIOSH REL | Not Established | [4] |
| ACGIH-Recommended Limit | 5 mg/m³ (8-hour TWA) | [9] |
| Flash Point | ~229-275 °C (444-527 °F) | [3][6] |
Core Directive: A Hierarchical Approach to DIDP Handling
The most effective safety programs prioritize engineering and administrative controls to minimize exposure, with PPE serving as the final, critical barrier. This workflow ensures that PPE is not the sole line of defense.
Caption: Hierarchical workflow for safe DIDP handling.
Personal Protective Equipment (PPE) Protocol
Based on the risk assessment, the following PPE is required.
Hand Protection: The Primary Contact Barrier
Causality: Dermal contact is a primary exposure route. DIDP can irritate the skin and be absorbed. The choice of glove material is critical, as some common lab gloves offer insufficient protection. Phthalates can degrade certain polymers, compromising the glove's integrity.[10]
-
Recommended Materials:
-
Materials to Avoid: Natural Rubber (Latex), Butyl Rubber, and Polyvinyl Chloride (PVC) are not recommended as they provide poor resistance to DIDP.[10]
-
Protocol:
-
Selection: Choose Neoprene or Nitrile gloves. For prolonged contact or immersion, select a thicker gauge glove (>8 mil). For incidental splash protection, a standard thickness (4-5 mil) may suffice, but gloves must be changed immediately upon contact.
-
Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Don gloves over clean, dry hands.
-
Double Gloving: For tasks involving larger quantities (>1L) or a higher risk of splashing, consider double-gloving (two pairs of nitrile or a nitrile inner glove with a neoprene outer glove).
-
Immediate Removal: If a glove is splashed with DIDP, remove it immediately using the proper technique (peeling from the cuff to avoid skin contact with the outer surface), wash your hands thoroughly, and don a new pair.
-
Eye and Face Protection: Shielding Against Splashes and Mists
Causality: DIDP is a mild eye irritant.[4] Accidental splashes are a significant risk during transfers, mixing, or heating. Operations that generate mists create an even greater hazard.
-
Minimum Requirement (All Operations): ANSI Z87.1-rated safety glasses with side shields.
-
Elevated Risk (Splash/Mist Potential):
-
Chemical Goggles: Wear tight-fitting chemical splash goggles.
-
Face Shield: In addition to chemical goggles, a full-face shield is required when handling large volumes, during heated operations, or when there is a significant risk of splashing or aerosol generation.[13]
-
Body Protection: Preventing Dermal Contamination
Causality: While casual contact with small drops may be handled by good hygiene, larger splashes can contaminate personal clothing, leading to prolonged and unrecognized skin exposure.
-
Standard Use: A fully buttoned, long-sleeved laboratory coat.
-
High-Splash Potential: For tasks involving large quantities or potential for significant splashing, supplement the lab coat with a chemically resistant apron made of neoprene or a similar resistant material.
Respiratory Protection: The Inhalation Safeguard
Causality: Under ambient conditions, DIDP's low vapor pressure limits the inhalation hazard. However, when heated, agitated, or sprayed, it can form an aerosol or vapor, creating a significant respiratory hazard.[6] Exposure must be kept below the ACGIH-recommended limit of 5 mg/m³.[9]
-
When is Respiratory Protection Required?
-
When heating DIDP above ambient temperature.
-
When aerosolizing, spraying, or sonicating DIDP solutions.
-
During a spill cleanup in a poorly ventilated area.
-
Anytime air monitoring indicates concentrations may approach or exceed the 5 mg/m³ OEL.
-
-
Protocol:
-
Respirator Type: Use a NIOSH-approved air-purifying respirator (APR), either a half-mask or full-facepiece model.
-
Cartridge Selection: Use a combination Organic Vapor (OV) / P100 Particulate cartridge.
-
Fit Testing: As per OSHA standard 29 CFR 1910.134, all users of tight-fitting respirators must be medically cleared and successfully pass a quantitative or qualitative fit test before use.
-
Seal Check: Perform a positive and negative pressure user seal check every time the respirator is donned.
-
Operational and Disposal Plans
Decontamination Protocol
Causality: Preventing the transfer of contaminants from the work area to personal spaces is a critical safety barrier. Decontamination procedures must be established before work begins.[16]
-
Personnel Decontamination:
-
Remove outer gloves (if double-gloving) and any disposable apron.
-
Remove the face shield and goggles.
-
Remove the lab coat, turning it inside out as you remove it to contain contaminants.
-
Remove inner gloves using the proper technique.
-
Wash hands and forearms thoroughly with soap and water.
-
-
Equipment & Work Surface Decontamination:
-
Wipe down all contaminated surfaces and equipment with a cloth dampened with 70% ethanol or isopropanol to remove the oily residue.[7]
-
Follow with a thorough wash using a laboratory-grade detergent and water.
-
All cleaning materials (wipes, cloths) must be disposed of as DIDP-contaminated solid waste.
-
Spill Response Protocol
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Don PPE: Don the appropriate PPE, including respiratory protection (OV/P100 respirator), chemical goggles, face shield, and neoprene/nitrile gloves.
-
Contain: Dike the spill using an inert, non-combustible absorbent material like sand, earth, or commercial sorbent pads.[3]
-
Absorb: Gently cover and absorb the spilled liquid.
-
Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area as described in section 4.1.
Disposal Plan
Causality: DIDP is toxic to aquatic life with long-lasting effects.[6] It must not be disposed of down the drain or in regular trash. All waste must be handled in accordance with institutional and regulatory guidelines.
-
Waste Segregation:
-
Liquid Waste: Collect all unused DIDP and solutions containing DIDP in a dedicated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste - this compound".
-
Solid Waste: All contaminated disposables (gloves, wipes, absorbent pads, pipette tips, etc.) must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Disposal:
References
- This compound - R.E. Carroll, Inc. Source: R.E. Carroll, Inc. [Link]
- ICSC 0875 - this compound. Source: International Programme on Chemical Safety (IPCS). [Link]
- EPA Finalizes TSCA Risk Evaluation for this compound (DIDP). Source: U.S. Environmental Protection Agency. [Link]
- Guidelines for hazardous plastic waste collection, transportation, treatment and disposal. Source: Centre for Environment and Development for the Arab Region and Europe (CEDARE). [Link]
- CDC - this compound - International Chemical Safety Cards - NIOSH.
- This compound | C28H46O4 | CID 33599.
- Toxicity Review for this compound (DIDP). Source: U.S. Consumer Product Safety Commission. [Link]
- This compound - Australian Industrial Chemicals Introduction Scheme. Source: Australian Government Department of Health. [Link]
- Glove Compatibility - CP Lab Safety. Source: CP Lab Safety. [Link]
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- 3M™ Reusable Respir
- A breakthrough time comparison of nitrile and neoprene glove materials produced by different glove manufacturers.
- This Chemical Resistance Chart is intended to provide general information about the reactions of different glove materials to the. Source: SAS Safety Corp. [Link]
- Environmental Release and Occupational Exposure Assessment for this compound (DIDP). Source: U.S. Environmental Protection Agency. [Link]
- DIETHYL PHTHALATE | Occupational Safety and Health Administration.
- 3M Cartridges & Filters for Personal Safety. Source: 3M. [Link]
- Selecting the Right Reusable Respirator Cartridge Filter. Source: YouTube. [Link]
- Glove Selection Chart - Chemical Breakthrough Times | All Safety Products. Source: All Safety Products, Inc. [Link]
- Understanding Respirator, Cartridge, and Filter Markings. Source: YouTube. [Link]
- Hazardous Waste - Decontamination | Occupational Safety and Health Administration.
- Hand Protection Chemical Resistance Guide. Source: University of California, Berkeley - EH&S. [Link]
- Material Safety Data Sheet - The Home Depot. Source: The Home Depot. [Link]
- Glove Guide - Chemical Compatibility. Source: University of South Florida. [Link]
- Substances and Agents Listing - ACGIH. Source: American Conference of Governmental Industrial Hygienists. [Link]
- Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Source: Duke University Safety Office. [Link]
- Gloves Chemical Resistance Chart. Source: Gloves By Web. [Link]
- Ansell Chemical Resistance Glove Chart. Source: University of California, Santa Barbara - EH&S. [Link]
- Comments on Draft Risk Evaluation for Di-isodecyl Phthalate (DIDP).
Sources
- 1. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. This compound | C28H46O4 | CID 33599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 0875 - this compound [inchem.org]
- 4. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 5. queensu.ca [queensu.ca]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 9. cpsc.gov [cpsc.gov]
- 10. homedepot.com [homedepot.com]
- 11. biotech.gsu.edu [biotech.gsu.edu]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 17. recarroll.com [recarroll.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
